Product packaging for 2-Pyrrolidin-1-yl-isonicotinic acid(Cat. No.:CAS No. 98088-04-1)

2-Pyrrolidin-1-yl-isonicotinic acid

Cat. No.: B1588840
CAS No.: 98088-04-1
M. Wt: 192.21 g/mol
InChI Key: PQLHQGBNMJTAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Pyrrolidin-1-yl-isonicotinic acid is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O2 B1588840 2-Pyrrolidin-1-yl-isonicotinic acid CAS No. 98088-04-1

Properties

IUPAC Name

2-pyrrolidin-1-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLHQGBNMJTAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424433
Record name 2-Pyrrolidin-1-yl-isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98088-04-1
Record name 2-Pyrrolidin-1-yl-isonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Pyrrolidin-1-yl-isonicotinic Acid: A Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Proven Scaffolds in Medicinal Chemistry

2-Pyrrolidin-1-yl-isonicotinic acid stands as a significant heterocyclic compound, integrating two key pharmacophores: the pyrrolidine ring and the isonicotinic acid backbone. The pyrrolidine nucleus, a five-membered saturated nitrogen-containing ring, is a cornerstone in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and serve as a versatile scaffold in numerous biologically active molecules.[1] Similarly, isonicotinic acid and its derivatives have a long-standing history in drug development, most notably as the basis for antitubercular agents.[2][3][4] The strategic combination of these two moieties in this compound results in a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering a technical resource for researchers engaged in drug discovery and development.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic and medicinal chemistry. While extensive experimental data for this specific molecule is not broadly published, key properties can be inferred from its structure and data available from commercial suppliers.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₂[5][6]
Molecular Weight 192.22 g/mol [7]
CAS Number 98088-04-1[5][6]
Appearance White to off-white solid[8]
Melting Point (HCl salt) 211 °C[9]
Boiling Point (Predicted) 473 °C at 760 mmHg[8]
Density (Predicted) 1.283 g/cm³[8]
Flash Point (Predicted) 239.9 °C[8]

Note: Some physical properties are predicted and should be confirmed experimentally.

The structure features a carboxylic acid group, which will readily deprotonate, and a basic nitrogen atom within the pyrrolidine ring, as well as the pyridine nitrogen. The interplay of these acidic and basic centers will govern the molecule's solubility and behavior in different pH environments. The pKa values have not been experimentally reported in readily available literature but are crucial for understanding its ionization state at physiological pH, which in turn influences its pharmacokinetic and pharmacodynamic properties.

Synthesis and Reactivity

The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for electron-deficient aromatic rings like pyridine, especially when a good leaving group is present at the 2- or 4-position.[10][11]

Synthetic Workflow: Nucleophilic Aromatic Substitution

The most logical and commonly employed synthetic strategy involves the reaction of a 2-halo-isonicotinic acid derivative with pyrrolidine. 2-Chloroisonicotinic acid is a common starting material for this transformation.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-Chloroisonicotinic Acid 2-Chloroisonicotinic Acid Reaction Reaction 2-Chloroisonicotinic Acid->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Solvent (e.g., DMSO, DMF) Solvent (e.g., DMSO, DMF) Solvent (e.g., DMSO, DMF)->Reaction Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N)->Reaction Heat Heat Heat->Reaction This compound This compound Reaction->this compound

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2-Chloroisonicotinic acid

  • Pyrrolidine (freshly distilled)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-chloroisonicotinic acid (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).

  • Add pyrrolidine (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution to a pH of approximately 4-5 with 1 M HCl. The product may precipitate at this stage.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Self-Validation:

  • The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity should be quantitatively assessed by High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

Accurate characterization is crucial for confirming the structure and purity of this compound.

Spectroscopic Analysis (Predicted)
  • ¹H NMR: The spectrum is expected to show signals corresponding to the protons of the pyrrolidine ring and the three aromatic protons of the pyridine ring. The chemical shifts will be influenced by the electronic effects of the carboxylic acid and the amino group.

  • ¹³C NMR: The spectrum should reveal ten distinct carbon signals, including the carbonyl carbon of the carboxylic acid and the carbons of the pyridine and pyrrolidine rings.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed.

Chromatographic Analysis

A reverse-phase HPLC method would be suitable for assessing the purity of this compound.

Illustrative HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm).

  • Injection Volume: 10 µL

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[8] The presence of the carboxylic acid group allows for a variety of chemical modifications, such as amide bond formation, esterification, or reduction to an alcohol.

Potential Therapeutic Areas

The structural motifs present in this compound suggest its potential as a scaffold for developing agents targeting a range of diseases:

  • Infectious Diseases: Building upon the legacy of isonicotinic acid derivatives in tuberculosis treatment, this scaffold can be explored for the development of new antibacterial and antifungal agents.[3][4][12]

  • Oncology: The pyrrolidine ring is a common feature in many anticancer agents, and its incorporation can lead to compounds with novel mechanisms of action.[1]

  • Central Nervous System (CNS) Disorders: Pyrrolidine derivatives have been investigated for their potential in treating various CNS conditions.[1]

  • Inflammatory Diseases: The isonicotinic acid scaffold has been explored for the development of anti-inflammatory agents.[13]

Logical Flow for Drug Discovery Application

G Start 2-Pyrrolidin-1-yl- isonicotinic acid Amide_Coupling Amide Coupling (with diverse amines) Start->Amide_Coupling Esterification Esterification (with diverse alcohols) Start->Esterification Library_Synthesis Library Synthesis Amide_Coupling->Library_Synthesis Esterification->Library_Synthesis Biological_Screening High-Throughput Biological Screening Library_Synthesis->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug

Caption: A logical workflow for utilizing this compound in a drug discovery program.

Conclusion

This compound is a strategically designed chemical entity that holds considerable promise as a building block in modern drug discovery. Its synthesis via nucleophilic aromatic substitution is a robust and scalable method. The presence of a modifiable carboxylic acid handle provides a gateway to a diverse chemical space. While detailed experimental characterization and biological activity data for the parent molecule are not extensively documented in the public domain, its structural components strongly suggest its utility in the development of novel therapeutics across multiple disease areas. This guide serves as a foundational resource for researchers looking to leverage the potential of this versatile intermediate in their scientific endeavors.

References

  • ResearchGate. (n.d.). Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3.
  • LookChem. (n.d.). 98088-04-1, this compound HYDROCHLORIDE.
  • 2a biotech. (n.d.). Products.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions.
  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • ResearchGate. (n.d.). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
  • SpringerLink. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ResearchGate. (n.d.). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • University of Thi-Qar Journal of Science. (2009, January 12). Synthesis and Biological Activity study of some New Isonicotinic Acid Hydrazide (isoniazid) Derivatives.

Sources

A Technical Guide to the Structural Elucidation of 2-Pyrrolidin-1-yl-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's chemical structure is a foundational prerequisite for understanding its biological activity, safety profile, and intellectual property potential. 2-Pyrrolidin-1-yl-isonicotinic acid (CAS No: 98088-04-1) is a heterocyclic compound featuring a pyridine core, a functionality common in many pharmacologically active agents.[1][2] Its structure combines the isonicotinic acid scaffold with a pyrrolidine substituent, creating a unique electronic and steric profile.

This guide provides an in-depth, methodology-driven approach to the complete structural elucidation of this molecule. We will proceed through a logical sequence of analytical techniques, demonstrating how data from each method corroborates and builds upon the last. This integrated approach ensures a self-validating workflow, moving from the confirmation of molecular formula and functional groups to the precise mapping of atomic connectivity. The causality behind each experimental choice and the interpretation of the resulting data are explained from the perspective of a seasoned analytical chemist, providing insights that go beyond mere protocol execution.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

The first step in any structure elucidation puzzle is to determine the basic building blocks: the molecular formula and the present functional groups. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared (FTIR) spectroscopy are the primary tools for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: While nominal mass spectrometry provides the integer molecular weight, HRMS is critical for determining the exact mass to four or more decimal places. This precision allows for the calculation of a unique elemental composition, effectively distinguishing between isomers and compounds with the same nominal mass. For a novel or reference compound, this is a non-negotiable step to establish its molecular formula with high confidence.

Experimental Protocol: HRMS via Electrospray Ionization (ESI)

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Instrument Setup: Utilize an ESI source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap system.

  • Ionization Mode: Given the presence of a basic nitrogen in the pyridine ring and an acidic carboxylic acid group, both positive and negative ion modes are viable. Positive mode will likely show the protonated molecule [M+H]⁺, while negative mode will show the deprotonated molecule [M-H]⁻.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data over a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the monoisotopic peak for the molecular ion. Use the instrument's software to calculate the elemental composition based on the exact mass, with a tolerance of <5 ppm.

Data Interpretation & Trustworthiness: The molecular formula for this compound is C₁₀H₁₂N₂O₂.[1] The expected exact mass for the protonated molecule [C₁₀H₁₃N₂O₂]⁺ is 209.0972. An experimentally observed mass within 5 ppm of this value provides strong, trustworthy evidence for the proposed molecular formula. This formula indicates 6 degrees of unsaturation, which is consistent with a substituted pyridine ring (4 degrees), a carbonyl group (1 degree), and the pyrrolidine ring (1 degree).

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By detecting the vibrational frequencies of chemical bonds, it provides a "fingerprint" that confirms the presence of key structural motifs like carbonyls, hydroxyls, and amines. This data serves as an essential cross-validation for the structural fragments that will later be proposed by NMR.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty stage.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and annotate the characteristic absorption bands corresponding to the molecule's functional groups.

Data Interpretation & Trustworthiness: The FTIR spectrum provides a self-validating checklist for the expected functional groups. The presence of the carboxylic acid is confirmed by two key features: a very broad O-H stretch from ~3000-2500 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹.[3] The C-N bonds from the pyrrolidine and its attachment to the aromatic ring will show stretches in the 1350-1250 cm⁻¹ region. Aromatic C-H and C=C stretches will appear around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Functional Group Expected Absorption Range (cm⁻¹) Rationale
Carboxylic Acid O-H3000 - 2500 (Broad)Strong hydrogen bonding causes significant peak broadening.
Aromatic C-H3100 - 3000Stretch associated with sp² hybridized carbons of the pyridine ring.
Aliphatic C-H2980 - 2850Stretches for the sp³ hybridized carbons of the pyrrolidine ring.
Carboxylic Acid C=O1725 - 1700Conjugation with the pyridine ring may slightly lower the frequency.
Aromatic C=C/C=N1600 - 1450Characteristic ring stretching vibrations of the pyridine core.
Aromatic C-N1350 - 1250Stretch for the bond between the pyrrolidine nitrogen and the pyridine ring.

Part 2: Core Structural Mapping - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing unparalleled detail about the chemical environment and connectivity of each atom in the molecule. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[4][5]

Workflow for NMR-Based Structure Elucidation

Caption: Logical workflow for NMR-based structure elucidation.

1D NMR: ¹H, ¹³C, and DEPT

Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, their integration (ratio), and their splitting patterns (neighboring protons). ¹³C NMR reveals the number of unique carbon environments. A DEPT-135 experiment is chosen to differentiate carbons with an odd number of attached protons (CH, CH₃ - positive phase) from those with an even number (CH₂ - negative phase), which is essential for assigning the pyrrolidine and pyridine signals. The choice of a polar aprotic solvent like DMSO-d₆ is deliberate, as it allows for the observation of the exchangeable carboxylic acid proton.

Experimental Protocol: 1D NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

  • DEPT-135 Acquisition: Run a standard DEPT-135 pulse sequence to obtain information on carbon types.

Predicted ¹H and ¹³C NMR Data and Interpretation

Position Atom Type Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm) DEPT-135 Phase
-COOHC--~166Quaternary (absent)
-COOHH~13.0br s--
2C--~157Quaternary (absent)
3C~7.0d~108Positive
3H~7.0d--
4C--~145Quaternary (absent)
5C~8.1d~139Positive
5H~8.1d--
6C~8.4s~151Positive
6H~8.4s--
2'C--~48Negative
2'H~3.5t--
3'C--~25Negative
3'H~1.9m--

Note: Shifts are estimates based on analogous structures and may vary with experimental conditions. The pyrrolidine ring protons at positions 2' and 3' are chemically equivalent due to symmetry.

  • Pyridine Protons (H3, H5, H6): These are in the aromatic region (7.0-8.5 ppm) and are deshielded due to the ring current and the electron-withdrawing effect of the nitrogen atom.

  • Pyrrolidine Protons (H2', H3'): These are in the aliphatic region. The protons on C2' (~3.5 ppm) are adjacent to the nitrogen atom and are thus more deshielded than the protons on C3' (~1.9 ppm).

  • Carboxylic Acid Proton: This highly deshielded, broad singlet at ~13.0 ppm is characteristic of a carboxylic acid dimer in DMSO.

  • Carbons: The quaternary carbons (C2, C4, -COOH) are identified by their absence in the DEPT-135 spectrum. The pyridine carbons are in the aromatic region (>100 ppm), while the aliphatic pyrrolidine carbons are shielded (<50 ppm).

2D NMR: Establishing Connectivity

Expertise & Causality: While 1D NMR identifies the pieces of the puzzle, 2D NMR puts them together.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is used to map out the proton spin systems within the pyridine and pyrrolidine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This definitively links the proton assignments to the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for elucidation, as it shows correlations between protons and carbons that are 2-3 bonds away. It is used to connect the distinct fragments (pyrrolidine ring, pyridine ring, carboxylic acid) and confirm the substitution pattern.

Key HMBC Correlations for Unambiguous Assignment The entire structure can be confirmed by observing a few critical long-range correlations. The most informative correlations are those that link the separate molecular fragments together.

HMBC_Correlations H2_prime H2' C2 C2 H2_prime->C2 C6 C6 H2_prime->C6 H6 H6 H6->C2 C4 C4 H6->C4 H3 H3 H3->C2 H3->C4 COOH COOH

Caption: Critical HMBC correlations confirming the molecular structure.

  • Pyrrolidine to Pyridine Linkage: A correlation between the H2' protons of the pyrrolidine ring (~3.5 ppm) and the C2 carbon of the pyridine ring (~157 ppm) is the definitive proof of the N-C2 bond. A further correlation from H2' to C6 (~151 ppm) would also be expected.

  • Carboxylic Acid Position: Correlations from the pyridine protons H3 (~7.0 ppm) and H5 (~8.1 ppm) to the carboxylic acid carbon (~166 ppm) would unambiguously place the -COOH group at the C4 position.

  • Pyridine Ring Confirmation: Correlations from H6 to C2 and C4, and from H3 to C2 and C4, will confirm the relative positions of the protons and carbons within the pyridine ring itself.

Part 3: Orthogonal Confirmation - Mass Spectrometry Fragmentation

Expertise & Causality: As a final layer of validation, the fragmentation pattern observed in mass spectrometry should be consistent with the proposed structure. Electron Ionization (EI) is often used for this purpose as it induces predictable fragmentation pathways. The stability of the pyridine ring and the relative weakness of the bonds adjacent to the carbonyl and amine groups will dictate the fragmentation.[6][7][8]

Predicted Fragmentation Pathways The molecular ion (M⁺˙) at m/z 208 would be expected to undergo several key fragmentations:

  • Loss of •OH (m/z 191): A common fragmentation for carboxylic acids.

  • Loss of COOH (m/z 163): Decarboxylation is a highly favorable pathway.

  • Cleavage of the Pyrrolidine Ring: Retro-Diels-Alder type cleavage or loss of ethylene (C₂H₄) from the pyrrolidine ring can lead to characteristic fragments.

Fragmentation_Pathway M [C₁₀H₁₂N₂O₂]⁺˙ m/z = 208 F1 [M - •OH]⁺ m/z = 191 M->F1 - •OH F2 [M - •COOH]⁺ m/z = 163 M->F2 - •COOH F3 [M - H₂O]⁺˙ m/z = 190 M->F3 - H₂O F4 Pyridine Fragment m/z = 78 F2->F4 - C₄H₇N

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the integration of multiple, complementary analytical techniques. High-resolution mass spectrometry establishes the exact molecular formula, providing a foundational piece of evidence. FTIR spectroscopy confirms the presence of the key carboxylic acid and aromatic amine functionalities. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly the long-range correlations observed in the HMBC spectrum, allows for the unambiguous assembly of the molecular puzzle, confirming the precise connectivity of the pyrrolidine and isonicotinic acid moieties. The predicted mass fragmentation pattern provides a final, orthogonal validation of the assigned structure. This multi-faceted, self-validating workflow represents a robust and trustworthy approach essential in modern chemical and pharmaceutical research.

References

  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.
  • Grisenti, P., & Zini, M. S. (1971). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 36(24), 3847-3850.
  • Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Journal of Physics B: Atomic, Molecular and Optical Physics, 33(15), 2871.
  • Khan, K. M., et al. (2020). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 25(15), 3348.
  • Abdullahi, M. B., et al. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF ISONICOTINIC ACID HYDRAZIDE AND ITS METAL COMPLEXES. FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL, 3(1), 173-176.
  • LookChemicals. (n.d.). 98088-04-1,this compound HYDROCHLORIDE.
  • Ngilirabanga, J. B., et al. (2021). Mechanochemical Synthesis and Physicochemical Characterization of Isoniazid and Pyrazinamide Co-crystals With Glutaric Acid. Frontiers in Chemistry, 9, 706828.
  • ResearchGate. (n.d.). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies.
  • Kumar, K., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 20(8), 1108-1116.
  • ResearchGate. (n.d.). Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine.
  • O'Brien, A. G., et al. (2012). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 77(14), 6185-6194.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12025, 2-Pyrrolidone.
  • Szostak, M. (2016). Structure elucidation and complete assignment of H and C NMR data of Piperine. Spinach, 2(1), 1-5.
  • NIST. (n.d.). 2-Pyrrolidinone. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
  • Wiley. (n.d.). Isonicotinic acid, N'-(2,5-dioxo-1-phenethylpyrrolidin-3-yl)hydrazide - Optional[1H NMR] - Spectrum - SpectraBase.
  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.

Sources

Spectroscopic Characterization of 2-Pyrrolidin-1-yl-isonicotinic Acid: A Predictive and Practical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed predictive analysis and practical framework for the spectroscopic characterization of 2-Pyrrolidin-1-yl-isonicotinic acid. In the absence of comprehensive, publicly available experimental data for this specific molecule, this document leverages established principles of spectroscopy and data from structurally related compounds to offer researchers a robust starting point for its identification and analysis. This guide is designed for professionals in drug development and chemical research, offering in-depth insights into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound featuring a pyridine ring substituted with a pyrrolidinyl group at the 2-position and a carboxylic acid at the 4-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of these structural motifs is paramount for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the analysis of related compounds, including isonicotinic acid derivatives and N-substituted pyrrolidines, we can predict the ¹H and ¹³C NMR spectra of this compound.[1][2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the pyridine ring and the pyrrolidinyl group. The acidic proton of the carboxylic acid may be observable as a broad singlet, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Notes
H-3 (Pyridine)6.8 - 7.0dJ = ~5 HzUpfield shift due to the electron-donating pyrrolidinyl group.
H-5 (Pyridine)7.9 - 8.1ddJ = ~5, ~1.5 Hz
H-6 (Pyridine)8.2 - 8.4dJ = ~5 HzDownfield shift due to proximity to the nitrogen atom.
-CH₂- (Pyrrolidine, α to N)3.4 - 3.6tJ = ~7 Hz
-CH₂- (Pyrrolidine, β to N)1.9 - 2.1m
-COOH12.0 - 14.0br sChemical shift is highly dependent on solvent and concentration.

Predictions are based on data from analogous 2-substituted pyridines and N-aryl pyrrolidines.[1][4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)Notes
C-2 (Pyridine)158 - 162Substituted with the pyrrolidinyl group.
C-3 (Pyridine)108 - 112Shielded by the electron-donating substituent.
C-4 (Pyridine)145 - 149Attached to the carboxylic acid group.
C-5 (Pyridine)120 - 124
C-6 (Pyridine)148 - 152
-C=O (Carboxylic Acid)165 - 170
-CH₂- (Pyrrolidine, α to N)45 - 50
-CH₂- (Pyrrolidine, β to N)25 - 30

Predictions are based on data from analogous 2-substituted pyridines and pyrrolidine derivatives.[2][3]

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Functional Group Profiling

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic pyridine ring, and the tertiary amine of the pyrrolidine ring.[5][6]

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
Carboxylic Acid O-H2500 - 3300 (broad)Stretching
Carboxylic Acid C=O1700 - 1725Stretching
Aromatic C=C1550 - 1600Stretching
Aromatic C-H3000 - 3100Stretching
C-N (Tertiary Amine)1180 - 1220Stretching
Aliphatic C-H2850 - 2960Stretching

These predictions are based on established group frequency correlations.[7]

Experimental Protocol for FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-FTIR Analysis

Caption: Standard workflow for ATR-FTIR data acquisition and analysis.

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common ionization method that leads to extensive fragmentation, offering structural insights.

Predicted Mass Spectrum

The molecular ion peak (M⁺) for this compound (C₁₀H₁₂N₂O₂) is expected at m/z 192.22.

Key Predicted Fragmentation Pathways:

  • Loss of COOH: A prominent fragment at m/z 147 is expected due to the loss of the carboxylic acid group.[8]

  • Loss of the Pyrrolidine Ring: Fragmentation of the C-N bond connecting the pyrrolidine ring to the pyridine ring can lead to a fragment at m/z 122.

  • Fragmentation of the Pyrrolidine Ring: Characteristic losses of ethylene (28 Da) from the pyrrolidine-containing fragments are anticipated.[9]

Logical Relationship of Key Fragments

MS_Fragmentation M [M]⁺˙ m/z = 192 F1 [M-COOH]⁺ m/z = 147 M->F1 - COOH F2 [M-C₄H₈N]⁺ m/z = 122 M->F2 - Pyrrolidine F3 [M-COOH-C₂H₄]⁺ m/z = 119 F1->F3 - C₂H₄

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition

A standard protocol for GC-MS or direct infusion ESI-MS would be appropriate for analyzing this compound.

Workflow for GC-MS Analysis

Caption: Standard workflow for GC-MS data acquisition and analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented data, derived from the analysis of structurally similar compounds, offers a solid foundation for researchers to identify and characterize this molecule. The detailed experimental protocols and workflows are intended to ensure the acquisition of high-quality, reliable data. As with any predictive analysis, experimental verification is essential, and this guide should serve as a valuable tool in that endeavor.

References

  • Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022). International Journal of Research in Engineering and Science (IJRES).
  • Synthesis and 1H NMR spectra of some 1‐aryl‐2,5‐pyrrolidinediones. (2008).
  • Smith, W. B., & Roark, J. L. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.).
  • Dissociation Constants of 2-Substituted Pyridines. (n.d.). The Journal of Organic Chemistry.
  • Pyrrolidine(123-75-1) 13C NMR spectrum. (n.d.). ChemicalBook.
  • The NOE correlations of the signals in 1 H NMR spectra of compounds 4b–4d. (n.d.).
  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry.
  • Mass Spectrometry - Fragmentation P
  • Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts.
  • Spectroscopic studies of isotopically substituted 2-pyridones. (n.d.). The Journal of Physical Chemistry.
  • Isonicotinic acid, N'-(2,5-dioxo-1-phenethylpyrrolidin-3-yl)hydrazide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • CHAPTER 2 Fragmentation and Interpret
  • Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplic
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
  • Pyrrolidine. (n.d.). PubChem.
  • Synthesis and characterization of some new twin drugs having substituted pyridines. (n.d.). Der Pharma Chemica.
  • 13 C-NMR spectrum of ( 4 ). (n.d.).
  • Functional group profiling of medicinal plants using FTIR spectroscopy. (2023). World Journal of Biology Pharmacy and Health Sciences.
  • Ion fragmentation of small molecules in mass spectrometry. (2009).
  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.
  • This compound hydrochloride - CAS:1187932-62-2. (n.d.). J&W Pharmlab.
  • Mass fragmentation pattern of the isonicotinohydrazide derivatives L. (n.d.).
  • Recent Advances in the Synthesis of Pyrrolidines. (n.d.).
  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (n.d.). ChemRxiv.
  • Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)
  • Interpretation of Organic Compounds by FTIR. (2022). YouTube.
  • This compound - CAS:98088-04-1. (n.d.). J&W Pharmlab.
  • Isonicotinic acid(55-22-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • ISONICOTINIC ACID PHENYL ESTER(94-00-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Synthesis, structure and antiradical activity of functionally substituted hydrazides of isonicotinic acid. (n.d.).

Sources

An In-depth Technical Guide to 2-Pyrrolidin-1-yl-isonicotinic Acid Hydrochloride (CAS 98088-04-1) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Chemical Scaffold

2-Pyrrolidin-1-yl-isonicotinic acid hydrochloride (CAS 98088-04-1) is a heterocyclic compound that stands at the intersection of two privileged structures in medicinal chemistry: the pyrrolidine ring and the isonicotinic acid backbone. This unique combination makes it a valuable building block for the synthesis of novel molecules with a wide range of potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, potential biological significance, and strategic applications in drug discovery and development.

The isonicotinic acid moiety is famously the core of isoniazid, a frontline anti-tuberculosis drug.[1] This has spurred extensive research into its derivatives for various antimicrobial activities.[2][3] Concurrently, the pyrrolidine ring is a ubiquitous scaffold in a multitude of FDA-approved drugs and biologically active compounds, valued for its ability to introduce three-dimensional complexity and desirable pharmacokinetic properties.[4][5][6][7] The convergence of these two pharmacophores in this compound hydrochloride suggests a rich potential for the discovery of new chemical entities targeting a spectrum of diseases.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound hydrochloride is fundamental to its application in research and development.

PropertyValueSource
CAS Number 98088-04-1N/A
Molecular Formula C₁₀H₁₂N₂O₂ · HClN/A
Molecular Weight 228.68 g/mol
Appearance SolidN/A
Melting Point 211 °CN/A
Storage Temperature 2-8°CN/A

Safety and Handling: As with any chemical reagent, appropriate safety precautions should be taken when handling this compound hydrochloride. It is advisable to consult the Material Safety Data Sheet (MSDS) from the supplier for detailed information on handling, storage, and disposal.[8] Based on available information, it is classified as an irritant. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended.

The Scientific Rationale: A Synthesis of Bioactive Scaffolds

The potential of this compound hydrochloride as a research tool stems from the established biological activities of its constituent parts.

The Isonicotinic Acid Core: A Legacy of Antimicrobial and Anti-inflammatory Activity

Isonicotinic acid and its derivatives have a long and successful history in medicinal chemistry. The most notable example is isoniazid, which functions as a prodrug that, upon activation by mycobacterial catalase-peroxidase, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] This mechanism has inspired the development of a vast library of isonicotinic acid hydrazides with potent antimicrobial properties.[3]

Furthermore, recent studies have highlighted the potential of isonicotinic acid derivatives as potent anti-inflammatory agents. Research has demonstrated that certain isonicotinates exhibit significant inhibitory effects on reactive oxygen species (ROS), a key factor in inflammation.[9] This dual potential for antimicrobial and anti-inflammatory activity makes the isonicotinic acid scaffold a highly attractive starting point for drug discovery programs.

The Pyrrolidine Ring: A Key to Unlocking Pharmacological Diversity

The five-membered pyrrolidine ring is a cornerstone of modern drug design.[4][5][6][7][10] Its non-planar, saturated nature allows for the creation of molecules with well-defined three-dimensional shapes, which is crucial for selective binding to biological targets. Pyrrolidine-containing compounds have demonstrated a remarkable breadth of biological activities, including:

  • Anticancer and Antibacterial agents [7]

  • Central Nervous System (CNS) modulators [7]

  • Antidiabetics [7]

  • Anti-inflammatory and Analgesic agents [7]

The versatility of the pyrrolidine scaffold lies in its synthetic tractability, allowing for the introduction of various substituents to fine-tune the pharmacological profile of the resulting molecules.

Potential Applications in Drug Discovery and Development

Given the rich pharmacology of its core components, this compound hydrochloride can be envisioned as a key intermediate in the synthesis of novel compounds for a variety of therapeutic areas.

Caption: Potential therapeutic avenues for derivatives of CAS 98088-04-1.

Experimental Workflow: From Synthesis to Biological Evaluation

For researchers interested in exploring the potential of this compound hydrochloride, a general experimental workflow can be proposed. This workflow outlines the key steps from the synthesis of novel derivatives to their initial biological screening.

Experimental_Workflow cluster_Synthesis Chemical Synthesis cluster_Screening Biological Screening cluster_Analysis Data Analysis and SAR A CAS 98088-04-1 B Amide Coupling/Esterification A->B React with amines/alcohols C Novel Derivatives B->C D Antimicrobial Assays (e.g., MIC determination) C->D E Anti-inflammatory Assays (e.g., COX inhibition, ROS measurement) C->E F In vitro Toxicity Assays C->F G Structure-Activity Relationship (SAR) Studies D->G E->G F->G H Lead Compound Identification G->H

Caption: A generalized workflow for the development of novel drug candidates.

Step-by-Step Methodologies:

1. Synthesis of Novel Derivatives (Amide Coupling Example):

  • Objective: To synthesize a library of amide derivatives to explore structure-activity relationships.

  • Protocol:

    • Dissolve 1 equivalent of this compound hydrochloride in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

    • Add 1.1 equivalents of a coupling agent (e.g., HATU or HBTU) and 2 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 1 equivalent of the desired primary or secondary amine.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, perform an aqueous work-up and purify the product by column chromatography.

    • Characterize the final compound by NMR and high-resolution mass spectrometry.

2. In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria.

  • Protocol:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform serial twofold dilutions of the compound in Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Commercial Suppliers

A number of chemical suppliers offer this compound hydrochloride for research purposes. It is recommended to request a certificate of analysis to ensure the purity and identity of the compound.

  • abcr GmbH

  • Alfa Chemistry

  • BLD Pharmatech Co., Limited

  • ChemBridge Corporation

  • ChemScene

Conclusion: A Promising Starting Point for Innovation

This compound hydrochloride represents a compelling starting point for medicinal chemists and drug discovery scientists. Its hybrid structure, combining the proven bioactivity of isonicotinic acid with the versatile and pharmacologically favorable pyrrolidine scaffold, opens up a multitude of possibilities for the design and synthesis of novel therapeutic agents. While further research is needed to fully elucidate the biological activity of its derivatives, the foundational principles of medicinal chemistry strongly suggest that this compound is a valuable tool for the development of the next generation of drugs.

References

  • Li Petri, G., Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.
  • Semantic Scholar. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Seydel, J. K., et al. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. J Med Chem, 19(4), 483-92.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
  • Mădălina, C., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed.
  • ChemBuyersGuide.com, Inc. (n.d.). ChemBridge Corporation.
  • ChemBuyersGuide.com, Inc. (n.d.). ChemScene.
  • ChemBuyersGuide.com, Inc. (n.d.). Alfa Chemistry.
  • Sriram, D., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20.
  • ChemBuyersGuide.com, Inc. (n.d.). BLD Pharmatech Co., Limited.
  • ChemBuyersGuide.com, Inc. (n.d.). abcr GmbH.
  • Nasim, N., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(16), 4944.

Sources

The Emergence of Pyrrolidinyl Isonicotinic Acid Analogs as Direct Inhibitors of Mycobacterial InhA

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: A New Paradigm in Anti-Tubercular Drug Discovery

The global health threat of Mycobacterium tuberculosis (M.tb.), particularly the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutics with alternative mechanisms of action. For decades, isonicotinic acid hydrazide (isoniazid), a cornerstone of tuberculosis treatment, has been known to target the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Isoniazid, however, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG. Mutations in the katG gene are a primary cause of isoniazid resistance, rendering the drug ineffective.[1]

This guide delves into the mechanism of action of a promising class of compounds, pyrrolidinyl isonicotinic acid analogs, which function as direct inhibitors of the same crucial enzyme targeted by activated isoniazid: the enoyl acyl carrier protein reductase (InhA). By circumventing the need for KatG activation, these compounds offer a potential strategy to combat isoniazid-resistant M.tb. strains. We will explore the molecular interactions governing their inhibitory activity, the structure-activity relationships that drive their potency, and the detailed experimental methodologies used to elucidate their mechanism.

The Molecular Target: InhA, the Gatekeeper of Mycolic Acid Synthesis

InhA is a key enzyme in the type II fatty acid synthase (FAS-II) system of M. tuberculosis, responsible for the elongation of long-chain fatty acids that are precursors to mycolic acids.[2][3] This pathway is distinct from the type I fatty acid synthase (FAS-I) system found in mammals, making InhA an attractive and selective target for antibacterial drug development.[1]

The activated form of isoniazid, an isonicotinoyl-NAD adduct, binds to InhA and inhibits its function, thereby disrupting mycolic acid synthesis and leading to bacterial cell death. Pyrrolidinyl isonicotinic acid analogs, specifically a class known as pyrrolidine carboxamides, have been identified as direct inhibitors of InhA, meaning they do not require prior enzymatic activation.[1][4]

Mechanism of Action: Direct Competitive Inhibition of InhA

Extensive research, including X-ray crystallography studies, has revealed the precise mechanism by which pyrrolidine carboxamides inhibit InhA. These compounds bind directly to the active site of the enzyme, occupying the same space as the natural substrate.[1]

Key Molecular Interactions:

  • Hydrogen Bonding: The pyrrolidine carboxamide core forms critical hydrogen bonds with the NAD+ cofactor and key amino acid residues within the InhA active site, most notably with the catalytic residue Tyr158.[1] This interaction mimics the binding of the natural enoyl-ACP substrate.

  • Hydrophobic Interactions: The various substituents on the pyrrolidine and aromatic rings of these inhibitors engage in extensive hydrophobic interactions with a large pocket in the InhA active site. This pocket is responsible for accommodating the long acyl chains of the natural substrates.[1][5]

  • Substrate Binding Loop Ordering: A crucial aspect of potent InhA inhibition is the ordering of a flexible substrate binding loop near the active site. The binding of pyrrolidine carboxamides induces a conformational change that stabilizes this loop, effectively trapping the inhibitor in the active site and leading to slow-onset inhibition and a long residence time on the enzyme.[5]

The following diagram illustrates the proposed signaling pathway, highlighting the direct inhibition of InhA by pyrrolidinyl isonicotinic acid analogs in contrast to the activation-dependent mechanism of isoniazid.

inhA_inhibition_pathway cluster_isoniazid Isoniazid (Prodrug) Pathway cluster_outcome Isoniazid Isoniazid (Isonicotinic Acid Hydrazide) KatG KatG Activation Isoniazid->KatG Oxidation Activated_INH Isonicotinoyl-NAD Adduct KatG->Activated_INH Forms Adduct with NAD+ InhA InhA Enzyme Activated_INH->InhA Inhibition Pyrrolidinyl Pyrrolidinyl Isonicotinic Acid Analog Pyrrolidinyl->InhA Direct Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes InhA_Inhibited InhA Inhibited Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Maintains Bacterial_Death Bacterial Cell Death Mycolic_Acid_Blocked Mycolic Acid Synthesis Blocked InhA_Inhibited->Mycolic_Acid_Blocked Leads to Cell_Wall_Disrupted Cell Wall Disrupted Mycolic_Acid_Blocked->Cell_Wall_Disrupted Results in Cell_Wall_Disrupted->Bacterial_Death Causes

Caption: Comparative mechanism of action of Isoniazid and Pyrrolidinyl Isonicotinic Acid Analogs on InhA.

Structure-Activity Relationship (SAR) and Experimental Causality

The potency of pyrrolidinyl isonicotinic acid analogs is highly dependent on the nature and position of substituents on both the pyrrolidine and the aromatic rings. Understanding these SARs is crucial for the rational design of more effective inhibitors.[1][5][6]

Structural Modification Effect on InhA Inhibition Rationale for Experimental Choice
Substituents on the Aromatic Ring (Ring A) Electron-withdrawing groups at the meta-position (e.g., 3-chloro, 3-bromo) significantly enhance inhibitory activity.[1]These modifications were chosen to probe the electronic and steric requirements of the hydrophobic binding pocket of InhA. The enhanced activity suggests that these groups optimize interactions within this pocket.
Replacement of the Cyclohexyl Ring (Ring C) Replacing the cyclohexyl ring with substituted phenyl rings can either increase or decrease activity depending on the substitution pattern.[1]This line of investigation aimed to explore the tolerance of the binding site to different hydrophobic moieties and to potentially introduce additional beneficial interactions.
Stereochemistry of the Pyrrolidine Core Resolution of racemic mixtures has shown that only one enantiomer is active as an InhA inhibitor.[1][7]This is a critical experiment to determine the specific three-dimensional conformation required for optimal binding to the chiral active site of the enzyme.

The following diagram illustrates a typical experimental workflow for the discovery and characterization of novel pyrrolidinyl isonicotinic acid analogs as InhA inhibitors.

experimental_workflow HTS High-Throughput Screening of Chemical Library Hit_ID Hit Identification (e.g., Pyrrolidine Carboxamides) HTS->Hit_ID SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_ID->SAR_Studies Microtiter_Synth Microtiter Plate Synthesis of Focused Library SAR_Studies->Microtiter_Synth In_Situ_Screening In Situ Screening (InhA Inhibition Assay) Microtiter_Synth->In_Situ_Screening Lead_Opt Lead Optimization In_Situ_Screening->Lead_Opt Iterative Process In_Vitro_Assays In Vitro Characterization Lead_Opt->In_Vitro_Assays MIC_Determination MIC against M.tb. strains In_Vitro_Assays->MIC_Determination Crystallography X-ray Crystallography (InhA-Inhibitor Complex) In_Vitro_Assays->Crystallography In_Vivo_Studies In Vivo Efficacy and Toxicology Studies In_Vitro_Assays->In_Vivo_Studies

Caption: Experimental workflow for the development of Pyrrolidinyl InhA inhibitors.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used in the characterization of pyrrolidinyl isonicotinic acid analogs as InhA inhibitors.

InhA Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the NADH-dependent reduction of a substrate by InhA.

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • trans-2-Dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

  • PIPES buffer (30 mM, pH 6.8) containing 150 mM NaCl and 1 mM EDTA

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing PIPES buffer, NADH (final concentration, e.g., 250 µM), and the test compound at various concentrations (typically a serial dilution). The final DMSO concentration should be kept constant (e.g., 1%).

  • Add the InhA enzyme to each well to a final concentration of, for example, 20 nM.[2]

  • Incubate the plate at a constant temperature (e.g., 23°C) for a defined period.

  • Initiate the reaction by adding the substrate (e.g., DD-CoA, final concentration 25 µM).[8]

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

  • Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv or other relevant strains

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Resazurin or other viability indicator

Procedure:

  • Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis to a final density of approximately 5 x 10^5 CFU/mL.

  • Include appropriate controls: wells with bacteria and no drug (positive control), wells with media only (negative control), and wells with a known anti-tubercular drug (e.g., isoniazid).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add a viability indicator such as resazurin to each well and incubate for a further 24-48 hours. A color change (e.g., from blue to pink for resazurin) indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound at which no color change is observed, indicating the inhibition of bacterial growth.

Conclusion

Pyrrolidinyl isonicotinic acid analogs represent a significant advancement in the quest for novel anti-tubercular agents. Their direct inhibition of InhA offers a promising strategy to overcome the challenge of isoniazid resistance. The detailed understanding of their mechanism of action, guided by structural biology and comprehensive SAR studies, provides a robust framework for the continued development of this and other classes of direct InhA inhibitors. The experimental protocols outlined in this guide serve as a foundation for researchers to further explore and optimize these potent anti-mycobacterial compounds.

References

  • He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. [Link]
  • He, X., & Ortiz de Montellano, P. R. (2008). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 16(13), 6359–6367. [Link]
  • Vilcheze, C., & Jacobs, W. R., Jr. (2014). The Isoniazid Paradigm of Prodrug Activation: KatG, Adduct Formation, and Resistance. Microbiology Spectrum, 2(4). [Link]
  • Kauthale, S. S., Chikhale, R. V., & Khedekar, P. B. (2021). Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery. Bioorganic Chemistry, 115, 105242. [Link]
  • Parikh, S. L., Xiao, G., & Tonge, P. J. (2000). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. Biochemistry, 39(26), 7645–7650. [Link]
  • Srivastava, A., & V.R., S. (2010). CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 365-373. [Link]
  • He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase From Mycobacterium Tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. [Link]
  • Shirude, P. S., Shandil, R., Manjunatha, M. R., Sadler, C., Saini, V., & Launay, D. (2013). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Bioorganic & Medicinal Chemistry, 21(23), 7241-7253. [Link]
  • Sonia, T., & Sriram, D. (2012). Oxadiazolo pyrrolidine carboxamides as enoyl-ACP reductase inhibitors: Design, synthesis and antitubercular activity screening.
  • Matviiuk, T., et al. (2016). Novel compounds targeting InhA for TB therapy.
  • Manjunatha, U. M., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. PLoS ONE, 10(6), e0129039. [Link]
  • Matviiuk, T. V., et al. (2013). Synthesis of Potential Inhibitors of InhA with Pyrrolidine-2,5-dione Core Fragment and Evaluation of their Biological Activity. French-Ukrainian Journal of Chemistry, 1(1), 1-6. [Link]
  • Pan, P., & Tonge, P. J. (2012). Targeting InhA, the FASII enoyl-ACP reductase: SAR studies on novel inhibitor scaffolds. Current Topics in Medicinal Chemistry, 12(7), 672-693. [Link]
  • Mdluli, K., et al. (2017). New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis. Molecules, 22(9), 1461. [Link]
  • Pan, P., & Tonge, P. J. (2012). Targeting InhA, the FASII enoyl-ACP reductase: SAR studies on novel inhibitor scaffolds. Current Topics in Medicinal Chemistry, 12(7), 672-693. [Link]
  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase From Mycobacterium Tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. [Link]
  • Mdluli, K., et al. (2017). New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis. Molecules, 22(9), 1461. [Link]
  • KES4, a novel class of mtInhA inhibitor. (2021). Structural Modification of a Novel Inhibitor for Mycobacterium Enoyl-Acyl Carrier Protein Reductase Assisted by. Biological and Pharmaceutical Bulletin, 44(1), 101-107. [Link]

Sources

A Technical Guide to the Biological Activity of Novel Isonicotinic Acid Hydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining a Classic Scaffold

Isonicotinic acid hydrazide, commonly known as isoniazid (INH), has been a cornerstone of tuberculosis therapy since its discovery in 1952.[1] Its primary role as a potent inhibitor of mycolic acid synthesis has saved millions of lives.[1][2][3] However, the relentless emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates a continuous search for new therapeutic agents.[2][4] The INH scaffold, a simple yet versatile pyridine-based structure, has proven to be an exceptional starting point for the development of novel derivatives. By modifying the core hydrazide moiety, researchers have unlocked a remarkable breadth of biological activities, extending far beyond antimycobacterial effects into the realms of anticancer, anti-inflammatory, and broad-spectrum antimicrobial applications.[5][6][7]

This guide provides a technical overview of the synthesis, mechanisms of action, and biological evaluation of novel isonicotinic acid hydrazides. It is designed for researchers and drug development professionals, offering insights into the causality behind experimental design and providing validated protocols for assessing the therapeutic potential of this promising class of compounds.

The Chemistry of Innovation: Synthesis and Structure-Activity Relationships (SAR)

The majority of novel isonicotinic acid hydrazides are synthesized as hydrazones. This is typically achieved through a straightforward condensation reaction between the parent isoniazid molecule and a diverse range of aldehydes or ketones.[8][9] This synthetic accessibility is a key advantage, allowing for the rapid generation of large libraries of compounds for screening.

The fundamental reaction involves refluxing isoniazid with the desired carbonyl compound, often in a solvent like ethanol and sometimes with a few drops of an acid catalyst such as acetic acid to facilitate the reaction.[4][9]

G cluster_reactants Reactants cluster_products Products INH Isonicotinic Acid Hydrazide (Isoniazid) Solvent Ethanol, Reflux + Acid Catalyst INH->Solvent Aldehyde Aldehyde / Ketone (R-CHO / R-CO-R') Aldehyde->Solvent Product Novel Isonicotinic Acid Hydrazone Derivative Solvent->Product + Water H2O

Caption: General synthesis of isonicotinic acid hydrazones.

The biological activity of the resulting hydrazone is profoundly influenced by the nature of the substituents (the 'R' groups) brought in by the aldehyde or ketone. This relationship is central to rational drug design.

Key SAR Insights:

  • Lipophilicity: Increasing the lipophilicity (fat-solubility) of the molecule, often by incorporating aromatic rings or long alkyl chains, can enhance its ability to penetrate the lipid-rich cell wall of mycobacteria.[2] This is a critical factor for improving antitubercular activity.

  • Electron-Withdrawing Groups: The presence of halogen groups (e.g., F, Cl, Br) on an aromatic ring substituent can improve antimycobacterial activity.[2]

  • Steric Hindrance: The hydrazone linkage effectively "blocks" the N2 position of the original hydrazide.[10] This is significant because this site is where the primary deactivating metabolism of isoniazid occurs in humans (N-acetylation).[2] By blocking this pathway, derivatives can potentially have improved pharmacokinetic profiles and overcome certain resistance mechanisms.

  • Hydroxyl Groups: For anticancer activity, the presence of a hydroxyl (-OH) group on the benzene ring appears to be a critical factor, particularly when it is in the ortho-position.[7]

Unraveling the Mechanisms of Action

The versatility of the isonicotinic acid hydrazide scaffold is reflected in its diverse mechanisms of action against different pathological targets.

Antimycobacterial Activity

The primary mechanism of isoniazid itself is well-established. It functions as a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase, KatG.[3][11]

G INH Isoniazid (Prodrug) KatG Mycobacterial KatG Enzyme INH->KatG activation ActiveRadical Isonicotinic Acyl Radical KatG->ActiveRadical Adduct Nicotinoyl-NAD Adduct ActiveRadical->Adduct + NADH NADH NADH->Adduct InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Binds & Inhibits FAS2 Fatty Acid Synthase II (FAS-II) Pathway InhA->FAS2 part of MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Inhibition FAS2->MycolicAcid CellWall Mycobacterial Cell Wall Integrity Disrupted MycolicAcid->CellWall Disruption G cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening cluster_anti_inflammatory Anti-inflammatory Screening start Synthesized Novel Isonicotinic Hydrazide MABA MABA / Broth Dilution Assay start->MABA MTT MTT Cytotoxicity Assay start->MTT ROS Oxidative Burst Assay start->ROS MIC Determine MIC (Minimum Inhibitory Conc.) MABA->MIC end Lead Compound Identification MIC->end Potent? IC50 Determine IC50 (Half-maximal Inhibitory Conc.) MTT->IC50 IC50->end Potent & Selective? ROS_IC50 Determine IC50 (ROS Inhibition) ROS->ROS_IC50 ROS_IC50->end Potent?

Caption: Experimental workflow for in vitro biological screening.

Data Presentation: A Comparative Overview

Summarizing quantitative data in a structured format is essential for comparing the efficacy of different derivatives.

Table 1: Antimicrobial Activity of Selected Hydrazide Derivatives

Compound Code Substituent Group MIC vs. M. tuberculosis H37Rv (µg/mL) MIC vs. S. aureus (µg/mL)
Isoniazid (Reference) 0.05 - 0.2 > 100
8c [2] 5-Bromo-isatin 6.25 Not Reported
8b [2] Isatin 12.5 Not Reported
NH3 [9] Alkylated Vanillin Not Reported 60% inhibition at 200 µg/mL

| NH5 [9] | Alkylated Vanillin | Not Reported | Moderate Inhibition |

Table 2: Anticancer Cytotoxicity of Selected Hydrazone Derivatives

Compound Code Substituent Group IC50 vs. OVCAR-8 (Ovarian) (µg/mL) IC50 vs. HCT-116 (Colon) (µg/mL)
Doxorubicin (Reference) 0.45 0.49
Compound 5 [7] 2-Hydroxyphenyl 0.61 0.88
Compound 13 [7] 2-Hydroxy-3-methoxyphenyl 1.05 1.13

| Compound 29 |[7] 2-Hydroxy-5-nitrophenyl | 0.95 | 1.01 |

Conclusion and Future Perspectives

Novel isonicotinic acid hydrazides represent a highly versatile and synthetically accessible class of compounds with a vast therapeutic potential. The ability to systematically modify the core structure allows for the fine-tuning of biological activity, leading to derivatives with potent antimycobacterial, anticancer, and anti-inflammatory properties. The straightforward synthesis, coupled with the potential to overcome existing drug resistance mechanisms, makes this scaffold particularly attractive for modern drug discovery programs.

Future research should focus on optimizing the lead compounds identified through in vitro screening. This includes comprehensive in vivo studies to evaluate efficacy, toxicity, and pharmacokinetic profiles. Furthermore, elucidating the precise molecular targets and mechanisms for the anticancer and anti-inflammatory activities will be crucial for their development as clinical candidates. The legacy of isoniazid is not merely that of a successful drug, but that of a foundational chemical blueprint for the next generation of therapeutic agents.

References

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides.National Institutes of Health (NIH). [Link]
  • New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. (2017). PubMed. [Link]
  • Isoniazid.Wikipedia. [Link]
  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? (2025-05-26). Dr.Oracle. [Link]
  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.National Institutes of Health (NIH) PMC. [Link]
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2021). MDPI. [Link]
  • Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. (2011-11-01). Bentham Science Publishers. [Link]
  • Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)
  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015-02-01). PubMed. [Link]
  • Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine.MDPI. [Link]
  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.ScienceDirect. [Link]
  • Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents.
  • Novel isoniazid derivative as promising antituberculosis agent. (2020-07-14). National Institutes of Health (NIH) PMC. [Link]
  • Biological Evaluation of Isoniazid Derivatives as an Anticancer Class.National Institutes of Health (NIH) PMC. [Link]
  • Isonicotinic acid hydrazide: an anti-tuberculosis drug inhibits malarial transmission in the mosquito gut. (2004). PubMed. [Link]
  • Pharmacology of Isoniazid (INH) | Antitubercular Drugs (Part 2). (2020-02-18). YouTube. [Link]
  • (PDF) Biological Evaluation of Isoniazid Derivatives as an Anticancer Class.
  • Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies | Request PDF.
  • Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid.National Institutes of Health (NIH) PMC. [Link]
  • (PDF) Synthesis of Novel Metal Complexes with Isonicotinoyl Hydrazide and their Antibacterial Activity.
  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid.National Institutes of Health (NIH) PMC. [Link]
  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents.PubMed Central (PMC). [Link]
  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models.PubMed Central (PMC). [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pyridine-4-carboxylic acid, or isonicotinic acid, scaffold is a cornerstone in medicinal chemistry. Its prominence is largely due to its most famous derivative, isoniazid (INH), which has been a first-line treatment for tuberculosis (TB) for decades.[1][2] However, the emergence of drug-resistant mycobacterial strains has necessitated a deeper understanding of the structure-activity relationships (SAR) governing this class of compounds. This guide moves beyond the singular success of isoniazid to provide a comprehensive exploration of the SAR of isonicotinic acid derivatives, synthesizing decades of research into actionable insights for drug development professionals. We will dissect the core pharmacophore, explore how modifications influence a spectrum of biological activities—from antitubercular to anticancer—and detail the key experimental and computational workflows that drive discovery in this area.

The Isoniazid Paradigm: Mechanism of Action and Resistance

To understand the SAR of its derivatives, one must first grasp the elegant mechanism of the parent compound, isoniazid.

Isoniazid is a prodrug, meaning it is inactive until it undergoes metabolic activation within the target pathogen, Mycobacterium tuberculosis (Mtb).[2] This activation is a critical first step, catalyzed by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] The process converts INH into a reactive isonicotinoyl radical.

This radical species then covalently binds to nicotinamide adenine dinucleotide (NAD+), forming an isonicotinoyl-NAD adduct.[1] This adduct is the true active agent, potently inhibiting the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[3][4] InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing the exceptionally long-chain mycolic acids.[2] These mycolic acids are the defining structural component of the mycobacterial cell wall, providing a waxy, impermeable barrier. By inhibiting their synthesis, the activated isoniazid effectively compromises the cell wall's integrity, leading to bacterial death.[2][3]

Resistance to isoniazid most commonly arises from mutations in the genes encoding the very proteins it relies on. Mutations in the katG gene can prevent or reduce the activation of the prodrug, while mutations in the inhA gene can lower the binding affinity of the isonicotinoyl-NAD adduct to its target enzyme.[1][4]

Isoniazid_Mechanism cluster_activation Activation Phase cluster_inhibition Inhibition Phase Isoniazid Isoniazid (Prodrug) KatG Mycobacterial KatG Enzyme Isoniazid->KatG Catalysis ActivatedINH Isonicotinoyl Radical KatG->ActivatedINH Adduct Isonicotinoyl-NAD Adduct (Active Drug) ActivatedINH->Adduct Covalent Bonding NAD NAD+ NAD->Adduct Covalent Bonding InhA InhA Enzyme (FAS-II System) Adduct->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalysis InhA->MycolicAcid CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Essential For CellDeath Bacterial Cell Death CellWall->CellDeath Disruption Leads To

Caption: Mechanism of Isoniazid Action and Inhibition.

Core Structure-Activity Relationships for Antitubercular Activity

SAR studies consistently demonstrate that the fundamental isonicotinic acid hydrazide scaffold is paramount for antitubercular activity. Modifications to this core reveal critical insights into the pharmacophore.

The Indispensable Pharmacophore: Pyridine and Hydrazide

The core structure, consisting of the pyridine ring and the hydrazide moiety (-CONHNH2), is the essential pharmacophore.[5] The spatial arrangement is highly specific; moving the carbohydrazide group from position 4 (isonicotinic) to position 2 (picolinic) or 3 (nicotinic) dramatically reduces or abolishes activity against Mtb. Furthermore, the reactivity of the nitrogen atom within the pyridine ring is considered essential for biological activity.[6] Any modification that replaces the hydrazide group entirely, such as with an amide or a carboxylic acid, leads to a complete loss of activity, confirming the hydrazide's critical role.[7]

Modifications of the Hydrazide Moiety

The terminal nitrogen of the hydrazide is a primary site for chemical modification, most commonly through the formation of hydrazones (Schiff bases) by condensation with various aldehydes and ketones. This strategy has proven highly effective for generating potent analogues.

  • Alkyl and Acyl Substitutions: Adding long alkyl chains can enhance activity, likely by increasing lipophilicity and improving cell wall penetration. For instance, an N'-tetradecanoyl-hydrazide derivative was found to be more active than isoniazid itself.[8]

  • Aromatic and Heterocyclic Substitutions: Condensation with aromatic aldehydes is a widely explored route. The electronic properties and substitution patterns on the aromatic ring significantly modulate activity. This has led to the development of derivatives with potent activity against Mtb, including some resistant strains.[9]

Modifications of the Pyridine Ring

While less common than hydrazide modification, substitutions on the pyridine ring can fine-tune activity and spectrum.

  • Steric and Electronic Effects: Studies on 2-substituted derivatives show that activity is dependent on a combination of electronic, steric, and lipophilic properties of the substituent.[6]

  • Alkyl and Halogen Substitutions: A 2-methyl substitution can confer activity against non-tuberculous mycobacteria, such as M. avium, expanding the compound's spectrum.[7] Conversely, fluoro substitutions at the 2- or 3-positions have been shown to result in only weak anti-TB activity.[7]

SAR_Summary cluster_pyridine Pyridine Ring Modifications cluster_hydrazide Hydrazide Moiety Modifications cluster_substituents Hydrazone Substituent Effects (R in =N-NH-CO-Py) Core Isonicotinic Acid Hydrazide Core S_Aromatic Aromatic Rings (OH, OCH3 groups beneficial) Core->S_Aromatic S_Alkyl Long Alkyl Chains (Increases Lipophilicity) Core->S_Alkyl P_Pos Position of -CONHNH2 (Position 4 is critical) P_Pos->Core Defines Core Activity P_Sub Ring Substitutions (e.g., 2-methyl) P_Sub->Core Modulates Spectrum H_Replace Replacement of Hydrazide (e.g., with Amide) H_Replace->Core Abolishes Activity H_Sub N' Substitution (Hydrazones) H_Sub->Core Primary Derivatization Site H_Sub->S_Aromatic H_Sub->S_Alkyl S_Toxicity Modulates Cytotoxicity & Anticancer Activity S_Aromatic->S_Toxicity

Caption: Key SAR principles for isonicotinic acid derivatives.

Expanding the Therapeutic Horizon: Anticancer and Antimicrobial Applications

The versatility of the isonicotinic acid hydrazone scaffold extends far beyond tuberculosis. SAR studies have revealed potent activity against cancer cells and other microbial pathogens.

Anticancer Activity

A significant body of research has demonstrated that isonicotinic acid hydrazones possess potent cytotoxic activity against a range of human cancer cell lines.[10][11]

  • Key SAR Insights: The anticancer activity is critically dependent on the number, position, and chemical nature of substituents on the aromatic ring introduced via the hydrazone linkage.[10]

  • The Role of Hydroxyl Groups: A recurring finding is the importance of a hydroxyl (-OH) group on this aromatic ring. Its presence, particularly in the ortho-position, often correlates with enhanced cytotoxic activity.[10]

Data Presentation: Anticancer Cytotoxicity

The following table summarizes representative data for isonicotinohydrazone derivatives against various cancer cell lines, illustrating the impact of substituents on the appended aromatic ring.

Compound IDAromatic Substituent (R)Cell LineIC50 (µg/mL)Reference
Doxorubicin (Reference Drug)OVCAR-80.01[10]
INH-1 2-HydroxyphenylOVCAR-80.61[10]
INH-2 4-HydroxyphenylOVCAR-81.54[10]
INH-3 4-MethoxyphenylOVCAR-8> 50.0[10]
INH-4 PhenylOVCAR-8> 50.0[10]

This table is illustrative. IC50 values are highly dependent on the specific assay and cell line.

Broad-Spectrum Antimicrobial Activity

Derivatives have also been identified with activity against other bacteria and fungi. Compounds bearing substituents such as hydroxyl (-OH), methoxy (-OCH3), methylthio (-SCH3), and various halogenated phenyl rings have shown activity against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans.[8][12]

Methodologies for SAR Investigation

A robust SAR study integrates chemical synthesis, biological evaluation, and computational modeling.

Experimental Protocol 1: Synthesis of Isonicotinohydrazone Derivatives

This protocol describes a standard, reliable method for synthesizing a library of derivatives for screening.

Objective: To synthesize a derivative by condensation of isoniazid with an aromatic aldehyde.

Materials:

  • Isoniazid (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Ethanol (or Tetrahydrofuran), as solvent

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve isoniazid (1.0 eq) in a minimal amount of warm ethanol in a round-bottom flask.

  • Addition of Aldehyde: To the stirred solution, add the desired substituted benzaldehyde (1.0 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Attach a condenser and heat the mixture to reflux (typically 60-80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) for 4-12 hours, until the starting materials are consumed.

  • Isolation: Allow the reaction mixture to cool to room temperature. The solid product will often precipitate out of the solution. If not, the volume can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound to confirm its structure and purity using techniques such as NMR, Mass Spectrometry, and FTIR.

Experimental Protocol 2: Antitubercular Activity (MIC Determination)

The Microplate Alamar Blue Assay (MABA) is a standard, colorimetric method for determining the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of a synthesized derivative that inhibits the growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Synthesized compounds, dissolved in DMSO

  • Alamar Blue reagent

  • Sterile 96-well microplates

Procedure:

  • Preparation: Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to the first well of a row. Perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next.

  • Inoculation: Prepare a suspension of Mtb H37Rv and adjust its turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth and add 100 µL to each well, resulting in the final desired test concentrations.

  • Controls: Include wells for a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Development: Add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Reading: Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Workflow cluster_design Design & Synthesis cluster_eval Biological Evaluation start SAR Hypothesis / Target QSAR Computational Modeling (QSAR, Docking) start->QSAR Library Design Derivative Library QSAR->Library Synthesis Chemical Synthesis (Protocol 1) Library->Synthesis Purify Purification & Characterization Synthesis->Purify TB_Assay Antitubercular Assay (Protocol 2: MABA) Purify->TB_Assay Cancer_Assay Anticancer Assay (MTT Assay) Purify->Cancer_Assay Other_Assay Other Screens (Antibacterial, etc.) Purify->Other_Assay end Identify Lead Compound TB_Assay->end Cancer_Assay->end Other_Assay->end end->QSAR Iterate Design

Caption: Integrated workflow for SAR studies of isonicotinic acid derivatives.
The Role of Computational Chemistry

Modern SAR studies are significantly accelerated by computational methods.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to find a statistical correlation between the physicochemical properties (e.g., lipophilicity, electronic properties) of a series of compounds and their biological activity.[6][12][13] These models can predict the activity of novel, unsynthesized compounds, helping to prioritize synthetic efforts.

  • Pharmacophore Modeling and Molecular Docking: These techniques are used to understand how derivatives interact with their biological targets at a molecular level.[14] For antitubercular agents, docking studies often simulate the binding of compounds within the active site of the InhA enzyme, providing rationale for observed activities and guiding the design of more potent inhibitors.[15]

Conclusion and Future Perspectives

The isonicotinic acid hydrazide scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a remarkable breadth of biological activity. The SAR is well-defined for antitubercular agents, where the core pharmacophore is essential and derivatization of the hydrazide moiety into hydrazones is a highly fruitful strategy for modulating potency and spectrum. This same strategy has yielded potent anticancer agents, with activity being highly sensitive to the substitution patterns on the appended aromatic ring.

The future of research in this area lies in addressing current clinical challenges. This includes:

  • Overcoming Resistance: Designing derivatives that can either evade common resistance mechanisms (e.g., by not requiring KatG activation) or inhibit other essential mycobacterial targets.

  • Hybrid Molecules: Covalently linking the isonicotinic acid pharmacophore with other active moieties (e.g., quinoxalines) to create hybrid drugs with potentially synergistic or novel mechanisms of action.[16]

  • Machine Learning-Driven Design: Utilizing advanced machine learning and AI models, trained on existing SAR data, to screen vast virtual libraries and predict novel, highly potent structures with desirable ADME properties, accelerating the discovery pipeline.[15][17]

By leveraging these foundational SAR principles and embracing modern drug discovery technologies, the isonicotinic acid scaffold will undoubtedly continue to be a source of valuable therapeutic agents for years to come.

References

  • Unissa, A. N., et al. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Journal of Applied Microbiology, 121(5), 1215-1226.
  • Rozwarski, D. A., et al. (1998). Mechanisms for isoniazid action and resistance.
  • Albert Einstein College of Medicine. (1998). Mechanisms for isoniazid action and resistance. Pure. [Link]
  • Seydel, J. K., et al. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry, 19(4), 483-492. [Link]
  • Pârvu, M., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. European Journal of Medicinal Chemistry, 90, 850-859. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of Isoniazid?
  • Kumar, P., et al. (2011). Isonicotinic acid hydrazide derivatives: synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1451-1470. [Link]
  • Kumar, P., et al. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry, 9(1), 1-11. [Link]
  • de Oliveira, C. S., et al. (2014). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Scientia Pharmaceutica, 82(1), 21–28. [Link]
  • Leite, F. P. L., et al. (2020). Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity. Current Drug Discovery Technologies, 17(3), 365-375. [Link]
  • ResearchGate. (2015). Synthesis and Biological Evaluation of Isonicotinic Acid Hydrazide Conjugated with Diethyelenetriaminepentaacetic Acid for Infection Imaging.
  • ResearchGate. (2021). Reinvestigation of the structure-activity relationships of isoniazid.
  • Early, J. V., et al. (2021). Reinvestigation of the structure-activity relationships of isoniazid. ACS Infectious Diseases, 7(8), 2269–2277. [Link]
  • ResearchGate. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • Al-Warhi, T., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 26(11), 3326. [Link]
  • Leite, F. P. L., et al. (2019). Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. Journal of Molecular Graphics and Modelling, 88, 173-184. [Link]
  • ResearchGate. (2010). Design, synthesis and biological evaluation of new isonicotinic hydrazide quinoxaline 1,4-dioxide derivatives as antitubercular agent.
  • Semantic Scholar. (2018). Structure-based design of some isonicotinic acid hydrazide analogues as potential antitubercular agents. Semantic Scholar. [Link]
  • World Journal of Biology Pharmacy and Health Sciences. (2024). Structural analysis of isonicotinic hydrazide Basic units. WJBPHS. [Link]
  • Sharma, P., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1435. [Link]
  • ResearchGate. (2020). Derivatives of Isonicotinic Acid as New Efficient Systemic Acquired Resistance (SAR) Inducers.
  • MDPI. (2024). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. MDPI. [Link]
  • ResearchGate. (2014). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class.
  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81–92. [Link]

Sources

Whitepaper: A Senior Scientist's Guide to In Silico Modeling of 2-Pyrrolidin-1-yl-isonicotinic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the modern paradigm of drug discovery, in silico modeling has transitioned from a supplementary tool to a cornerstone of preclinical research, offering unparalleled insights into molecular interactions while significantly reducing time and cost.[1][2][3] This guide provides an in-depth, protocol-driven framework for the computational analysis of 2-Pyrrolidin-1-yl-isonicotinic acid, a small molecule with potential therapeutic relevance. We will navigate the complete modeling pipeline, from initial molecular preparation and target selection to the execution and analysis of molecular docking and molecular dynamics simulations. By grounding each step in established scientific principles and validation protocols, this document serves as a technical manual for researchers aiming to predict binding affinity, assess interaction stability, and generate actionable hypotheses for experimental validation.

Introduction: The Rationale for a Computational Approach

The molecule this compound (CAS: 98088-04-1, Formula: C₁₀H₁₂N₂O₂) presents a scaffold with features—a heterocyclic pyridine ring, a carboxylic acid, and a pyrrolidine moiety—that suggest a high potential for specific interactions with biological macromolecules. The journey from a promising chemical structure to a validated drug candidate is fraught with challenges, high costs, and significant attrition rates.[4][5] Computational, or in silico, methods provide a powerful strategy to de-risk and accelerate this process.[2][6]

This guide eschews a simple list of instructions, instead focusing on the causality behind each decision in the modeling workflow. To provide a tangible and scientifically relevant context, we will model the interaction of this compound with Indoleamine 2,3-dioxygenase 1 (IDO1) , a well-validated therapeutic target in immuno-oncology. The principles and protocols detailed herein are, however, broadly applicable to other protein targets.

Section 1: The In Silico Modeling Workflow: A Strategic Overview

A robust computational analysis is not a single experiment but a multi-stage funnel designed to progressively refine our understanding of a ligand-receptor system. We begin with broad, rapid screening methods to generate initial hypotheses (molecular docking) and subsequently employ more computationally intensive techniques to test and validate these hypotheses (molecular dynamics).[7][8][9] This synergistic approach ensures that computational resources are used efficiently while maximizing the reliability of the final predictions.

G cluster_0 Phase 1: Preparation & Setup cluster_1 Phase 2: Pose Prediction & Scoring cluster_2 Phase 3: Dynamic Validation & Analysis PDB Receptor Selection (e.g., IDO1 from PDB) PREP_P Receptor Preparation (Clean, Add H, Assign Charges) PDB->PREP_P LIG Ligand Definition (this compound) PREP_L Ligand Preparation (3D, Protonate, Minimize) LIG->PREP_L DOCK Molecular Docking (Predict Binding Pose & Affinity) PREP_P->DOCK PREP_L->DOCK VALIDATE Protocol Validation (Redocking Native Ligand, RMSD < 2Å) DOCK->VALIDATE Trustworthiness Check MD Molecular Dynamics (MD) (Simulate Complex in Water) VALIDATE->MD Input Best Pose ANALYSIS Trajectory Analysis (RMSD, RMSF, H-Bonds) MD->ANALYSIS HYPOTHESIS Actionable Hypothesis for Experimental Lab ANALYSIS->HYPOTHESIS Generate Insights

Caption: High-level workflow for in silico drug discovery.

Section 2: Protocol I: Ligand and Receptor Preparation - The Foundation of Accuracy

The fidelity of any simulation is dictated by the quality of its starting structures. This preparation phase is the most critical step for ensuring meaningful results.

Ligand Preparation Protocol

The goal is to generate a low-energy, three-dimensional conformation of this compound that correctly represents its most probable state at physiological pH.

  • Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., MarvinSketch, ChemDraw) or retrieve it from a database like PubChem using its CAS number (98088-04-1).

  • Convert to 3D: Use the sketcher's built-in tools to generate a three-dimensional structure.

  • Protonation State Analysis: This step is crucial. The carboxylic acid and pyridine nitrogen have ionizable protons.

    • Causality: The charge and protonation state of a ligand dramatically affect its ability to form hydrogen bonds and electrostatic interactions. Modeling the wrong state will lead to incorrect binding predictions.

    • Action: Use a pKa calculator (e.g., built into MarvinSketch or other software) to determine the dominant protonation state at physiological pH (~7.4). For our ligand, the carboxylic acid will likely be deprotonated (carboxylate) and the pyridine nitrogen will be neutral.[10]

  • Add Hydrogens: Explicitly add hydrogen atoms consistent with the determined protonation state.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF) to relieve any steric strain and find a low-energy conformation. This is the final, prepared ligand structure.[11]

Receptor Preparation Protocol

The goal is to clean a raw crystal structure from the Protein Data Bank (PDB) to make it suitable for simulation. We will use human IDO1 (PDB ID: 5WMU) as our example.

  • Download PDB File: Obtain the structure from the RCSB PDB database.

  • Initial Cleaning:

    • Action: Remove all non-essential components: crystallographic water molecules, co-solvents, and any co-crystallized ligands or ions not essential for structural integrity.[12][13]

    • Expertise: A common dilemma is whether to keep specific water molecules. If a water molecule is observed in multiple crystal structures and mediates a hydrogen bond network between the protein and known inhibitors, it may be considered "structural" and should be retained.[14] For this initial run, we will remove all waters for simplicity.

  • Resolve Structural Issues:

    • Action: Check for and computationally model any missing side chains or loops using tools like the Protein Preparation Wizard in Schrödinger Maestro or standalone web servers.[14][15]

    • Action: If the crystal structure contains multiple conformations for a single residue (alternate locations), select the conformation with the highest occupancy.[16]

  • Add Hydrogens: Add hydrogen atoms to the protein. This step is critical as hydrogens are typically not resolved in X-ray crystal structures.

  • Assign Charges and Atom Types: Apply a molecular mechanics force field (e.g., AMBER, CHARMM) to assign partial atomic charges and atom types to the protein residues.

  • Constrained Minimization: Perform a brief energy minimization on the protein structure, with heavy atoms constrained or restrained, to relax the newly added hydrogens and relieve any minor clashes without significantly altering the experimentally determined backbone structure.

Section 3: Protocol II: Molecular Docking for Pose and Affinity Prediction

Molecular docking predicts the preferred orientation (the "pose") of a ligand when bound to a receptor and estimates the strength of that interaction via a scoring function.[17][18]

Docking Protocol and Validation
  • Define the Binding Site: The docking algorithm needs to know where to search. Using the co-crystallized ligand from the original PDB file (5WMU) as a guide, define a "grid box" or sphere that encompasses the entire active site.[19][20]

  • Protocol Validation (Self-Validating System): This step is non-negotiable for trustworthy results.

    • Action: Before docking our test ligand, extract the original co-crystallized ligand from the PDB file. Treat it as a new ligand and dock it back into the receptor it came from.[21][22]

    • Trustworthiness: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystal pose. A successful validation is generally indicated by an RMSD < 2.0 Å .[23][24][25] This confirms that the chosen docking parameters can accurately reproduce a known binding mode.

  • Dock the Ligand: Using the validated protocol, dock the prepared this compound molecule into the IDO1 active site.

  • Analyze Results: The output will be a set of possible binding poses ranked by a docking score (e.g., kcal/mol). The more negative the score, the higher the predicted binding affinity.[23][26][27]

Data Presentation: Docking Results

The results should be summarized clearly. Visual inspection of the top-ranked pose is essential to ensure the interactions predicted are chemically sensible.[27][28][29]

MetricCo-crystallized Ligand (Validation)This compound
Binding Affinity (kcal/mol) -9.5-8.2
RMSD from Crystal Pose (Å) 0.85N/A
Key H-Bond Interactions SER-167, CYS-129SER-167, ARG-231
Key Hydrophobic Interactions PHE-163, LEU-234, TYR-126PHE-163, LEU-234, ALA-264

Table 1: Hypothetical summary of molecular docking results against IDO1. Lower binding affinity scores indicate stronger predicted binding.

Section 4: Protocol III: Molecular Dynamics for Stability Assessment

While docking provides a static picture, MD simulations introduce dynamics, flexibility, and the explicit effect of solvent, offering a more realistic view of the protein-ligand complex.[8][30] This protocol validates whether the promising pose from docking is stable over time.[7][9][31]

A Start: Docked Protein-Ligand Complex B Step 1: Build Topology (Assign Force Field Parameters) A->B C Step 2: Define Box & Solvate with Water B->C D Step 3: Add Ions (Neutralize System) C->D E Step 4: Energy Minimization (Remove Steric Clashes) D->E F Step 5: NVT Equilibration (Stabilize Temperature) E->F G Step 6: NPT Equilibration (Stabilize Pressure & Density) F->G H Step 7: Production MD Run (e.g., 100 ns) G->H I End: MD Trajectory for Analysis H->I

Caption: Step-by-step workflow for setting up a GROMACS MD simulation.

MD Simulation Protocol (GROMACS Example)

This protocol uses GROMACS, a widely-used, open-source MD engine.[32][33][34]

  • System Preparation:

    • Action: Combine the prepared protein and the top-ranked docked ligand pose into a single complex file.

    • Action: Generate a topology for the ligand (e.g., using a server like CGenFF or antechamber) that is compatible with the protein force field (e.g., CHARMM36m or AMBER14SB). This is a critical step requiring careful parameterization.

  • Solvation and Ionization:

    • Action: Define a simulation box (e.g., a cubic box with a 1.0 nm buffer from the protein surface).

    • Action: Fill the box with a pre-equilibrated water model (e.g., TIP3P).[35]

    • Action: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the net charge of the system and mimic a physiological salt concentration.[35]

  • Minimization and Equilibration:

    • Action: Perform a steep descent energy minimization of the entire system to remove any bad contacts.

    • Action: Perform a short (e.g., 1 ns) NVT equilibration run to bring the system to the target temperature (e.g., 300 K), often with position restraints on the protein and ligand heavy atoms.

    • Action: Perform a short (e.g., 1 ns) NPT equilibration run to adjust the system to the target pressure (e.g., 1 bar) and achieve the correct density.[35]

  • Production Run:

    • Action: Remove the position restraints and run the production simulation for a duration sufficient to observe the system's behavior (e.g., 100-200 ns).

Section 5: Analysis, Interpretation, and Final Validation

The output of an MD simulation is a trajectory—a molecular movie of all atoms over time. Analysis involves extracting quantitative metrics to interpret this data.

  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand heavy atoms over time. A stable system is indicated when the RMSD plot reaches a plateau, meaning the structures are no longer undergoing large conformational changes.

  • Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue. This highlights which parts of the protein are stable versus those that are highly flexible. High fluctuation in the binding site could indicate an unstable interaction.

  • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified during docking. A stable interaction is one that is maintained for a significant percentage of the simulation time.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound. By following a structured approach of meticulous preparation, validated molecular docking, and dynamic simulation, researchers can generate high-confidence predictions of binding modes and interaction stability. The hypothetical results for IDO1 suggest that the compound is a viable candidate for further investigation. These computational findings are not an endpoint but a well-supported starting point, providing clear, testable hypotheses that can guide and focus subsequent experimental efforts, ultimately accelerating the path of drug discovery.

References

  • Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry. [Link]
  • ResearchGate. (2024). How to interprete and analyze molecular docking results?
  • De Vivo, M., Masetti, M., Bottegoni, G., & Cavalli, A. (2016). Role of Molecular Dynamics and Related Methods in Drug Discovery. Journal of Medicinal Chemistry. [Link]
  • Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials. [Link]
  • MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery. MetroTech Institute. [Link]
  • InsilicoSci. (2023). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]
  • GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials! GROMACS. [Link]
  • SciSpace. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. [Link]
  • Durrant, J. D., & McCammon, J. A. (2011). Molecular dynamics simulations and drug discovery. BMC Biology. [Link]
  • EMBL-EBI. (n.d.). GROMACS tutorial. EMBL-EBI. [Link]
  • AZoLifeSciences. (2023). What Role Does Molecular Dynamics play in Drug Discovery? AZoLifeSciences. [Link]
  • Quora. (2021). How does one prepare proteins for molecular docking? Quora. [Link]
  • Wang, J., et al. (2023). Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. Pharmaceuticals. [Link]
  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
  • Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development.
  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. CD ComputaBio. [Link]
  • Semantic Scholar. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Semantic Scholar. [Link]
  • ResearchGate. (2015). How can I validate a docking protocol?
  • ELIXIR TeSS. (2023). Running molecular dynamics simulations using GROMACS. ELIXIR TeSS. [Link]
  • YouTube. (2023). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]
  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]
  • Al-Khafaji, K., & Taskin-Tok, T. (2022). A Guide to In Silico Drug Design. Pharmaceuticals. [Link]
  • Gani, O. A., & Rao, M. S. (2017). Molecular Docking: A structure-based drug designing approach. J SciMed Central. [Link]
  • Ferreira, L. G., et al. (2015).
  • JSciMed Central. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. [Link]
  • ResearchGate. (2019). Molecular docking proteins preparation.
  • Lang, P. T., et al. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
  • Schrödinger. (2022). Learn Maestro: Preparing protein structures. YouTube. [Link]
  • Methods in Molecular Biology. (2012). Preparation and Refinement of Model Protein–Ligand Complexes. Springer. [Link]
  • ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking).
  • Journal of Pharmaceutical Research International. (2022). Drug Discovery Tools and In Silico Techniques: A Review.
  • Diller, D. J., & Merz, K. M. (2001). Validation Studies of the Site-Directed Docking Program LibDock.
  • ResearchGate. (n.d.). Proteins and ligand preparation for docking.
  • YouTube. (2022). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]
  • Patsnap Synapse. (2023). What is in silico drug discovery?
  • ResearchGate. (2022). A Guide to In Silico Drug Design.

Sources

An In-depth Technical Guide to Potential Therapeutic Targets for Isonicotinic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of established and emerging therapeutic targets for compounds derived from the isonicotinic acid scaffold. Moving beyond its foundational role in antimicrobial therapy, this document explores the mechanistic basis for its potential applications in oncology and anti-inflammatory medicine. We will delve into the core biochemistry of key targets, provide actionable experimental protocols for inhibitor validation, and present comparative data to guide future research and development.

The Foundational Target: InhA in Mycobacterial Mycolic Acid Synthesis

The most well-characterized therapeutic application of an isonicotinic acid derivative is that of isonicotinic acid hydrazide (isoniazid) in the treatment of tuberculosis.[1][2][3][4][5] The primary target of isoniazid is the enoyl-acyl carrier protein reductase, InhA, an essential enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis.[6][7][8][9][10]

Mechanism of Action: A Prodrug Activation Cascade

Isoniazid itself is a prodrug and requires activation within the mycobacterium.[1][7] The bacterial catalase-peroxidase enzyme, KatG, oxidatively activates isoniazid, generating a reactive isonicotinoyl radical.[1][11][12] This radical species then covalently couples with the nicotinamide adenine dinucleotide cofactor (NAD+) to form an isonicotinoyl-NAD adduct.[1][11][13] This adduct is the active inhibitor, binding with high affinity to the InhA active site and blocking the binding of its natural enoyl-AcpM substrate.[1][8] The inhibition of InhA disrupts the synthesis of mycolic acids, which are critical, long-chain fatty acid components of the robust mycobacterial cell wall, ultimately leading to bacterial cell death.[2][6][7][14]

Visualizing the Isoniazid Activation Pathway

The following diagram illustrates the multi-step process from prodrug to active InhA inhibitor.

G cluster_activation Mycobacterial Cytoplasm cluster_inhibition FAS-II Pathway Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Radical Isonicotinoyl Radical KatG->Radical Adduct Isonicotinoyl-NAD Adduct (Active Inhibitor) Radical->Adduct + NAD+ NAD NAD+ InhA InhA Enzyme Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity InhA->Cell_Wall Disruption Mycolic_Acid->Cell_Wall

Caption: Isoniazid activation and InhA inhibition pathway.

Experimental Protocol: InhA Enzyme Inhibition Assay

To screen for novel isonicotinic acid derivatives that act as direct InhA inhibitors (bypassing the need for KatG activation), a robust enzymatic assay is required. This protocol describes a common method based on monitoring the oxidation of NADH.

Principle: InhA catalyzes the reduction of a long-chain trans-2-enoyl-acyl carrier protein (or a CoA analog) using NADH as a cofactor. Enzyme activity is monitored by the decrease in absorbance at 340 nm as NADH is consumed. Inhibitors will slow the rate of this decrease.

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme.

  • NADH (Nicotinamide adenine dinucleotide, reduced form).

  • 2-trans-octenoyl-CoA (OCoA) or other suitable long-chain enoyl-CoA substrate.[10]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA.

  • Test Compounds (Isonicotinic acid derivatives) dissolved in DMSO.

  • 96-well UV-transparent microplate.

  • Microplate spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of NADH in Assay Buffer.

    • Prepare a 10 mM stock solution of OCoA in Assay Buffer.

    • Prepare serial dilutions of test compounds in DMSO. A typical starting stock is 10 mM.

  • Assay Setup (in a 96-well plate):

    • To each well, add 180 µL of Assay Buffer.

    • Add 2 µL of the test compound dilution (or DMSO for control wells).

    • Add 10 µL of InhA enzyme solution (final concentration typically 10-50 nM, to be optimized).

    • Add 10 µL of NADH solution (final concentration 100 µM).

  • Pre-incubation:

    • Mix the plate gently and incubate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of OCoA substrate solution (final concentration 100 µM).

  • Kinetic Measurement:

    • Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance per minute) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Insight: The pre-incubation step is crucial for inhibitors that may exhibit slow-binding kinetics. Monitoring the reaction kinetically, rather than as a single endpoint, provides more robust data and can reveal different inhibition modalities. OCoA is used as a soluble and commercially available mimic of the natural acyl-carrier protein substrate.

Emerging Oncology Targets for Isonicotinic Acid Derivatives

Recent research has highlighted the potential of isonicotinic acid derivatives as anticancer agents, with several studies identifying specific molecular targets within key oncogenic pathways.[15][16][17][18]

Kinase Inhibition: Targeting Aberrant Cell Signaling

Kinases are fundamental regulators of cell signaling, and their dysregulation is a hallmark of cancer. Several kinase families have been identified as potential targets for isonicotinic acid-based compounds.

  • Aurora Kinases: These serine/threonine kinases are essential for cell cycle progression, particularly mitosis.[7] Overexpression of Aurora-A is common in many cancers, making it an attractive therapeutic target.[5] Isonicotinoyl-pyrazol-thiazolidinone derivatives have been synthesized and shown to inhibit Aurora-A kinase, exhibiting potent cytotoxicity against cancer cell lines like HCT-116 and MCF-7.[7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[2][19] Nicotinic and isonicotinic acid derivatives have been designed as VEGFR-2 inhibitors, demonstrating potent anti-proliferative activity.[17][18][20][21]

  • RAF Kinase: The RAF family of kinases (A-RAF, B-RAF, C-RAF) are central components of the MAPK/ERK signaling pathway, which is frequently mutated in cancers like melanoma. Pyridyl isonicotinamide derivatives have been developed as inhibitors of RAF kinase.[22][23][24]

Experimental Protocol: General Luminescence-Based Kinase Inhibition Assay (e.g., for VEGFR-2 or Aurora-A)

This protocol describes a widely used method for screening kinase inhibitors by quantifying the amount of ATP remaining after a kinase reaction.

Principle: A kinase transfers a phosphate group from ATP to a substrate, producing ADP. The amount of ATP consumed is directly proportional to the kinase activity. A reagent is added that contains luciferase, which generates a luminescent signal in the presence of ATP. Low luminescence indicates high kinase activity (and low inhibition), while high luminescence indicates low kinase activity (and high inhibition).

Materials:

  • Recombinant Kinase (e.g., VEGFR-2, Aurora A).

  • Kinase-specific peptide substrate (e.g., Poly (Glu:Tyr, 4:1) for VEGFR-2, Kemptide for Aurora A).

  • ATP.

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®, ADP-Glo™).[2][8][25][26]

  • Test Compounds dissolved in DMSO.

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Assay Setup:

    • In a white microplate, create a master mix containing Kinase Assay Buffer, ATP (at or near its Km for the enzyme), and the peptide substrate.

    • Add 2.5 µL of the test compound dilution to the "Test Inhibitor" wells.

    • Add 2.5 µL of buffer with DMSO to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

  • Enzyme Addition:

    • Add 10 µL of diluted kinase to the "Test Inhibitor" and "Positive Control" wells.

    • Add 10 µL of Kinase Assay Buffer to the "Blank" wells.

  • Kinase Reaction:

    • Mix the plate gently and incubate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add an equal volume (e.g., 25 µL) of the ATP detection reagent to all wells.

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

  • Measurement:

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other wells.

    • Calculate percent inhibition relative to the "Positive Control".

    • Plot the data and determine the IC50 value for the test compound.

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach

HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, leading to chromatin compaction and transcriptional repression.[27] HDAC inhibitors (HDACis) can reactivate the expression of tumor suppressor genes and have emerged as an important class of anticancer drugs.[27] Novel HDAC inhibitors incorporating isatin-based caps, a structure sometimes derived from or related to isonicotinic acid chemistry, have shown potent, isoform-selective activity.[28]

Experimental Protocol: Fluorometric HDAC Inhibition Assay

This protocol provides a common method for screening HDAC inhibitors using a fluorogenic substrate.

Principle: A non-fluorescent substrate containing an acetylated lysine is incubated with an HDAC enzyme. Upon deacetylation, a developer solution is added which proteolytically cleaves the deacetylated substrate, releasing a highly fluorescent molecule. The fluorescence intensity is directly proportional to HDAC activity.

Materials:

  • Recombinant HDAC enzyme (e.g., HDAC1).

  • Fluorogenic HDAC substrate.

  • HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[14]

  • HDAC Developer solution.

  • Trichostatin A (TSA) or other known HDACi as a positive control.

  • Test Compounds dissolved in DMSO.

  • Black, opaque 96-well plates.

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm).

Procedure:

  • Assay Setup:

    • To the wells of a black microplate, add 140 µL of diluted Assay Buffer.

    • Add 10 µL of diluted HDAC1 enzyme.

    • Add 10 µL of test compound dilution (or DMSO for 100% activity control, or TSA for positive inhibition control).

  • Reaction Initiation:

    • Initiate the reactions by adding 10 µL of the HDAC substrate to all wells.

  • Incubation:

    • Cover the plate and incubate on a shaker for 30 minutes at 37°C.[29]

  • Development:

    • Add 40 µL of prepared HDAC developer solution to each well.

    • Cover the plate and incubate for 15 minutes at room temperature.

  • Measurement:

    • Read the fluorescence using the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percent inhibition for each test compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting percent inhibition against the log of inhibitor concentration.

Anti-Inflammatory Target: Cyclooxygenase-2 (COX-2)

The isonicotinic acid scaffold has also been explored for anti-inflammatory properties, with a primary focus on the inhibition of Cyclooxygenase-2 (COX-2).[30][31][32] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] Selective inhibition of COX-2 over the related COX-1 isoform is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Isonicotinate derivatives have been shown to be potent inhibitors of COX-2.[32]

Experimental Protocol: Colorimetric COX-2 Inhibition Assay

This protocol details a method for screening COX-2 inhibitors based on the peroxidase activity of the enzyme.

Principle: The peroxidase component of COX-2 reduces Prostaglandin G2 (PGG2) to Prostaglandin H2 (PGH2). This activity can be measured using a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reaction to produce a colored product. The rate of color formation, measured by absorbance, is proportional to COX-2 activity.[1]

Materials:

  • Purified human or ovine COX-2 enzyme.

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.[16]

  • Heme cofactor.

  • Arachidonic Acid (substrate).

  • TMPD (chromogenic substrate).

  • Celecoxib or other known COX-2 inhibitor as a positive control.

  • Test Compounds dissolved in DMSO.

  • 96-well clear microplate.

  • Microplate spectrophotometer capable of reading absorbance at 590-620 nm.

Procedure:

  • Assay Setup:

    • To the wells of a 96-well plate, add 150 µL of Assay Buffer.

    • Add 10 µL of Heme.

    • Add 10 µL of COX-2 enzyme solution.

    • Add 10 µL of the test compound dilution (or DMSO for control).

  • Pre-incubation:

    • Incubate the plate at room temperature (or 37°C) for 10 minutes to allow inhibitor binding.[13]

  • Reaction Initiation:

    • Add 10 µL of TMPD solution.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Kinetic Measurement:

    • Immediately read the absorbance at ~590 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well.

    • Determine the percent inhibition for each inhibitor concentration.

    • Calculate the IC50 value from the dose-response curve.

Data Summary: Comparative Inhibitory Activities

The following table summarizes the reported inhibitory concentrations (IC50) for representative isonicotinic acid derivatives against the therapeutic targets discussed. This data is intended for comparative purposes and highlights the potential polypharmacology of this versatile scaffold.

Compound ClassTargetRepresentative IC50Reference(s)
Isonicotinoyl-NAD AdductM. tuberculosis InhAKi = 0.75 ± 0.08 nM[8]
Isonicotinoyl HydrazoneHCT-116 (Colon Cancer)3.1 µM[17]
Isonicotinoyl-pyrazol-thiazolidinoneAurora-A Kinase0.11 ± 0.03 µM[7]
Nicotinamide DerivativeVEGFR-277.02 nM[20]
Isatin-based DerivativeHDAC10.032 µM[28]
Isonicotinate DerivativeCOX-21.42 ± 0.1 µg/mL[32]

Conclusion and Future Directions

The isonicotinic acid scaffold represents a privileged structure in medicinal chemistry. While its role in combating tuberculosis via InhA inhibition is firmly established, the horizon is expanding. The demonstrated activity of its derivatives against key oncology targets such as Aurora-A kinase, VEGFR-2, and HDACs, as well as the anti-inflammatory target COX-2, presents exciting new avenues for drug discovery. The experimental frameworks provided in this guide offer robust, validated starting points for screening and characterizing novel isonicotinic acid-based compounds. Future research should focus on optimizing potency and selectivity for these emerging targets, exploring structure-activity relationships to minimize off-target effects, and ultimately, translating these promising preclinical findings into novel therapeutic agents.

References

  • Vilcheze, C., & Jacobs, W. R., Jr. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual review of microbiology, 61, 35–50.
  • Al-Ostath, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Cancer Nanotechnology, 13(1), 33.
  • Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular microbiology, 62(5), 1220–1227.
  • Rawat, R., et al. (2003). The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: adduct affinity and drug resistance. Proceedings of the National Academy of Sciences, 100(24), 13881-13886.
  • Banerjee, A., et al. (1994). inhA, a gene encoding a target for isoniazid and ethionamide in Mycobacterium tuberculosis. Science, 263(5144), 227-230.
  • Luckner, S. R., et al. (2010). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Journal of medicinal chemistry, 53(1), 24-28.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
  • Burger, M. T., Ramurthy, S., & Taft, B. R. (2016). Pyridyl Isonicotinamide Inhibitors of RAF Kinase. ACS medicinal chemistry letters, 7(12), 1133–1133.
  • Suarez, J., et al. (2009). The role of KatG in isoniazid activation: a study of the isoniazid-resistant KatG mutants from Mycobacterium tuberculosis. Journal of molecular biology, 387(5), 1209-1224.
  • da Silva, A. C., et al. (2016). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Letters in Drug Design & Discovery, 13(4), 295-301.
  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272.
  • Kumar, N. H. S., et al. (2015). Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. Journal of Chemical and Pharmaceutical Research, 7(7), 896-905.
  • El-Sayed, N. N. E., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(19), 6299.
  • Scott, J. S., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 62(11), 5576-5597.
  • El-Naggar, M., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1638-1661.
  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit.
  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272.
  • El-Damasy, D. A., et al. (2024). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2296767.
  • El-Sayed, M. A. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). Pyridyl Isonicotinamide Inhibitors of RAF Kinase | Request PDF.
  • Zhang, Y., et al. (2017). Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups. Bioorganic & medicinal chemistry, 25(12), 3127–3137.
  • Gully, C. P., et al. (2012). A cell biologist's field guide to Aurora kinase inhibitors. Molecular biology of the cell, 23(7), 1178–1188.
  • He, X., et al. (2010). A slow, tight binding inhibitor of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. The Journal of biological chemistry, 285(19), 14960–14968.
  • The Pharmacy Talks. (2021, May 22). Isoniazid and it's Mechanism of Action. YouTube.
  • Fletcher, A. G., Jr, Paul, M., & Ranbhise, M. P. (1953). Isonicotinic acid hydrazide (isoniazid) in the treatment of tuberculosis.
  • PubChem. (n.d.). Isoniazid. National Center for Biotechnology Information.
  • Olah, E., et al. (2015). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. International journal of molecular sciences, 16(12), 29138–29153.
  • Marugan, J., et al. (2016). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers in oncology, 5, 299.
  • Pollard, J. R., et al. (2013). Aurora isoform selectivity: design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells. Journal of medicinal chemistry, 56(6), 2533–2550.
  • Wikipedia. (n.d.). Histone deacetylase inhibitor.
  • Sippl, W., et al. (2018). Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. ChemMedChem, 13(15), 1541–1553.
  • Hatcher, J. M., et al. (2017). Characterization of a highly selective inhibitor of the Aurora kinases. ACS chemical biology, 12(11), 2836–2844.
  • Li, Y., et al. (2020). Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases. Frontiers in pharmacology, 11, 574103.

Sources

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Application of Pyrrolidine-Containing Drug Precursors

Introduction: The Privileged Nature of the Pyrrolidine Ring

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1] Its prevalence is remarkable, appearing in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA).[2] This is not a matter of chance, but a direct consequence of the unique stereochemical and physicochemical properties the pyrrolidine ring imparts to a molecule.[3] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring create a non-planar, three-dimensional structure.[2] This "pseudorotation" allows for a more comprehensive exploration of pharmacophore space, enabling more specific and high-affinity interactions with biological targets like enzymes and receptors.[1][2] The pyrrolidine ring is a key structural feature in a wide array of natural products, including alkaloids like nicotine and hygrine, as well as the amino acids proline and hydroxyproline.[4] Its incorporation into synthetic drugs has led to breakthroughs in treating a multitude of conditions, from hypertension to viral infections and cancer.[5][6][7] This guide provides an in-depth review of the synthesis of key pyrrolidine-containing drug precursors, the strategic considerations behind synthetic choices, and the analytical validation of these critical intermediates.

Strategic Approaches to the Synthesis of Pyrrolidine Precursors

The synthesis of pyrrolidine derivatives can be broadly categorized into two main strategies: the functionalization of a pre-existing chiral pyrrolidine core and the de novo construction of the ring from acyclic precursors.[3][5] The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Functionalization of the Chiral Pool: The Proline Advantage

Nature provides an excellent and readily available source of chiral pyrrolidine precursors in the form of amino acids, primarily L-proline and its derivatives like 4-hydroxyproline.[5][8] These compounds offer a cost-effective and stereochemically defined starting point for the synthesis of a vast number of pharmaceuticals.[5]

A prime example of this strategy is the synthesis of (S)-prolinol, a versatile precursor for numerous drugs.[5] The reduction of L-proline, typically using powerful reducing agents like lithium aluminum hydride (LiAlH₄), affords (S)-prolinol in high yield.[9] This precursor is a key building block for drugs like Avanafil, a phosphodiesterase 5 (PDE5) inhibitor.[5][9]

Experimental Protocol: Synthesis of (S)-Prolinol from L-Proline

Objective: To reduce the carboxylic acid moiety of L-proline to a primary alcohol.

Materials:

  • L-proline

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • A solution of L-proline in anhydrous THF is slowly added to a suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Causality: The slow addition and low temperature are crucial to control the highly exothermic reaction between LiAlH₄ and the carboxylic acid. Anhydrous conditions are essential as LiAlH₄ reacts violently with water.

  • The reaction mixture is then stirred at room temperature for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TCC).

  • Upon completion, the reaction is carefully quenched by the sequential addition of water and a 15% aqueous solution of NaOH, followed by water. Causality: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered.

  • The resulting slurry is filtered, and the solid residue is washed with THF.

  • The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude (S)-prolinol.

  • The crude product can be further purified by distillation or chromatography.

Self-Validation: The purity of the synthesized (S)-prolinol can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The optical purity can be determined by chiral HPLC.

De Novo Synthesis: Constructing the Pyrrolidine Ring

When the desired substitution pattern is not readily accessible from the chiral pool, de novo synthesis provides a powerful alternative. These methods involve the cyclization of acyclic precursors and offer a high degree of flexibility.

[3+2] Cycloaddition Reactions:

One of the most potent methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction, particularly involving azomethine ylides.[10][11] This atom-economical approach allows for the rapid assembly of the five-membered ring with excellent control over stereochemistry.[11] Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the decarboxylation of α-amino acids or the reaction of imines with a suitable catalyst.[11] The subsequent reaction with a dipolarophile, typically an alkene, furnishes the polysubstituted pyrrolidine.[10] The development of catalytic asymmetric versions of this reaction has been a significant advancement, enabling the synthesis of enantioenriched pyrrolidines.[10][12]

Multicomponent Reactions (MCRs):

Multicomponent reactions have gained prominence as an efficient and sustainable strategy for synthesizing complex molecules like pyrrolidine derivatives.[13][14] MCRs offer several advantages, including high atom economy, reduced waste generation, and operational simplicity compared to traditional multi-step syntheses.[14] Various MCRs have been developed for the synthesis of pyrrolidines, often employing catalysts or being performed under catalyst-free conditions, sometimes with the aid of microwave or ultrasound irradiation to enhance reaction rates and yields.[14]

Intramolecular Cyclization Strategies:

A variety of intramolecular cyclization reactions can be employed to form the pyrrolidine ring. For instance, the intramolecular amination of unactivated C(sp³)-H bonds provides a direct and efficient route to pyrrolidines.[15] Another approach is the intramolecular Schmidt reaction of ω-azido carboxylic acids, which yields 2-substituted pyrrolidines.[15] These methods often provide access to unique substitution patterns that are challenging to achieve through other means.

Key Pyrrolidine-Containing Drug Precursors and Their Applications

The versatility of the pyrrolidine scaffold is evident in the wide range of drugs that incorporate this motif. The following table highlights some key pyrrolidine-containing drugs and their precursors.

DrugTherapeutic ClassKey Pyrrolidine Precursor(s)
Captopril ACE InhibitorL-Proline
Anisomycin Antibiotic4-Hydroxy-L-proline
Avanafil PDE5 Inhibitor(S)-Prolinol
Rolipram Antidepressant4-Hydroxy-L-proline
Clindamycin AntibioticL-Proline derivative
Enalapril ACE InhibitorL-Proline
Telaprevir Antiviral (HCV)Pyrrolidine derivative
Ombitasvir Antiviral (HCV)Pyrrolidine derivative

This table provides a representative, non-exhaustive list of pyrrolidine-containing drugs.[5][7][16][17][18]

Asymmetric Synthesis and Organocatalysis

A significant breakthrough in the synthesis of chiral pyrrolidines came with the advent of asymmetric organocatalysis.[19][20] Proline and its derivatives, particularly diarylprolinol silyl ethers, have emerged as powerful organocatalysts for a variety of asymmetric transformations, including aldol and Mannich reactions.[19][20] The secondary amine of the pyrrolidine ring can form an enamine intermediate with a carbonyl compound, which then undergoes a stereoselective reaction with an electrophile.[1] This has provided a more environmentally friendly and often more efficient alternative to metal-based catalysts for the synthesis of enantiomerically pure compounds.[19][20]

Asymmetric_Organocatalysis Ketone Ketone/Aldehyde Enamine Enamine Intermediate Ketone->Enamine + Proline Proline Proline Catalyst Enamine->Ketone - H₂O Product Chiral Product Enamine->Product + Electrophile Electrophile Electrophile Product->Proline Regenerated Catalyst Water H₂O

Caption: Proline-catalyzed asymmetric aldol reaction workflow.

Analytical Characterization of Pyrrolidine Precursors

The unambiguous structural elucidation and purity assessment of pyrrolidine-containing drug precursors are critical for ensuring the quality and safety of the final active pharmaceutical ingredient. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity of atoms and the overall structure of the molecule. Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to resolve complex structures.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to confirm its elemental composition.[21]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies.[21]

Chromatographic Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a compound and for separating it from impurities. Chiral HPLC is specifically used to determine the enantiomeric excess of a chiral compound.

  • Gas Chromatography (GC): GC is suitable for the analysis of volatile pyrrolidine derivatives.

Experimental Protocol: Purity Analysis by HPLC

Objective: To determine the purity of a synthesized pyrrolidine precursor.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is commonly used. The specific gradient will depend on the polarity of the analyte.

Procedure:

  • A standard solution of the pyrrolidine precursor of known concentration is prepared in a suitable solvent (e.g., acetonitrile/water).

  • A sample of the synthesized precursor is also dissolved in the same solvent.

  • The HPLC system is equilibrated with the initial mobile phase conditions.

  • The standard and sample solutions are injected into the HPLC system.

  • The chromatograms are recorded, and the retention time and peak area of the analyte are determined.

  • The purity of the sample is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Self-Validation: The identity of the main peak can be confirmed by comparing its retention time to that of a certified reference standard. The peak purity can be assessed using a diode array detector.

Analytical_Workflow Synthesis Synthesis of Pyrrolidine Precursor Crude Crude Product Synthesis->Crude Purification Purification (e.g., Chromatography, Distillation) Crude->Purification Pure Purified Precursor Purification->Pure Structural_Elucidation Structural Elucidation Pure->Structural_Elucidation Purity_Assessment Purity Assessment Pure->Purity_Assessment NMR NMR Spectroscopy Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS FTIR FT-IR Spectroscopy Structural_Elucidation->FTIR HPLC HPLC / Chiral HPLC Purity_Assessment->HPLC GC Gas Chromatography Purity_Assessment->GC Final Validated Drug Precursor NMR->Final MS->Final FTIR->Final HPLC->Final GC->Final

Caption: Analytical workflow for pyrrolidine precursor validation.

Conclusion and Future Perspectives

The pyrrolidine ring continues to be a highly valuable scaffold in the design and development of new therapeutic agents.[6][16] The synthetic methodologies for accessing pyrrolidine-containing drug precursors are continuously evolving, with a strong emphasis on stereoselectivity, efficiency, and sustainability.[13][22] The development of novel catalytic systems, including organocatalysts and transition-metal catalysts, will undoubtedly lead to even more powerful and versatile methods for constructing this privileged heterocyclic core.[15][19][20] As our understanding of the biological roles of pyrrolidine-containing molecules deepens, we can expect to see the emergence of a new generation of innovative drugs that leverage the unique properties of this remarkable scaffold to address unmet medical needs.

References

  • Current time information in Oslo, NO. (n.d.). Google.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 798.
  • I. V. Kulakov, et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158.
  • Conti, P., et al. (2023).
  • (n.d.). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.
  • Conti, P., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.
  • (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
  • (n.d.). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing).
  • (n.d.). Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. Bentham Science Publishers.
  • (n.d.). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. NIH.
  • Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed.
  • (n.d.). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing.
  • Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
  • (n.d.). Pyrrolidine. Wikipedia.
  • (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH.
  • I. V. Kulakov, et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed.
  • I. V. Kulakov, et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate.
  • Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central.
  • (n.d.). FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate.
  • (n.d.). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate.
  • (n.d.). Proline derivatives in the synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐ones. ResearchGate.
  • Sharma, M. C., et al. (2017). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. NIH.
  • I. V. Kulakov, et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.
  • (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal.

Sources

The Pyrrolidine Scaffold: A Physicochemical Deep Dive for the Modern Drug Hunter

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry, embedded in the core of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems not just from its synthetic accessibility, but from the nuanced physicochemical properties it imparts to a molecule. The non-planar, sp³-hybridized nature of the pyrrolidine scaffold allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole.[4][5][[“]] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the key physicochemical parameters of substituted pyrrolidines. We will dissect the intricate relationships between substitution patterns and properties such as basicity (pKa), lipophilicity (logP/logD), aqueous solubility, metabolic stability, and conformational behavior. By understanding these fundamental principles, scientists can more rationally design and optimize pyrrolidine-containing drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

The Strategic Advantage of the Pyrrolidine Ring in Drug Design

The preference for the pyrrolidine scaffold in drug design is rooted in its ability to confer desirable physicochemical properties that are often challenging to achieve with flat, aromatic systems. The three-dimensional character of the pyrrolidine ring offers several advantages:

  • Enhanced 3D Coverage: The non-planar puckering of the ring, often referred to as "pseudorotation," allows substituents to be projected into distinct vectors in space, facilitating more precise and complex interactions with biological targets.[4][5][[“]]

  • Stereochemical Richness: With up to four stereogenic centers, the pyrrolidine ring provides a rich stereochemical landscape, enabling the fine-tuning of target binding and selectivity.[4][5]

  • Improved Druggability: The introduction of sp³ character into molecules often leads to improved solubility, reduced planarity-driven toxicity, and better overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

The following diagram illustrates the fundamental structural difference between the planar pyrrole and the three-dimensional pyrrolidine.

Caption: Comparison of the 2D structure of pyrrole with the 3D puckered conformation of pyrrolidine.

Basicity (pKa): The Influence of Substituents on the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a secondary amine, conferring basicity to the scaffold.[4] The pKa of the conjugate acid of pyrrolidine is approximately 11.27, making it a relatively strong base.[7] This basicity is a critical parameter in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects solubility, membrane permeability, and target binding.

The pKa of a substituted pyrrolidine can be significantly modulated by the electronic effects of substituents on the ring.

  • Electron-Withdrawing Groups (EWGs): Substituents such as halogens, carbonyls, and nitro groups decrease the electron density on the nitrogen atom, thereby reducing its basicity and lowering the pKa.

  • Electron-Donating Groups (EDGs): Alkyl groups and other electron-donating substituents increase the electron density on the nitrogen, leading to an increase in basicity and a higher pKa.

Substituents at the C-2 position have a more pronounced effect on basicity compared to those at C-3 or C-4 due to their proximity to the nitrogen atom.[4]

Experimental Protocol: Potentiometric Titration for pKa Determination

A robust and widely accepted method for determining the pKa of a compound is potentiometric titration.

Objective: To determine the acid dissociation constant (pKa) of a substituted pyrrolidine.

Materials:

  • Substituted pyrrolidine sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • High-purity water (deionized or distilled)

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the substituted pyrrolidine and dissolve it in a known volume of water.

  • Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Acidification: Add a stoichiometric excess of standardized HCl to ensure the pyrrolidine nitrogen is fully protonated.

  • Titration: Begin titrating the solution with the standardized NaOH solution, recording the pH after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the protonated pyrrolidine has been neutralized.

Causality: The choice of a strong acid (HCl) and a strong base (NaOH) ensures a sharp and well-defined equivalence point, leading to a more accurate pKa determination. Stirring ensures homogeneity of the solution and a stable pH reading.

Lipophilicity (logP and logD): Tailoring Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's pharmacokinetic profile.[8][9] It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water for the neutral species, or the distribution coefficient (logD) at a specific pH, which considers all ionization states.[10][11]

The inherent lipophilicity of the pyrrolidine ring can be modulated by the nature and position of its substituents.

  • Hydrophobic Substituents: Alkyl and aryl groups increase the lipophilicity of the pyrrolidine, leading to higher logP and logD values.

  • Hydrophilic Substituents: Hydroxyl, carboxyl, and amino groups decrease lipophilicity, resulting in lower logP and logD values.

  • Fluorine Substitution: The effect of fluorine on lipophilicity is complex and context-dependent. While a single fluorine atom can sometimes decrease lipophilicity due to its inductive effect, multiple fluorine substitutions often lead to an increase in lipophilicity.[12]

The following table summarizes the impact of common substituents on the lipophilicity of the pyrrolidine scaffold.

SubstituentPositionExpected Impact on logP/logDRationale
MethylAnyIncreaseIncreases hydrocarbon character.
PhenylAnySignificant IncreaseLarge, non-polar aromatic ring.
HydroxylAnyDecreaseIntroduces a polar hydrogen bond donor/acceptor.
Carboxylic AcidAnySignificant DecreaseIonizable group with high polarity.
FluoroAnyVariableCan increase or decrease depending on the substitution pattern and electronic environment.[12]
Experimental Protocol: Shake-Flask Method for logP/logD Determination

The shake-flask method is the gold standard for experimentally determining logP and logD.

Objective: To determine the octanol-water partition coefficient (logP) or distribution coefficient (logD) of a substituted pyrrolidine.

Materials:

  • Substituted pyrrolidine sample

  • 1-Octanol (pre-saturated with water)

  • Aqueous buffer of desired pH (e.g., pH 7.4 for logD) (pre-saturated with 1-octanol)

  • Separatory funnel or vials

  • Shaker or vortex mixer

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Solution Preparation: Prepare a stock solution of the substituted pyrrolidine in either the aqueous or octanol phase.

  • Partitioning: Add equal volumes of the pre-saturated octanol and aqueous phases to a separatory funnel or vial containing a known amount of the compound.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for complete partitioning.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to break up emulsions.

  • Concentration Measurement: Carefully remove an aliquot from each phase and measure the concentration of the compound using a suitable analytical method.

  • Calculation:

    • logP = log ([Concentration in Octanol] / [Concentration in Water]) for the neutral species.

    • logD = log ([Total Concentration in Octanol] / [Total Concentration in Water]) at a specific pH.

Causality: Pre-saturating the solvents ensures that the volume of each phase does not change during the experiment due to mutual solubility, which would introduce errors in the concentration measurements. The choice of analytical technique depends on the compound's properties (e.g., presence of a chromophore for UV-Vis).

Aqueous Solubility: A Prerequisite for Bioavailability

Adequate aqueous solubility is essential for the absorption and distribution of an orally administered drug. The pyrrolidine ring, with its nitrogen atom capable of hydrogen bonding, generally contributes to better aqueous solubility compared to its carbocyclic analog, cyclopentane.[4] However, the overall solubility of a substituted pyrrolidine is heavily influenced by the interplay of its lipophilicity and crystal lattice energy.

  • Polar Substituents: As with lipophilicity, polar groups that can engage in hydrogen bonding with water (e.g., -OH, -COOH, -NH2) will enhance aqueous solubility.

  • Lipophilic Substituents: Large, non-polar substituents will decrease aqueous solubility.

  • Ionization: The solubility of basic pyrrolidines is pH-dependent. At pH values below their pKa, they will be protonated and generally more soluble.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

Solubility can be assessed using various methods, with kinetic and thermodynamic assays being the most common in drug discovery.

Objective: To determine the aqueous solubility of a substituted pyrrolidine.

Kinetic Solubility (High-Throughput):

  • Compound Addition: Add a small volume of a concentrated DMSO stock solution of the compound to an aqueous buffer.

  • Precipitation Monitoring: Monitor for precipitation over a short period (e.g., 1-2 hours) using nephelometry or turbidimetry.

  • Result: Provides a rapid but often overestimated measure of solubility.

Thermodynamic Solubility (Gold Standard):

  • Equilibration: Add an excess of the solid compound to an aqueous buffer and agitate the mixture until equilibrium is reached (typically 24-48 hours).

  • Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Measure the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Result: Provides the true equilibrium solubility.

Causality: The kinetic assay is favored in early discovery for its speed, allowing for the rapid screening of many compounds. The thermodynamic assay, while more time-consuming, provides the most accurate and relevant solubility data for lead optimization.

Metabolic Stability: Navigating the Biotransformation Landscape

The pyrrolidine ring can be susceptible to metabolic transformations by cytochrome P450 (CYP) enzymes in the liver. Understanding the metabolic fate of a substituted pyrrolidine is crucial for optimizing its half-life and avoiding the formation of reactive or toxic metabolites.

Common metabolic pathways for pyrrolidines include:

  • N-dealkylation: If the nitrogen is substituted.

  • C-hydroxylation: Oxidation at one of the carbon atoms of the ring.

  • Ring opening: More extensive metabolism can lead to the cleavage of the pyrrolidine ring.

The position and nature of substituents can significantly influence metabolic stability.

  • Steric Shielding: Bulky substituents near a potential site of metabolism can hinder enzyme access and improve stability. For instance, introducing a methyl group at C-3 can protect the adjacent positions from oxidation.[4]

  • Blocking Metabolic Hotspots: Replacing a metabolically labile hydrogen atom with a more stable group (e.g., fluorine) can block a specific metabolic pathway.

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

Liver microsomes, which contain a high concentration of CYP enzymes, are a standard in vitro tool for assessing metabolic stability.

Objective: To evaluate the in vitro metabolic stability of a substituted pyrrolidine.

Materials:

  • Substituted pyrrolidine sample

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS for quantification

Procedure:

  • Incubation Mixture: Prepare an incubation mixture containing the substituted pyrrolidine, liver microsomes, and buffer.

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to the quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality: NADPH is an essential cofactor for CYP450-mediated metabolism; its inclusion is critical for initiating the enzymatic reactions. Quenching the reaction with a solvent like acetonitrile serves to stop the enzymatic activity and precipitate proteins that could interfere with the analysis. LC-MS/MS is the analytical method of choice due to its high sensitivity and selectivity.

G cluster_workflow In Vitro Metabolic Stability Workflow A Prepare Incubation Mixture (Compound, Microsomes, Buffer) B Pre-warm to 37°C A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points C->D E Quench Reaction (Acetonitrile + Internal Standard) D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate t½, CLint) G->H

Caption: Experimental workflow for determining in vitro metabolic stability using liver microsomes.

Conformational Control: The Power of Puckering

The pyrrolidine ring is not planar but exists in a dynamic equilibrium of puckered conformations, typically described as "envelope" or "twist" forms. The preferred conformation can be influenced by the substituents on the ring through steric and stereoelectronic effects.

  • C-4 Substitution: Substituents at the C-4 position have a well-documented impact on ring puckering. For example, in proline, an endo conformer is generally preferred. However, the introduction of an electronegative substituent like fluorine can favor an exo conformation.[4]

  • Steric Effects: Bulky substituents will tend to occupy a pseudo-equatorial position to minimize steric strain, which in turn dictates the overall ring pucker.[13][14]

Controlling the conformational preference of the pyrrolidine ring can be a powerful strategy for optimizing ligand binding, as it pre-organizes the substituents in a bioactive conformation.

Conclusion

The pyrrolidine scaffold is a privileged motif in drug discovery, offering a unique combination of structural and physicochemical properties. A deep understanding of how substituents influence the pKa, lipophilicity, solubility, metabolic stability, and conformation of the pyrrolidine ring is paramount for the successful design of novel therapeutics. By leveraging the principles and experimental methodologies outlined in this guide, researchers can make more informed decisions during the lead optimization process, ultimately increasing the probability of developing safe and effective pyrrolidine-based drugs.

References

  • Li Petri, G., Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]
  • Mykhailiuk, P. K. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. The Journal of Organic Chemistry. [Link]
  • Sagdiev, N. Z., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]
  • National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem. [Link]
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. [Link]
  • Bobko, A. A., et al. (2023). Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes. PubMed Central. [Link]
  • In-Sub, A., et al. (2018). Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Smith, A. D., et al. (2022). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques.
  • Wagner, J., et al. (2020). Lipophilicities (logP) and conformer-specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B).
  • Koskinen, A. M. P., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Semantic Scholar. [Link]
  • Hodges, J. A., & Raines, R. T. (2005). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. The Journal of Organic Chemistry. [Link]
  • Koskinen, A. M. P., et al. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines.
  • Mykhailiuk, P. K. (2019). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives.
  • Hodges, J. A., & Raines, R. T. (2005). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]
  • Cambridge MedChem Consulting. (2019). LogD. Cambridge MedChem Consulting. [Link]
  • Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]
  • Abraham, M. H., et al. (1990). Hydrogen bonding. Part 9. Solute proton donor and proton acceptor scales for use in drug design. Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Cambridge MedChem Consulting. (2019). Lipophilicity. Cambridge MedChem Consulting. [Link]
  • Cheméo. (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1). Cheméo. [Link]
  • Shultz, M. D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
  • ACD/Labs. (2024).
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

Sources

Isonicotinic Acid Derivatives as Versatile Enzyme Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Isonicotinoyl Scaffold

Isonicotinic acid, a pyridine-4-carboxylic acid, represents a cornerstone scaffold in medicinal chemistry. Its derivatives have given rise to a plethora of therapeutic agents for a wide range of diseases, including tuberculosis, cancer, diabetes, and inflammatory disorders.[1] The enduring appeal of this heterocyclic motif lies in its unique electronic properties, its capacity for diverse chemical modifications, and its proven ability to interact with a variety of biological targets, most notably enzymes. This technical guide provides an in-depth exploration of isonicotinic acid derivatives as enzyme inhibitors, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows essential for their discovery and characterization.

This guide is structured to provide a comprehensive yet flexible framework for researchers, moving from the foundational principles of enzyme inhibition to specific applications and detailed experimental protocols. We will delve into the well-established role of isonicotinic acid hydrazide (isoniazid) in combating tuberculosis and then expand our focus to other key enzyme targets, including cyclooxygenase-2 (COX-2), myeloperoxidase (MPO), and urease.

Core Principles of Enzyme Inhibition by Isonicotinic Acid Derivatives

Enzyme inhibition is a fundamental process in pharmacology, where a molecule, the inhibitor, reduces or completely blocks the activity of an enzyme.[2] Isonicotinic acid derivatives typically function as reversible or irreversible inhibitors, interacting with the enzyme's active site or allosteric sites through a variety of non-covalent and covalent interactions. The pyridine nitrogen of the isonicotinic acid core is often crucial for biological activity, influencing the molecule's electronic and binding properties.[3]

A critical aspect of characterizing these inhibitors is the determination of their potency, commonly expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[4] Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is equally important and can be elucidated through kinetic studies, often visualized using Lineweaver-Burk plots.[2][5][6][7][8]

Workflow for the Development of Isonicotinic Acid-Based Enzyme Inhibitors

The discovery and development of novel enzyme inhibitors based on the isonicotinic acid scaffold typically follows a multi-stage process, integrating computational and experimental approaches.

G cluster_0 In-Silico Design & Screening cluster_1 Chemical Synthesis cluster_2 In-Vitro Evaluation cluster_3 Lead Optimization Target Identification Target Identification Virtual Screening Virtual Screening Target Identification->Virtual Screening Molecular Docking Molecular Docking Virtual Screening->Molecular Docking Scaffold Selection (Isonicotinic Acid) Scaffold Selection (Isonicotinic Acid) Molecular Docking->Scaffold Selection (Isonicotinic Acid) Derivative Synthesis Derivative Synthesis Scaffold Selection (Isonicotinic Acid)->Derivative Synthesis Purification & Characterization Purification & Characterization Derivative Synthesis->Purification & Characterization Enzyme Inhibition Assays Enzyme Inhibition Assays Purification & Characterization->Enzyme Inhibition Assays IC50 Determination IC50 Determination Enzyme Inhibition Assays->IC50 Determination Kinetic Studies (e.g., Lineweaver-Burk) Kinetic Studies (e.g., Lineweaver-Burk) IC50 Determination->Kinetic Studies (e.g., Lineweaver-Burk) SAR Studies SAR Studies Kinetic Studies (e.g., Lineweaver-Burk)->SAR Studies Bioisosteric Replacement Bioisosteric Replacement SAR Studies->Bioisosteric Replacement ADMET Prediction ADMET Prediction Bioisosteric Replacement->ADMET Prediction ADMET Prediction->Derivative Synthesis Iterative Refinement

General workflow for isonicotinic acid-based inhibitor development.

Targeting Key Enzymes: Mechanisms and Structure-Activity Relationships

Enoyl-Acyl Carrier Protein Reductase (InhA) in Mycobacterium tuberculosis

The most prominent example of an isonicotinic acid derivative as an enzyme inhibitor is isoniazid (INH), a cornerstone in the treatment of tuberculosis.[5]

Mechanism of Action: INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] The activated form, an isonicotinoyl radical, then covalently attaches to NAD+ to form an INH-NAD adduct.[1] This adduct is a potent, slow-onset, tight-binding inhibitor of InhA, an NADH-dependent enoyl-acyl carrier protein reductase.[1] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] Inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and bacterial cell death.[1]

G INH Isoniazid (INH) (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinoyl Radical) KatG->Activated_INH NAD NAD+ Activated_INH->NAD Adduct Formation InhA InhA (Enoyl-ACP Reductase) NAD->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Essential for Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption leads to G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Isoniazid Isoniazid Hydrazone Isonicotinoyl Hydrazone Isoniazid->Hydrazone Aldehyde Aldehyde/Ketone Aldehyde->Hydrazone Ethanol (Solvent) Ethanol (Solvent) Reflux Reflux

Synthesis of Isonicotinoyl Hydrazones.

Step-by-Step Methodology:

  • Dissolution of Reactants: Dissolve equimolar amounts of isoniazid and the desired aldehyde or ketone in a suitable solvent, such as ethanol, in a round-bottom flask.

  • Addition of Catalyst (Optional): A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the collected solid with a cold solvent, such as ethanol or distilled water, to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the synthesized hydrazone using standard analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

In Vitro Enzyme Inhibition Assay for IC50 Determination

The following is a generalized protocol for determining the IC50 value of an isonicotinic acid derivative against a target enzyme. This protocol can be adapted for specific enzymes like COX-2, MPO, or urease by using the appropriate substrates and buffer conditions. [1][3][4][9][10][11][12][13][14][15][16][17][18][19][20][21][22] Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Test inhibitor (isonicotinic acid derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (a known inhibitor of the enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Step-by-Step Methodology:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the test inhibitor and the positive control inhibitor in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the inhibitor stock solutions in the assay buffer to create a range of concentrations for testing.

    • Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.

  • Set up the Assay Plate:

    • Design the plate layout to include wells for blanks (no enzyme), negative controls (enzyme and substrate, no inhibitor), positive controls (enzyme, substrate, and known inhibitor), and the test inhibitor at various concentrations. All conditions should be performed in duplicate or triplicate.

    • Add the assay buffer to all wells.

    • Add the appropriate volume of the diluted test inhibitor, positive control, or solvent (for the negative control) to the designated wells.

  • Enzyme and Substrate Addition:

    • Add the enzyme solution to all wells except the blanks.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Immediately after adding the substrate, place the microplate in the plate reader.

    • Measure the change in absorbance or fluorescence over a set period. The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of negative control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion and Future Perspectives

Isonicotinic acid and its derivatives represent a remarkably versatile and enduring scaffold in the design of potent and selective enzyme inhibitors. The foundational success of isoniazid has paved the way for the exploration of these compounds against a broader range of enzymatic targets relevant to various human diseases. The synthetic accessibility of isonicotinic acid derivatives, coupled with the power of modern computational and experimental screening techniques, ensures their continued importance in drug discovery and development.

Future research in this area will likely focus on several key aspects:

  • Expansion to New Enzyme Targets: The isonicotinoyl scaffold will undoubtedly be explored against a wider array of enzymes implicated in diseases such as cancer, neurodegenerative disorders, and metabolic syndromes.

  • Structure-Based Drug Design: Advances in X-ray crystallography and computational modeling will enable a more rational, structure-based approach to designing isonicotinic acid derivatives with enhanced potency and selectivity.

  • Bioisosteric Replacement Strategies: The use of bioisosteric replacement, where a functional group is replaced by another with similar physicochemical properties, will be instrumental in optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. [23][21]* Advanced Drug Delivery Systems: The development of novel formulations and drug delivery systems will be crucial for improving the bioavailability and therapeutic efficacy of isonicotinic acid-based inhibitors.

References

  • Benchchem. (n.d.). The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals.
  • Benchchem. (n.d.). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential.
  • Kettle, A. J., & Winterbourn, C. C. (2012). Isoniazid as a substrate and inhibitor of myeloperoxidase. Redox Biology, 1(1), 14-19.
  • University of Otago. (2012). Isoniazid as a substrate and inhibitor of myeloperoxidase: Identification of amine adducts and the influence of superoxide dismutase on their formation.
  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry.
  • PubMed. (2018). Synthetic nicotinic/isonicotinic thiosemicarbazides: In vitro urease inhibitory activities and molecular docking studies.
  • PubMed Central. (n.d.). Myeloperoxidase: a target for new drug development?.
  • ScienceDirect. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead.
  • PubMed Central. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid.
  • MDPI. (n.d.). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity.
  • Letters in Applied NanoBioScience. (2020). Molecular Docking Study on Some Isonicotinoyl Hydrazide Derivatives as Potential Inhibitors of COVID- 19.
  • SciSpace. (n.d.). Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, sy.
  • PubMed. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type.
  • ResearchGate. (2017). Isonicotinoyl hydrazones synthesized by co-grinding of isoniazide and an aldehyde.
  • ResearchGate. (n.d.). Binding interactions of isonicotinates 5–6 and 8a–8b in the pocket of the COX-2 enzyme.
  • PubMed Central. (n.d.). N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition.
  • NIH. (n.d.). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues.
  • SciSpace. (2019). Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates.
  • Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • edX. (n.d.). IC50 Determination.
  • ResearchGate. (2013). Molecular docking and in silico studies on analogues of 2-methylheptyl isonicotinate with DHDPS enzyme of Mycobacterium tuberculosis.
  • Biology LibreTexts. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor.
  • ResearchGate. (n.d.). Structure-activity relationships of INH-based hydrazones with antitubercular potential.
  • Wikipedia. (n.d.). Analgesic.
  • PubMed. (n.d.). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening.
  • PubMed Central. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
  • WJBPHS. (2024). Structural analysis of isonicotinic hydrazide Basic units.
  • protocols.io. (2022). ACE-inhibitory activity assay: IC50.
  • PubMed. (n.d.). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors.
  • MDPI. (n.d.). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor.
  • MDPI. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid.
  • Brieflands. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
  • PubMed Central. (n.d.). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016).
  • PubMed Central. (n.d.). Recent advances in design of new urease inhibitors: A review.
  • Slideshare. (n.d.). Analog design-Bioisosteric replacement strategies.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design.
  • PubMed. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid.
  • PubMed. (n.d.). Mechanism of inhibition of myeloperoxidase by anti-inflammatory drugs.
  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes.
  • ScienceDirect. (n.d.). Anti-inflammatory structure-activity relationships of a new series of open-loop COX-2 inhibitors derivatived from Rofecoxib.
  • FAO AGRIS. (2015). Inactivation of myeloperoxidase by benzoic acid hydrazide.
  • PubMed Central. (2015). Inactivation of myeloperoxidase by benzoic acid hydrazide.
  • ScienceDirect. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • ResearchGate. (n.d.). Structure‐activity relationships of synthetic derivatives. The activity implies the inhibitory activity of COX‐2.
  • MDPI. (2024). Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes.

Sources

Methodological & Application

Synthesis of 2-Pyrrolidin-1-yl-isonicotinic Acid Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 2-Pyrrolidin-1-yl-isonicotinic acid hydrochloride, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural steps but also the underlying rationale to ensure a thorough understanding and successful execution of the synthesis.

Introduction

Isonicotinic acid and its derivatives are a cornerstone in the development of various pharmaceuticals. The introduction of a pyrrolidine moiety at the 2-position of the isonicotinic acid scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This application note details a robust and reproducible three-step synthesis to obtain the hydrochloride salt of this compound, ensuring high purity and yield.

The synthetic strategy is based on a classical and well-understood reaction sequence:

  • Esterification of the commercially available 2-chloro-isonicotinic acid to protect the carboxylic acid functionality and improve solubility in organic solvents.

  • Nucleophilic Aromatic Substitution (SNAr) of the activated chloro-substituent on the pyridine ring with pyrrolidine.

  • Hydrolysis of the ester to liberate the carboxylic acid, followed by the formation of the hydrochloride salt to enhance stability and aqueous solubility.

This protocol is designed to be self-validating, with clear instructions for purification and characterization of the final product.

Overall Synthetic Scheme

The synthesis of this compound hydrochloride is accomplished through the following three-step reaction sequence:

Synthetic_Scheme 2-Chloro-isonicotinic_acid 2-Chloro-isonicotinic acid Ethyl_2-chloro-isonicotinate Ethyl 2-chloro-isonicotinate 2-Chloro-isonicotinic_acid->Ethyl_2-chloro-isonicotinate Step 1: Esterification (EtOH, H₂SO₄) Ethyl_2-Pyrrolidin-1-yl-isonicotinate Ethyl 2-Pyrrolidin-1-yl-isonicotinate Ethyl_2-chloro-isonicotinate->Ethyl_2-Pyrrolidin-1-yl-isonicotinate Step 2: Nucleophilic Aromatic Substitution (Pyrrolidine) 2-Pyrrolidin-1-yl-isonicotinic_acid_HCl This compound hydrochloride Ethyl_2-Pyrrolidin-1-yl-isonicotinate->2-Pyrrolidin-1-yl-isonicotinic_acid_HCl Step 3: Hydrolysis & Salt Formation (NaOH, then HCl)

Caption: Overall synthetic workflow.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplier
2-Chloro-isonicotinic acid≥98%Commercially Available
Ethanol (Absolute)ReagentCommercially Available
Sulfuric Acid (H₂SO₄)98%Commercially Available
Pyrrolidine≥99%Commercially Available
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially Available
Hydrochloric Acid (HCl)37% in H₂OCommercially Available
Diethyl EtherAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Round-bottom flasksStandard laboratory supplier
Reflux condenserStandard laboratory supplier
Magnetic stirrer with heatingStandard laboratory supplier
Rotary evaporatorStandard laboratory supplier
pH meter or pH paperStandard laboratory supplier
Buchner funnel and flaskStandard laboratory supplier
Experimental Protocols

Step 1: Synthesis of Ethyl 2-chloro-isonicotinate

This initial step involves a Fischer esterification to protect the carboxylic acid. The use of a catalytic amount of strong acid, such as sulfuric acid, protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-isonicotinic acid (10.0 g, 63.5 mmol).

  • Add absolute ethanol (100 mL) to the flask and stir until the solid is suspended.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield ethyl 2-chloro-isonicotinate as an oil or low-melting solid.

Step 2: Synthesis of Ethyl 2-Pyrrolidin-1-yl-isonicotinate

This step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the 2-position for nucleophilic attack by pyrrolidine, leading to the displacement of the chloride.

Protocol:

  • In a 250 mL round-bottom flask, dissolve the crude ethyl 2-chloro-isonicotinate (from Step 1, ~11.7 g, 63.0 mmol) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (100 mL).

  • Add pyrrolidine (10.7 mL, 126 mmol, 2.0 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 2-pyrrolidin-1-yl-isonicotinate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound hydrochloride

The final step involves the saponification of the ester to the carboxylic acid, followed by acidification to form the hydrochloride salt.

Protocol:

  • Dissolve the crude ethyl 2-pyrrolidin-1-yl-isonicotinate (from Step 2) in a mixture of ethanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide (5.0 g, 125 mmol) to the solution and heat the mixture to reflux for 2-4 hours.

  • Monitor the hydrolysis by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid.

  • A precipitate of this compound hydrochloride should form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel, wash with a small amount of cold water, and then with cold diethyl ether.

  • Dry the product under vacuum to obtain this compound hydrochloride as a solid.

Characterization

The final product should be characterized to confirm its identity and purity. While experimental data for this specific compound is not widely published, the following are expected characterization data based on its structure and similar compounds.

Analysis Expected Results
Appearance White to off-white solid
Melting Point Expected to be a high-melting solid, characteristic of a salt
¹H NMR Signals corresponding to the pyrrolidine and pyridine protons. The carboxylic acid proton may be broad or exchangeable.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons of the pyridine ring, and aliphatic carbons of the pyrrolidine ring.
IR Spectroscopy Characteristic peaks for O-H (broad, carboxylic acid), C=O (carboxylic acid), C=N and C=C (aromatic ring), and C-N bonds.
Mass Spectrometry A molecular ion peak corresponding to the free base (C₁₀H₁₂N₂O₂) should be observable.

Discussion and Mechanistic Insights

The success of this synthesis relies on the principles of electrophilicity and nucleophilicity. In Step 1, the acidic catalyst enhances the electrophilicity of the carboxylic acid's carbonyl carbon.

The key transformation in Step 2, the SNAr reaction, is facilitated by the electron-deficient nature of the pyridine ring. The nitrogen atom in the ring withdraws electron density, making the carbon atoms, particularly at the 2- and 4-positions, susceptible to nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate.

SNAr_Mechanism Reactants Ethyl 2-chloro-isonicotinate + Pyrrolidine Intermediate Meisenheimer-like Intermediate (Negative charge delocalized on the ring) Reactants->Intermediate Nucleophilic Attack Products Ethyl 2-Pyrrolidin-1-yl-isonicotinate + Cl⁻ Intermediate->Products Loss of Leaving Group (Cl⁻)

Caption: Simplified SNAr mechanism.

The final hydrolysis in Step 3 is a standard saponification reaction, followed by protonation to yield the desired carboxylic acid and its hydrochloride salt. The formation of the hydrochloride salt is advantageous for purification by crystallization and for improving the compound's handling and solubility characteristics.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (sulfuric acid and hydrochloric acid) are corrosive and should be handled with extreme care.

  • Pyrrolidine is a flammable and corrosive liquid with a strong odor. Handle with caution.

  • Organic solvents are flammable. Avoid open flames.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound hydrochloride. By following the outlined steps and understanding the underlying chemical principles, researchers can confidently prepare this valuable compound for further investigation in their drug discovery and development programs. The emphasis on a structured, multi-step approach with clear instructions for each stage ensures a high probability of a successful outcome.

References

  • While a direct literature precedent for this exact multi-step synthesis with detailed experimental parameters was not identified in the public domain, the described methodology is based on well-established and frequently published organic chemistry transformations. The principles of Fischer esterification, nucleophilic aromatic substitution on electron-deficient heterocycles, and saponification are fundamental and can be found in standard organic chemistry textbooks and journals.
  • For analogous transformations, see for example: Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 2nd International Conference on Energy, Environment and Materials Science (EEMS 2016). This article describes a similar three-step synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid. [Link: https://www.atlantis-press.com/proceedings/emcm-16/25868627]

Analytical methods for 2-Pyrrolidin-1-yl-isonicotinic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2-Pyrrolidin-1-yl-isonicotinic Acid

Introduction:

This compound is a heterocyclic compound of interest in pharmaceutical research and development, often serving as a key intermediate or building block in the synthesis of novel therapeutic agents. Its unique structure, combining a pyridine carboxylic acid moiety with a pyrrolidine ring, necessitates a robust and multi-faceted analytical approach to ensure its identity, purity, and stability. Comprehensive characterization is the bedrock of drug development, providing the data required for regulatory submissions and ensuring the quality and safety of the final active pharmaceutical ingredient (API).

This guide provides a detailed framework for the analytical characterization of this compound, moving beyond mere procedural steps to explain the underlying scientific principles. The methodologies described are designed to be self-validating and are grounded in internationally recognized standards, such as the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals engaged in the pharmaceutical sciences.

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are indispensable for separating the target analyte from impurities, degradation products, and starting materials. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity and performing quantitative assays.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. The carboxylic acid and pyridine nitrogen in the target molecule provide sufficient polarity for good retention and peak shape on a C18 column. UV detection is suitable due to the chromophoric nature of the pyridine ring.

Experimental Protocol: Purity Determination and Assay

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column Selection: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm particle size, or equivalent C18 column. The choice of a modern, end-capped C18 column is crucial to minimize peak tailing caused by the interaction of the basic nitrogen on the pyridine ring with residual silanols on the silica support.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier ensures the carboxylic acid group is protonated and improves peak shape.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient Program: A gradient is recommended to ensure the elution of any potential impurities with different polarities. (See Table 1).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 265 nm. A PDA detector should be used to scan a range (e.g., 200-400 nm) to identify the optimal wavelength for the analyte and detect impurities that may have different UV maxima.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). This yields a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration using the same diluent.

Data Presentation: HPLC Gradient and System Parameters

ParameterCondition
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 265 nm
Injection Vol. 10 µL
Run Time 25 minutes
Gradient Time (min)
0.0
15.0
20.0
20.1
25.0
Table 1. Recommended HPLC conditions.

Workflow Visualization: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep_Std Prepare Standard (100 µg/mL) HPLC_Inject Inject 10 µL Prep_Std->HPLC_Inject Prep_Sample Prepare Sample (100 µg/mL) Prep_Sample->HPLC_Inject HPLC_Separation C18 Column Separation (Gradient Elution) HPLC_Inject->HPLC_Separation HPLC_Detect UV/PDA Detection (265 nm) HPLC_Separation->HPLC_Detect Data_Acquire Acquire Chromatogram HPLC_Detect->Data_Acquire Data_Analyze Integrate Peaks & Calculate % Purity Data_Acquire->Data_Analyze

Caption: Workflow for HPLC-UV purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry, providing definitive identification of the main component and structural information about unknown impurities. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, typically forming protonated molecular ions [M+H]⁺.

Experimental Protocol: Identity Confirmation

  • Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • LC Conditions: The same HPLC method described in Section 1.1 can be used. Using a volatile buffer like formic acid is essential for MS compatibility.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive. The pyridine nitrogen and pyrrolidine nitrogen are readily protonated.

    • Scan Range: m/z 50 - 500. This range will cover the expected molecular ion and potential fragments or dimers.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow & Temp: Optimize based on instrument specifications (e.g., Nitrogen at 350 L/hr, 350 °C).

  • Expected Results: The molecular formula of this compound is C₁₀H₁₂N₂O₂.[5] The theoretical monoisotopic mass is 192.0899 g/mol . In positive ESI mode, the expected protonated molecule [M+H]⁺ should be observed at m/z 193.0977. High-resolution mass spectrometry should confirm this mass to within 5 ppm.

Data Presentation: LC-MS Parameters

ParameterSettingRationale
LC Method As per HPLC-UV (Section 1.1)Ensures correlation between UV and MS data.
Ionization Mode ESI PositiveThe molecule contains basic nitrogens, favoring protonation.
Expected Ion [M+H]⁺Protonated molecular ion.
Theoretical m/z 193.0977For C₁₀H₁₃N₂O₂⁺
Mass Accuracy < 5 ppm (with HRMS)Provides high confidence in elemental composition.
Table 2. Key LC-MS parameters for identity confirmation.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecule's chemical structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation in solution. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon framework. 2D NMR experiments like COSY (¹H-¹H correlation) can confirm proton-proton coupling relationships.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄. DMSO-d₆ is often preferred as it can solubilize both the free acid and potential salt forms, and the acidic proton of the carboxylic acid is often observable.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, run a 2D COSY experiment to confirm proton assignments.

  • Expected ¹H NMR Spectrum (in DMSO-d₆):

    • ~13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

    • ~8.0-8.2 ppm (doublet, 1H): Aromatic proton on the pyridine ring, ortho to the carboxyl group.

    • ~7.0-7.2 ppm (singlet or narrow doublet, 1H): Aromatic proton on the pyridine ring, ortho to the pyrrolidine group.

    • ~6.8-7.0 ppm (doublet of doublets, 1H): Aromatic proton on the pyridine ring, meta to both substituents.

    • ~3.4-3.6 ppm (triplet, 4H): Methylene protons (-CH₂-) of the pyrrolidine ring adjacent to the nitrogen.

    • ~1.9-2.1 ppm (multiplet, 4H): Methylene protons (-CH₂-) of the pyrrolidine ring beta to the nitrogen.

  • Expected ¹³C NMR Spectrum (in DMSO-d₆):

    • ~166 ppm: Carboxylic acid carbonyl carbon (-COOH).

    • ~150-155 ppm: Aromatic carbons attached to nitrogen atoms.

    • ~105-145 ppm: Other aromatic carbons.

    • ~45-50 ppm: Pyrrolidine carbons adjacent to nitrogen.

    • ~24-26 ppm: Pyrrolidine carbons beta to nitrogen.

Workflow Visualization: NMR Structural Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Spectral Interpretation Prep Dissolve ~10 mg Sample in 0.7 mL DMSO-d6 Acq_1H Acquire 1H Spectrum Prep->Acq_1H Acq_13C Acquire 13C Spectrum Prep->Acq_13C Acq_2D Acquire 2D COSY (Optional) Prep->Acq_2D Analysis Assign Chemical Shifts, Integrals & Coupling Patterns Acq_1H->Analysis Acq_13C->Analysis Acq_2D->Analysis Confirm Confirm Molecular Structure Analysis->Confirm

Caption: Workflow for NMR structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.

Experimental Protocol: Functional Group Analysis

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, simple technique requiring minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

    • ~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.

    • ~1600, 1480 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

    • ~1200-1300 cm⁻¹: C-O stretch of the carboxylic acid.

    • ~1150-1250 cm⁻¹: C-N stretch of the pyrrolidine group.

Solid-State and Thermal Characterization

These techniques are crucial for understanding the physical properties of the API, such as its crystalline form and thermal stability.

X-ray Crystallography

Principle: Single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. It is the definitive method for structural confirmation.

Protocol: This technique is highly specialized and requires the growth of a high-quality single crystal. If a crystal can be grown (e.g., by slow evaporation from a suitable solvent), it can be analyzed by an X-ray diffractometer to determine its crystal structure.[6][7]

Thermal Analysis (DSC/TGA)

Principle:

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine melting point, phase transitions, and purity.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition patterns.[8][9]

Experimental Protocol: Thermal Properties

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Conditions:

    • Temperature Program: Heat from 25 °C to a temperature above the melting point (e.g., 300 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

  • TGA Conditions:

    • Temperature Program: Heat from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

  • Expected Results:

    • DSC: A sharp endothermic peak corresponding to the melting point of the crystalline solid. The onset temperature of this peak is typically reported as the melting point.

    • TGA: A stable baseline until the onset of decomposition, followed by a significant loss of mass. The temperature at which 5% mass loss occurs (T₅%) is a common indicator of thermal stability.

Validation of Analytical Methods: Adherence to ICH Q2(R1)

For use in a regulated environment, the primary quantitative method (HPLC-UV assay) must be validated to demonstrate its suitability for its intended purpose.[10] The validation should assess the following parameters.

Key Validation Characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is demonstrated by analyzing placebo, impurity-spiked samples, and force-degraded samples. Peak purity analysis using a PDA detector is essential.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a series of standards over a specified range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be >0.999.

  • Range: The interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. Determined by applying the method to a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

Logical Relationship of Validation Parameters

ICH_Validation Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Sensitivity Sensitivity Method->Sensitivity Linearity Linearity Accuracy->Linearity Precision->Linearity Range Range Linearity->Range LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Inter-relationships of ICH Q2(R1) validation parameters.

References

  • Abraham Entertainment. (2025, October 22).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. Q2(R1)
  • ResearchGate. (2025, August 10). Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
  • Fisher Scientific. This compound hydrochloride, 96% Purity.
  • ResearchGate. (2025, August 6). Development and validation of a stability indicating high-performance liquid chromatography (HPLC)
  • MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • MDPI. (2024, January 9). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides.
  • PubMed Central (PMC). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin.
  • MDPI. (2020, December 30).

Sources

Application Note & Protocols: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of Isonicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the quantitative and qualitative analysis of isonicotinic acid and its derivatives, compounds of significant interest in the pharmaceutical industry, particularly as key components and metabolites of antitubercular drugs like isoniazid.[1][2] We present detailed, validated protocols for two orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive, specific identification, especially in complex biological matrices. The rationale behind critical methodological choices, from sample preparation to instrument parameters, is explained to empower researchers in adapting and troubleshooting these methods. All protocols are designed in accordance with the principles of analytical procedure validation outlined in the ICH Q2(R1) guidelines.[3][4][5]

Introduction: The Analytical Imperative for Isonicotinic Acid Derivatives

Isonicotinic acid (INA) and its primary derivative, isoniazid, are cornerstones in the treatment of tuberculosis.[1][2] Isoniazid is a prodrug that, upon activation, inhibits the synthesis of mycolic acid, a critical component of the mycobacterial cell wall.[6] The metabolism of isoniazid is a complex pathway, primarily occurring in the liver, leading to various derivatives including acetylisoniazid, isonicotinic acid, and potentially hepatotoxic hydrazine compounds.[1][7][8]

Therefore, the accurate and precise measurement of isoniazid and its metabolites in pharmaceutical formulations and biological fluids is critical for:

  • Quality Control: Ensuring the correct dosage and purity of active pharmaceutical ingredients (APIs).[9]

  • Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug.[1][10][11]

  • Therapeutic Drug Monitoring (TDM): Optimizing dosage regimens for individual patients to maximize efficacy and minimize toxicity.[7][12]

  • Metabolomics Research: Investigating the biochemical pathways and identifying biomarkers associated with drug efficacy and adverse effects.[10]

This guide addresses the analytical challenges posed by these compounds—namely their polarity and, in some cases, thermal lability—by providing robust methodologies using both HPLC and GC-MS.

The Isoniazid Metabolic Pathway: A Rationale for Method Selection

Understanding the metabolic fate of isoniazid is crucial for selecting the appropriate analytical strategy. The primary metabolic steps involve acetylation and hydrolysis.[8]

Isoniazid Metabolism Isoniazid Isoniazid (INH) AcINH Acetylisoniazid (AcINH) Isoniazid->AcINH NAT2 INA Isonicotinic Acid (INA) Isoniazid->INA:n Amidase Hydrazine Hydrazine (HZ) Isoniazid:s->Hydrazine Amidase AcINH->INA:s Amidase AcHZ Acetylhydrazine (AcHZ) AcINH:n->AcHZ Amidase

Caption: Simplified metabolic pathway of Isoniazid (INH).

The polarity of isonicotinic acid and the reactivity of hydrazine metabolites necessitate different analytical approaches. HPLC is well-suited for the direct analysis of polar, non-volatile compounds like INA and acetylisoniazid.[7][12] Conversely, GC-MS, which requires analytes to be volatile and thermally stable, is better suited for these compounds after a derivatization step that masks their polar functional groups.[13][14]

HPLC-UV Method for Quantification in Pharmaceutical Formulations

This protocol details a reversed-phase HPLC (RP-HPLC) method optimized for the simultaneous quantification of isoniazid and isonicotinic acid, a common impurity or degradation product. The method is designed for simplicity, robustness, and adherence to ICH validation guidelines.[3][5]

Principle and Rationale

Reversed-phase chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[15] Isonicotinic acid, being more polar than isoniazid, will elute earlier. The use of an ion-pairing agent or a buffer in the mobile phase is often necessary to achieve good peak shape and retention for these polar analytes.[16][17] UV detection is employed due to the strong absorbance of the pyridine ring in the analytes.[18][19]

Experimental Protocol

3.2.1. Materials and Reagents

  • Isoniazid Reference Standard (>99% purity)

  • Isonicotinic Acid Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Ammonium Acetate (Analytical Grade)

  • Acetic Acid (Glacial, Analytical Grade)

3.2.2. Instrumentation and Chromatographic Conditions

ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detectorProvides reliable and precise solvent delivery and detection.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA standard reversed-phase column offering good resolution and efficiency for these analytes.[6][20]
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0 (adjusted with Acetic Acid)B: AcetonitrileAmmonium acetate acts as a buffer to control the ionization state of the analytes, ensuring consistent retention and peak shape.[6]
Gradient 0-2 min: 5% B; 2-10 min: 5-40% B; 10-12 min: 40-5% B; 12-15 min: 5% BA gradient elution allows for the separation of compounds with different polarities and ensures the column is cleaned of any strongly retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 261 nmThis wavelength provides good sensitivity for both isoniazid and isonicotinic acid.[17]
Injection Vol. 10 µLA typical injection volume for standard analytical HPLC.

3.2.3. Sample and Standard Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each reference standard in 10 mL of a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solutions to cover the expected concentration range (e.g., 1-100 µg/mL). The diluent should be the initial mobile phase composition (95:5 Water:Acetonitrile).

  • Sample Preparation (Tablets): a. Weigh and finely powder no fewer than 20 tablets. b. Accurately weigh a portion of the powder equivalent to one average tablet weight. c. Transfer to a 100 mL volumetric flask, add approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[21]

Method Validation (ICH Q2(R1) Framework)[3][4][6]

A summary of the necessary validation parameters:

  • Specificity: Analyze a blank, a placebo, and spiked samples to ensure no interference at the retention times of the analytes.

  • Linearity: Analyze a minimum of 5 concentrations; the correlation coefficient (r²) should be >0.999.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of analytes (typically 80%, 100%, and 120% of the target concentration). Recoveries should be within 98-102%.

  • Precision (Repeatability & Intermediate): Analyze multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be <2%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine instrument sensitivity, particularly for the isonicotinic acid impurity.

HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh & Powder Tablets P2 Dissolve & Sonicate P1->P2 P3 Filter (0.45 µm) P2->P3 A1 Inject Sample P3->A1 A2 C18 Column Separation A1->A2 A3 UV Detection (261 nm) A2->A3 D1 Integrate Peaks A3->D1 D2 Quantify vs. Calib. Curve D1->D2

Caption: HPLC-UV analytical workflow for pharmaceutical samples.

GC-MS Method for Trace Analysis in Biological Matrices

For sensitive and highly specific analysis, particularly in complex matrices like plasma or urine, GC-MS is the method of choice. However, the polar and non-volatile nature of isonicotinic acid and its metabolites necessitates a chemical derivatization step to increase their volatility.[13][14]

Principle and Rationale

This protocol employs a two-step derivatization process: methoximation followed by silylation.

  • Methoximation: This step targets keto groups, converting them to oximes. This is important for stabilizing certain metabolites and preventing the formation of multiple derivative peaks from a single compound due to tautomerization.[13]

  • Silylation: This is the primary derivatization step for GC. An active hydrogen (e.g., from a carboxylic acid or hydroxyl group) is replaced by a silyl group, typically trimethylsilyl (TMS).[14] This reaction dramatically reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis.[13][14]

Following separation on a GC column, the mass spectrometer provides definitive identification based on the unique mass spectrum and fragmentation pattern of the derivatized analyte.

Experimental Protocol

4.2.1. Materials and Reagents

  • Reference Standards (Isonicotinic Acid, etc.)

  • Internal Standard (IS) (e.g., Isonicotinic Acid-d4)

  • Pyridine (Anhydrous)

  • Methoxyamine Hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Ethyl Acetate (GC Grade)

  • Trichloroacetic Acid (TCA) or Acetonitrile for protein precipitation

4.2.2. Instrumentation and GC-MS Conditions

ParameterSpecificationRationale
GC-MS System Agilent 7890B GC with 5977B MSD or equivalentA robust and sensitive system for trace-level analysis.
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A general-purpose, low-bleed column providing excellent separation for a wide range of derivatized compounds.[22]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized sample.
Oven Program 70 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program designed to separate the derivatized analytes from matrix components and each other.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Quadrupole Temp. 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Selected Ion Monitoring (SIM) / Full ScanSIM mode for high sensitivity quantification of target analytes; Full Scan for identification of unknowns.

4.2.3. Sample Preparation and Derivatization

  • Sample Pre-treatment (Plasma): a. To 100 µL of plasma, add 10 µL of Internal Standard solution. b. Add 200 µL of cold acetonitrile to precipitate proteins.[7] c. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen. This step is critical to remove all water, which interferes with the silylation reaction.[13]

  • Methoximation: a. Add 50 µL of Methoxyamine HCl in pyridine (20 mg/mL). b. Vortex and incubate at 60 °C for 30 minutes.

  • Silylation: a. Add 80 µL of MSTFA + 1% TMCS. b. Vortex and incubate at 70 °C for 60 minutes.

  • Analysis: Transfer the final solution to a GC vial with an insert and inject 1 µL into the GC-MS.

4.2.4. Data Analysis

  • Quantification: Use SIM mode, monitoring characteristic ions for the analyte and internal standard. For TMS-derivatized isonicotinic acid, key ions would include the molecular ion (m/z 195) and a characteristic fragment from the loss of a methyl group (m/z 180).

  • Identification: In full scan mode, compare the acquired mass spectrum against a reference library (e.g., NIST) or a previously acquired standard spectrum for confirmation.

GCMS_Workflow GC-MS Derivatization & Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis P1 Plasma + IS P2 Protein Precipitation (ACN) P1->P2 P3 Centrifuge & Collect Supernatant P2->P3 P4 Evaporate to Dryness P3->P4 D1 Methoximation (MeOx) P4->D1 D2 Silylation (MSTFA) D1->D2 A1 Inject into GC-MS D2->A1 A2 Separation & Ionization A1->A2 A3 Mass Detection (SIM/Scan) A2->A3

Caption: Workflow for GC-MS analysis of biological samples.

Conclusion: A Dual-Pronged Approach to Analysis

The complementary nature of HPLC-UV and GC-MS provides a powerful toolkit for the comprehensive analysis of isonicotinic acid and its derivatives. HPLC offers a robust, straightforward method for routine quality control and quantification in less complex matrices. For bioanalytical applications requiring the utmost sensitivity and specificity, GC-MS, coupled with an appropriate derivatization strategy, delivers definitive identification and trace-level quantification. The selection of the optimal method depends on the specific analytical goals, matrix complexity, and required sensitivity. Both methods, when properly validated according to ICH guidelines, provide trustworthy and reliable data essential for drug development and clinical research.[3]

References

  • OUCI. (n.d.). Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS.
  • National Institutes of Health (NIH). (2022). Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS.
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubMed. (2024). A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Journal of Chemical and Pharmaceutical Research (JOCPR). (n.d.). Isoniazid Metabolism Monitoring in Libyan patients using HPLC Method.
  • Journal of Pharmaceutical Sciences. (1977). High-performance liquid chromatographic analysis of isoniazid and its dosage forms.
  • Semantic Scholar. (n.d.). Pharmacokinetics of isoniazid metabolism in man.
  • National Institutes of Health (NIH). (n.d.). PharmGKB Summary: Isoniazid Pathway, Pharmacokinetics (PK).
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • PubMed Central (PMC). (2015). Population Pharmacokinetic Analysis of Isoniazid, Acetylisoniazid, and Isonicotinic Acid in Healthy Volunteers.
  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column.
  • SelectScience. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • YouTube. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Chemistry LibreTexts. (2023). Derivatization.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.
  • Unknown Source. (n.d.).
  • PubMed. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry.
  • Frontiers. (2022). Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Reddit. (2021). HPLC/MS - sample preparation for a mix of polar and non-polar compounds.
  • National Institutes of Health (NIH). (n.d.). Isoniazid metabolism and hepatotoxicity.
  • PubMed. (2009). [Comparative data regarding two HPLC methods for determination of isoniazid].
  • SciSpace. (n.d.). High performance liquid chromatographic determination of isoniazid, pyrazinamide and rifampicin in pharmaceutical preparations.
  • ResearchGate. (n.d.). Determination of isoniazid and isonicotinic acid contents in tablets by HPLC.
  • MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • Atom Scientific Ltd. (n.d.). Isonicotinic Acid Hydrazide >98% (HPLC).
  • Gupta, R. C., & Shukla, O. P. (1979). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp. Journal of Biosciences, 1(3), 223-234.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential.
  • Medicinal Chemistry Research. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-Pyrrolidin-1-yl-isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 2-Pyrrolidin-1-yl-isonicotinic acid

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2][3] The compound this compound represents a promising candidate, integrating two key pharmacophores with established antimicrobial potential: the pyrrolidine ring and the isonicotinic acid backbone.

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle found in numerous natural and synthetic compounds with a wide range of biological activities, including antibacterial properties.[4][5] Derivatives of pyrrolidine have been developed as modifiers of quinolone antibiotics and have shown efficacy against various human pathogens.[4][5] Similarly, isonicotinic acid is a derivative of pyridine, and its hydrazide form, isoniazid, is a cornerstone in the treatment of tuberculosis, highlighting the antimicrobial potential of this chemical family.[6][7] The combination of these two moieties in this compound suggests a synergistic or novel mechanism of action worthy of investigation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial properties of this compound. The protocols herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy, reproducibility, and comparability.[8][9][10][11]

Physicochemical Properties and Handling

PropertyValueSource
Chemical Name This compoundJ&W Pharmlab[12]
CAS Number 98088-04-1J&W Pharmlab[12]
Molecular Formula C10H12N2O2Inferred
Molecular Weight 192.22 g/mol Inferred
Form Typically a solidN/A
Solubility To be determined experimentally in relevant solvents (e.g., water, DMSO)N/A

Safety and Handling: Researchers should consult the Safety Data Sheet (SDS) for this compound hydrochloride before handling.[13] As with any novel chemical entity, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.[14][15][16][17]

Core Protocols: Antimicrobial Susceptibility Testing (AST)

The foundational assays to determine the antimicrobial activity of a novel compound are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests. These protocols are based on the broth microdilution method, a standardized technique that provides quantitative results.[18][19][20][21]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20]

Materials:

  • This compound

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland turbidity standards

  • Sterile pipette tips and multichannel pipettor

  • Incubator (35 ± 2°C)

Step-by-Step Methodology:

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve the compound in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent should be validated to ensure it does not possess antimicrobial activity at the concentrations used.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[19]

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.[22]

    • Add 200 µL of the stock solution of this compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this process from well 2 to well 10. Discard 100 µL from well 10.[22]

    • Well 11 will serve as the positive control (growth control, no compound).

    • Well 12 will serve as the negative control (sterility control, no bacteria).[20]

  • Inoculation:

    • Add 10 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. This will bring the final volume in these wells to 110 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[20]

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Compound Stock Solution C Serial Dilution of Compound in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35°C for 18-24h D->E F Read Results: Identify Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[23][24][25] This assay is a logical extension of the MIC test.

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

Step-by-Step Methodology:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

    • From each of these clear wells, and from the positive growth control well, take a 10 µL aliquot.[23]

  • Plating:

    • Spot-plate or spread the 10 µL aliquot onto a labeled MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[24][26]

Workflow for MBC Determination

MBC_Workflow A Completed MIC Assay Plate B Select Wells with No Visible Growth (MIC and higher concentrations) A->B C Aliquot 10 µL from selected wells onto Mueller-Hinton Agar Plates B->C D Incubate at 35°C for 18-24h C->D E Count Colonies and Determine ≥99.9% Kill (MBC) D->E

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Data Presentation and Interpretation

Results from these assays should be recorded systematically. The ratio of MBC to MIC is a key indicator of whether the compound is bactericidal or bacteriostatic.

Example Data Table (Hypothetical):

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus2921316322Bactericidal
E. coli2592232>128>4Bacteriostatic
  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[23]

  • An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.

Potential Mechanism of Action: A Hypothesis

Given the structure of this compound, its mechanism of action could be multifaceted. The isonicotinic acid moiety, similar to isoniazid, might interfere with mycolic acid synthesis in susceptible organisms, although this is primarily relevant to Mycobacteria.[27] The reactivity of the pyridine nitrogen atom is considered essential for the biological activity of isonicotinic acid derivatives.[27] The pyrrolidine component, a feature of some DNA gyrase inhibitors, could potentially target bacterial DNA replication. Further mechanistic studies, such as macromolecular synthesis assays or target-based screening, would be required to elucidate the precise mode of action.

Conclusion and Future Directions

These protocols provide a standardized framework for the initial antimicrobial evaluation of this compound. A thorough determination of its MIC and MBC against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains, is a critical first step. Positive results from these initial screens would warrant further investigation into its spectrum of activity, mechanism of action, and potential for synergistic interactions with existing antibiotics.

References

  • CLSI M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
  • Antimicrobial Susceptibility Testing | Area of Focus.
  • Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Royal Society of Chemistry. [Link]
  • M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Taylor & Francis Online. [Link]
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
  • Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a p
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia. [Link]
  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. [Link]
  • [Antibacterial activity of some derivatives of nicotinic & isonicotinic acids]. PubMed. [Link]
  • Broth Microdilution. MI - Microbiology. [Link]
  • Broth Dilution Method for MIC Determin
  • Minimum bactericidal concentr
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes.
  • Minimum Bactericidal Concentration (MBC) Test.
  • Minimum Bactericidal Concentration (MBC) Test.
  • CLSI 2024 M100Ed34(1).
  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • A Study on Antitubercular and Antimicrobial Activity of Isoniazid Deriv
  • Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene deriv
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
  • Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. PubMed. [Link]
  • Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Bentham Science. [Link]
  • Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)
  • Novel isoniazid derivative as promising antituberculosis agent.
  • Safety d
  • Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Deriv
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused
  • Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid).
  • (PDF) Recent Advances in the Synthesis of Pyrrolidines.

Sources

Application of Pyrrolidine Carboxamides as Direct Inhibitors of Enoyl-Acyl Carrier Protein Reductase (InhA) for Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Mycolic Acid Biosynthesis Pathway in Mycobacterium tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, significantly worsened by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] A cornerstone of the Mtb cell wall's resilience and pathogenicity is its unique mycolic acid layer. The biosynthesis of these exceptionally long-chain fatty acids is orchestrated by the fatty acid synthase-II (FAS-II) system, which is absent in humans, making its components highly attractive targets for selective drug development.[2]

Within the FAS-II pathway, the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA, is a critical, rate-limiting enzyme.[3][4] InhA has been clinically validated as the primary target of the frontline anti-TB drug isoniazid (INH).[1][5][6] However, INH is a prodrug that necessitates activation by the mycobacterial catalase-peroxidase enzyme, KatG.[7][8][9][10] A predominant mechanism of INH resistance in clinical isolates involves mutations in the katG gene, which prevents this activation, rendering the drug ineffective while leaving the InhA target itself unaltered.[1][7][8][9] This critical vulnerability in INH's mechanism of action has propelled the search for direct InhA inhibitors that can bind to the enzyme without prior metabolic activation.[1][7][9]

This application note details the discovery, mechanism, and experimental protocols for a promising class of direct InhA inhibitors: the pyrrolidine carboxamides .[4][5][11] These compounds have been identified through high-throughput screening and optimized to exhibit potent, specific inhibition of InhA, offering a powerful tool for researchers and a promising scaffold for the development of next-generation antitubercular agents effective against both drug-susceptible and INH-resistant Mtb strains.[4][5]

Mechanism of Action: Direct, NADH-Dependent Inhibition

Pyrrolidine carboxamides function as direct inhibitors of InhA, binding to the enzyme in an NADH-dependent manner.[7] Unlike the INH-NAD adduct, which forms a covalent bond, these inhibitors engage in non-covalent interactions within the substrate-binding pocket of InhA. Structural biology studies, including X-ray crystallography of InhA-inhibitor complexes, have elucidated the precise binding mode.[4][5] The pyrrolidine carboxamide scaffold effectively occupies the hydrophobic pocket normally reserved for the long-chain fatty acyl substrate of InhA.[5][7] This binding event physically obstructs the active site, preventing the reduction of the enoyl-ACP substrate and thereby halting the mycolic acid elongation cycle, which is ultimately lethal to the bacterium.[2][7]

The key advantage of this direct inhibition mechanism is its ability to circumvent the primary mode of isoniazid resistance.[7][9] Since KatG activation is not required, pyrrolidine carboxamides retain their activity against Mtb strains harboring katG mutations.[7]

InhA_Inhibition_Pathway cluster_FASII FAS-II Pathway INH Isoniazid (INH) KatG KatG Activation INH->KatG Oxidation INH_Active Activated INH-NAD Adduct KatG->INH_Active InhA InhA Enzyme (NADH-Dependent) INH_Active->InhA Inhibits PC Pyrrolidine Carboxamide PC->InhA Directly Inhibits (KatG-Independent) Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid InhA:e->Mycolic_Acid:w Cell_Death Bacterial Cell Death

Caption: Mechanism of InhA inhibition by isoniazid vs. pyrrolidine carboxamides.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Assay for InhA Inhibition

This protocol describes a continuous spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of pyrrolidine carboxamides against recombinant InhA. The assay monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

A. Materials and Reagents:

  • Recombinant Mtb InhA enzyme[2]

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • trans-2-Dodecenoyl-Coenzyme A (DD-CoA) as substrate[6]

  • Pyrrolidine carboxamide test compounds

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8[6]

  • 96-well, UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

B. Experimental Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each pyrrolidine carboxamide in 100% DMSO. Create a serial 2-fold dilution series in DMSO.

  • Assay Plate Preparation: In a 96-well plate, add 1 µL of the diluted compound solutions (or DMSO for no-inhibitor and maximum-activity controls) to the appropriate wells. The final DMSO concentration in the assay should not exceed 1-2%.[10]

  • Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, NADH, and InhA enzyme. The final concentrations in a 100 µL reaction should be approximately 250 µM for NADH and 10-20 nM for InhA.[6][10]

  • Initiate Reaction: Add 50 µL of the master mix to each well. Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.

  • Start Measurement: Initiate the enzymatic reaction by adding 50 µL of the substrate DD-CoA (final concentration ~25 µM) to all wells.[6]

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 25°C.

C. Data Analysis:

  • Calculate the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration from the linear portion of the kinetic curve.

  • Normalize the data by setting the rate of the DMSO-only control as 100% activity and a no-enzyme control as 0% activity.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism, GraFit).[6]

InhA_Assay_Workflow start Start prep_compounds 1. Prepare Serial Dilutions of Pyrrolidine Carboxamides in DMSO start->prep_compounds plate_setup 2. Add Compounds/DMSO to 96-Well UV Plate prep_compounds->plate_setup add_enzyme_mix 3. Add InhA Enzyme + NADH Master Mix plate_setup->add_enzyme_mix pre_incubate 4. Pre-incubate for 10 min (Inhibitor Binding) add_enzyme_mix->pre_incubate add_substrate 5. Initiate Reaction with DD-CoA Substrate pre_incubate->add_substrate read_plate 6. Monitor A340 Decrease (Kinetic Read) add_substrate->read_plate analyze_data 7. Calculate Initial Velocities and % Inhibition read_plate->analyze_data calc_ic50 8. Plot Dose-Response Curve and Determine IC50 analyze_data->calc_ic50 end End calc_ic50->end

Caption: Workflow for the in vitro InhA enzymatic inhibition assay.

Protocol 2: Whole-Cell Activity Screening against M. tuberculosis

This protocol determines the minimum inhibitory concentration (MIC) of the compounds against live Mtb, providing a crucial measure of their ability to penetrate the cell wall and exert their effect in a physiological context.

A. Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv strain (or other relevant strains, including INH-resistant clinical isolates).[2]

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween-80.

  • Pyrrolidine carboxamide test compounds.

  • Resazurin sodium salt solution (e.g., AlamarBlue).

  • Sterile 96-well or 384-well clear-bottom microplates.

  • Appropriate Biosafety Level 3 (BSL-3) facilities and procedures.

B. Experimental Procedure:

  • Culture Preparation: Grow Mtb H37Rv in supplemented 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.6). Adjust the culture to a final OD600 of 0.02 in fresh media for inoculation.[12]

  • Compound Plating: In a microplate, add 100 µL of supplemented 7H9 broth to each well. Add 2 µL of serially diluted test compounds in DMSO to achieve the desired final concentration range (e.g., 0.1 to 100 µM). Include wells for positive (no drug) and negative (no bacteria) controls.

  • Inoculation: Inoculate the wells with 100 µL of the prepared Mtb culture, bringing the final volume to 200 µL.

  • Incubation: Seal the plates with a breathable membrane or in a manner that prevents evaporation but allows gas exchange. Incubate at 37°C for 5-7 days.

  • Growth Assessment: After incubation, add 20 µL of Resazurin solution to each well and incubate for an additional 12-24 hours.

  • Readout: Measure fluorescence (Ex/Em ~560/590 nm) or observe the color change visually. Viable, metabolically active bacteria will reduce the blue resazurin to pink resorufin.

C. Data Analysis:

  • The MIC is defined as the lowest concentration of the compound that prevents the color change (remains blue) or shows a significant reduction in fluorescence (e.g., ≥90% inhibition) compared to the no-drug control.[12]

Structure-Activity Relationship (SAR) and Lead Optimization

Initial high-throughput screening identified a pyrrolidine carboxamide with an IC50 of approximately 10 µM.[5] Subsequent optimization efforts, guided by SAR studies, led to a more than 160-fold improvement in potency.[4][5] Key findings from these studies include:

  • Ring A (Phenyl Group): Substitutions on the phenyl ring are critical. Halogen substitutions, particularly at the 3 and 5 positions (e.g., dichloro), significantly enhance inhibitory activity.[5] Para-position substitutions are generally detrimental.[5]

  • Stereochemistry: The inhibitory activity is stereospecific. Resolution of racemic mixtures has shown that only one enantiomer is active against InhA, highlighting the importance of a precise three-dimensional fit within the active site.[4][5]

Iterative library synthesis in microtiter plates, coupled with in-situ screening without purification, has proven to be a highly efficient strategy for rapidly exploring the SAR and optimizing the potency of this chemical series.[5][10]

SAR_Logic_Flow cluster_Discovery Discovery & Optimization Cycle cluster_Validation Validation Cascade hts High-Throughput Screen (HTS) hit Initial Hit Identified (Pyrrolidine Carboxamide, IC50 ~10 µM) hts->hit sar Structure-Activity Relationship (SAR) Analysis hit->sar synthesis Iterative Library Synthesis (Microtiter Plate Approach) sar->synthesis Guides optimized_lead Optimized Lead (>160-fold Potency Improvement) synthesis->optimized_lead in_vitro In Vitro Assay (IC50 vs. InhA) optimized_lead->in_vitro whole_cell Whole-Cell Assay (MIC vs. Mtb) in_vitro->whole_cell Correlates Activity in_vivo In Vivo Efficacy (Animal Models) whole_cell->in_vivo Predicts Efficacy

Sources

Application Notes and Protocols: Experimental Design for Testing the Anti-Inflammatory Activity of Isonicotinates

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical evaluation of isonicotinates and their derivatives as potential anti-inflammatory agents. Isonicotinic acid, a pyridine derivative, has emerged as a promising scaffold in medicinal chemistry.[1][2] Several derivatives have demonstrated significant anti-inflammatory properties, with some exhibiting potency far exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[1][3][4] This guide outlines a structured, multi-tiered experimental approach, beginning with foundational in vitro assays to elucidate mechanisms of action and progressing to in vivo models to establish efficacy in a physiological context. We present detailed, step-by-step protocols for key assays, data interpretation guidelines, and visual aids to facilitate a robust and efficient investigation into the anti-inflammatory potential of this promising class of compounds.

Introduction: The Rationale for Investigating Isonicotinates

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of chronic diseases, including rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[5] While corticosteroids and NSAIDs are mainstays of anti-inflammatory therapy, their long-term use is often associated with significant side effects.[5] This necessitates the search for novel, safer, and more effective anti-inflammatory drugs.

The isonicotinoyl moiety is present in several existing drugs, highlighting its therapeutic value.[1][2] Recent research has focused on synthesizing isonicotinates with tailored lipophilicity, leading to the discovery of compounds with exceptional inhibitory activity against reactive oxygen species (ROS), a key mediator in the inflammatory cascade.[1][4] The anti-tuberculosis drug isoniazid, an isonicotinic acid derivative, has also been shown to possess anti-inflammatory properties, potentially through the regulation of the PPARγ/NF-κB/AP-1 pathway and reduction of inflammatory mediators.[6][7][8] This growing body of evidence strongly supports the systematic evaluation of isonicotinates as a new frontier in anti-inflammatory drug discovery.

Proposed Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of isonicotinates are believed to be multifactorial, primarily targeting the production of key inflammatory mediators. Molecular docking studies suggest that some isonicotinates may act as inhibitors of cyclooxygenase-2 (COX-2), a critical enzyme in the synthesis of prostaglandins.[1][3] Additionally, these compounds have been shown to be potent inhibitors of ROS.[1][4] The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[9] It is hypothesized that isonicotinates may modulate this pathway, leading to a downstream reduction in inflammatory cytokines and enzymes.

Isonicotinates_MoA cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_output Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway COX2_pathway COX-2 Pathway NFkB_pathway->COX2_pathway iNOS_pathway iNOS Pathway NFkB_pathway->iNOS_pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_pathway->Cytokines PGs Prostaglandins COX2_pathway->PGs NO Nitric Oxide iNOS_pathway->NO Isonicotinates Isonicotinates Isonicotinates->NFkB_pathway Inhibits Isonicotinates->COX2_pathway Inhibits Isonicotinates->iNOS_pathway Inhibits

Figure 1: Proposed mechanism of action for isonicotinates in macrophages.

In Vitro Experimental Design: Mechanistic Insights

In vitro assays are indispensable for the initial screening and mechanistic characterization of anti-inflammatory compounds due to their cost-effectiveness and rapid turnaround time.[5]

Cell Model: Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages

The murine macrophage cell line RAW 264.7 is a well-established and widely used model for studying inflammation. Stimulation of these cells with LPS, a component of the outer membrane of Gram-negative bacteria, mimics an inflammatory response by activating signaling pathways that lead to the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[10]

In_Vitro_Workflow cluster_analysis Analysis start Start cell_culture Culture RAW 264.7 Cells start->cell_culture treatment Pre-treat with Isonicotinates (Various Concentrations) cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate (24 hours) stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysates incubation->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6, IL-1β) supernatant->elisa western_blot Western Blot (COX-2, iNOS) cell_lysate->western_blot qpcr qPCR (Gene Expression) cell_lysate->qpcr end End griess->end elisa->end western_blot->end qpcr->end

Figure 2: General workflow for in vitro screening of isonicotinates.

Protocol: Cell Culture and Treatment
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[11]

  • Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of the isonicotinate compounds or a vehicle control.

  • Stimulation: After a 1-hour pre-treatment, stimulate the cells with LPS (10-100 ng/mL).[11]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

Analysis of Inflammatory Mediators

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and quantifiable breakdown product of NO.[12][13]

Protocol:

  • Collect 100 µL of cell culture supernatant.

  • Add an equal volume of Griess reagent to the supernatant in a 96-well plate.[14]

  • Incubate at room temperature for 10 minutes.[14]

  • Measure the absorbance at 540 nm using a microplate reader.[12][14]

  • Calculate the nitrite concentration using a sodium nitrite standard curve.[14]

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique for quantifying the levels of secreted cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[15][16]

Protocol:

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Add cell culture supernatants to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate.[15]

  • Add a chromogenic substrate (e.g., TMB) and stop the reaction.[15]

  • Measure the absorbance at 450 nm.

  • Quantify the cytokine concentration using a standard curve generated with recombinant cytokines.[16]

Western blotting allows for the analysis of changes in the protein expression of key inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS).

Protocol:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

qPCR is used to measure the mRNA expression levels of pro-inflammatory genes to determine if the isonicotinates exert their effects at the transcriptional level.[9][17][18]

Protocol:

  • Isolate total RNA from the cells and reverse transcribe it to cDNA.[9]

  • Perform qPCR using SYBR Green-based detection with validated primers for target genes (e.g., Tnf, Il6, Il1b, Ptgs2 for COX-2) and a housekeeping gene (e.g., Gapdh).[9]

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

AssayParameter MeasuredPurpose
Griess Assay Nitrite (NO) levelsTo assess the inhibition of iNOS activity
ELISA TNF-α, IL-6, IL-1β levelsTo quantify the reduction in pro-inflammatory cytokine secretion
Western Blot COX-2, iNOS protein expressionTo determine the effect on the expression of key inflammatory enzymes
qPCR mRNA levels of inflammatory genesTo investigate the transcriptional regulation of the inflammatory response

Table 1: Summary of in vitro assays for assessing the anti-inflammatory activity of isonicotinates.

In Vivo Experimental Design: Efficacy in a Physiological Context

In vivo models are crucial for evaluating the therapeutic potential of drug candidates in a whole-organism setting. The carrageenan-induced paw edema model is a classic and highly reproducible acute inflammation model used for screening anti-inflammatory drugs.[19][20][21]

Animal Model: Carrageenan-Induced Paw Edema in Rodents

Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response.[20] The early phase (0-2.5 hours) is characterized by the release of histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by prostaglandins, involving the upregulation of COX-2.[20]

Protocol: Carrageenan-Induced Paw Edema
  • Animal Grouping: Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Isonicotinate treatment groups (various doses).[20]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[20]

  • Drug Administration: Administer the test compounds or controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[20]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[20][22]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[20]

  • Data Analysis: Calculate the percentage increase in paw volume and the percentage of inhibition of edema for each group.

Time PointPredominant Mediators
0 - 2.5 hours Histamine, Serotonin, Bradykinin
3 - 6 hours Prostaglandins (PGE2), COX-2, Neutrophil Infiltration, NO, Cytokines

Table 2: Biphasic inflammatory response in the carrageenan-induced paw edema model.[20]

Data Presentation and Interpretation

The results of the paw edema assay should be presented as the mean increase in paw volume ± SEM over time. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the anti-inflammatory effect compared to the vehicle control group. A significant reduction in paw edema, particularly in the late phase, would suggest a mechanism of action involving the inhibition of prostaglandin synthesis, consistent with potential COX-2 inhibition.

Conclusion

The experimental framework detailed in this guide provides a robust and systematic approach to evaluating the anti-inflammatory properties of isonicotinates. By integrating a panel of in vitro assays to dissect the molecular mechanisms with a well-established in vivo model to confirm efficacy, researchers can comprehensively characterize the therapeutic potential of this promising class of compounds. The data generated from these studies will be critical for advancing the most promising candidates into further preclinical development.

References

  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]
  • Inotiv.
  • Manivannan, R., et al. (2021). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Antioxidants, 10(4), 546. [Link]
  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmacological and Toxicological Methods. [Link]
  • ResearchGate. (2022).
  • Lu, J., et al. (2018). 2.2. Carrageenan-Induced Paw Edema. Bio-protocol, 8(11), e2870. [Link]
  • Wirleitner, B., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Immunological Methods, 305(1), 66-77. [Link]
  • MDPI. (2022).
  • ResearchGate. (2025).
  • Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
  • Slideshare. (2018).
  • PubMed. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
  • Collins, D., et al. (2022). Uncovering the therapeutic potential of anti-tuberculoid agent Isoniazid in a model of microbial-driven Crohn's disease. Frontiers in Immunology, 13, 989895. [Link]
  • MDPI. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. [Link]
  • Wang, Y., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 137-143. [Link]
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]
  • MDPI. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
  • PubMed. (2020).
  • ResearchGate. (2020).
  • PubMed. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]
  • ResearchGate. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
  • PubMed. (2015). Rat paw oedema modeling and NSAIDs: Timing of effects. [Link]
  • ScienCell Research Labor
  • Protocol Exchange. (2019). Protocol Griess Test. [Link]
  • Bio-protocol. (2018). 2.5. Inflammation-Related Gene Expression Measurement Using qPCR Array. [Link]
  • ResearchGate. (2020). Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action. [Link]
  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. [Link]
  • The Pharma Innovation Journal. (2016).
  • AnyGenes®. Inflammation pathways analysis with AnyGenes® qPCR arrays. [Link]
  • ScienCell Research Laboratories. GeneQuery™ Human Inflammation Signaling and Response qPCR Array Kit... [Link]
  • PubMed Central. (2019).
  • PubMed Central. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS)
  • PubMed. (2002). Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury. [Link]
  • NCBI. (2020). Enzyme-Linked Immunosorbent Assay (ELISA)
  • Hindawi. (2015). Anti-inflammatory Activity of Stevia rebaudiana in LPS-induced RAW 264.7 Cells. [Link]
  • RayBiotech. Human TNF alpha ELISA Kit. [Link]
  • Patsnap Synapse. (2024).
  • PubMed Central. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. [Link]
  • PubMed Central. (2004).

Sources

Application Notes & Protocols: 2-Pyrrolidin-1-yl-isonicotinic acid as a Potential Chemical Probe for InhA

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

I. Introduction: Deconstructing a Potential InhA Inhibitor

The discovery of novel chemical probes is paramount for dissecting complex biological pathways and validating new drug targets. While not yet established as a canonical probe, 2-Pyrrolidin-1-yl-isonicotinic acid presents a compelling scaffold for investigation, primarily due to its structural resemblance to known inhibitors of the Mycobacterium tuberculosis (Mtb) enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, responsible for synthesizing the long-chain mycolic acids essential for the Mtb cell wall.[1]

This document serves as a guide for the scientific community to explore the potential of this compound as a chemical probe. We will proceed based on a strong, structurally-guided hypothesis: that this molecule acts as a direct inhibitor of InhA .

The Rationale—Two Moieties, One Target:

  • Isonicotinic Acid Core: This is the foundational scaffold of the frontline anti-tuberculosis drug, isoniazid (INH).[2] INH is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme (KatG), forms an adduct with NAD(H) that potently inhibits InhA.[3] The presence of this core in our molecule of interest immediately suggests a potential interaction with the InhA active site. Unlike INH, a direct-acting inhibitor would circumvent the common resistance mechanism involving mutations in the katG gene.[4][5]

  • Pyrrolidine Moiety: A significant body of research has identified pyrrolidine carboxamides as a novel class of potent, direct inhibitors of InhA.[6][7][8] These compounds bind directly to the enzyme, obviating the need for KatG activation. The pyrrolidine ring in this compound may confer a similar direct-binding capability, positioning it as a potentially more advantageous tool than its prodrug relative, isoniazid.

Therefore, we hypothesize that this compound functions as a direct, competitive inhibitor of InhA, blocking the binding of its natural substrate and disrupting mycolic acid synthesis. The following sections provide the necessary protocols to rigorously test this hypothesis and validate its use as a chemical probe.

II. Proposed Mechanism of Action

We propose that this compound directly binds to the active site of InhA, likely in the presence of its cofactor NADH. This binding event is hypothesized to physically occlude the substrate-binding pocket, preventing the reduction of the long-chain trans-2-enoyl-ACP substrate. This inhibition of the FAS-II pathway would disrupt mycolic acid synthesis, leading to a bactericidal or bacteriostatic effect on M. tuberculosis.

Proposed_Mechanism_of_Action cluster_0 Mycobacterial Cell Probe 2-Pyrrolidin-1-yl- isonicotinic acid InhA_NADH InhA-NADH Complex Probe->InhA_NADH Direct Binding Inhibited_Complex InhA-NADH-Probe (Inactive Complex) InhA_NADH->Inhibited_Complex Product Acyl-ACP (Product) InhA_NADH->Product Mycolic_Acid Mycolic Acid Synthesis Inhibited_Complex->Mycolic_Acid Blocks Substrate Enoyl-ACP (Substrate) Substrate->InhA_NADH Natural Reaction Product->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Mycolic_Acid->Cell_Wall Disrupted Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Leads to

Caption: Proposed direct inhibition of InhA by this compound.

III. Experimental Validation Workflow

A rigorous validation process is essential to establish any small molecule as a reliable chemical probe.[9] The following workflow outlines a logical progression from biochemical characterization to cellular target engagement and phenotypic assessment.

Validation_Workflow Biochem Step 1: Biochemical Assays (Is the target inhibited?) Target_Engage Step 2: Target Engagement Assays (Does it bind the target in cells?) Biochem->Target_Engage Confirms in vitro activity Cell_Phenotype Step 3: Cellular Phenotypic Assays (Does it affect the pathway?) Target_Engage->Cell_Phenotype Confirms cellular activity Conclusion Validated Chemical Probe for InhA Cell_Phenotype->Conclusion Links target to phenotype

Caption: A three-step workflow for validating the chemical probe.

IV. Detailed Protocols

Protocol 1: In Vitro InhA Enzymatic Inhibition Assay

This protocol determines if this compound directly inhibits the enzymatic activity of purified InhA. It is a spectrophotometric assay that monitors the oxidation of NADH to NAD⁺.[10][11]

A. Materials:

  • Purified recombinant M. tuberculosis InhA enzyme.

  • This compound (stock solution in DMSO).

  • NADH (Nicotinamide adenine dinucleotide, reduced form).

  • 2-trans-dodecenoyl-CoA (DD-CoA) or another suitable enoyl-CoA substrate.

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.

  • 96-well, UV-transparent microplates.

  • Microplate spectrophotometer capable of reading absorbance at 340 nm.

B. Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the compound in DMSO. For a typical IC₅₀ curve, a 10-point, 3-fold dilution series starting from 1 mM is recommended.

    • Prepare working solutions of NADH (e.g., 500 µM) and DD-CoA (e.g., 1 mM) in Assay Buffer.

  • Assay Setup (per well):

    • Add 2 µL of the compound dilution (or DMSO for control) to each well.

    • Add 98 µL of Assay Buffer containing InhA enzyme (final concentration ~20 nM) and NADH (final concentration ~250 µM).

    • Mix and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction:

    • Add 100 µL of Assay Buffer containing the DD-CoA substrate (final concentration ~500 µM) to each well to start the reaction. The final volume will be 200 µL.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) every 30 seconds for 15-20 minutes at room temperature. The rate of NADH oxidation is proportional to InhA activity.

C. Data Analysis:

  • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration by determining the slope of the linear portion of the A₃₄₀ vs. time curve.

  • Normalize the rates relative to the DMSO control (100% activity) and no-enzyme control (0% activity).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterRecommended ConcentrationRationale
InhA Enzyme 10-20 nMSufficient for a robust signal while minimizing potential for tight-binding artifacts.[12]
NADH ~250 µMSaturating concentration to ensure the reaction is dependent on the enoyl-CoA substrate.
DD-CoA ~500 µMA concentration near the Kₘ allows for sensitive detection of competitive inhibitors.
DMSO ≤1% final concentrationMinimizes solvent effects on enzyme activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a cell.[13] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

A. Materials:

  • M. smegmatis or a non-pathogenic strain of M. tuberculosis expressing InhA.

  • This compound.

  • Cell lysis buffer (e.g., PBS with protease inhibitors).

  • PCR thermocycler or heating blocks.

  • Centrifuge, SDS-PAGE equipment, Western blot apparatus.

  • Primary antibody against InhA.

  • HRP-conjugated secondary antibody and chemiluminescent substrate.

B. Procedure:

  • Cell Treatment:

    • Grow mycobacterial cultures to mid-log phase.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Cell Lysis:

    • Harvest cells by centrifugation, wash with PBS, and resuspend in lysis buffer.

    • Lyse the cells using bead beating or sonication on ice.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. Collect the supernatant.

  • Thermal Challenge:

    • Aliquot the supernatant from each treatment condition into separate PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler. Leave one aliquot at room temperature as a non-heated control.

  • Separation of Soluble and Aggregated Protein:

    • Centrifuge the heated samples at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein.

  • Analysis by Western Blot:

    • Normalize protein concentrations of the soluble fractions.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-InhA antibody, followed by the HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescent substrate and an imaging system.

C. Data Analysis:

  • Quantify the band intensity for InhA at each temperature for both the vehicle- and compound-treated samples.

  • Plot the percentage of soluble InhA (relative to the non-heated control) against the temperature.

  • A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control, indicating thermal stabilization of InhA.

Protocol 3: Whole-Cell Mycolic Acid Synthesis Inhibition Assay

This phenotypic assay directly measures the downstream consequence of InhA inhibition—the disruption of mycolic acid synthesis. It uses metabolic labeling with a radioactive precursor.[5][14]

A. Materials:

  • M. tuberculosis H37Rv or a similar strain.

  • Middlebrook 7H9 broth supplemented with OADC.

  • This compound.

  • Isoniazid (as a positive control).

  • [¹⁴C]-Acetic Acid, sodium salt.

  • Reagents for fatty acid methyl ester (FAME) and mycolic acid methyl ester (MAME) extraction and analysis (e.g., methanolic HCl, hexane, chloroform).

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber.

  • Phosphorimager or autoradiography film.

B. Procedure:

  • Cell Culture and Treatment:

    • Grow Mtb cultures to an OD₆₀₀ of ~0.5.

    • Aliquot cultures and add this compound at various concentrations (e.g., 1x, 5x, 10x MIC), a DMSO control, and an isoniazid control.

    • Incubate for 4-6 hours.

  • Metabolic Labeling:

    • Add [¹⁴C]-acetic acid (final concentration ~1 µCi/mL) to each culture.

    • Incubate for another 8-12 hours to allow for incorporation into fatty acids and mycolic acids.

  • Lipid Extraction and Derivatization:

    • Harvest and wash the cells.

    • Perform saponification and acidic methanolysis to convert fatty acids and mycolic acids to their methyl esters (FAMEs and MAMEs).

    • Extract the FAMEs and MAMEs with an organic solvent like hexane or chloroform.

  • TLC Analysis:

    • Spot equal counts (or volumes) of the extracted lipids onto a silica TLC plate.

    • Develop the plate using an appropriate solvent system (e.g., hexane:diethyl ether in a 9:1 ratio).

    • Dry the plate and expose it to a phosphor screen or autoradiography film.

C. Data Analysis:

  • Analyze the resulting chromatogram. FAMEs will have a higher mobility (run further up the plate) than the larger MAMEs.

  • Inhibition of InhA will lead to a dose-dependent decrease in the intensity of the MAME bands compared to the DMSO control. The positive control, isoniazid, should show a strong reduction in MAMEs. This provides direct evidence that the compound inhibits the mycolic acid synthesis pathway in live bacteria.

V. Conclusion and Best Practices

The protocols outlined above provide a comprehensive framework for validating this compound as a chemical probe for InhA. A high-quality probe should exhibit a potent IC₅₀ in the biochemical assay, demonstrate clear target engagement in a cellular context, and produce a corresponding phenotype by inhibiting mycolic acid synthesis.[15][16]

Key considerations for trustworthiness:

  • Orthogonal Controls: Use a structurally distinct, known direct InhA inhibitor (if available) as a positive control alongside isoniazid.[9]

  • Inactive Analog: If possible, synthesize or acquire a close structural analog of this compound that is predicted to be inactive. This negative control is crucial for demonstrating that the observed effects are not due to non-specific properties of the chemical scaffold.

  • Concentration-Response: All experiments should be conducted across a range of concentrations to establish clear dose-response relationships.[9]

By following this rigorous, hypothesis-driven approach, researchers can generate the robust data needed to confidently establish this compound as a valuable tool for the tuberculosis research community.

VI. References

  • Wikipedia. (n.d.). Isoniazid. [Link]

  • Manjunatha, U. H., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Science, 347(6221), 546-550. [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology (EFMC). (n.d.). Validating Chemical Probes. [Link]

  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. [Link]

  • National Center for Biotechnology Information. (2024). Isoniazid - StatPearls. [Link]

  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21). [Link]

  • Reinhard, F. B. M., et al. (2018). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888, 127-146. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Isoniazid?. [Link]

  • Kumar, A., et al. (2011). CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Molecular Modeling, 17(10), 2639-2651. [Link]

  • Gratraud, P., et al. (2014). Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions. Antimicrobial Agents and Chemotherapy, 58(10), 5890-5899. [Link]

  • Slideshare. (n.d.). INH drug 'Isoniazid'. [Link]

  • He, X., et al. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 15(21), 6649-6658. [Link]

  • MDPI. (2022). Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study. Molecules, 27(15), 4991. [Link]

  • National Center for Biotechnology Information. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1286, 135541. [Link]

  • ResearchGate. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. [Link]

  • bioRxiv. (2024). Direct inhibitors of InhA with efficacy similar or superior to isoniazid in novel drug regimens for tuberculosis. [Link]

  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. [Link]

  • ResearchGate. (2018). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

  • Seydel, J. K., et al. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry, 19(4), 483-492. [Link]

  • Oriental Journal of Chemistry. (2016). InhA Inhibitors as Potential Antitubercular Agents (A Review), 32(1), 59-75. [Link]

  • Blagg, J., & Workman, P. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell, 32(1), 9-25. [Link]

  • Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds, 26(16), 4834. [Link]

  • Scott, J. S., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16356-16385. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • ResearchGate. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. [Link]

  • Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • National Center for Biotechnology Information. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1252119. [Link]

  • Alto Predict. (2020). Assay Validation Using Chemical Probes. [Link]

  • YouTube. (2020). Best Practices: Chemical Probes Webinar. [Link]

  • Matviiuk, T., et al. (2016). Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 123, 84-95. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 24(19), 3505. [Link]

  • Machutta, C. A., et al. (2010). InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis. Journal of Biological Chemistry, 285(9), 6161-6169. [Link]

  • Journal of the American Chemical Society. (1955). ON THE MECHANISM OF ACTION OF ISONICOTINIC ACID HYDRAZIDE. [Link]

  • Misbar. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link]

  • National Center for Biotechnology Information. (2010). A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Biological Chemistry, 285(19), 14341-14347. [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. [Link]

  • National Center for Biotechnology Information. (2001). Effects of Pyrazinamide on Fatty Acid Synthesis by Whole Mycobacterial Cells and Purified Fatty Acid Synthase I. Antimicrobial Agents and Chemotherapy, 45(7), 1994-2000. [Link]

  • ResearchGate. (n.d.). Mechanism and enzymatic regulation assays of mycobacterial fatty.... [Link]

  • National Center for Biotechnology Information. (2005). Transcriptional regulation of fatty acid biosynthesis in mycobacteria. Molecular Microbiology, 55(4), 1189-1202. [Link]

  • Frontiers Media. (2020). FasR Regulates Fatty Acid Biosynthesis and Is Essential for Virulence of Mycobacterium tuberculosis. [Link]

  • National Center for Biotechnology Information. (2012). Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis. Microbiology and Molecular Biology Reviews, 76(1), 46-65. [Link]

  • National Center for Biotechnology Information. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. [Link]

  • National Center for Biotechnology Information. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

Sources

Application Notes & Protocols: A Guide to the Stereoselective Synthesis of Pyrrolidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of modern medicinal chemistry and natural product synthesis. This five-membered saturated nitrogen heterocycle is a ubiquitous structural motif found in a vast number of FDA-approved pharmaceuticals and biologically active alkaloids.[1] Its prevalence stems from its ability to serve as a conformationally restricted scaffold, allowing for the precise spatial arrangement of functional groups to optimize interactions with biological targets.[2] Furthermore, the stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity, making the development of stereoselective synthetic methods a paramount objective for researchers in drug discovery and development.[1][3]

This comprehensive guide provides an in-depth exploration of the core modern methodologies for the stereoselective construction of the pyrrolidine ring. It is designed for researchers, scientists, and drug development professionals, offering not only a conceptual framework but also detailed, field-proven experimental protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Strategic Approaches to Stereoselective Pyrrolidine Synthesis

The stereocontrolled synthesis of pyrrolidines can be broadly categorized into several key strategies. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the required scalability.

  • Chiral Pool Synthesis: Leveraging Nature's Stereochemical Integrity .[4]

  • Asymmetric Catalysis: The Modern Approach to Enantioselectivity .

  • Diastereoselective Cyclizations: Substrate-Controlled Ring Formation .

  • [3+2] Cycloaddition Reactions: A Powerful Ring-Forming Strategy .[2]

The following sections will elaborate on these strategies, providing both the theoretical underpinnings and practical, step-by-step protocols.

Chiral Pool Synthesis: Building from Nature's Scaffolds

The use of readily available, enantiomerically pure natural products as starting materials is a time-honored and robust strategy for asymmetric synthesis.[3] For pyrrolidine synthesis, L-proline, 4-hydroxyproline, and L-pyroglutamic acid are particularly valuable starting points.[1][5][6] This approach leverages the inherent stereochemistry of the starting material to produce optically pure pyrrolidine derivatives.[5]

Causality of Approach:

The primary advantage of chiral pool synthesis lies in its reliability and predictability. The stereochemical outcome is pre-determined by the chirality of the starting material, often simplifying the synthetic route and purification procedures. This method is particularly well-suited for the synthesis of pyrrolidine-containing drugs where the core scaffold is directly derived from these natural amino acids.[5][6]

Experimental Protocol: Synthesis of (S)-(-)-2-(Trifluoromethyl)pyrrolidine from L-Proline

This protocol details a representative example of chiral pool synthesis, where the stereocenter of L-proline is retained throughout the transformation.

Workflow Diagram:

A L-Proline B Protection of Carboxylic Acid A->B (e.g., SOCl2, MeOH) C N-Protection (e.g., Boc) B->C (e.g., Boc2O, Et3N) D Selective Reduction of Ester C->D (e.g., LiBH4) E Oxidation to Aldehyde D->E (e.g., Swern Oxidation) F Trifluoromethylation E->F (e.g., Ruppert's Reagent, TBAF) G Deprotection F->G (e.g., TFA or HCl) H (S)-(-)-2-(Trifluoromethyl)pyrrolidine G->H

Caption: Chiral pool synthesis workflow from L-Proline.

Step-by-Step Methodology:

  • Esterification of L-Proline: To a suspension of L-proline (1.0 eq) in methanol (5 mL/g of proline) at 0 °C, add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

  • N-Boc Protection: Dissolve the proline methyl ester hydrochloride in dichloromethane (10 mL/g) and cool to 0 °C. Add triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate (1.1 eq). Stir at room temperature for 6 hours. Wash the reaction mixture with saturated aqueous NaHCO3 and brine. Dry the organic layer over Na2SO4, filter, and concentrate to yield N-Boc-L-proline methyl ester.

  • Reduction to the Aldehyde: This can be achieved in a two-step process (reduction to the alcohol followed by oxidation) or directly using a reagent like DIBAL-H at low temperature. For the two-step process, reduce the ester with LiBH4 (1.5 eq) in THF at 0 °C to room temperature.[6] After workup, oxidize the resulting alcohol to the aldehyde using a Swern or Dess-Martin periodinane oxidation.

  • Trifluoromethylation: Dissolve the crude aldehyde in anhydrous THF (10 mL/mmol) and cool to -78 °C. Add Ruppert's reagent (TMSCF3, 1.5 eq) followed by a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq). Stir at -78 °C for 3 hours, then slowly warm to room temperature.

  • Deprotection and Cyclization (if necessary): The trifluoromethylated intermediate can be deprotected. For the N-Boc group, treatment with trifluoroacetic acid (TFA) in dichloromethane is effective. If other protecting groups are present, they should be removed accordingly.

  • Purification: The final product is purified by flash column chromatography on silica gel.

Self-Validation:

  • Chiral Integrity: The enantiomeric excess of the final product should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis to confirm retention of stereochemistry.

  • Spectroscopic Confirmation: The structure of the final compound and all intermediates should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Asymmetric Catalysis: The Power of Chiral Catalysts

Asymmetric catalysis has revolutionized the synthesis of chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.[3] This approach is highly efficient and atom-economical. For pyrrolidine synthesis, both organocatalysis and transition metal catalysis are widely employed.[7][8]

Organocatalytic Asymmetric Synthesis

The 2021 Nobel Prize in Chemistry highlighted the importance of organocatalysis, where small chiral organic molecules, often derived from proline itself, are used as catalysts.[1] These catalysts are typically non-toxic, inexpensive, and stable to air and moisture.

Organocatalysis often proceeds through the formation of transient chiral intermediates, such as enamines or iminium ions, which then react with high stereoselectivity. The catalyst controls the facial selectivity of the reaction, directing the incoming reagent to one face of the intermediate.

This protocol describes the synthesis of a highly substituted pyrrolidine bearing a stereogenic quaternary center via a cascade reaction.[9]

Workflow Diagram:

A N-Tosyl aminomethyl enone D Asymmetric Michael Addition A->D B trans-α-cyano-α,β-unsaturated ketone B->D C Chiral Bifunctional Amino-Squaramide Catalyst C->D (10 mol%) E Intramolecular Cyclization (Mannich Reaction) D->E Cascade F Highly Substituted Chiral Pyrrolidine E->F

Caption: Organocatalytic cascade for substituted pyrrolidines.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the trans-α-cyano-α,β-unsaturated ketone (0.12 mmol) in toluene (1.0 mL) at room temperature, add the N-tosyl aminomethyl enone (0.1 mmol).

  • Catalyst Addition: Add the cinchonidine-derived bifunctional amino-squaramide catalyst (10 mol%).[9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired highly substituted pyrrolidine.[9]

Quantitative Data Summary:

EntrySolventCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Toluene1092>95:598
2CH2Cl2108590:1095
3THF107888:1293

Data is representative and adapted from the principles of similar transformations.

Self-Validation:

  • Stereochemical Analysis: The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude reaction mixture. The enantiomeric excess should be determined by chiral HPLC analysis.

  • Control Experiments: Running the reaction without the catalyst should result in no product or a racemic product, confirming the catalyst's role in both rate acceleration and stereocontrol.

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysts, particularly those based on palladium, rhodium, gold, and iridium, offer a powerful and versatile toolkit for stereoselective pyrrolidine synthesis.[10][11][12] These reactions often involve the formation of chiral metal-ligand complexes that orchestrate the stereochemical outcome of the transformation.

The chiral ligand bound to the metal center creates a chiral environment around the reactive site. This chiral pocket dictates the trajectory of the reacting partners, leading to high levels of enantioselectivity. The choice of ligand is crucial and often requires screening to achieve optimal results.

This protocol, pioneered by Trost and Silverman, provides an elegant route to enantiomerically enriched pyrrolidines.[11]

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, dissolve [Pd(dba)₂] (dba = dibenzylideneacetone) (2.5 mol%) and the chiral phosphoramidite ligand (e.g., bis-2-naphthyl phosphoramidite L12, 5.5 mol%) in an anhydrous, degassed solvent like toluene. Stir for 20 minutes.

  • Reaction Setup: To the pre-formed catalyst solution, add the imine substrate (1.0 eq).

  • Addition of TMM Precursor: Add the trimethylenemethane (TMM) precursor, (2-[(trimethylsilyl)methyl]allyl) acetate (1.5 eq), via syringe.

  • Reaction Conditions: Stir the reaction at the desired temperature (e.g., 40 °C) for the specified time (typically 12-24 hours), monitoring by TLC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

Imine Substituent (Ar)LigandYield (%)ee (%)
PhenylL129596
4-MethoxyphenylL129897
4-NitrophenylL129094
2-NaphthylL129298

Data is representative and based on the findings of Trost and Silverman, J. Am. Chem. Soc. 2012, 134, 4941-4954.[11]

Self-Validation:

  • Ligand Effect: A racemic or achiral phosphine ligand should yield a racemic product, demonstrating the necessity of the chiral ligand for enantioselectivity.

  • Product Characterization: The absolute configuration of the product can be determined by X-ray crystallography of a suitable derivative or by comparison to known compounds.

Diastereoselective Cyclizations

This strategy involves the stereoselective formation of the pyrrolidine ring from an acyclic precursor that already contains one or more stereocenters. The existing chirality directs the formation of new stereocenters during the cyclization event.

Causality of Approach:

The diastereoselectivity arises from the energetic preference for a specific transition state geometry during the ring-closing step. Steric and electronic factors of the substituents on the acyclic chain dictate which conformation leading to cyclization is favored, thereby controlling the relative stereochemistry of the newly formed stereocenters. A notable example is the diastereoselective iodocyclization.[13]

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction is one of the most powerful methods for constructing five-membered rings, including pyrrolidines.[2] This reaction involves the combination of a three-atom component (a 1,3-dipole, such as an azomethine ylide) and a two-atom component (a dipolarophile, typically an alkene or alkyne).

Causality of Approach:

The stereochemical outcome of a [3+2] cycloaddition is governed by the principles of orbital symmetry and the geometry of the transition state. By using chiral catalysts or chiral auxiliaries, one can control the facial selectivity of the approach of the dipole and dipolarophile, leading to high enantio- and diastereoselectivity.[14] Silver-catalyzed reactions of azomethine ylides generated from imino esters are a prime example of this powerful strategy.[15][16]

Reaction Mechanism Diagram:

A Imino Ester C Azomethine Ylide A->C + Ag(I), - H+ B Ag(I) Catalyst B->C E Concerted or Stepwise [3+2] Cycloaddition C->E D Alkene (Dipolarophile) D->E F Substituted Pyrrolidine E->F

Caption: General mechanism for Ag-catalyzed [3+2] cycloaddition.

Conclusion and Future Outlook

The stereoselective synthesis of pyrrolidines continues to be a vibrant and rapidly evolving field of research. While chiral pool synthesis remains a reliable and often-used strategy, the development of novel catalytic asymmetric methods is expanding the accessible chemical space of chiral pyrrolidine derivatives. Organocatalysis and transition metal catalysis, in particular, offer unparalleled efficiency and versatility, enabling the construction of complex, polysubstituted pyrrolidines with exquisite stereocontrol.[17][18] The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and execute their own stereoselective syntheses of these vital heterocyclic compounds, paving the way for the discovery of new therapeutics and functional materials.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link][5]
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Organic & Biomolecular Chemistry (RSC Publishing). [Link][9]
  • A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade.
  • A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade. PubMed. [Link][18]
  • The asymmetric synthesis of polyfunctional pyrrolidine alkaloids and their analogues. University of Glasgow. [Link][19]
  • Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. PubMed Central. [Link][10]
  • Asymmetric synthesis of polyfunctionalized pyrrolidines and related alkaloids. University of Wollongong. [Link][20]
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. [Link][21]
  • Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link][11]
  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
  • Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link][23]
  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles.
  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central. [Link][3]
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Stereoselective Path to Densely Substituted Pyrrolidines. ChemistryViews. [Link][15]
  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.
  • Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. PubMed. [Link][27]
  • Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides. Organic Chemistry Frontiers (RSC Publishing). [Link][28]
  • Synthesis of pyrrolidine-fused pyridones via transition metal catalyzed...
  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link][30]

Sources

Application Notes and Protocols for Enzymatic Synthesis of Nicotininc Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Green Chemistry Imperative in Nicotinic Acid Derivative Synthesis

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental building blocks in the pharmaceutical and nutraceutical industries.[1][2][3] As a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), nicotinic acid plays a vital role in cellular metabolism.[1][3][4] Its derivatives exhibit a broad spectrum of pharmacological activities, making them valuable scaffolds in drug discovery.

Traditionally, the industrial production of nicotinic acid has relied on chemical methods, such as the oxidation of 3-picoline or 5-ethyl-2-methylpyridine.[3][5] However, these processes often necessitate harsh reaction conditions, including high temperatures and pressures, and can generate hazardous by-products, leading to environmental concerns and a low atom economy.[3][4]

In recent years, biocatalysis has emerged as a powerful and sustainable alternative, offering mild reaction conditions, high selectivity, and a significantly improved environmental footprint.[1][2][3] This guide provides an in-depth exploration of enzymatic approaches for the synthesis of nicotinic acid and its derivatives, complete with detailed application notes and validated protocols for researchers, scientists, and drug development professionals.

I. Enzymatic Pathways for Nicotinic Acid Synthesis

The enzymatic synthesis of nicotinic acid primarily revolves around the hydrolysis of 3-cyanopyridine, a readily available starting material. Two main enzymatic routes are employed: a direct single-step conversion using nitrilase, and a two-step cascade reaction involving nitrile hydratase and amidase.

The Nitrilase Pathway: A Direct Route to Nicotinic Acid

Nitrilases (E.C. 3.5.5.1) catalyze the direct hydrolysis of a nitrile group to a carboxylic acid and ammonia in a single step. This elegant one-step conversion makes it a highly attractive method for nicotinic acid production.

Causality of Enzyme Choice: The selection of a nitrilase for this process is driven by its ability to efficiently and selectively hydrolyze the nitrile group of 3-cyanopyridine without significant substrate or product inhibition. Microorganisms such as Rhodococcus rhodochrous, Gordonia terrae, and various recombinant E. coli strains expressing nitrilases have been successfully employed for this transformation.[3]

Nitrilase_Pathway sub 3-Cyanopyridine enzyme Nitrilase (E.C. 3.5.5.1) sub->enzyme prod Nicotinic Acid enzyme->prod ammonia NH₃ enzyme->ammonia water 2 H₂O water->enzyme caption Fig. 1: Nitrilase-catalyzed synthesis of nicotinic acid.

Caption: Fig. 1: Nitrilase-catalyzed synthesis of nicotinic acid.

The Nitrile Hydratase/Amidase Cascade: A Two-Step Approach

An alternative enzymatic route involves a two-step cascade reaction. First, a nitrile hydratase (E.C. 4.2.1.84) hydrates 3-cyanopyridine to nicotinamide. Subsequently, an amidase (E.C. 3.5.1.4) hydrolyzes the nicotinamide to nicotinic acid and ammonia.

Causality of Enzyme Choice: This cascade is often employed when a suitable nitrilase is not available or when the intermediate, nicotinamide, is also a desired product. The enzymes in this pathway are often found in the same microorganism, allowing for efficient whole-cell biocatalysis. Strains of Rhodococcus and Microbacterium are known to possess this enzymatic machinery.[5]

NHase_Amidase_Pathway sub 3-Cyanopyridine nhase Nitrile Hydratase (E.C. 4.2.1.84) sub->nhase inter Nicotinamide amidase Amidase (E.C. 3.5.1.4) inter->amidase prod Nicotinic Acid nhase->inter amidase->prod ammonia NH₃ amidase->ammonia water1 H₂O water1->nhase water2 H₂O water2->amidase caption Fig. 2: Nitrile hydratase/amidase cascade for nicotinic acid synthesis.

Caption: Fig. 2: Nitrile hydratase/amidase cascade for nicotinic acid synthesis.

II. Synthesis of Nicotinic Acid Derivatives

The versatility of enzymatic synthesis extends to the production of a wide array of nicotinic acid derivatives, including esters, amides, and hydroxylated analogues.

Lipase-Catalyzed Esterification and Amidation

Lipases (E.C. 3.1.1.3), particularly immobilized preparations like Novozym® 435 (lipase B from Candida antarctica), are highly efficient catalysts for esterification and amidation reactions under mild, non-aqueous conditions.[6] These enzymes exhibit broad substrate specificity, allowing for the synthesis of a diverse range of nicotinic acid esters and amides.

Causality of Experimental Choices: The use of immobilized lipases simplifies product purification and allows for enzyme recycling, enhancing the economic viability of the process. The reaction is typically carried out in organic solvents to shift the equilibrium towards product formation by removing the water by-product.

Lipase_Reactions sub_acid Nicotinic Acid lipase Lipase (e.g., Novozym® 435) sub_acid->lipase sub_acid->lipase or sub_alcohol Alcohol (R-OH) sub_alcohol->lipase sub_amine Amine (R-NH₂) sub_amine->lipase prod_ester Nicotinic Acid Ester prod_amide Nicotinamide Derivative lipase->prod_ester lipase->prod_amide water H₂O lipase->water caption Fig. 3: Lipase-catalyzed synthesis of nicotinic acid esters and amides.

Caption: Fig. 3: Lipase-catalyzed synthesis of nicotinic acid esters and amides.

Nicotinate Dehydrogenase for Pyridine Ring Hydroxylation

Nicotinate dehydrogenases (E.C. 1.17.1.5) are oxidoreductases that catalyze the hydroxylation of the pyridine ring of nicotinic acid, most commonly at the 6-position, to produce 6-hydroxynicotinic acid.[7] This derivative is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[7]

Causality of Experimental Choices: This biotransformation is highly regioselective, a transformation that is often challenging to achieve with conventional chemical methods. Whole cells of microorganisms such as Pseudomonas and Bacillus species are typically used as the biocatalyst, providing the necessary cofactors and electron transport chain components for the dehydrogenase activity.[8]

Dehydrogenase_Reaction sub Nicotinic Acid enzyme Nicotinate Dehydrogenase (E.C. 1.17.1.5) sub->enzyme prod 6-Hydroxynicotinic Acid enzyme->prod nadph NADPH + H⁺ enzyme->nadph water H₂O water->enzyme nadp NADP⁺ nadp->enzyme caption Fig. 4: Nicotinate dehydrogenase-catalyzed hydroxylation of nicotinic acid.

Caption: Fig. 4: Nicotinate dehydrogenase-catalyzed hydroxylation of nicotinic acid.

Transaminases for the Synthesis of Chiral Amino-Nicotinic Acid Derivatives

Transaminases (E.C. 2.6.1.x), particularly ω-transaminases, are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones.[9] This methodology can be applied to the synthesis of chiral amino-nicotinic acid derivatives by using the corresponding keto-nicotinic acid as a substrate.

Causality of Experimental Choices: Transaminases offer high enantioselectivity, often exceeding 99% enantiomeric excess (ee), which is crucial for the synthesis of single-enantiomer pharmaceuticals.[4] The reaction equilibrium can be shifted towards the product by using a high concentration of an inexpensive amino donor, such as isopropylamine, and by removing the ketone by-product.

Transaminase_Reaction sub_keto Keto-Nicotinic Acid Derivative transaminase ω-Transaminase (PLP-dependent) sub_keto->transaminase sub_amine_donor Amino Donor (e.g., Isopropylamine) sub_amine_donor->transaminase prod_chiral_amine Chiral Amino-Nicotinic Acid Derivative prod_keto_acceptor Keto Acceptor (e.g., Acetone) transaminase->prod_chiral_amine transaminase->prod_keto_acceptor caption Fig. 5: Transaminase-catalyzed asymmetric synthesis of chiral amino-nicotinic acid derivatives.

Caption: Fig. 5: Transaminase-catalyzed asymmetric synthesis of chiral amino-nicotinic acid derivatives.

III. Detailed Protocols

The following protocols are provided as a starting point for the enzymatic synthesis of nicotinic acid and its derivatives. Optimization of reaction parameters may be required for specific substrates and enzymes.

Protocol 1: Whole-Cell Biocatalysis for Nicotinic Acid Production using Nitrilase

This protocol describes the use of whole cells of a recombinant E. coli expressing a nitrilase for the conversion of 3-cyanopyridine to nicotinic acid.

Materials:

  • Recombinant E. coli cells expressing nitrilase

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • 3-Cyanopyridine

  • Phosphate buffer (0.1 M, pH 7.5)

  • Centrifuge

  • Shaking incubator

  • HPLC system for analysis

Procedure:

  • Cell Culture and Induction: Inoculate a single colony of the recombinant E. coli into 50 mL of LB medium containing the appropriate antibiotic. Incubate at 37°C with shaking (200 rpm) until the OD₆₀₀ reaches 0.6-0.8. Induce nitrilase expression by adding IPTG to a final concentration of 0.5 mM and continue incubation at 25°C for 12-16 hours.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with 0.1 M phosphate buffer (pH 7.5) and resuspend the cells in the same buffer to a final OD₆₀₀ of 20.

  • Biotransformation: In a 250 mL flask, combine 50 mL of the cell suspension with 3-cyanopyridine to a final concentration of 100 mM. Incubate the reaction mixture at 30°C with shaking (150 rpm).

  • Reaction Monitoring: Withdraw samples at regular intervals and centrifuge to remove the cells. Analyze the supernatant for the concentration of nicotinic acid and remaining 3-cyanopyridine by HPLC.

  • Product Isolation: After the reaction is complete (typically >99% conversion), centrifuge the reaction mixture to pellet the cells. The supernatant containing nicotinic acid can be purified by crystallization. Adjust the pH of the supernatant to the isoelectric point of nicotinic acid (around 3.5) with HCl. The precipitated nicotinic acid can be collected by filtration, washed with cold water, and dried.

Protocol 2: Lipase-Catalyzed Synthesis of Ethyl Nicotinate

This protocol outlines the synthesis of ethyl nicotinate from nicotinic acid and ethanol using immobilized lipase (Novozym® 435).

Materials:

  • Nicotinic acid

  • Ethanol (anhydrous)

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • tert-Butyl methyl ether (MTBE) or another suitable organic solvent

  • Molecular sieves (3Å)

  • Shaking incubator or orbital shaker

  • Rotary evaporator

  • GC or HPLC for analysis

Procedure:

  • Reaction Setup: In a 100 mL screw-capped flask, dissolve 1.23 g (10 mmol) of nicotinic acid in 50 mL of MTBE. Add 2.3 mL (40 mmol) of ethanol and 2 g of activated molecular sieves.

  • Enzyme Addition: Add 200 mg of Novozym® 435 to the reaction mixture.

  • Incubation: Seal the flask and incubate at 50°C with shaking (200 rpm).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots of the reaction mixture and analyzing them by GC or HPLC for the formation of ethyl nicotinate.

  • Work-up and Purification: Once the reaction has reached the desired conversion, filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude ethyl nicotinate can be further purified by column chromatography if necessary.

Protocol 3: Whole-Cell Biocatalysis for 6-Hydroxynicotinic Acid Production

This protocol describes the use of resting cells of Pseudomonas fluorescens for the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid.

Materials:

  • Pseudomonas fluorescens culture

  • Nutrient broth

  • Nicotinic acid

  • Phosphate buffer (0.1 M, pH 7.0)

  • Centrifuge

  • Shaking incubator

  • HPLC system for analysis

Procedure:

  • Cell Culture: Grow Pseudomonas fluorescens in a nutrient broth containing 0.5% (w/v) nicotinic acid as an inducer at 30°C for 24-48 hours.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Wash the cells twice with 0.1 M phosphate buffer (pH 7.0) and resuspend in the same buffer to a desired cell density (e.g., 10 g wet cell weight/L).

  • Biotransformation: In a baffled flask, add the cell suspension and a solution of nicotinic acid (neutralized to pH 7.0 with NaOH) to a final concentration of 50 mM. Ensure vigorous aeration by using a high shaking speed (e.g., 250 rpm).

  • Reaction Monitoring: Periodically withdraw samples, centrifuge to remove cells, and analyze the supernatant by HPLC for the formation of 6-hydroxynicotinic acid and consumption of nicotinic acid.

  • Product Isolation: After the reaction, remove the cells by centrifugation. Acidify the supernatant to pH ~2 with a strong acid (e.g., H₂SO₄) to precipitate the 6-hydroxynicotinic acid.[1] The precipitate can be collected by filtration, washed with cold water, and dried.

IV. Quantitative Data Summary

The following tables summarize typical quantitative data for the enzymatic synthesis of nicotinic acid and its derivatives. Note that yields and reaction times can vary significantly depending on the specific enzyme, substrate, and reaction conditions used.

Table 1: Enzymatic Synthesis of Nicotinic Acid

Enzyme/BiocatalystSubstrateSubstrate Conc. (mM)Reaction TimeConversion/YieldReference
Rhodococcus rhodochrous J1 (whole cells)3-Cyanopyridine10026 h>99% Yield[3]
Gordonia terrae MN12 (mutant whole cells)3-Cyanopyridine10015 min100% Conversion[10]
Recombinant E. coli (immobilized)3-Cyanopyridine80041 batches90% Yield[7]
Nocardia globerula NHB-2 (fed-batch)3-Cyanopyridine100 (initial)-1136 mM product[10]

Table 2: Enzymatic Synthesis of Nicotinic Acid Derivatives

EnzymeDerivative SynthesizedSubstratesYield/ConversionEnantiomeric Excess (ee)Reference
Novozym® 435Nicotinamide derivativesMethyl nicotinate, various amines81.6–88.5% YieldN/A[11]
Nicotinate Dehydrogenase (P. fluorescens)6-Hydroxynicotinic acidNicotinic acid98.7% ConversionN/A[2]
ω-TransaminaseChiral 3-amino-1-Boc-piperidine*1-Boc-3-piperidone, Isopropylamine>99% Conversion>99%[8]

*Note: This is a representative example of a chiral amine synthesis using a transaminase, demonstrating the potential for synthesizing chiral amino-nicotinic acid derivatives.

V. Conclusion and Future Outlook

Enzymatic synthesis offers a robust and sustainable platform for the production of nicotinic acid and its derivatives. The high selectivity, mild reaction conditions, and reduced environmental impact of biocatalytic processes make them increasingly attractive for industrial applications. Future research will likely focus on the discovery of novel enzymes with improved stability and substrate scope through techniques like metagenomics and directed evolution. Furthermore, the integration of enzymatic steps with continuous flow processing and in situ product removal will be crucial for developing highly efficient and economically competitive biocatalytic routes to these valuable compounds.

References

  • Monitoring pH Swing Crystallization of Nicotinic Acid by the Use of Attenuated Total Reflection Fourier Transform Infrared Spect. (n.d.). American Chemical Society.
  • Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. (n.d.). Molecular Energetics Group - Universidade de Lisboa.
  • Purification of nicotinic acid. (n.d.). Google Patents.
  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. (2019). Beilstein Journal of Organic Chemistry, 15, 60–66. [Link]
  • Synthesis of 6-hydroxynicotinic acid. (n.d.). PrepChem.com.
  • Production of 6-Hydroxynicotinic Acid from Nicotinic Acid by Resting Cells of Pseudomonas fluorescens. (n.d.). J-STAGE.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology, 13. [Link]
  • Recovery of nicotinic acid by solvent extraction. (n.d.). Google Patents.
  • Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. (2023).
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). Molecules, 27(3), 648. [Link]
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology.
  • Green route to synthesis of valuable chemical 6-hydroxynicotine from nicotine in tobacco wastes using genetically engineered Agrobacterium tumefaciens S33. (2017). Scientific Reports, 7(1). [Link]
  • Process for the production of 6-hydroxynicotinic acid. (n.d.). Google Patents.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology.
  • Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. (2024). International Journal of Molecular Sciences, 25(11), 5897. [Link]
  • Reactor design for the novozym 435-catalysed enantioselective esterification of 4-methyloctanic acid. (n.d.). Wageningen University & Research.
  • Asymmetric biomimetic transamination of α-keto amides to peptides. (2021).
  • Enzymatic asymmetric synthesis of chiral amino acids. (2018). Chemical Society Reviews, 47(5), 1595-1618. [Link]
  • Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. (n.d.). PubMed.
  • An esterification method for determination of lipase activity. (2014). ResearchGate.
  • Novozym 435: the “perfect” lipase immobilized biocatalyst?. (2019). Catalysis Science & Technology, 9(10), 2585-2601. [Link]
  • Novozym 435: the “perfect” lipase immobilized biocatalyst?. (n.d.). SEDICI.
  • Lipases and lipase-catalyzed esterification in non-aqueous media. (n.d.). ResearchGate.
  • Engineering Novel ( R )-Selective Transaminase for Efficient Symmetric Synthesis of d -Alanine. (n.d.). ResearchGate.
  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). Processes, 12(11), 2566. [Link]
  • Lipase-Catalyzed Esterification. (n.d.). ResearchGate.
  • Research Progress in Enzymatic Synthesis of Vitamin E Ester Derivatives. (2022). Molecules, 27(19), 6598. [Link]
  • Whole Cells as Biocatalysts in Organic Transformations. (2022). Molecules, 27(19), 6598. [Link]
  • Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. (2023). Journal of Structural Biology, 215(4), 108006. [Link]
  • Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. (2023).
  • Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. (2016). Open Works.
  • Nicotinic acid production from 3-methylpyridine by E. coli whole-cell biocatalyst. (2025). Enzyme and Microbial Technology, 190, 110682. [Link]
  • Method for the preparation of nicotinic acid. (n.d.). Google Patents.
  • Microbial/enzymatic synthesis of chiral drug intermediates. (n.d.). PubMed.
  • Asymmetric amination of ketones using ω-transaminase. (A) Pyruvate is... (n.d.). ResearchGate.
  • Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). (2022). Polymers, 14(15), 3169. [Link]
  • Coupled half-transaminations of an α -keto acid to an α -amino acid. (n.d.). ResearchGate.
  • EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. (n.d.). Hungarian Journal of Industry and Chemistry.
  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Organic Chemistry Frontiers.
  • Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. (2021). Molecules, 26(12), 3662. [Link]
  • Enantiomerically pure compounds related to chiral hydroxy acids derived from renewable resources. (2012). Semantic Scholar.

Sources

Navigating the In Vivo Landscape: A Protocol Guide for Novel Pyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel pyrrolidine compound from benchtop to potential therapeutic is paved with rigorous in vivo testing. This guide provides a comprehensive framework for designing and executing these critical preclinical studies. With full editorial control, this document eschews rigid templates in favor of a logical, causality-driven approach to in vivo evaluation, grounded in scientific integrity and extensive referencing.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold found in numerous natural products and FDA-approved drugs.[1][2][3][4][5] Its unique structural and physicochemical properties contribute to a wide range of biological activities, making it a privileged structure in modern drug discovery.[1][3][5] This guide will delve into the essential in vivo protocols tailored to unlock the therapeutic potential of this promising class of molecules.

Section 1: The Ethical and Regulatory Framework: A Foundation of Trust

Before any in vivo experiment commences, a thorough understanding of the ethical and regulatory landscape is paramount. The principles of the 3Rs—Replacement, Reduction, and Refinement—must be the guiding tenets of all animal research.[6] Researchers have an ethical obligation to minimize animal use and suffering while maximizing the scientific value of their studies.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines for non-clinical safety studies.[7] Adherence to these guidelines is crucial for ensuring data integrity and facilitating the potential transition of a compound to clinical trials. The Organisation for Economic Co-operation and Development (OECD) also offers a set of internationally accepted guidelines for the testing of chemicals, which are instrumental in standardizing safety assessments.[3][8]

Section 2: Pre-Dosing Essentials: Formulation and Preliminary Assessments

A successful in vivo study begins long before the first dose is administered. Proper formulation and preliminary assessments are critical for ensuring accurate and reproducible results.

Formulation Development: Enabling In Vivo Exposure

Many novel pyrrolidine compounds, like a significant portion of new chemical entities, may exhibit poor aqueous solubility, posing a significant challenge for in vivo administration and bioavailability.[9][10] The choice of an appropriate vehicle is therefore a critical first step.

Common Formulation Strategies for Poorly Soluble Compounds:

Formulation StrategyDescriptionKey Considerations
Solutions The compound is fully dissolved in a suitable solvent or co-solvent system.The vehicle must be non-toxic at the administered volume. Common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.[9]
Suspensions The solid compound is dispersed in a liquid vehicle, often with the aid of a suspending agent.Particle size can significantly impact absorption. Micronization or nanosuspension techniques can improve dissolution rates.[8]
Lipid-Based Formulations The compound is dissolved or suspended in a lipid-based vehicle, such as oils or self-emulsifying drug delivery systems (SEDDS).Can enhance the absorption of lipophilic compounds. The complexity of the formulation and potential for in vivo variability should be considered.
Amorphous Solid Dispersions The crystalline compound is converted to a higher-energy amorphous state and stabilized within a polymer matrix.Can significantly improve solubility and dissolution. Requires specialized formulation techniques like spray drying or hot-melt extrusion.[8]

Protocol: Basic Formulation Screening

  • Solubility Assessment: Determine the solubility of the novel pyrrolidine compound in a panel of pharmaceutically acceptable vehicles (e.g., water, saline, PBS, corn oil, 5% DMSO/95% corn oil, 20% Captisol®).

  • pH-Dependent Solubility: For ionizable compounds, assess solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).

  • Vehicle Selection: Choose the simplest formulation that provides the desired concentration and stability. For initial studies, a solution or a well-characterized suspension is often preferred.

  • Stability Testing: Confirm the physical and chemical stability of the formulation under the intended storage and administration conditions.

Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

The initial in vivo studies are typically single-dose administrations to determine the tolerability of the compound and to inform dose selection for subsequent studies.

Protocol: Acute Toxicity and Dose Range Finding

  • Animal Model: Select a relevant rodent species (e.g., mice or rats).

  • Group Size: Use a small number of animals per group (e.g., n=3-5).

  • Dose Escalation: Administer single doses of the pyrrolidine compound in an escalating manner to different groups of animals.

  • Clinical Observations: Monitor the animals closely for clinical signs of toxicity, including changes in behavior, appearance, and body weight, for a period of 7 to 14 days.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity. This information is crucial for designing subsequent efficacy and repeat-dose toxicity studies.

Section 3: Pharmacokinetics: Understanding the Journey of the Compound

Pharmacokinetic (PK) studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a novel pyrrolidine compound. This information is critical for interpreting efficacy and toxicology data and for predicting human pharmacokinetics.

Workflow: In Vivo Pharmacokinetic Study

cluster_pre Pre-Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_modeling Modeling Formulation Formulation Preparation Dosing Compound Administration (e.g., IV, PO) Formulation->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Processing Plasma Isolation Blood_Collection->Plasma_Processing Bioanalysis LC-MS/MS Analysis Plasma_Processing->Bioanalysis PK_Parameters Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC, t1/2) Bioanalysis->PK_Parameters

Caption: Workflow for a typical in vivo pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Model: Use a common rodent species such as Sprague-Dawley rats or C57BL/6 mice.

  • Administration Routes: Administer the pyrrolidine compound via at least two routes: intravenous (IV) to determine clearance and volume of distribution, and the intended therapeutic route (e.g., oral, intraperitoneal).

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process the blood to obtain plasma and store frozen until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound (and potentially key metabolites) in the plasma samples using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2). The ratio of the AUC from the oral dose to the AUC from the IV dose provides the oral bioavailability.

Section 4: Toxicology: Ensuring Safety

Toxicology studies are designed to identify potential adverse effects of a novel pyrrolidine compound and to determine a safe dose range for further development. These studies are typically conducted in compliance with Good Laboratory Practice (GLP) regulations.

Acute and Sub-chronic Toxicity Studies

Acute toxicity studies involve single-dose administration, while sub-chronic studies involve repeated dosing over a period of 14 to 90 days.[11][12]

Protocol: 28-Day Repeat-Dose Toxicity Study in Rodents

  • Animal Model: Use both male and female rodents, typically rats.

  • Dose Groups: Include a vehicle control group and at least three dose levels of the pyrrolidine compound (low, mid, and high), with the high dose being the MTD determined in the acute study.

  • Daily Dosing: Administer the compound daily for 28 consecutive days.

  • Monitoring: Conduct daily clinical observations and weekly body weight and food consumption measurements.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Conduct a full necropsy and collect a comprehensive set of tissues for histopathological examination.

  • Data Evaluation: Analyze the data to identify any dose-related adverse effects and to determine the No-Observed-Adverse-Effect Level (NOAEL).

Potential Toxicities of Pyrrolidine-Containing Compounds:

While the toxicological profile of a novel pyrrolidine compound is unique to its specific structure, some classes of pyrrolidine derivatives have been associated with specific adverse effects. For example, certain synthetic cathinones containing a pyrrolidine ring have been linked to central nervous system and cardiovascular toxicities.[13] Pyrrolizidine alkaloids, another class of natural products containing a pyrrolidine-related core, are known for their potential hepatotoxicity.[14] Therefore, careful monitoring of these organ systems in toxicology studies is warranted.

Section 5: Efficacy: Demonstrating Therapeutic Potential

Efficacy studies are designed to demonstrate that the novel pyrrolidine compound has the desired therapeutic effect in a relevant animal model of disease. The choice of animal model is critical and should be based on the intended therapeutic indication.

Efficacy in Neuroprotective Models

Many pyrrolidine derivatives have been investigated for their neuroprotective potential.[14][15][16][17]

Example Protocol: Scopolamine-Induced Cognitive Impairment in Mice

This model is used to screen for compounds that can ameliorate cholinergic deficits, which are relevant to Alzheimer's disease.[15]

  • Animal Model: Use male C57BL/6 mice.

  • Behavioral Task: Train the mice in a spatial memory task, such as the Morris water maze.

  • Treatment: Administer the novel pyrrolidine compound or a positive control (e.g., donepezil) prior to the induction of amnesia.

  • Induction of Amnesia: Administer scopolamine to induce a transient cognitive deficit.

  • Assessment: Evaluate the animals' performance in the memory task.

  • Biochemical Analysis: At the end of the study, brain tissue can be collected to assess biochemical markers of neuroprotection, such as acetylcholinesterase activity and markers of oxidative stress.[15]

Efficacy in Oncology Models

The anticancer potential of pyrrolidine-containing compounds has also been an area of active research.[6][7][18][19]

Example Protocol: Xenograft Mouse Model of Human Cancer

This model is widely used to evaluate the in vivo efficacy of anticancer agents.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Implant human cancer cells subcutaneously or orthotopically into the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer the novel pyrrolidine compound, a vehicle control, and a positive control (a standard-of-care chemotherapy agent) to different groups of mice.

  • Tumor Measurement: Measure the tumor volume regularly throughout the study.

  • Endpoint: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be collected for further analysis, such as immunohistochemistry or biomarker assessment.

Workflow: In Vivo Efficacy Study

cluster_model Model Development cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Selection Select Relevant Animal Model Disease_Induction Induce Disease Phenotype Animal_Selection->Disease_Induction Grouping Randomize Animals into Groups Disease_Induction->Grouping Dosing Administer Test Compound Grouping->Dosing Endpoint_Measurement Measure Primary & Secondary Endpoints Dosing->Endpoint_Measurement Statistical_Analysis Statistical Analysis of Results Endpoint_Measurement->Statistical_Analysis

Caption: General workflow for an in vivo efficacy study.

Section 6: Data Interpretation and Reporting

The culmination of in vivo testing is the careful interpretation and transparent reporting of the results. All data, including unexpected or negative findings, should be reported to ensure a complete and unbiased assessment of the novel pyrrolidine compound. Statistical analysis should be appropriate for the study design and endpoints.

Conclusion

The in vivo evaluation of novel pyrrolidine compounds is a complex but essential process in drug discovery and development. By following a well-designed, ethically sound, and scientifically rigorous protocol, researchers can effectively assess the pharmacokinetic, toxicological, and efficacy profiles of these promising molecules. This comprehensive approach, grounded in established guidelines and tailored to the specific properties of the pyrrolidine scaffold, will ultimately pave the way for the successful translation of novel compounds into future therapeutics.

References

  • Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. (n.d.). ResearchGate.
  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2023). Pharmacology, Biochemistry and Behavior, 229, 173602. [Link]
  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (2023). Antioxidants, 12(11), 1989. [Link]
  • Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. (2013). Journal of Medicinal Chemistry, 56(15), 6085-6101. [Link]
  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. (2021). International Journal of Molecular Sciences, 22(20), 11075. [Link]
  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (2014). AAPS PharmSciTech, 15(5), 1325-1337. [Link]
  • Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies. (2012). Nature Reviews Drug Discovery, 11(12), 959-977. [Link]
  • Acute, Sub-Chronic And Chronic Toxicity Studies. (n.d.). Syngene.
  • FDA-approved pyrrolidine-containing drugs in 2022. (n.d.). ResearchGate.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology, 14, 1239658. [Link]
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 3. [Link]
  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (n.d.). ResearchGate.
  • Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. (2020). European Journal of Medicinal Chemistry, 205, 112537. [Link]
  • Anticancer property and normal cell toxicity profile of pyrrolidine based Platinum (II) complexes: Their DNA, BSA interaction and molecular docking. (n.d.). ResearchGate.
  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). Molecules, 28(23), 7856. [Link]
  • Ethical Considerations In Preclinical Testing | Balancing Science And Animal Welfare. (2024). BioBoston Consulting.
  • Showing metabocard for Pyrrolidine (HMDB0031641). (n.d.). Human Metabolome Database.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Topics in Current Chemistry, 379(5), 34. [Link]
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology, 14, 1239658. [Link]
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Topics in Current Chemistry, 379(5), 34. [Link]
  • Sub-Chronic and Chronic Toxicity Studies. (n.d.). Charles River.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Pyrrolidin-1-yl-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Pyrrolidin-1-yl-isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to improve reaction yields and product purity. Our approach is rooted in established mechanistic principles and practical, field-tested solutions.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide, typically chloride, from the 2-position of an isonicotinic acid derivative by pyrrolidine. The pyridine ring's electron-deficient nature, particularly at the 2- and 4-positions, facilitates this reaction by stabilizing the intermediate Meisenheimer complex.[1][2]

A critical aspect of this synthesis is managing the reactivity of the starting materials and preventing unwanted side reactions to maximize the yield of the desired product. This guide will walk you through common challenges and their solutions.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the carbon atom bonded to the chlorine atom on the 2-chloro-isonicotinic acid. This forms a negatively charged intermediate known as a Meisenheimer complex, and the aromaticity of the pyridine ring is temporarily broken.[3]

  • Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the this compound product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant1 2-Chloro-isonicotinic acid Intermediate Meisenheimer Complex (Anionic Intermediate) Reactant1->Intermediate Nucleophilic Attack Reactant2 Pyrrolidine Reactant2->Intermediate Product This compound Intermediate->Product Elimination of Cl- Troubleshooting_Workflow Start Low Yield Observed Condition_Check Verify Reaction Conditions Start->Condition_Check Reagent_Check Assess Reagent Quality Condition_Check->Reagent_Check Conditions OK Optimize_Conditions Adjust Temperature, Solvent, Base Condition_Check->Optimize_Conditions Suboptimal Side_Reaction_Check Investigate Side Reactions Reagent_Check->Side_Reaction_Check Reagents Pure Replace_Reagents Use Fresh/Purified Reagents Reagent_Check->Replace_Reagents Degraded Purification_Check Optimize Purification Side_Reaction_Check->Purification_Check Minimal Side Products Mitigate_Side_Reactions Protect Carboxylic Acid or Modify Conditions Side_Reaction_Check->Mitigate_Side_Reactions Significant End End Purification_Check->End Process Optimized Refine_Purification Adjust pH, Recrystallization Solvent Purification_Check->Refine_Purification Product Loss Optimize_Conditions->Start Replace_Reagents->Start Mitigate_Side_Reactions->Start Refine_Purification->Start

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

Detailed Troubleshooting Points:

  • Reaction Temperature: SNAr reactions on pyridine rings can be sluggish and often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-100 °C) may significantly improve the yield.

  • Choice of Base: A base is often necessary to neutralize the HCl generated during the reaction. However, a very strong base could potentially deprotonate the carboxylic acid, which might affect its solubility and reactivity. A moderately strong, non-nucleophilic base like potassium carbonate is a good starting point.

  • Solvent Selection: The solvent plays a crucial role in dissolving the reactants and stabilizing the Meisenheimer intermediate. Polar aprotic solvents such as DMF, DMSO, or NMP are generally effective for SNAr reactions.

  • Reagent Purity: Ensure that both the 2-chloro-isonicotinic acid and pyrrolidine are of high purity. Impurities in the starting materials can lead to side reactions and lower yields.

ParameterRecommendationRationale
Temperature 80-120 °CTo overcome the activation energy barrier of the SNAr reaction.
Solvent DMF, DMSO, NMPPolar aprotic solvents aid in dissolving reactants and stabilizing the charged intermediate.
Base K₂CO₃, Cs₂CO₃Non-nucleophilic bases prevent unwanted side reactions.
Reactant Ratio 1.1-1.5 eq. of pyrrolidineA slight excess of the amine can help drive the reaction to completion.

Q2: I am concerned about the carboxylic acid group interfering with the reaction. Is this a valid concern and how can I mitigate it?

A2: Yes, the carboxylic acid group can potentially interfere with the reaction in a few ways:

  • Acid-Base Reactions: The carboxylic acid can react with the amine (pyrrolidine) to form a salt, reducing the concentration of the free nucleophile.

  • Amide Formation: Under harsh conditions (e.g., very high temperatures), there is a risk of amide formation between the carboxylic acid of one molecule and the pyrrolidine of another.

Mitigation Strategies:

  • Protection of the Carboxylic Acid: The most robust method to prevent interference is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the SNAr reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. A similar strategy has been successfully employed in the synthesis of 2-morpholinonicotinic acid. [4] Experimental Protocol: Esterification of 2-Chloro-isonicotinic Acid

  • Setup: To a solution of 2-chloro-isonicotinic acid (1.0 eq.) in methanol (10 volumes), add thionyl chloride (1.2 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude methyl 2-chloro-isonicotinate can often be used in the next step without further purification.

Q3: What are the best practices for purifying the final product?

A3: The purification of this compound typically involves crystallization. The amphoteric nature of the molecule (containing both a basic amine and an acidic carboxylic acid) can be exploited.

Purification Protocol:

  • Initial Work-up: After the reaction is complete, cool the mixture and, if an ester was used, perform hydrolysis using aqueous NaOH or LiOH.

  • pH Adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point of the product. This is the pH at which the molecule has a net zero charge and is least soluble in water, causing it to precipitate. The exact pH may require some small-scale optimization but is typically in the range of 4-6.

  • Crystallization: Cool the mixture to induce crystallization. The crude product can be collected by filtration.

  • Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. [5] Q4: Can decarboxylation be a problem at elevated temperatures?

A4: Decarboxylation of pyridine carboxylic acids can occur at high temperatures, although it is generally more of a concern for picolinic acid (pyridine-2-carboxylic acid) than for isonicotinic acid (pyridine-4-carboxylic acid). However, if the reaction is run at very high temperatures for extended periods, some loss of product due to decarboxylation is possible. It is advisable to monitor the reaction and use the lowest effective temperature to minimize this potential side reaction. [6][7]

Model Experimental Protocol

This protocol is a recommended starting point and may require optimization for your specific laboratory conditions. It is based on a two-step process involving esterification followed by SNAr and hydrolysis, analogous to the synthesis of similar compounds. [4] Step 1: Synthesis of Methyl 2-Pyrrolidin-1-yl-isonicotinate

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-chloro-isonicotinate (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF, 5 volumes).

  • Addition of Reagents: Add potassium carbonate (1.5 eq.) and pyrrolidine (1.2 eq.) to the solution.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the crude methyl 2-Pyrrolidin-1-yl-isonicotinate in a mixture of methanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (2-3 eq.) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC).

  • Purification: Remove the methanol under reduced pressure. Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to the isoelectric point to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
  • Hultquist, M. E. (1956). Process for preparing isonicotinic acid. U.S.
  • Fisher Scientific. (n.d.).
  • Hultquist, M. E. (1956). Process for preparing isonicotinic acid.
  • Der Pharma Chemica. (2012). Synthesis and characterization of some new twin drugs having substituted pyridines.
  • UCB S.A. (2004). 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. U.S.
  • Council of Scientific & Industrial Research. (2008). Process for the synthesis of isonicotinic acid hydrazide.
  • UCB Farchim S.A. (2006). 2-oxo-1-pyrrolidine derivatives, process for preparing them and their uses. U.S.
  • Kirby, A. J., & Jencks, W. P. (1965). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic, 81-91.
  • Organic Chemistry Portal. (2018).
  • UCB Biopharma SPRL. (2013). 2-oxo-1-pyrrolidine derivatives, process for preparing them and their uses. U.S.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ECHEMI. (2018).
  • Scribd. (n.d.).
  • Benchchem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • Atlantis Press. (2017).
  • Dana Bioscience. (n.d.). This compound hydrochloride, 96% Purity, C10H13ClN2O2, 1 gram.
  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines.
  • National Institutes of Health. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • ResearchGate. (2020).
  • ResearchGate. (2019).
  • PrepChem.com. (n.d.). Synthesis of 2-chloronicotinic acid.
  • ResearchGate. (2021).
  • Pearson+. (n.d.).
  • Royal Society of Chemistry. (2024).
  • MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Bulletin of the Karaganda university. (2020). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides.
  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • J&W Pharmlab. (n.d.). This compound.
  • MDPI. (2021). Interactions between Isoniazid and α-Hydroxycarboxylic Acids.
  • Michigan State University. (n.d.). Amine Reactivity.
  • Chemistry LibreTexts. (2020). 23.3: Reactions of amines.
  • Google Patents. (1962). Purification of nicotinic acid. U.S.
  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines.
  • ResearchGate. (2022). The reactions of acids 2 a,b with pyrrolidine 3 b and proline 3 d.
  • Google Patents. (1983). Process for the purification of 2-pyrrolidone. U.S.
  • PubChem. (n.d.). 2-Chloronicotinic acid.

Sources

Technical Support Center: Overcoming Solubility Challenges with Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical, step-by-step solutions to the common and complex solubility issues encountered when working with isonicotinic acid derivatives. Our goal is to move beyond simple protocols and explain the fundamental science, enabling you to make informed decisions and troubleshoot effectively.

Part 1: Foundational Troubleshooting - Why Won't My Compound Dissolve?

This section addresses the initial hurdles of getting a new isonicotinic acid derivative into solution. These are the critical first steps that form the basis of all subsequent formulation work.

Q1: My new isonicotinic acid derivative shows poor solubility in aqueous media. What are the first troubleshooting steps?

A1: This is a common starting point. The solubility of these derivatives is governed by their physicochemical properties, particularly the interplay between the basic pyridine nitrogen and the acidic carboxylic acid group (or its derivative functional group).[1] A systematic, tiered approach is the most effective strategy.

First, confirm you are not dealing with a simple kinetic issue. Vigorous vortexing, sonication, or gentle warming can sometimes overcome an initial energy barrier to dissolution, especially for crystalline solids.[2] The dissolution of isoniazid, a well-known derivative, is an endothermic process, meaning solubility increases with temperature.[2] However, always be cautious of potential degradation at elevated temperatures.

If these simple physical methods fail, a more systematic approach is required. The workflow below outlines the initial decision-making process.

G start Compound Fails to Dissolve in Aqueous Buffer check_pka Determine pKa of the Derivative start->check_pka ph_adjust Adjust pH to Ionize the Compound (pH > pKa for acids, pH < pKa for bases) check_pka->ph_adjust Ionizable Compound cosolvent Introduce a Water-Miscible Co-solvent (e.g., DMSO, Ethanol) check_pka->cosolvent Non-ionizable or pH Adjustment Fails reassess Re-evaluate Solubility ph_adjust->reassess cosolvent->reassess advanced Proceed to Advanced Strategies (Salt, Co-crystal, etc.) reassess->advanced Still Insoluble

Caption: Initial troubleshooting workflow for poor aqueous solubility.

The two primary initial strategies are pH modification and the use of co-solvents.

  • pH Modification: Isonicotinic acid and its derivatives are often amphoteric or have ionizable functional groups. Their solubility is highly pH-dependent.[1] For a derivative with a carboxylic acid, increasing the pH above its pKa will deprotonate it, forming a more soluble anionic salt. Conversely, for a basic derivative, decreasing the pH below its pKa will protonate it, forming a more soluble cationic salt.[3][4]

  • Co-solvents: If pH adjustment is ineffective or not viable for your experimental system, introducing a water-miscible organic solvent (a co-solvent) is the next logical step.[5] These agents reduce the polarity of the aqueous medium, which can better accommodate lipophilic molecules.[3]

Q2: How do I select the right pH or co-solvent for my specific derivative?

A2: The selection process is data-driven and depends on the compound's structure and the constraints of your downstream application.

pH Selection: The guiding principle is the Henderson-Hasselbalch equation. You must know the pKa of your compound's primary ionizable group.

  • For acidic derivatives (like isonicotinic acid itself): Aim for a pH at least 1-2 units above the pKa to ensure >90-99% of the compound is in the ionized, more soluble form.

  • For basic derivatives: Aim for a pH at least 1-2 units below the pKa.

The relationship between pH and the solubility of an ionizable compound can be visualized as follows:

G cluster_0 pH-Dependent Solubility of an Acidic Derivative cluster_1 Dominant Species solubility Low Solubility High Solubility ph_scale ph_scale species Neutral Form (R-COOH) Ionized Form (R-COO⁻) ph_scale:acid->species:neutral Predominates ph_scale:base->species:ionized Predominates

Caption: Relationship between pH, ionization state, and solubility.

Co-solvent Selection: The choice of co-solvent depends on both solubilizing power and experimental compatibility (e.g., cell toxicity).[6] A screening of several common co-solvents is recommended.

Co-solventKey Properties & ConsiderationsTypical Starting Conc.
DMSO Excellent solubilizing power for many compounds. Can be toxic to cells at >0.5-1%.[6]<1% in final medium
Ethanol Good solubilizer, less toxic than DMSO. Can cause protein precipitation at high concentrations.[7]1-5% in final medium
Methanol Strong solubilizing power, similar to ethanol.[7][8] More toxic than ethanol.1-5% in final medium
Polyethylene Glycol (PEG 300/400) Low toxicity, commonly used in preclinical formulations.[3] Can increase viscosity.5-20% in final medium
Glycerin Non-toxic, viscous. Often used in oral formulations.[9]10-30% in final medium

Protocol: Small-Scale Co-solvent Screen

  • Prepare 10 mg/mL stock solutions of your compound in 100% of each candidate co-solvent (e.g., DMSO, Ethanol, PEG 400).

  • In separate microcentrifuge tubes, add your aqueous buffer (e.g., PBS pH 7.4).

  • Spike in the stock solution to achieve final co-solvent concentrations of 1%, 2%, 5%, and 10%.

  • Vortex each tube for 1 minute and let it equilibrate at room temperature for 1 hour.

  • Visually inspect for precipitation. The highest concentration that remains clear for each co-solvent gives you a preliminary indication of its utility.

Part 2: Advanced Solubilization Strategies

When basic pH and co-solvent adjustments are insufficient, more advanced solid-state chemistry approaches are necessary. These methods modify the fundamental properties of the solid material to enhance its interaction with a solvent.

Q3: My compound is still not soluble enough. Should I consider salt formation or co-crystallization? What's the difference?

A3: Both are excellent strategies, but they are fundamentally different. The choice depends on the chemical nature of your derivative.

  • Salt Formation: This technique involves a proton transfer between an ionizable group on your API and an acidic or basic counter-ion.[10] This creates a new chemical entity with its own distinct (and hopefully higher) solubility. For salt formation to be viable, your API must be ionizable.[10][11]

  • Co-crystals: A co-crystal is a multi-component crystalline structure where the API and a "co-former" molecule are held together by non-covalent interactions, such as hydrogen bonding.[12] Crucially, there is no proton transfer; the API remains neutral.[12][13] This makes co-crystallization a powerful tool for non-ionizable compounds or for ionizable compounds where salt formation proves problematic (e.g., leading to hygroscopicity).[10]

FeatureSalt FormationCo-crystal Formation
Mechanism Proton transfer (ionization)Non-covalent bonds (e.g., H-bonds)[12]
API Requirement Must be ionizable (acidic or basic)[10]Can be used for nearly any API[10]
Potential Issues Disproportionation, high hygroscopicity, common ion effect[10]Conversion to a less soluble polymorph[14]
Regulatory Path Well-establishedEmerging, but increasingly common

Workflow for Salt and Co-crystal Screening:

G start Initial Solubilization Fails check_ionizable Is the API Ionizable? start->check_ionizable salt_screen Perform Salt Screening (Select counter-ions with appropriate pKa) check_ionizable->salt_screen Yes cocrystal_screen Perform Co-crystal Screening (Select co-formers based on supramolecular synthons) check_ionizable->cocrystal_screen No salt_screen->cocrystal_screen Salt formation fails or is problematic characterize Characterize New Solid Form (PXRD, DSC, TGA) salt_screen->characterize cocrystal_screen->characterize measure Measure Solubility & Dissolution Rate of New Form characterize->measure

Caption: Decision workflow for advanced solid-form screening.

Q4: How do I perform a salt or co-crystal screen for my isonicotinic acid derivative?

A4: Screening is an empirical process, but it can be guided by chemical principles.

Protocol: Small-Scale Salt Screening via Solvent Evaporation

This protocol is for an acidic isonicotinic acid derivative. The process would be reversed (using acidic counter-ions) for a basic derivative.

  • Counter-ion Selection: Choose a selection of pharmaceutically acceptable basic counter-ions. A general rule of thumb (the "rule of three") suggests that for a stable salt, the pKa of the acid and base should differ by at least 3 units.

  • Preparation:

    • Dissolve 10 mg of your acidic API in 1 mL of a suitable organic solvent (e.g., ethanol, methanol) in a small glass vial.[8]

    • In separate vials, prepare equimolar solutions of your selected counter-ions (e.g., sodium hydroxide, potassium hydroxide, tromethamine) in the same solvent.

  • Mixing: Add the counter-ion solution to the API solution dropwise while stirring.

  • Evaporation: Loosely cap the vials and allow the solvent to evaporate slowly at room temperature over 24-48 hours.

  • Harvesting & Analysis:

    • Collect any resulting solid material.

    • Analyze the solid using Powder X-ray Diffraction (PXRD) to see if a new crystalline form has been created. A new peak pattern distinct from the starting materials indicates a potential new salt.[15][16]

    • Differential Scanning Calorimetry (DSC) can be used to identify a new, sharp melting point.[15]

  • Solubility Testing: Test the solubility of the most promising new solid forms using the shake-flask method (see Part 3).

Co-crystal Former Selection: This relies on "crystal engineering." You look for co-formers that can form robust, predictable hydrogen bonds (supramolecular synthons) with your API. For an isonicotinic acid derivative, the pyridine nitrogen is a strong hydrogen bond acceptor, and the carboxylic acid is a strong hydrogen bond donor. Therefore, good co-former candidates would be molecules with complementary groups, such as other carboxylic acids or amides.[17] For example, isonicotinic acid has been successfully co-crystallized with ciprofloxacin.[18] Isoniazid has been co-crystallized with salicylic acid to modulate its solubility.[12]

Part 3: Analytical Methods & Troubleshooting Experimental Pitfalls

Accurate measurement and awareness of common experimental artifacts are critical for success.

Q5: My compound dissolves in organic solvent but crashes out when I dilute it into my aqueous assay buffer. How do I solve this?

A5: This is a classic problem of supersaturation and precipitation, often seen when moving from a high-concentration DMSO stock to a final aqueous solution.[6][19] The kinetic solubility has been exceeded.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to test if your compound is soluble at a lower target concentration in the final buffer.[6]

  • Increase Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final percentage of the organic solvent (e.g., from 0.5% DMSO to 1.0% DMSO) can help maintain solubility.[6]

  • Use Surfactants: For many applications, adding a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 (typically 0.01-0.1%) can act as a stabilizer, preventing the aggregation and precipitation of hydrophobic compounds.[3][6]

  • Prepare Fresh Dilutions: Do not store dilute aqueous solutions. Hydrophobic compounds can slowly precipitate over time. Prepare working solutions fresh from your concentrated stock for each experiment.[2][6]

Q6: I am getting variable solubility results for the same compound. What could be the cause?

A6: Inconsistent results often point to polymorphism.[14][15] Polymorphism is the ability of a compound to exist in multiple different crystalline forms, each with its own unique physical properties, including solubility and dissolution rate.[20][21] A metastable polymorph might initially show high solubility but can convert to a more stable, less soluble form over time, leading to inconsistent data.[14]

It is critical to characterize the solid form of your material both before and after a solubility experiment.

  • Before: Run PXRD and DSC on your starting material to establish its crystalline form.

  • After: After determining solubility (e.g., via the shake-flask method), recover the excess solid from the slurry, dry it, and re-analyze it by PXRD. If the diffraction pattern has changed, it indicates a solid-state transformation occurred during the experiment, and your measured "solubility" is likely that of the new, more stable form.[22]

Q7: What is the standard method for accurately determining the thermodynamic solubility of my compound?

A7: The gold-standard method is the shake-flask equilibrium solubility assay .[4] This method measures the true equilibrium solubility of a compound in a specific medium at a specific temperature.

Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of the solid compound to a known volume of the test medium (e.g., water, buffer) in a sealed, clear container (e.g., a glass vial). "Excess" means that solid material should still be clearly visible after the equilibration period.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period to reach equilibrium. This is typically 24-48 hours, but for some compounds, it may take up to 72 hours.[4] It's good practice to confirm equilibrium by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration no longer increases.

  • Phase Separation: Stop agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant without disturbing the solid. The sample must then be filtered to remove any undissolved microscopic particles. A 0.22 µm or 0.45 µm syringe filter is standard.

  • Analysis: Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[23][24]

  • Solid Phase Characterization: Recover the remaining solid from the vial, dry it, and analyze it by PXRD to ensure no phase change occurred during the experiment.[22]

References
  • Isonicotinic acid - Solubility of Things.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - NIH.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs - Crimson Publishers.
  • Technical Support Center: Overcoming Instability Issues with Isoniazid Deriv
  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients - Hilaris Publisher.
  • The effect of polymorphism on active pharmaceutical ingredients: A review - ResearchG
  • The effect of polymorphism on active pharmaceutical ingredients: A review - SciSpace.
  • Strategic Modulation of Isoniazid Solubility through Cocrystal Formation for Long-Acting Microneedle Therapy of Tuberculosis | ACS Applied M
  • Drug Polymorphism: A Key Consideration for API Development - Curia Global.
  • SB-219994 Technical Support Center: Troubleshooting Solubility Issues - Benchchem.
  • Method Development & Method Validation for Solubility and Dissolution Curves.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Public
  • Isoniazid Solution: Package Insert / Prescribing Inform
  • Kinetic & Thermodynamic Solubility Testing - WuXi AppTec.
  • Solubility and Data Correlation of Isoniazid in Different Pure and Binary Mixed Solvent Systems from 283.15 K to 323.
  • Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters - NIH.
  • Improving Solubility of Famotidine by Cocrystal Synthesis with Nicotinic Acid.
  • Solubility of Isoniazid in Various Organic Solvents
  • Pharmaceutical Cocrystals and Their Physicochemical Properties | Crystal Growth & Design.
  • On the solubility of nicotinic acid and isonicotinic acid in w
  • Pharmaceutical Co-crystals with Isonicotinamide—Vitamin B3, Clofibric Acid, and Diclofenac—and Two Isonicotinamide Hydrates | Request PDF - ResearchG
  • Physicochemical Characterization and Dissolution Enhancement of Mefenamic Acid–Isonicotinamide Crystalline Solid Dispersion - Biology, Medicine, & N
  • Dissolution Method Troubleshooting: An Industry Perspective.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Improving API Solubility by Salt and Cocrystal Form
  • Salt formation to improve drug solubility - PubMed.

Sources

Purification techniques for pyrrolidine-substituted compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrrolidine-substituted compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important class of molecules. Pyrrolidine derivatives are prevalent scaffolds in pharmaceuticals and bioactive compounds, making their efficient purification critical for research and development.[1] This resource combines theoretical principles with field-proven protocols to help you navigate the complexities of purifying these often polar and basic compounds.

Frequently Asked Questions (FAQs)

Q1: My pyrrolidine-substituted compound streaks badly on silica gel TLC plates, even with high concentrations of methanol in dichloromethane. What is causing this and how can I fix it?

A: Severe streaking or tailing of basic compounds like pyrrolidines on standard silica gel is a common issue.[2] This phenomenon is primarily caused by strong ionic interactions between the basic nitrogen of the pyrrolidine ring and the acidic silanol groups (Si-OH) on the surface of the silica.[3][4] This leads to a non-uniform distribution of the compound as it moves up the plate, resulting in a streak rather than a compact spot.

To resolve this, you need to suppress these unwanted interactions. Here are several effective strategies:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.[3][4]

    • Triethylamine (TEA): Typically, adding 0.5-2% TEA to your solvent system (e.g., DCM/MeOH) will significantly improve the peak shape.[3]

    • Ammonia: A solution of ammonia in methanol (e.g., 2% of a 7N solution) can also be very effective, particularly for strongly basic compounds.[2]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.[2][3]

    • Alumina (basic or neutral): Alumina is less acidic than silica and is often a better choice for purifying basic compounds.[2]

    • Amine-functionalized silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for the separation of basic compounds.[4][5]

Q2: I'm struggling to purify my highly polar, water-soluble pyrrolidine derivative. It either stays at the baseline on silica or elutes in the void volume on C18 reverse-phase columns. What are my options?

A: This is a classic problem for highly polar compounds.[6] When a compound is too polar for traditional normal-phase or reverse-phase chromatography, you need to consider alternative or "orthogonal" purification strategies.

Here’s a troubleshooting workflow:

.dot graph TD { A[Start: Highly Polar Pyrrolidine Compound] --> B{Initial Purification Attempt}; B --> C{Silica Gel: Stays at Baseline}; B --> D{Reverse-Phase C18: Elutes in Void}; C --> E[Strategy 1: HILIC]; D --> E; E --> F[Use Polar Stationary Phase (Silica, Diol, or Amine) with High Organic Mobile Phase (e.g., Acetonitrile/Water)]; F --> G{Successful?}; G -- Yes --> H[Pure Compound]; G -- No --> I[Strategy 2: Ion-Exchange Chromatography]; I --> J[Use Cation-Exchange Resin to Bind the Basic Pyrrolidine]; J --> K[Elute with a Salt or pH Gradient]; K --> G; D --> L[Strategy 3: Aqueous Reverse-Phase]; L --> M[Use Specialized C18Aq Columns Designed for Highly Aqueous Mobile Phases]; M --> G; } .enddot Caption: Troubleshooting workflow for purifying highly polar pyrrolidine compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are not retained by reverse-phase chromatography.[5][6] In HILIC, you use a polar stationary phase (like silica, diol, or an amine-functionalized column) with a mobile phase that is high in organic solvent (typically acetonitrile) and contains a small amount of water.[5][6] The water forms a layer on the stationary phase, and your polar analyte partitions into this layer, leading to retention.

  • Ion-Exchange Chromatography (IEX): Since pyrrolidines are basic, they will be protonated at acidic to neutral pH. This positive charge can be exploited for purification using cation-exchange chromatography.[7][8] Your compound will bind to the negatively charged stationary phase, while neutral impurities are washed away. You can then elute your compound by increasing the salt concentration or changing the pH of the mobile phase.[7]

  • Specialized Reverse-Phase Columns: Some modern reverse-phase columns (often designated as "Aq" or "polar-endcapped") are designed to be stable in highly aqueous mobile phases ( >95% water) without the stationary phase collapsing.[6] These can provide retention for polar compounds that would elute in the void on traditional C18 columns.

Q3: My pyrrolidine compound is chiral, and I need to separate the enantiomers. What is the most effective method?

A: Chiral separation is crucial for many pyrrolidine-based drug candidates, as different enantiomers often exhibit different pharmacological activities.[9] Supercritical Fluid Chromatography (SFC) is now a leading technique for chiral separations, often outperforming traditional HPLC.[10]

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantages
Chiral SFC (Direct) Polysaccharide-based (e.g., Chiralcel®, Chiralpak®)[10]Supercritical CO2 with a modifier (e.g., Methanol)Fast, high-resolution separations, reduced solvent consumption, environmentally friendly.[][12]Requires specialized equipment.
Chiral HPLC (Direct) Polysaccharide-based (e.g., Chiralcel® OD-H)[9]Hexane/Isopropanol with an acidic modifier (e.g., TFA)[9]Widely available instrumentation, well-established methods.Higher solvent consumption and cost compared to SFC.
Chiral HPLC (Indirect) Standard Achiral C18Acetonitrile/WaterInvolves derivatization with a chiral agent to form diastereomers, which can be separated on a standard column.[9]Requires an additional reaction step, derivatizing agent may be expensive.
Diastereomeric Salt Crystallization N/AEthanol or other suitable solventScalable and cost-effective for large quantities.Can be time-consuming, yield per enantiomer may be lower (typically 40-50%).[9]

Recommendation: For analytical and preparative scales in a drug discovery setting, Chiral SFC is often the preferred method due to its speed and efficiency.[10]

Q4: I suspect my pyrrolidine compound is chelating with trace metals, leading to broad peaks and poor recovery. How can I confirm and prevent this?

A: The nitrogen atom in the pyrrolidine ring can act as a ligand, chelating with metal ions. This can be problematic if your compound is exposed to metal surfaces in an HPLC system or if trace metals are present in your reagents, leading to peak broadening and other chromatographic issues. Some pyrrolidine derivatives are even designed as metal complexes for specific applications.[13]

Troubleshooting Steps:

  • Use an Additive: Adding a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase (at a low concentration, e.g., 0.1 mM) can sequester trace metals and improve peak shape.

  • System Passivation: Passivating your HPLC system with an acid wash (e.g., nitric acid) can help remove metal contaminants. Always follow the manufacturer's guidelines for your specific system.

  • Use High-Purity Solvents and Reagents: Ensure that your mobile phase components are of high purity to minimize the introduction of metal ions.

Troubleshooting Guides

Guide 1: Flash Chromatography of Basic Pyrrolidine Compounds

Problem: A basic pyrrolidine compound shows significant tailing and poor separation on a silica gel flash column.

G cluster_0 Troubleshooting Flow start Start: Poor Separation on Silica

Detailed Protocol: Deactivating a Silica Gel Column [3]

  • Column Packing: Dry pack your column with the appropriate amount of silica gel.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.

  • Flushing: Flush the column with 2-3 column volumes of this deactivating solvent. This neutralizes the acidic silanol sites.

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

  • Loading and Elution: Load your sample and run the chromatography using your pre-determined solvent system.

Guide 2: Purification via Salt Formation and Extraction

Problem: A crude reaction mixture contains a pyrrolidine-substituted product and non-basic, organic-soluble impurities.

Principle: This technique leverages the basicity of the pyrrolidine nitrogen. By treating the mixture with an acid, the pyrrolidine is converted into a water-soluble salt, allowing for its separation from non-basic, organic-soluble impurities via a simple liquid-liquid extraction.[14][15]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Acid Wash (Extraction): Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyrrolidine compound will react with the acid to form a salt and move into the aqueous layer. The non-basic impurities will remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer containing the impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or a saturated NaHCO₃ solution) until the solution is basic (confirm with pH paper). This will deprotonate the pyrrolidine salt, regenerating the free base which is typically less water-soluble.

  • Back-Extraction: Extract the aqueous layer multiple times with fresh organic solvent (e.g., DCM). Your purified pyrrolidine compound will now move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Guide 3: The Protecting Group Strategy

Problem: A pyrrolidine-containing molecule has multiple reactive sites, or its basicity interferes with purification or subsequent reaction steps.

Principle: Temporarily masking the pyrrolidine nitrogen with a protecting group can neutralize its basicity and modify its polarity, often simplifying purification.[2][16][17] The Boc (tert-butyloxycarbonyl) group is a common choice for amines.[17][18]

Workflow:

  • Protection: React the crude material containing the pyrrolidine with Di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected pyrrolidine. This derivative is now significantly less polar and non-basic.

  • Purification: The N-Boc protected compound is often much easier to purify via standard silica gel chromatography, as the problematic basic nitrogen is masked.[2]

  • Deprotection: After purification, the Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) to yield the pure pyrrolidine compound.[19]

.dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=10];

} .enddot Caption: Workflow for purification using a protecting group strategy.

References

  • A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. Separation Science.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Lab + Life Scientist.
  • How can I seperate pyrrolidine?. ResearchGate.
  • Process for the purification of 2-pyrrolidone. Google Patents.
  • Chiral SFC-UV separation of amine and imine derivative using standard... ResearchGate.
  • Purification of strong polar and basic compounds. Reddit.
  • Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Purification of crude pyrroles. Google Patents.
  • Dewatering and purification of crude pyrrolidine. Google Patents.
  • Pyrrolidine. Wikipedia.
  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate.
  • Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry.
  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Process for preparing pyrrolidine derivatives and their salts. Google Patents.
  • Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. ResearchGate.
  • Protecting Groups.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines.
  • Is there an easy way to purify organic amines?. Biotage.
  • Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
  • Process for the purification of N-vinylpyrrolidone by crystallization. Google Patents.
  • Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Semantic Scholar.
  • How should I purify a complex, polar, amide reaction mixture?. Biotage.
  • Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. MDPI.
  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
  • Metal-Complex Catalysis During the Reduction of Functional Groups by Sodium Borohydride in the Synthesis of Pyrrolidine Derivatives.. ResearchGate.
  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. National Institutes of Health.
  • Synthesis, characterization and biological activity of some transition metal complexes of Pyrrolidine derivatives. ResearchGate.
  • Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Downstream Column.
  • Using ion exchange chromatography to purify a recombinantly expressed protein. PubMed.
  • Oligonucleotide Purification by Ion Exchange Chromatography: A Step-by-Step Guide to Process Understanding, Modeling, and Simulation. ResearchGate.

Sources

Stability testing of 2-Pyrrolidin-1-yl-isonicotinic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Pyrrolidin-1-yl-isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing for this active pharmaceutical ingredient (API). Here, we address common challenges and questions encountered during forced degradation studies, providing not just protocols, but the scientific rationale behind them to ensure robust and reliable results.

Introduction: Why Stability Testing Matters

Stability testing is a cornerstone of drug development, providing critical insights into how a drug substance's quality changes over time under the influence of environmental factors like temperature, humidity, and light.[1] For this compound, understanding its intrinsic stability is paramount. Forced degradation studies, or stress testing, are intentionally rigorous investigations designed to identify likely degradation products, establish degradation pathways, and validate the specificity of analytical methods.[1] According to International Council for Harmonisation (ICH) guidelines, a well-executed forced degradation study should aim for a target degradation of 5–20%, providing sufficient material for characterization without overwhelming the analytical system.[2]

This guide will walk you through potential issues and frequently asked questions (FAQs) in a structured, problem-solving format to empower you in your experimental design and data interpretation.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Hydrolytic Stability - Why am I observing minimal to no degradation under acidic or basic conditions?

Question: I've subjected this compound to standard hydrolytic stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures, but the parent peak in my chromatogram remains largely unchanged. Is the compound exceptionally stable, or is there an issue with my experimental setup?

Answer:

While it's possible the molecule is highly stable, it's more likely that the conditions need optimization. The isonicotinic acid moiety, a pyridine carboxylic acid, is generally stable due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which deactivates the ring toward certain reactions.[3][4] However, degradation can be induced. Here’s how to troubleshoot:

  • Causality Explained: The stability of the amide-like bond between the pyrrolidine nitrogen and the pyridine ring is central here. While amides can be hydrolyzed, the electronic properties of the pyridine ring can influence this reactivity. Similarly, the pyrrolidine ring itself is a saturated heterocycle and generally resistant to hydrolysis unless extreme conditions are applied. The carboxylic acid group is also stable under these conditions.

  • Troubleshooting Protocol:

    • Increase Stress Severity: If initial conditions (e.g., 60°C for 24 hours) show less than 5% degradation, incrementally increase the stress. You can either raise the temperature (e.g., to 80°C or reflux) or extend the exposure time. According to ICH Q1A(R2), testing can include temperatures in 10°C increments above accelerated testing conditions.[5]

    • Increase Acid/Base Concentration: If temperature increase is not feasible or effective, consider cautiously increasing the molarity of the acid or base (e.g., to 1 M or higher), while monitoring for potential salt formation that might affect solubility.

    • Verify Analyte Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility will drastically reduce the degradation rate. You may need to add a co-solvent (e.g., acetonitrile, methanol), but be mindful that this can alter the reaction kinetics.

    • Analytical Method Check: Confirm your analytical method is capable of separating the parent compound from potential degradants. Co-elution could mask the appearance of new peaks.

  • Self-Validation Check: A parallel control experiment with a compound known to be labile under the same conditions (e.g., a simple ester or amide) can validate that your experimental setup (heating, reagents) is performing as expected.

FAQ 2: Oxidative Stability - I'm seeing rapid and extensive degradation with hydrogen peroxide. How do I control the reaction to achieve the target 5-20% degradation?

Question: When I use 3% hydrogen peroxide (H₂O₂), my parent peak disappears almost completely within a few hours, making it impossible to study the degradation pathway. How can I moderate this reaction?

Answer:

Rapid degradation under oxidative stress is a common issue, especially with amine-containing compounds. The pyrrolidine nitrogen in your molecule is a likely target for oxidation. The key is to control the reaction kinetics.

  • Causality Explained: The tertiary amine of the pyrrolidine ring is susceptible to oxidation, potentially forming an N-oxide.[6] Additionally, the pyridine ring itself can be oxidized under strong conditions. Hydrogen peroxide reactions are often rapid and highly dependent on concentration, temperature, and the presence of metal catalysts.[2]

  • Troubleshooting Protocol:

    • Reduce H₂O₂ Concentration: Start with a much lower concentration of H₂O₂. Try 0.1%, 0.3%, or 1% solutions.

    • Control Temperature: Conduct the experiment at room temperature or even refrigerated conditions (e.g., 4°C) to slow down the reaction rate.

    • Shorten Exposure Time: Sample at much earlier time points (e.g., 15 min, 30 min, 1 hour, 2 hours). Oxidative degradation can be very fast, and the ideal endpoint may be reached quickly.[2]

    • Quench the Reaction: If necessary, you can quench the reaction at specific time points by adding an antioxidant like sodium bisulfite to neutralize the remaining H₂O₂ before analysis. This provides a more accurate snapshot of the degradation at that moment.

  • Self-Validation Check: Run a time-course experiment with your chosen moderated conditions. Analyzing samples at multiple time points will allow you to plot the degradation curve and identify the time required to reach the target 5-20% degradation.

FAQ 3: Photostability - My results are inconsistent. What are the critical parameters for a reliable photostability study?

Question: I've performed photostability testing, but my results vary between experiments. What factors could be causing this variability, and what is the standard protocol?

Answer:

Inconsistent photostability results often stem from a lack of control over the experimental conditions. ICH Q1B guidelines provide a clear framework for these studies.[7][8][9]

  • Causality Explained: Photodegradation is initiated when the molecule absorbs photons of a specific wavelength, leading to an excited state that can then undergo various reactions, such as oxidation or ring rearrangement. The pyridine ring system is known to be photoreactive.[2][10] In some cases, UV photolysis of pyridine can lead to ring opening, forming products like succinic acid.[2][11]

  • Standardized Protocol (ICH Q1B):

    • Light Source: Use a calibrated light source that provides both cool white fluorescent and near-ultraviolet (UV) light.[4][7]

    • Exposure Levels: Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours per square meter.[7][12]

    • Sample Presentation: Test the compound in both the solid state and in solution. For solid-state testing, spread a thin layer (not more than 3 mm thick) in a suitable container.[4] For solutions, use a chemically inert, transparent container.

    • Dark Control: Always include a dark control sample, wrapped in aluminum foil, placed alongside the light-exposed sample. This allows you to differentiate between photodegradation and thermal degradation occurring at the temperature of the photostability chamber.[7]

    • Temperature Control: Maintain a controlled temperature to minimize the contribution of thermal degradation.[7]

  • Troubleshooting Inconsistency:

    • Inconsistent Light Exposure: Ensure your photostability chamber provides uniform light distribution and that the light source output is regularly calibrated.

    • Temperature Fluctuations: Monitor the temperature inside the chamber. Heat from the lamps can cause significant thermal degradation if not properly managed.

    • Sample Preparation: Inconsistent sample thickness (for solids) or concentration (for solutions) can lead to variable results.

Experimental Protocols & Data

Illustrative Stability Data Summary

The following table summarizes plausible, hypothetical results for the forced degradation of this compound. These are not real experimental data but are based on the chemical principles discussed.

Stress ConditionReagent/ParametersTimeTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothesized)
Acid Hydrolysis 1 M HCl48 h80°C~8%Isonicotinic acid, Pyrrolidine
Base Hydrolysis 1 M NaOH48 h80°C~12%Isonicotinic acid, Pyrrolidine
Oxidation 1% H₂O₂6 hRoom Temp~15%2-(1-Oxido-pyrrolidin-1-yl)-isonicotinic acid (N-oxide), 2-(2-Oxo-pyrrolidin-1-yl)-isonicotinic acid (Lactam)
Photolytic 1.2 million lux h, 200 Wh/m²As per ICH Q1B25°C~10%Ring-opened products (e.g., succinic acid derivatives)
Thermal (Dry Heat) Solid State7 days105°C< 2%Minimal degradation
Protocol 1: Forced Degradation Workflow

This workflow provides a systematic approach to conducting forced degradation studies in line with ICH guidelines.[1][2]

  • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., Methanol:Water 50:50).

  • Stress Conditions:

    • Acid: Mix stock solution with HCl to a final concentration of 1 M HCl.

    • Base: Mix stock solution with NaOH to a final concentration of 1 M NaOH.

    • Oxidative: Mix stock solution with H₂O₂ to a final concentration of 1% H₂O₂.

    • Thermal (Solution): Use the stock solution as is.

    • Control: Use the stock solution, kept at 4°C.

  • Incubation: Place the vials for acid, base, and thermal (solution) stress in a controlled oven or water bath at 80°C. Keep the oxidative stress vial at room temperature.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24, 48 hours).

  • Neutralization/Quenching:

    • Neutralize acid and base samples with an equimolar amount of NaOH or HCl, respectively.

    • Quench oxidative samples if necessary.

  • Analysis: Dilute all samples to the target concentration and analyze using a validated stability-indicating HPLC-UV/MS method.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_outcome Outcome prep Prepare API Stock Solution acid Acid Hydrolysis (1M HCl, 80°C) prep->acid base Base Hydrolysis (1M NaOH, 80°C) prep->base oxid Oxidation (1% H2O2, RT) prep->oxid photo Photolytic (ICH Q1B) prep->photo thermal Thermal (80°C Solution / 105°C Solid) prep->thermal sampling Sampling at Time Points acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling neutralize Neutralize / Quench sampling->neutralize analyze HPLC-UV/MS Analysis neutralize->analyze pathway Identify Degradants & Establish Pathways analyze->pathway method Validate Stability- Indicating Method analyze->method G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis) parent 2-Pyrrolidin-1-yl- isonicotinic acid hydro_prod1 Isonicotinic Acid parent->hydro_prod1 Cleavage of C-N bond hydro_prod2 Pyrrolidine parent->hydro_prod2 Cleavage of C-N bond ox_prod1 N-Oxide Degradant (on Pyrrolidine N) parent->ox_prod1 Oxidation at tertiary amine ox_prod2 Lactam Degradant (Pyrrolidinone) parent->ox_prod2 Oxidation of pyrrolidine ring photo_prod Ring-Opened Products (e.g., Succinic Acid Derivatives) parent->photo_prod Pyridine ring opening

Sources

Troubleshooting mass spectrometry fragmentation of isonicotinic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of isonicotinic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot fragmentation experiments effectively. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions during your analysis.

Frequently Asked Questions (FAQs)

Section 1: Foundational Understanding & Expected Fragmentation
Q1: What are the expected primary fragment ions of isonicotinic acid in ESI-MS/MS?

A1: In positive electrospray ionization (ESI), isonicotinic acid (molar mass: 123.11 g/mol ) will primarily be observed as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 124.1.

The fragmentation of protonated isonicotinic acid is driven by the stability of the pyridine ring and the lability of the carboxylic acid group. The most common fragmentation pathways involve the cleavage of bonds adjacent to the carbonyl group.[1][2]

The two most anticipated fragmentation events are:

  • Loss of water (H₂O): A neutral loss of 18 Da, resulting in a fragment ion at m/z 106.1. This occurs through the interaction of the carboxylic acid proton with the carbonyl oxygen.

  • Loss of the entire carboxyl group (•COOH): A radical loss of 45 Da, leading to a fragment ion at m/z 79.1. This is a characteristic fragmentation for many carboxylic acids.[1][3]

A less common, but possible, fragmentation is the loss of carbon monoxide (CO) following the initial loss of water, which would result in a fragment at m/z 78.1.

Below is a diagram illustrating the most probable fragmentation pathway.

G cluster_0 Fragmentation Pathway of Isonicotinic Acid Precursor [M+H]⁺ Isonicotinic Acid m/z 124.1 Fragment1 [M+H-H₂O]⁺ m/z 106.1 Precursor->Fragment1  -H₂O (18 Da) Fragment2 [M+H-COOH]⁺ Protonated Pyridine m/z 79.1 Precursor->Fragment2  -•COOH (45 Da)

Caption: Proposed fragmentation of protonated isonicotinic acid.

Section 2: Common Issues & Troubleshooting Workflows
Q2: I have poor or no signal intensity for my isonicotinic acid sample. What should I check first?

A2: Low or non-existent signal is a common issue that can often be resolved by systematically checking the sample and instrument setup.[4]

Initial Checks:

  • Sample Concentration: Ensure your sample is at an appropriate concentration. If it is too dilute, the signal may be indistinguishable from noise. If it is too concentrated, you may experience ion suppression.[4]

  • Instrument Calibration & Tuning: Verify that your mass spectrometer has been recently tuned and calibrated according to the manufacturer's guidelines. An out-of-tune instrument will have poor sensitivity and mass accuracy.[4]

  • Ionization Source: Confirm that the ESI source is clean and operating correctly. Check for blockages in the sample capillary and ensure the nebulizer gas is flowing.

  • Mobile Phase Compatibility: Isonicotinic acid is polar. In negative ion mode, a basic mobile phase (e.g., containing a small amount of ammonia) can aid deprotonation. In positive ion mode, an acidic mobile phase (e.g., with 0.1% formic acid) will aid protonation.[5]

The following workflow provides a logical sequence for troubleshooting this issue.

G cluster_path start Start: No/Low Signal check_conc Is sample concentration adequate (e.g., 1-10 µg/mL)? start->check_conc adjust_conc Adjust concentration and re-inject. check_conc->adjust_conc No check_cal Is the instrument tuned and calibrated? check_conc->check_cal Yes adjust_conc->check_cal perform_cal Perform tuning and mass calibration. check_cal->perform_cal No check_source Are source parameters (gas, temp) optimized? check_cal->check_source Yes perform_cal->check_source optimize_source Optimize source settings (e.g., run tuning mix). check_source->optimize_source No check_mobile_phase Is mobile phase pH appropriate for ionization? check_source->check_mobile_phase Yes optimize_source->check_mobile_phase adjust_mp Adjust mobile phase (e.g., add formic acid for ESI+). check_mobile_phase->adjust_mp No success Problem Resolved check_mobile_phase->success Yes adjust_mp->success fail Contact Service Engineer

Caption: Troubleshooting workflow for low or absent signal.

Q3: I am seeing unexpected peaks in my mass spectrum. What are they and how do I identify them?

A3: Unexpected peaks are common in ESI-MS and typically arise from adduct formation, in-source fragmentation, or contaminants.

  • Adduct Formation: ESI is a soft ionization technique where molecules often associate with ions present in the mobile phase or from the sample matrix.[6] Common adducts in positive ion mode include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺). Identifying these is a matter of calculating the mass difference between the unexpected peak and your expected molecular ion.[7] For example, a sodium adduct will appear 22.9898 Da higher than your protonated molecule.

  • In-Source Fragmentation (ISF): This occurs when molecules fragment in the ion source, before they reach the mass analyzer.[8][9] This phenomenon is caused by excessive energy in the source region, often from high cone or fragmentor voltages.[9][10] If you see your expected fragment ions (e.g., m/z 106.1 or 79.1) in your full scan MS1 spectrum, you are likely experiencing ISF. To mitigate this, gradually reduce the cone/fragmentor voltage.

  • Contaminants: Peaks could also arise from contaminants in your sample, solvent, or from the LC-MS system itself (e.g., plasticizers, previous samples). Running a solvent blank is the best way to identify these.[11]

The following table summarizes common adducts in positive ion mode.

AdductMass Difference (Da) from [M+H]⁺Appearance
Sodium [M+Na]⁺ +21.9820A prominent peak at m/z 146.1
Ammonium [M+NH₄]⁺ +17.0265A peak at m/z 141.1, common with ammonium acetate/formate buffers
Potassium [M+K]⁺ +37.9559A peak at m/z 162.1, often from glassware
Acetonitrile [M+ACN+H]⁺ +41.0265A peak at m/z 165.1 when acetonitrile is in the mobile phase

Data sourced from common mass spectrometry knowledge bases.[7][12]

Use this decision tree to diagnose the source of unexpected peaks:

G start Start: Unexpected Peak Observed is_in_blank Is the peak present in the solvent blank? start->is_in_blank contaminant Peak is a contaminant. Clean system/use fresh solvents. is_in_blank->contaminant Yes is_adduct Does mass difference match a common adduct (Na, K, etc.)? is_in_blank->is_adduct No adduct Peak is an adduct. Consider sample cleanup or modifying mobile phase. is_adduct->adduct Yes is_isf Does the peak match a known fragment ion (e.g., m/z 106, 79)? is_adduct->is_isf No isf In-Source Fragmentation is likely. Reduce cone/fragmentor voltage. is_isf->isf Yes unknown Peak is an unknown analyte or unusual fragment. Requires further investigation. is_isf->unknown No

Caption: Decision tree for identifying unexpected MS peaks.

Q4: My precursor ion is strong, but fragmentation is weak or absent in my MS/MS spectrum. How can I improve it?

A4: This is a classic issue of insufficient energy being applied during collision-induced dissociation (CID). The energy required to fragment a precursor ion is highly dependent on its stability, charge state, and the instrument being used.[13][14] For a stable molecule like protonated isonicotinic acid, you may need to increase the collision energy (CE).

The optimal CE is a balance: too low, and you get no fragmentation; too high, and you "over-fragment" the molecule into very small, uninformative ions, or you lose the precursor ion entirely.[13][15]

To find the ideal setting, you must perform a collision energy optimization experiment.

Experimental Protocol: Collision Energy Optimization

This protocol describes how to create a CE ramp to determine the optimal value for fragmenting the [M+H]⁺ ion of isonicotinic acid (m/z 124.1).

Objective: To identify the collision energy that provides a good balance of precursor ion abundance and fragment ion intensity.

Methodology:

  • Sample Preparation: Prepare a solution of isonicotinic acid (e.g., 1 µg/mL) in a suitable mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Instrument Setup:

    • Infuse the sample directly into the mass spectrometer or use a stable LC flow.

    • Set the instrument to MS/MS mode.

    • Select the precursor ion: m/z 124.1.

    • Set the scan range to acquire data from m/z 50 to 130.

  • Collision Energy Ramp:

    • Create a series of experiments where the only variable changed is the collision energy.

    • Start with a low CE (e.g., 5 eV) and increase it in increments (e.g., 5 eV steps) up to a higher value (e.g., 50 eV).

    • Acquire data for at least 30 seconds at each CE value to ensure a stable signal.

  • Data Analysis:

    • Examine the MS/MS spectrum at each CE value.

    • Plot the intensity of the precursor ion (m/z 124.1) and the key fragment ions (m/z 106.1 and 79.1) as a function of collision energy.

    • The optimal CE is typically the value that produces the most abundant and informative fragment ions while retaining some precursor ion signal (~10-30% of its intensity at zero CE). Applying a "stepped" collision energy that combines scans from different energies can also increase the diversity of fragment ions observed.[16]

By systematically evaluating the effect of collision energy, you can ensure your method is optimized for generating the rich, high-quality fragmentation data needed for confident structural confirmation.

References
  • Reddit. (2022). Help figuring out an LC-ESI(+) fragmentation mechanism. r/massspectrometry. [Link]
  • Chemistry LibreTexts. (2023).
  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. [Link]
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]
  • PubMed. (2023).
  • Science Ready. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
  • PubMed Central. (n.d.). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. [Link]
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
  • Nittobo America Inc. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]
  • University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]
  • MetaboAnalyst. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
  • ResearchGate. (n.d.).
  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]
  • Scribd. (n.d.). Adduits ESI MS. [Link]
  • Fiehn Lab. (n.d.).
  • PubMed. (1994). Collision energy effects on the collision-induced dissociation of multiply charged melittin. [Link]
  • MDPI. (2023). Investigation of the Influence of Charge State and Collision Energy on Oligonucleotide Fragmentation by Tandem Mass Spectrometry. [Link]
  • MDPI. (n.d.).
  • PubMed. (2013). Energy dependence of HCD on peptide fragmentation: stepped collisional energy finds the sweet spot. [Link]
  • NIH. (n.d.).
  • PubMed. (n.d.).
  • Chemistry Stack Exchange. (2013).
  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

Sources

Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Pyrrolidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrrolidine ring functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this prevalent heterocyclic scaffold. Pyrrolidine and its derivatives are cornerstones in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The ability to precisely functionalize this ring is therefore a critical skill in the synthesis of novel therapeutic agents.

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose experimental issues, optimize your reaction conditions, and achieve your synthetic targets efficiently and reliably.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

  • Experimental Protocols

  • References

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the functionalization of the pyrrolidine ring, providing concise, actionable advice.

N-Functionalization: Acylation & Alkylation

Q1: My N-acylation of pyrrolidine is giving low yields. What are the most common culprits?

A1: Low yields in N-acylation often stem from a few key issues:

  • Hydrolysis of the Acylating Agent: Acyl halides and anhydrides are highly susceptible to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent deactivation of your reagent.[3][4]

  • Inadequate Base: The reaction between pyrrolidine and an acyl chloride generates hydrochloric acid (HCl). If an insufficient amount of a scavenger base (like triethylamine or pyridine) is used, the pyrrolidine starting material will be protonated, rendering it non-nucleophilic and halting the reaction.[3][4]

  • Poor Reagent Quality: The acyl chloride may have degraded over time. Using a freshly opened bottle or purifying the reagent before use is recommended.[3]

Q2: I'm struggling with the N-alkylation of 2-pyrrolidinone. The reaction is very slow. What can I do?

A2: Sluggish N-alkylation of 2-pyrrolidinone is a frequent challenge. The key is effective deprotonation of the amide N-H.

  • Base Strength: The pKa of 2-pyrrolidinone is high (around 24.5), requiring a strong base for complete deprotonation.[5] If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger one, such as sodium hydride (NaH), which is highly effective in polar aprotic solvents like DMF or THF.[4][5]

  • Solvent Choice: Polar aprotic solvents like DMF and THF are ideal as they solvate the cation of the base, creating a more reactive, "naked" anion.[5]

  • Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions like polymerization. It's crucial to monitor the reaction by TLC or LC-MS to find the optimal temperature.[5]

Q3: I'm observing a mixture of N- and O-alkylation products with 2-pyrrolidinone. How can I improve N-selectivity?

A3: The deprotonated 2-pyrrolidinone is an ambident nucleophile, leading to potential O-alkylation. To favor N-alkylation:

  • Use "Soft" Alkylating Agents: Reagents like alkyl iodides and benzyl bromides are considered "soft" electrophiles and tend to react preferentially at the nitrogen atom.[5]

  • Employ Strong Bases in Polar Aprotic Solvents: Conditions like NaH in DMF favor the formation of the N-alkylated product.[5]

  • Consider Phase-Transfer Catalysis: This technique can offer high selectivity for N-alkylation under milder conditions.[5]

C-H Functionalization

Q4: What are the main challenges in achieving regioselective C-H functionalization of the pyrrolidine ring?

A4: The primary challenge is differentiating between the various C-H bonds (α, β, etc.), which often have similar reactivities.[2][6]

  • Directing Groups: A powerful strategy is to install a directing group on the nitrogen atom. This group coordinates to a metal catalyst (commonly palladium) and positions it to selectively activate a specific C-H bond, often at a remote position.[6][7][8] The 8-aminoquinoline (AQ) amide is a widely used directing group for this purpose.[6][7]

  • Steric Hindrance: Bulky substituents on the nitrogen (like a Boc group) can sterically hinder the C2 (α) position, favoring functionalization at the less hindered C4 position.[7]

Q5: My palladium-catalyzed C-H arylation is giving low conversion. What should I investigate?

A5: Low conversion in these reactions can be complex.

  • Catalyst Deactivation: The active Pd catalyst can be lost over the course of the reaction, sometimes due to the buildup of iodide from the aryl iodide coupling partner.[6]

  • Base and Additive Role: The base (e.g., K₂CO₃) and additives (e.g., pivalic acid) are often crucial for catalyst turnover and regeneration.[6] Ensure they are pure and present in the correct stoichiometry.

  • Electronic Effects: Reductive elimination, often the turnover-limiting step, is influenced by the electronics of the coupling partners. More electron-rich aryl iodides can sometimes lead to faster reactions and higher yields.[6][7]

Protecting Group Strategies

Q6: When functionalizing 3-aminopyrrolidine, how do I selectively react at one nitrogen but not the other?

A6: This requires an orthogonal protection strategy. This involves using two different protecting groups that can be removed under distinct conditions without affecting each other.[9] For example, you could protect the exocyclic primary amine with an acid-labile Boc group and the ring's secondary amine with a base-labile Fmoc group.[9] This allows you to deprotect and functionalize each nitrogen sequentially.

Q7: I'm trying to mono-protect 3-aminopyrrolidine with a Boc group but am getting the di-protected product. How can I improve selectivity?

A7: To favor mono-protection:

  • Control Stoichiometry: Use a controlled amount of the protecting group reagent (e.g., 1.0 equivalent of (Boc)₂O).[9]

  • Lower the Temperature: Performing the reaction at a lower temperature can enhance the selectivity for the more nucleophilic primary amine over the secondary amine of the ring.[9]

Reaction Monitoring & Product Characterization

Q8: What are the best ways to monitor the progress of my pyrrolidine functionalization reaction?

A8: Thin-Layer Chromatography (TLC) is a rapid and effective method for routine monitoring. For more quantitative analysis and to confirm product mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[5]

Q9: How do I confirm the structure of my functionalized pyrrolidine derivative?

A9: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.[10]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry.[11][12]

  • Mass Spectrometry (MS): Determines the molecular weight and can provide structural clues from fragmentation patterns.[13]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O stretch for amides, N-H stretch for secondary amines).[11]

Troubleshooting Guides

This section provides structured approaches to resolving specific experimental problems.

Issue: Low Yield or No Product Formation in N-Acylation
Possible Cause Underlying Principle & Explanation Recommended Solution
Inactive Acyl Chloride Acyl chlorides readily react with water (hydrolysis) to form the corresponding, and much less reactive, carboxylic acid.Use a fresh bottle of the acyl chloride or purify it before use. Handle the reagent under an inert atmosphere (N₂ or Ar) and use anhydrous solvents.[3]
Protonated Pyrrolidine The reaction generates HCl. Without a base, this acid protonates the basic pyrrolidine nitrogen, forming an ammonium salt which is not nucleophilic.Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used. A slight excess (1.1-1.2 eq.) is often beneficial.[3]
Low Reaction Temperature The reaction may have a significant activation energy that is not being overcome at room temperature.While many acylations are fast at room temperature, gentle heating (e.g., 40-50 °C) may be required. Monitor by TLC to avoid potential side reactions at higher temperatures.[3]
Issue: Sluggish or Incomplete N-Alkylation
Possible Cause Underlying Principle & Explanation Recommended Solution
Incomplete Deprotonation For amides like 2-pyrrolidinone, a sufficiently strong base is required to generate the nucleophilic anion. A weak base will result in a low concentration of the active nucleophile.Switch to a stronger base. If using K₂CO₃, consider NaH or LDA. Ensure the base is fresh and handled properly (e.g., wash NaH with hexane to remove mineral oil).[4][5]
Poor Reagent/Solvent Purity Protic impurities like water will quench the strong base and the pyrrolidinone anion, halting the reaction.Use anhydrous solvents and ensure all reagents are free from water.
Low Reactivity of Alkylating Agent Alkyl chlorides are less reactive than bromides, which are less reactive than iodides. Steric hindrance on the alkylating agent can also dramatically slow the reaction.Consider switching to a more reactive alkyl halide (e.g., from an alkyl chloride to an alkyl iodide). If sterically hindered, longer reaction times and higher temperatures may be necessary.[4]
Issue: Poor Regio- or Stereoselectivity in C-H Functionalization

Logical Flow for Troubleshooting Selectivity

G start Poor Selectivity Observed q1 Are you using a directing group (DG)? start->q1 q2_dg Is the DG appropriate for the target C-H bond? q1->q2_dg YES sol_dg Consider installing a directing group (e.g., 8-aminoquinoline) to guide the catalyst. q1->sol_dg NO yes_dg YES q3_sterics Can sterics be used to influence selectivity? q2_dg->q3_sterics YES sol_dg_change Research alternative DGs known to favor the desired position. q2_dg->sol_dg_change NO no_dg NO yes_dg_appropriate YES sol_sterics Modify the N-substituent (e.g., use a bulky N-Boc group) to block more accessible sites. q3_sterics->sol_sterics YES q4_conditions Have you optimized catalyst, ligand, and solvent? q3_sterics->q4_conditions NO no_dg_appropriate NO yes_sterics YES no_sterics NO sol_conditions Screen different Pd sources, ligands, and solvents. Ligand electronics and sterics can profoundly impact selectivity. q4_conditions->sol_conditions

Caption: Decision workflow for troubleshooting selectivity.

Issue: Difficulty in Removing Protecting Groups
Protecting Group Common Problem Explanation & Solution
Boc (tert-Butoxycarbonyl) Incomplete removal with acid (e.g., TFA).The substrate may be partially insoluble in the reaction medium. Solution: Ensure complete dissolution. Use a co-solvent if necessary. If acid-labile groups are present elsewhere, consider a milder deprotection or an alternative protecting group.
Cbz (Benzyloxycarbonyl) Catalyst poisoning during hydrogenolysis (H₂/Pd-C).Sulfur-containing compounds or other functional groups can poison the palladium catalyst. Solution: Use a fresh, high-quality catalyst. If poisoning is suspected, pre-treat the substrate with a scavenger. Ensure the system is properly flushed with an inert gas before introducing hydrogen.[9]
Fmoc (9-Fluorenylmethyloxycarbonyl) Incomplete removal with base (e.g., piperidine).Steric hindrance around the nitrogen can slow deprotection. Solid-phase synthesis can present accessibility issues. Solution: Increase the reaction time or the concentration of the base. Ensure thorough mixing, especially on solid support, to allow the reagent to access all reaction sites.[9]

Experimental Protocols

These generalized protocols serve as a starting point and may require optimization for specific substrates.

General Protocol for N-Acylation of Pyrrolidine

Reaction Workflow

Caption: Workflow for a typical N-acylation reaction.

Step-by-Step Methodology:

  • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve pyrrolidine (1.0 eq.) and a base (e.g., triethylamine, 1.1 eq.) in an anhydrous solvent (e.g., dichloromethane).[4]

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the acyl chloride (1.05 eq.) in the same anhydrous solvent and add it dropwise to the cooled pyrrolidine solution via an addition funnel.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC until the pyrrolidine is consumed.[4]

  • Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., 2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for N-Alkylation of 2-Pyrrolidinone

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq., washed with anhydrous hexane) in anhydrous DMF under an inert atmosphere, add a solution of 2-pyrrolidinone (1.0 eq.) in anhydrous DMF dropwise at 0 °C.[4]

  • Allow the mixture to stir at room temperature for 1 hour or until hydrogen evolution ceases, indicating the formation of the sodium salt.

  • Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl iodide, 1.1 eq.) dropwise.

  • Stir the reaction mixture at room temperature or an elevated temperature (e.g., 60-80 °C) for 2-24 hours, monitoring progress by TLC.[4]

  • After the reaction is complete, carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH.
  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis.
  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters - ACS Publications.
  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.
  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry.
  • Opportunities and challenges for direct C–H functionalization of piperazines. PMC - NIH.
  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing.

Sources

Addressing challenges in the synthesis of substituted isonicotinic acids

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted Isonicotinic Acids

Welcome to the technical support center for the synthesis of substituted isonicotinic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine chemistry. Isonicotinic acids are pivotal structural motifs in pharmaceuticals and agrochemicals, yet their synthesis is often fraught with challenges related to regioselectivity, reactivity, and purification.

This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. The advice herein is grounded in established chemical principles and field-proven insights to help you overcome common hurdles and streamline your synthetic workflows.

Section 1: Fundamental Challenges & Strategic Planning

The inherent electronic properties of the pyridine ring make its functionalization a persistent challenge. The electron-deficient nature of the ring, a result of the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution and complicates many standard synthetic transformations. This section addresses foundational questions about navigating these intrinsic difficulties.

Frequently Asked Questions

Q1: Why is it so difficult to introduce substituents at the C3 and C4 positions of the pyridine ring compared to the C2 position?

A1: The reactivity of the pyridine ring is dominated by the electron-withdrawing effect of the nitrogen atom. This effect is most pronounced at the C2 and C4 positions (the ortho and para positions, respectively), making them electrophilic and thus susceptible to nucleophilic attack. Conversely, these positions are deactivated towards electrophiles. C-H functionalization at the C2 and C4 positions is often enabled by this inherent reactivity, but selective derivatization at the C3 (meta) position poses a significant challenge. Furthermore, the nitrogen's lone pair can coordinate to Lewis acids, which are often used as catalysts in electrophilic substitutions, further deactivating the ring.

Q2: I'm starting a new synthesis of a substituted isonicotinic acid. What are the most common synthetic routes I should consider?

A2: Several robust strategies exist, each with its own set of advantages and challenges:

  • Oxidation of 4-Picoline Derivatives: This is a common industrial method where a substituted 4-methylpyridine (picoline) is oxidized to the corresponding carboxylic acid.[1][2] Common oxidants include potassium permanganate, nitric acid, or catalytic vapor-phase oxidation.[3][4] The main challenge is controlling the reaction to prevent over-oxidation and decarboxylation, which can lead to pyridine formation.[5]

  • Hydrolysis of 4-Cyanopyridine Derivatives: Substituted 4-cyanopyridines can be hydrolyzed to isonicotinic acids, often under basic or acidic conditions.[6][7] This method is effective, but careful control of reaction conditions is necessary to avoid stopping at the intermediate amide stage (isonicotinamide) or other side reactions.[8][9]

  • Directed ortho-Metalation (DoM) followed by Carboxylation: For pyridines with a directing metalation group (DMG) at the C3 position, deprotonation can be selectively achieved at the C4 position using a strong base like lithium diisopropylamide (LDA).[10] The resulting organolithium species can then be quenched with carbon dioxide to form the carboxylic acid. This is a powerful technique for regioselective synthesis but requires careful control of anhydrous and low-temperature conditions.[11][12]

  • Cross-Coupling Reactions: Building the pyridine ring with the desired substituents already in place, or using cross-coupling reactions on a pre-functionalized halopyridine, are also viable strategies. For instance, a Suzuki-Miyaura coupling can be used to introduce a substituent, followed by oxidation of another group to the carboxylic acid.[13]

Section 2: Troubleshooting Low Yields and Incomplete Reactions

Low yields are one of the most frequent complaints in pyridine synthesis. The root cause can range from suboptimal reaction conditions to catalyst deactivation.

Troubleshooting Guide

Q1: My oxidation of a substituted 4-picoline to isonicotinic acid is giving a very low yield. What's going wrong?

A1: This is a common issue often related to the reaction conditions and the nature of your substituents.

  • Potential Cause 1: Incomplete Reaction. The oxidizing agent may not be strong enough, or the reaction time and temperature may be insufficient.

    • Solution: Monitor the reaction by TLC or HPLC to track the disappearance of the starting material.[14] Consider a modest increase in temperature or a longer reaction time. If using a catalytic system, ensure the catalyst is active.

  • Potential Cause 2: Over-oxidation and Decarboxylation. Harsh oxidation conditions can lead to the degradation of the desired product. High temperatures can cause decarboxylation of the isonicotinic acid to form the corresponding pyridine.[5]

    • Solution: Employ milder or more selective oxidizing agents. If using strong oxidants like KMnO4 or nitric acid, carefully control the temperature and stoichiometry. For vapor-phase oxidations, optimizing the catalyst and reaction temperature is crucial.[2]

  • Potential Cause 3: Poor Solubility. The starting material or intermediate products may have poor solubility in the chosen solvent, limiting the reaction rate.

    • Solution: Experiment with different solvent systems. For oxidations with KMnO4, aqueous pyridine or a phase-transfer catalyst might improve solubility and yield.

Q2: My hydrolysis of a 4-cyanopyridine is stalling, or I'm getting a mixture of the amide and the carboxylic acid. How can I drive it to completion?

A2: The hydrolysis of nitriles to carboxylic acids proceeds through an intermediate amide, and forcing the reaction to completion can be challenging.

  • Potential Cause 1: Insufficiently Forcing Conditions. The hydrolysis of the intermediate amide is often slower than the hydrolysis of the nitrile.

    • Solution: Increase the concentration of the acid or base catalyst, raise the reaction temperature, or prolong the reaction time.[6] For base-catalyzed hydrolysis, using a stoichiometric excess of a strong base like NaOH is common to ensure complete conversion to the carboxylate salt.[7]

  • Potential Cause 2: Product Precipitation/Inhibition. The product isonicotinic acid may precipitate from the reaction mixture, especially if the pH approaches its isoelectric point, effectively stopping the reaction. In some enzymatic hydrolyses, the product can inhibit the enzyme.[15]

    • Solution: Ensure the pH of the reaction mixture is kept sufficiently high (for basic hydrolysis) or low (for acidic hydrolysis) to keep the product in its soluble salt form. For enzymatic reactions, consider strategies like fed-batch substrate addition to manage product concentration.[15]

Section 3: Addressing Regioselectivity Challenges

Controlling where substituents add to the pyridine ring is a cornerstone of a successful synthesis. The electronic nature of both the pyridine ring and the incoming reagents plays a critical role.[16]

Troubleshooting Guide

Q1: I'm attempting a Directed ortho-Metalation (DoM) on a 3-substituted pyridine to get the C4-carboxylated product, but I'm getting a mixture of isomers or low conversion. What should I check?

A1: DoM is a powerful but sensitive technique. Success hinges on the right choice of base, solvent, temperature, and the directing group itself.

  • Potential Cause 1: Inappropriate Base. Organolithium reagents like n-BuLi can act as nucleophiles and add to the electron-deficient pyridine ring (especially at C2 or C6), competing with the desired deprotonation.[11][17]

    • Solution: Use a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or LiTMP.[12] These bases are less likely to undergo addition reactions.

  • Potential Cause 2: Suboptimal Temperature. The lithiated pyridine intermediate can be unstable at higher temperatures, leading to side reactions or decomposition.

    • Solution: Maintain a low temperature, typically -78 °C, throughout the deprotonation and electrophile quench steps.[18] Use a dry ice/acetone bath and ensure efficient stirring.

  • Potential Cause 3: Ineffective Directing Group. The directing metalation group (DMG) is crucial for coordinating the lithium base and directing the deprotonation. Weak DMGs will result in poor regioselectivity and yield.

    • Solution: Strong DMGs like amides (e.g., -CONEt2), carbamates, or sulfoxides are highly effective. The strength of the DMG will dictate the efficiency of the lithiation.[17]

Q2: I am trying an electrophilic substitution on a pyridine ring, but the reaction is not working. How can I activate the ring?

A2: The electron-deficient nature of pyridine makes it highly resistant to electrophilic aromatic substitution (EAS).

  • Solution 1: Synthesis of Pyridine N-oxide. A highly effective strategy is to first oxidize the pyridine nitrogen to a pyridine N-oxide. The N-oxide is much more reactive towards electrophiles and strongly directs substitution to the C4 position.[18] After the substitution reaction, the N-oxide can be deoxygenated (e.g., with PCl3 or H2/Pd) to restore the pyridine.

  • Solution 2: Introduce Activating Groups. If possible, synthesize the pyridine ring with electron-donating groups (EDGs) already present. EDGs can increase the ring's reactivity towards electrophiles.[18]

Section 4: Purification and Characterization Hurdles

Even with a successful reaction, isolating the pure substituted isonicotinic acid can be a significant challenge due to its physical properties.

Frequently Asked Questions

Q1: My substituted isonicotinic acid is proving very difficult to purify. It's highly polar and seems to be sticking to the silica gel column. What are my options?

A1: The amphoteric nature (containing both a basic nitrogen and an acidic carboxylic acid) of isonicotinic acids makes them notoriously tricky for standard silica gel chromatography.

  • Purification Strategy 1: Acid-Base Extraction. This is often the most effective method. Dissolve the crude product in an aqueous base (e.g., NaHCO3 or NaOH) to form the soluble carboxylate salt. Wash this aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-acidic, organic-soluble impurities. Then, carefully acidify the aqueous layer with an acid (e.g., HCl) to the isoelectric point of your compound, which will cause the pure isonicotinic acid to precipitate.[19] The solid can then be collected by filtration.

  • Purification Strategy 2: Recrystallization. If a solid product is obtained, recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture) can be very effective. This method is excellent for removing small amounts of impurities.

  • Purification Strategy 3: Mixed-Mode Chromatography. For analytical separation or challenging purifications, consider specialized HPLC columns, such as mixed-mode cation-exchange columns, which are designed to handle polar, ionizable compounds like pyridinecarboxylic acids.[20]

Q2: How do I handle and dry the final isonicotinic acid product? It seems to hold onto water or solvent.

A2: Isonicotinic acids are often crystalline solids with high melting points and can be hygroscopic.

  • Drying Procedure: After filtration, wash the solid product with a small amount of cold water to remove inorganic salts, followed by a wash with a volatile organic solvent like cold ethanol or diethyl ether to help remove the water. Dry the product thoroughly under high vacuum, possibly with gentle heating (e.g., in a vacuum oven at 80-120 °C), to remove residual solvents.[21] Ensure the temperature is well below the compound's decomposition point.

Section 5: Experimental Protocols & Data

This section provides a detailed, step-by-step protocol for a common synthetic transformation and a table summarizing typical reaction conditions.

Protocol: Directed ortho-Metalation and Carboxylation of 3-Chloropyridine

This protocol describes the regioselective synthesis of 3-chloro-isonicotinic acid. Warning: This reaction must be performed under strictly anhydrous conditions under an inert atmosphere (e.g., Argon or Nitrogen). Alkyllithium reagents are pyrophoric and must be handled with extreme care.

Materials:

  • 3-Chloropyridine

  • Anhydrous Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO2)

  • Hydrochloric Acid (HCl), 1M

  • Saturated aqueous NH4Cl

Procedure:

  • Flask Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum under a stream of inert gas.

  • Base Formation (LDA): In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to form the LDA solution.

  • Deprotonation: Slowly add a solution of 3-chloropyridine (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC if possible (quenching a small aliquot with D2O can help confirm lithiation by mass spectrometry).

  • Carboxylation: Crush dry ice into a powder and add it in several portions to the reaction mixture at -78 °C. A significant exotherm may be observed. Allow the reaction to stir while slowly warming to room temperature overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH4Cl. Acidify the aqueous layer to pH ~3-4 with 1M HCl. The product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether.

  • Purification: Dry the crude product under high vacuum. The product can be further purified by recrystallization from ethanol/water if necessary.

Data Summary: Comparison of Isonicotinic Acid Synthesis Methods
Method Starting Material Key Reagents Typical Yield Advantages Common Challenges
Oxidation 4-PicolineKMnO4, HNO3, V-Ti-O catalyst60-85%Scalable, uses common reagents.[1][2]Over-oxidation, decarboxylation, harsh conditions.[5]
Hydrolysis 4-CyanopyridineNaOH, H2SO4, Enzymes70-95%High yields, often clean reactions.[6]Incomplete hydrolysis (amide formation), product inhibition.[9][15]
DoM-Carboxylation 3-(DMG)-PyridineLDA, n-BuLi, CO250-80%Excellent regiocontrol for complex substrates.[10]Requires strict anhydrous/anaerobic conditions, cryogenic temperatures.[11]

Section 6: Visual Workflows

To aid in experimental design and troubleshooting, the following diagrams outline key decision-making processes.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Is the reaction complete? (Check by TLC/LCMS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes sub_incomplete Increase Time/Temp Check Reagent Activity incomplete->sub_incomplete check_side_products Are major side products observed? complete->check_side_products side_products Yes check_side_products->side_products no_side_products No check_side_products->no_side_products optimize_conditions Optimize Conditions: - Lower Temperature - Change Solvent - Use Milder Reagents side_products->optimize_conditions check_workup Investigate Work-up & Purification: - Check pH during extraction - Incomplete precipitation? - Loss during chromatography? no_side_products->check_workup

Caption: A decision tree for troubleshooting low reaction yields.

Purification Strategy Selection

G start Crude Isonicotinic Acid Product is_solid Is the crude product a solid? start->is_solid solid Yes is_solid->solid oil No (Oil/Gum) is_solid->oil recrystallize Attempt Recrystallization solid->recrystallize acid_base Perform Acid-Base Extraction oil->acid_base recrystallize_ok Is product pure? recrystallize->recrystallize_ok final_product Pure Product acid_base->final_product recrystallize_ok->acid_base No recrystallize_ok->final_product Yes

Caption: A workflow for selecting an appropriate purification strategy.

References

  • Comins, D. L., & Snieckus, V. (Year). The Directed ortho Metalation Reaction. Organic Reactions. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • (n.d.). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls.
  • (n.d.). Challenges in the functionalization of pyridines.
  • (n.d.). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model.
  • (n.d.). Pyridine C(sp 2 )
  • (n.d.). ortho metalation. Andrew G Myers Research Group. [Link]
  • (n.d.).
  • (n.d.). Directed (ortho) Metallation. Baran Lab, Scripps Research. [Link]
  • (2023). c-h-functionalization-of-pyridines. Ask this paper | Bohrium. [Link]
  • (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • (n.d.). HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. [Link]
  • (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
  • (n.d.). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • (n.d.). Isonicotinic acid. Wikipedia. [Link]
  • (2022).
  • (n.d.). Process for producing pyridine carboxylic acids.
  • (n.d.). Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida.
  • (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
  • (2022). 2 approaches to new pyridines.
  • (n.d.). Process for the production of pyridine carboxylic acids.
  • (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies.
  • (n.d.). Process for the synthesis of isonicotinic acid hydrazide.
  • (n.d.). Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts.
  • (n.d.). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid.
  • (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. [Link]
  • (n.d.). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • (n.d.). General procedures for the purification of Carboxylic acids. LookChem. [Link]
  • (n.d.). Oxidation of (1) 4-picoline and (2) EMP in the presence of....
  • (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. MDPI. [Link]
  • (n.d.). Hydration of 3-cyanopyridine to nicotinamide over MnO 2 catalyst.
  • (n.d.). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Blog. [Link]
  • (n.d.). Process for preparing isonicotinic acid.

Sources

Technical Support Center: Mitigating Off-Target Effects of Pyrrolidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in the critical task of reducing off-target effects of pyrrolidine-based inhibitors. The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, valued for its synthetic tractability and its presence in numerous FDA-approved drugs.[1][2] Its three-dimensional nature allows for intricate and high-affinity interactions with a wide range of biological targets.[3] However, this versatility can also lead to unintended interactions with other proteins, resulting in off-target effects that can compromise experimental results and lead to toxicity in clinical development.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of improving the selectivity of your pyrrolidine-based compounds. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

Part 1: Understanding and Identifying Off-Target Effects

The first step in mitigating off-target effects is to accurately identify them. A comprehensive understanding of your inhibitor's selectivity profile is paramount.

Frequently Asked Questions (FAQs)

Q1: My pyrrolidine-based inhibitor is potent against my primary target in a biochemical assay, but I'm observing unexpected cellular phenotypes. How do I confirm if these are due to off-target effects?

A1: This is a common and important observation. Potency in an isolated biochemical assay does not always translate to selective action in a complex cellular environment. To dissect on-target versus off-target effects, a multi-pronged approach is recommended:

  • Comprehensive Selectivity Profiling: The initial and most critical step is to understand the broader interaction landscape of your compound. Submitting your inhibitor for a wide-panel screen against hundreds of kinases is a standard and highly informative approach.[4] This will reveal which other kinases or kinase families are being inhibited, providing a roadmap for medicinal chemistry efforts.

  • Cellular Target Engagement Assays: It is crucial to confirm that your inhibitor is engaging the intended target within the cell at the concentrations where you observe the phenotype. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[5]

  • Phenotypic Rescue with a Second, Structurally Unrelated Inhibitor: If a known, selective inhibitor for your primary target exists, use it to see if it recapitulates the observed phenotype. If it does, it strengthens the evidence for an on-target effect.

  • Target Knockdown/Knockout: Use genetic techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your primary target. If the phenotype disappears, it is likely an on-target effect.

Q2: What are the common off-target liabilities for pyrrolidine-based inhibitors?

A2: While the off-target profile is specific to the entire molecule and not just the pyrrolidine core, certain trends have been observed. Due to the prevalence of pyrrolidine scaffolds in kinase inhibitors, other kinases are the most common off-targets. However, depending on the overall pharmacophore, off-target activities at G protein-coupled receptors (GPCRs), ion channels, and other ATP-binding proteins can also occur.[6][7] A broad, unbiased approach to off-target profiling is therefore essential.

Part 2: Experimental Protocols for Off-Target Profiling

Here, we provide detailed methodologies for key experiments to identify and characterize off-target interactions.

Protocol 1: Kinome-Wide Selectivity Profiling

Kinome profiling is essential for understanding the selectivity of kinase inhibitors. This is often performed as a service by specialized companies, but the underlying principles are important to understand.

Objective: To determine the inhibitory activity of a pyrrolidine-based inhibitor against a large panel of kinases.

Methodology: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) into a substrate peptide or protein.

Step-by-Step Workflow:

  • Assay Preparation: A multi-well plate is prepared with each well containing a specific kinase, its corresponding substrate, and ATP.

  • Compound Addition: The pyrrolidine-based inhibitor is added to each well at a fixed concentration (e.g., 1 µM) to assess the percent inhibition, or in a dose-response format to determine the IC50 for each kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP.

  • Incubation: The plate is incubated at a controlled temperature for a specific time to allow the phosphorylation reaction to proceed.

  • Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by capturing the substrate on a filter membrane.

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percent inhibition is calculated for each kinase, and for dose-response experiments, IC50 values are determined by fitting the data to a suitable curve.

Data Interpretation: The results will provide a "kinome map" illustrating the selectivity of your compound. Significant inhibition of kinases other than your primary target indicates off-target activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target in a physiological context.[5]

Objective: To assess the binding of a pyrrolidine-based inhibitor to its target protein in intact cells by measuring changes in the protein's thermal stability.

Step-by-Step Workflow:

  • Cell Treatment: Treat cultured cells with your pyrrolidine-based inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Expected Outcome:

cluster_0 CETSA Workflow Cell Treatment Cell Treatment Heating Heating Cell Treatment->Heating Temperature Gradient Cell Lysis Cell Lysis Heating->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Soluble Protein Quantification Soluble Protein Quantification Centrifugation->Soluble Protein Quantification Supernatant Melting Curve Analysis Melting Curve Analysis Soluble Protein Quantification->Melting Curve Analysis

Caption: CETSA experimental workflow.

Protocol 3: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) for Unbiased Off-Target Identification

This technique is used to identify the full spectrum of proteins that bind to your inhibitor.

Objective: To identify the direct and indirect binding partners of a pyrrolidine-based inhibitor from a complex cell lysate.

Step-by-Step Workflow:

  • Inhibitor Immobilization: Covalently attach your pyrrolidine-based inhibitor to a solid support (e.g., agarose beads). A linker may be necessary, and its attachment point should be carefully chosen to not interfere with target binding.

  • Cell Lysis: Prepare a cell lysate under non-denaturing conditions to preserve protein-protein interactions.

  • Affinity Purification: Incubate the immobilized inhibitor with the cell lysate. The target protein and any off-targets will bind to the inhibitor.

  • Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, often using a competitive binder or by changing the buffer conditions (e.g., pH).

  • Protein Digestion: Digest the eluted proteins into peptides using an enzyme like trypsin.

  • Mass Spectrometry Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the inhibitor pull-down compared to a control (e.g., beads without the inhibitor).

Troubleshooting Non-Specific Binding:

A common challenge in AC-MS is the high background of non-specific binders. Here are some troubleshooting tips:

  • Increase Wash Stringency: Use buffers with higher salt concentrations or mild detergents to disrupt weak, non-specific interactions.

  • Competitive Elution: Elute with a high concentration of the free inhibitor to specifically displace true binders.

  • Use a Control Resin: Always include a control with a similar chemical structure but lacking the key binding motif of your inhibitor to identify proteins that bind non-specifically to the resin or linker.

  • Quantitative Proteomics: Employ techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) to more accurately distinguish true interactors from background noise.

Part 3: Medicinal Chemistry Strategies for Improving Selectivity

Once off-targets have been identified, medicinal chemistry efforts can be directed at improving the selectivity of your pyrrolidine-based inhibitor.

Frequently Asked Questions (FAQs)

Q3: My pyrrolidine-based kinase inhibitor hits both my target kinase and a closely related off-target with similar potency. What structural modifications should I consider to improve selectivity?

A3: This is a classic challenge in kinase inhibitor design. Here are some rational strategies to introduce selectivity:

  • Exploit Non-Conserved Residues: Carefully compare the ATP-binding pockets of your on-target and off-target kinases. Look for differences in amino acid residues, particularly in the "gatekeeper" residue and the solvent-exposed regions.[4]

    • Gatekeeper Residue: If your target has a small gatekeeper (e.g., glycine or alanine) and the off-target has a large one (e.g., methionine or phenylalanine), you can introduce a bulky substituent on your inhibitor that will sterically clash with the larger gatekeeper of the off-target.

    • Solvent-Exposed Regions: Modifications in these regions are less likely to disrupt the core binding interactions but can be designed to interact favorably with specific residues in your target kinase or clash with those in the off-target.

  • Modify the Pyrrolidine Ring: The stereochemistry and substitution pattern of the pyrrolidine ring are often crucial for selectivity.

    • Stereochemistry: Synthesize and test different stereoisomers of your compound. The spatial orientation of substituents can have a profound impact on binding to different protein conformations.

    • Substitution: Introduce small substituents on the pyrrolidine ring to probe for specific interactions that may be favorable for your target but not the off-target.

  • Alter Linker Flexibility: If your inhibitor has a linker region, modifying its rigidity can impact selectivity. A more rigid linker may lock the molecule into a conformation that is optimal for the on-target but not the off-target.

Q4: How can I use structural biology to guide my selectivity-enhancing modifications?

A4: Co-crystal structures of your inhibitor bound to both the on-target and off-target proteins are invaluable. They provide a detailed map of the binding interactions and can reveal subtle differences that can be exploited. If obtaining co-crystal structures is not feasible, molecular modeling and docking studies can provide useful hypotheses to guide your synthetic efforts.

Illustrative Example: Selectivity Enhancement Strategy

Start Initial Pyrrolidine-Based Inhibitor (Potent but Non-selective) Identify_Off_Targets Comprehensive Off-Target Profiling (e.g., Kinome Scan) Start->Identify_Off_Targets Structural_Analysis Structural Biology & Modeling (Co-crystal structures or docking) Identify_Off_Targets->Structural_Analysis SAR_Hypothesis Formulate SAR Hypotheses (e.g., exploit gatekeeper residue) Structural_Analysis->SAR_Hypothesis Synthesize_Analogs Synthesize Focused Library of Analogs (Vary pyrrolidine substitution, linker, etc.) SAR_Hypothesis->Synthesize_Analogs Test_Analogs Test Analogs for Potency and Selectivity Synthesize_Analogs->Test_Analogs Analyze_Results Analyze SAR Data Test_Analogs->Analyze_Results Analyze_Results->SAR_Hypothesis Iterate Optimized_Inhibitor Optimized Inhibitor (Potent and Selective) Analyze_Results->Optimized_Inhibitor Success

Caption: Iterative cycle for improving inhibitor selectivity.

Part 4: Quantitative Data and Case Studies

The following table provides a hypothetical example of how to present selectivity data for a series of pyrrolidine-based inhibitors targeting Kinase A.

Compound IDPyrrolidine SubstitutionLinkerOn-Target IC50 (Kinase A, nM)Off-Target IC50 (Kinase B, nM)Selectivity (Fold)
Lead-1 3-(R)-methylFlexible10252.5
Analog-2 3-(S)-methylFlexible1503002
Analog-3 3-(R)-phenylFlexible5102
Analog-4 3-(R)-methylRigid1250041.7

Analysis: This data suggests that the (R)-stereochemistry at the 3-position of the pyrrolidine ring is preferred for on-target potency (Lead-1 vs. Analog-2). While adding a bulky phenyl group improves potency, it does not enhance selectivity (Analog-3). However, rigidifying the linker significantly improves selectivity against Kinase B (Analog-4).

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinases. Methods in Molecular Biology, 790, 137-159.
  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.
  • Poyraz, Ö., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
  • Okafor, C. E., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Journal of Cancer Therapy and Research, 15(2), 79-96.
  • Johnson, T. W., et al. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 8(13), 1585-1602.
  • Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241-1249.
  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964.
  • Vitaku, E., et al. (2014). Pyrrolidine: a versatile scaffold in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 10177-10196.
  • Bantscheff, M., & Lemeer, S. (2017). Mass spectrometry for kinome-wide selectivity profiling of kinase inhibitors. Methods in Molecular Biology, 1647, 73-86.
  • Gesellchen, J., et al. (2007). Affinity purification-mass spectrometry and network analysis to understand protein-protein interactions. Molecular & Cellular Proteomics, 6(1), 3-12.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.
  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field? ACS Chemical Biology, 8(1), 96-104.
  • Jacobson, K. A., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLoS ONE, 9(5), e97858.
  • Kepp, O., et al. (2014). The spiritual heir of Ehrlich's magic bullet: target-directed cancer therapy.
  • Knight, Z. A., & Shokat, K. M. (2007). Chemical genetics: a tool for probing cell biology.
  • Lagerwerf, F. M., et al. (2011). Ion Channels as Drug Targets: The Next GPCRs. Journal of Biomolecular Screening, 16(5), 459-466.
  • Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
  • Smalley, K. S. M. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 474(12), 2005-2025.
  • Syeda, S. S., et al. (2023). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 20(4), 859-881.

Sources

Technical Support Center: Optimizing Isonicotinic Acid Compound Pharmacokinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isonicotinic acid and its derivatives. This guide is designed to provide expert insights and actionable troubleshooting for the common pharmacokinetic (PK) challenges encountered during preclinical development. Our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your strategy.

Q1: What are the most common pharmacokinetic hurdles for isonicotinic acid derivatives?

A: Isonicotinic acid, a pyridinecarboxylic acid, and its derivatives often face challenges related to their physicochemical properties.[1][2][3] The pyridine nitrogen atom and the carboxylic acid group make these molecules polar, which can lead to:

  • Poor Membrane Permeability: The polar nature can hinder passive diffusion across the lipophilic membranes of the gastrointestinal tract.[4][5]

  • Low Aqueous Solubility: While seemingly counterintuitive for a polar molecule, poor solubility can arise from strong crystal lattice energy ("brick-dust" molecules), limiting dissolution.[6]

  • Rapid Metabolism: The pyridine ring and carboxylic acid moiety are susceptible to hepatic metabolism, primarily through enzymes like Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs).[7][8] For the parent compound, isoniazid, metabolism occurs via N-acetyltransferase 2 (NAT2) and amidases.[9][10][11]

  • Active Efflux: These compounds can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump them out of cells, reducing net absorption.[4][12]

Q2: At what stage should I start evaluating the ADME properties of my compounds?

A: In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profiling should begin as early as the hit-to-lead and lead optimization stages of drug discovery.[4][13][14][15] Early assessment allows you to identify liabilities, guide chemical modifications, and eliminate non-viable candidates before committing significant resources to in vivo studies.[14] This iterative "Design-Make-Test-Analyze" cycle is crucial for efficient project progression.[15]

Q3: What is the difference between a PAMPA and a Caco-2 assay for permeability?

A: Both assays assess permeability, but they measure different mechanisms.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures passive diffusion only.[16][17] It is cost-effective and high-throughput, making it ideal for ranking large numbers of compounds in early discovery.[16][18]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[12][19][20] It is considered the gold standard as it can measure passive diffusion, active transport (uptake and efflux), and paracellular transport.[12][17][21]

Using both assays can be highly informative; if a compound has high PAMPA permeability but low Caco-2 permeability, it is likely a substrate for active efflux.[12][17]

Part 2: Troubleshooting Workbench

This section provides in-depth, question-and-answer guides for specific experimental issues.

Issue 1: Poor Aqueous Solubility

Q: My isonicotinic acid derivative has low solubility in aqueous buffers, leading to inconsistent in vitro data and poor oral absorption. What are the underlying causes and how can I fix this?

A: Causality & Troubleshooting Workflow

Low solubility for these compounds is often a result of high crystal lattice energy (a high melting point is a strong indicator) or excessive lipophilicity from other parts of the molecule.[6] The ionized carboxylate improves solubility, but this is pH-dependent. Below its pKa (~3.5-4.5), the neutral, less soluble form will dominate.[22][23]

Here is a systematic approach to diagnose and solve the issue:

Workflow for Addressing Poor Solubility

G cluster_0 Phase 1: Quantify & Characterize cluster_1 Phase 2: Intervention Strategies cluster_2 Phase 3: Re-evaluate A Start: Poor Solubility Observed B Perform Thermodynamic & Kinetic Solubility Assays A->B Quantify the issue C Analyze Solid State (DSC, XRPD) B->C Is it crystalline? F Prodrug Approach B->F D Formulation Strategies (Quick Fix) C->D If solubility < 10 µM E Structural Modification (Long-Term Fix) C->E If formulation is not sufficient or for lead optimization G Re-run Solubility Assay D->G E->G F->G H Assess Impact on Other ADME Properties G->H I Proceed to In Vivo Study H->I G cluster_0 Phase 1: Confirm & Identify cluster_1 Phase 2: Mitigate Liability cluster_2 Phase 3: Validate A Start: High Clearance in HLM Assay B Metabolite Identification Study (LC-MS/MS) A->B What is being formed? C Reaction Phenotyping (Recombinant CYPs or inhibitors) A->C Which enzyme is responsible? D Identify 'Soft Spot' on Molecule B->D C->D E Block Metabolism with Bulky Group (e.g., t-butyl) D->E F Modify Electronics (e.g., add electron-withdrawing group) D->F G Isosteric Replacement D->G H Synthesize New Analogues E->H F->H G->H I Re-run HLM Stability Assay H->I J Proceed with Best Candidate I->J

Caption: A decision-making flowchart for addressing metabolic instability.

Step 1: Metabolite Identification Incubate your compound with HLMs and cofactors, then analyze the supernatant by high-resolution LC-MS/MS to identify the mass of the metabolites. A common metabolic route is the addition of an oxygen atom (+16 Da). This will pinpoint the "soft spot" on your molecule.

Step 2: Reaction Phenotyping To confirm which enzyme family is responsible, you can use recombinant human CYP enzymes or selective chemical inhibitors in your HLM assay. [13]This helps predict potential drug-drug interactions.

Step 3: Rational Drug Design to Mitigate Metabolism Once the metabolic soft spot is known, you can employ several medicinal chemistry strategies:

  • Steric Hindrance: Place a bulky group (e.g., a tert-butyl or cyclopropyl group) near the site of metabolism to physically block the enzyme's access.

  • Electronic Modification: Modify the electronic properties of the site. For example, adding an electron-withdrawing group like fluorine can make an aromatic ring less susceptible to oxidation.

  • Isosteric Replacement: Replace the labile part of the molecule with a bioisostere that is more resistant to metabolism but retains the desired biological activity. For instance, replacing a metabolically active phenyl ring with a pyridine ring can sometimes improve stability. [24]

Part 3: Key Experimental Protocols

These protocols are designed to be self-validating by including necessary controls.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound. [16]

Materials:

  • PAMPA plate sandwich (hydrophobic PVDF filter donor plate and acceptor plate)

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) [16]* Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solutions (e.g., 10 mM in DMSO)

  • High and low permeability control compounds (e.g., Testosterone and Ranitidine)

  • 96-well UV-transparent plate for analysis

  • Plate reader or LC-MS/MS system

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate. [18]2. Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow it to impregnate the membrane for 5 minutes. Do not allow the pipette tip to touch the membrane. [18]3. Prepare Donor Solutions: Dilute the 10 mM test and control compounds to a final concentration of 200 µM in PBS. The final DMSO concentration should be ≤1-5%. [25][26]4. Start Assay: Add 200 µL of the donor solutions to the corresponding wells of the lipid-coated donor plate. [25]5. Assemble & Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate the assembly in a moisture-saturated chamber at room temperature for 4-18 hours with gentle shaking. [17][25]6. Sample Analysis: After incubation, separate the plates. Determine the compound concentration in the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS. Also measure the initial concentration of the donor solutions (T0).

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe (cm/s) = [V_A / (Area × Time)] × ln[1 - (2 × [Drug]_acceptor) / ([Drug]_initial)]

    • V_A = Volume of acceptor well

    • Area = Effective area of the membrane

    • Time = Incubation time in seconds

Self-Validation:

  • Positive Control: The high permeability control (Testosterone) should show a high Pe value.

  • Negative Control: The low permeability control (Ranitidine) should show a low Pe value.

  • Membrane Integrity: Lucifer yellow can be used to check membrane integrity during the assay. [17]

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine a compound's intrinsic clearance via Phase I metabolism. [27][28]

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) [29]* Test compound stock solution (10 mM in DMSO)

  • High and low clearance control compounds (e.g., Verapamil and Warfarin)

  • Ice-cold acetonitrile (ACN) containing an internal standard for quenching

  • 96-well incubation plate and collection plates

  • LC-MS/MS system

Methodology:

  • Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and HLMs (final protein concentration typically 0.5-1.0 mg/mL). [29][30]2. Initiate Pre-incubation: Add the master mix and test/control compounds (final substrate concentration typically 1 µM) to the incubation plate. [31]Pre-incubate for 5-10 minutes at 37°C to equilibrate.

  • Start Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. [29]4. Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture into a collection plate containing 2-3 volumes of ice-cold ACN with internal standard to stop the reaction. [27]5. Negative Control: Run a parallel incubation without the NADPH regenerating system. A significant loss of compound in this control indicates chemical instability or non-specific binding, not metabolism. [29]6. Sample Processing: Centrifuge the collection plates at high speed (e.g., 4000 rpm for 20 mins) to precipitate proteins. [28]7. Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining percentage of the parent compound relative to the 0-minute time point.

  • Data Analysis: Plot the natural logarithm (ln) of the percent remaining compound versus time. The slope of the linear portion of this plot is the elimination rate constant (k).

    • Half-life (t½): 0.693 / k

    • Intrinsic Clearance (CLint): (0.693 / t½) × (mL incubation / mg microsomal protein)

Self-Validation:

  • Controls: The high clearance control (Verapamil) should have a short half-life, while the low clearance control (Warfarin) should have a long half-life.

  • -NADPH Control: Compound loss should be minimal (<15-20%) in the absence of NADPH.

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray.
  • In Vitro ADME - Selvita.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.
  • In Vitro ADME Assays and Services - Charles River Laboratories.
  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs.
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Microsomal Stability Assay Protocol - AxisPharm.
  • In Vitro ADME Assays - Concept Life Sciences.
  • Formulation Methods for Poorly Soluble Drugs.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Recent progress in prodrug design strategies based on generally applicable modifications - PubMed.
  • Prodrugs of Carboxylic Acids - Semantic Scholar.
  • pampa-permeability-assay.pdf - Technology Networks.
  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate.
  • Prodrugs of Carboxylic Acids | Request PDF - ResearchGate.
  • ADME, DMPK, and DDI In Vitro Studies - Assays | BioIVT.
  • Microsomal Clearance/Stability Assay - Domainex.
  • Isoniazid metabolism and hepatotoxicity - PMC - NIH.
  • metabolic stability in liver microsomes - Mercell.
  • Caco-2 Permeability Assay - Evotec.
  • Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols - Wikidot.
  • Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid ... - PubMed.
  • Organic Pharmaceutical Chemistry: Prodrugs.
  • caco-2 cell permeability assay for intestinal absorption .pptx - Slideshare.
  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC - NIH.
  • Caco-2 permeability assay - Creative Bioarray.
  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed.
  • Isoniazid Pathway, Pharmacokinetics - ClinPGx.
  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - NIH.
  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC - NIH.
  • A Brief View on Pyridine Compounds - Open Access Journals.
  • Showing metabocard for Isonicotinic acid (HMDB0060665) - Human Metabolome Database.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central.
  • (PDF) Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs.
  • Optimizing a Drug's Pharmacokinetics - AZoLifeSciences.
  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - NIH.
  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central.
  • Maximising Drug Delivery for Improved Pharmacokinetics and Pharmacodynamics - MDPI.

Sources

Technical Support Center: Scaling the Synthesis of 2-Pyrrolidin-1-yl-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 2-Pyrrolidin-1-yl-isonicotinic acid. It addresses common challenges encountered during scale-up, offering troubleshooting advice and answers to frequently asked questions to ensure a robust, efficient, and reproducible process.

Overview of the Synthesis

The synthesis of this compound is a vital step in the development of various pharmaceutical agents. The most common and direct route involves the reaction of 2-chloro-isonicotinic acid with pyrrolidine. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNA r) reaction.[1] While straightforward on a laboratory scale, scaling up this process introduces challenges related to reaction kinetics, heat management, product isolation, and purity control.

The pyridine ring, particularly when substituted with an electron-withdrawing group like a carboxylic acid, is rendered electron-deficient, making it susceptible to nucleophilic attack.[2][3][4] The chlorine atom at the 2-position serves as a good leaving group, facilitating the substitution by the secondary amine, pyrrolidine.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNA r)

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electron-deficient carbon atom at the C2 position of the 2-chloro-isonicotinic acid ring. This disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.

  • Elimination & Re-aromatization: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion (leaving group), yielding the final product.

Caption: Figure 1: SNAr Reaction Mechanism.

Detailed Experimental Protocol (Lab Scale)

This protocol provides a baseline for a 50-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/EquipmentQuantity/SpecificationPurpose
2-Chloro-isonicotinic acid50.0 gStarting Material
Pyrrolidine135 mL (4.0 eq)Nucleophile & Base
Water500 mLSolvent
Hydrochloric Acid (conc.)As neededpH Adjustment for Isolation
Activated Carbon5 gDecolorization
Celite®10 gFiltration Aid
1L Jacketed Glass Reactor-Reaction Vessel
Overhead Stirrer-Agitation
Thermocouple & Controller-Temperature Monitoring
Condenser-Reflux
pH Meter-Work-up Control
Buchner Funnel & Flask-Product Filtration
Step-by-Step Procedure
  • Charging Reactants: Charge the 1L reactor with 2-chloro-isonicotinic acid (50.0 g) and water (500 mL). Begin agitation.

  • Addition of Pyrrolidine: Slowly add pyrrolidine (135 mL) to the slurry over 30 minutes. An exotherm is expected; maintain the internal temperature below 40°C using the reactor jacket. Pyrrolidine acts as both the nucleophile and the base to neutralize the resulting HCl.

  • Reaction: Heat the reaction mixture to reflux (approx. 100-105°C) and maintain for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the consumption of 2-chloro-isonicotinic acid is complete.

  • Cool Down & Decolorization: Cool the reaction mixture to 60°C. Add activated carbon (5 g) and stir for 30 minutes to remove colored impurities.

  • Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon. Wash the filter cake with hot water (50 mL).

  • Product Isolation (Isoelectric Point Precipitation): Cool the clear filtrate to room temperature. Slowly add concentrated hydrochloric acid to adjust the pH to approximately 3.5.[5] The product will precipitate as a zwitterionic solid.

  • Crystallization/Digestion: Stir the resulting slurry at 0-5°C for at least 2 hours to ensure complete precipitation.

  • Filtration and Washing: Filter the solid product using a Buchner funnel. Wash the cake with cold water (2 x 100 mL) and then with cold acetone (100 mL) to aid drying.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Scaling Up the Synthesis: Workflow and Key Considerations

When moving from a 50-gram to a multi-kilogram scale, several parameters must be re-evaluated to maintain safety, efficiency, and product quality.

Scaling_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_finish Finishing A Charge Reactor: 2-Chloro-isonicotinic acid, Water B Controlled Addition of Pyrrolidine (Monitor Exotherm) A->B C Heat to Reflux (100-105°C) B->C D Reaction Monitoring (HPLC/TLC) C->D E Cool to 60°C D->E F Activated Carbon Treatment E->F G Hot Filtration (Remove Carbon) F->G H Cool Filtrate to RT G->H I pH Adjustment to ~3.5 (Product Precipitation) H->I J Cool to 0-5°C & Age Slurry I->J K Filter Product J->K L Wash with Cold Water & Acetone K->L M Vacuum Dry L->M N Final Product QC M->N

Caption: Figure 2: General Experimental Workflow.

Troubleshooting Guide

Q: The reaction is sluggish or has stalled, with significant starting material remaining after 18 hours. What should I do?

A: This issue typically points to three potential causes:

  • Insufficient Temperature: Ensure the internal reaction temperature is consistently at reflux. On a larger scale, inefficient heating or heat loss can prevent the mixture from reaching the required temperature. Verify your thermocouple reading and heating system performance.

  • Base Equivalents: While pyrrolidine acts as the base, some of it forms a salt with the carboxylic acid group. At scale, dosing errors or the use of lower-purity pyrrolidine can lead to insufficient free base to drive the reaction. Consider adding an additional equivalent of a non-nucleophilic base like triethylamine (TEA) or potassium carbonate, although this will complicate the work-up.

  • Poor Mixing: On a large scale, the initial mixture is a slurry. Inadequate agitation can lead to poor mass transfer, preventing the reactants from interacting effectively. Ensure the overhead stirrer is powerful enough to create a homogenous suspension.

Q: After pH adjustment, I get a sticky oil or very fine particles instead of a crystalline solid. Why?

A: This is a common precipitation problem, especially if the product contains impurities.

  • Rate of pH Adjustment: Adding the acid too quickly can cause the product to "crash out" as an amorphous solid or oil. The pH adjustment should be done slowly, with vigorous stirring, allowing time for crystal nucleation and growth.

  • Temperature Control: Ensure the solution is cooled to room temperature before pH adjustment. Precipitating at a higher temperature can lead to oiling out. The subsequent cooling to 0-5°C is crucial for maximizing yield and crystallinity.

  • Purity: Oily impurities can inhibit crystallization. An effective activated carbon treatment is critical. If the problem persists, consider a solvent-based re-slurry or recrystallization of the isolated crude product.

Q: My final product has a dark color and fails purity specifications. What is the source of the color?

A: Color formation often indicates degradation or side reactions, which are exacerbated at higher temperatures and longer reaction times.

  • Reaction Temperature/Time: Overheating or prolonged reaction times can lead to the formation of polymeric or colored byproducts. Optimize the reaction time by closely monitoring with HPLC. Do not leave the reaction at reflux longer than necessary.

  • Air Oxidation: Amine compounds can be sensitive to air oxidation at high temperatures, leading to color. While typically not requiring a full inert atmosphere, minimizing air exposure in the reactor headspace can be beneficial on a large scale.

  • Impurity Removal: Ensure the activated carbon treatment is effective. The grade of carbon and contact time/temperature can be optimized. A second hot filtration may be necessary if the first is not sufficient.

Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent system to avoid using water?

A1: Yes, polar aprotic solvents like DMF, DMAc, or NMP can be used and may even accelerate the reaction rate.[6] However, on a large scale, these solvents present significant challenges:

  • Higher Cost: These solvents are more expensive than water.

  • Toxicity and Environmental Concerns: They are under increasing regulatory scrutiny.

  • Difficult Removal: Their high boiling points make them difficult to remove from the product.

  • Work-up Complexity: The work-up would no longer be a simple precipitation. It would likely require an anti-solvent addition or a more complex extraction and crystallization procedure. For these reasons, water is often preferred for scale-up despite potentially longer reaction times.

Q2: Is it possible to use 2-fluoro or 2-bromo-isonicotinic acid instead of the 2-chloro analogue?

A2: Yes. In nucleophilic aromatic substitution, the reactivity of the leaving group often follows the order F > Cl > Br > I, which is known as the "element effect".[4] Using 2-fluoro-isonicotinic acid would likely lead to a much faster reaction, potentially at a lower temperature. However, fluoro-aromatics are significantly more expensive than their chloro counterparts, making them less economically viable for large-scale synthesis unless the reduction in cycle time and energy costs outweighs the material cost.

Q3: How critical is the final pH of 3.5 for product isolation?

A3: The pH is critical. This compound is an amino acid, meaning it has both a basic group (the pyrrolidine nitrogen) and an acidic group (the carboxylic acid). It is least soluble in water at its isoelectric point (pI), where the molecule has a net neutral charge (zwitterion). The target pH of ~3.5 is an approximation of the pI. Deviating significantly from this pH will result in the formation of the protonated (low pH) or deprotonated (high pH) salt of the product, both of which are much more soluble in water, leading to a dramatic loss in isolated yield.

Q4: What are the primary safety concerns when scaling up this reaction?

A4: The primary safety concerns are:

  • Pyrrolidine Handling: Pyrrolidine is a corrosive, flammable, and volatile liquid with an unpleasant odor. Use a closed-system transfer for charging large quantities to the reactor to minimize operator exposure and fugitive emissions.

  • Exotherm Control: The initial reaction between 2-chloro-isonicotinic acid and pyrrolidine is exothermic. The rate of addition must be carefully controlled at scale to allow the reactor's cooling system to dissipate the heat effectively and prevent a runaway reaction.

  • Pressure Build-up: The reaction generates HCl, which is neutralized by the excess pyrrolidine to form pyrrolidinium hydrochloride. While not a gas-generating reaction, heating a closed system can cause pressure build-up. Ensure the reactor is properly vented through a condenser.

References

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • PMC. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • ResearchGate. (n.d.). Amination of 2-halopyridines.
  • PMC. (n.d.). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors.
  • Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.
  • Veer-Chemie. (n.d.). 2- Chloro Isonicotinic Acid.
  • Google Patents. (n.d.). US6353118B1 - Dewatering and purification of crude pyrrolidine.

Sources

Preventing degradation of 2-Pyrrolidin-1-yl-isonicotinic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Pyrrolidin-1-yl-isonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, we address common questions and provide actionable protocols to prevent and troubleshoot potential degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sample of this compound has developed a slight yellow or brown tint over time. What could be the cause?

Discoloration is a common indicator of chemical degradation. For a molecule like this compound, which contains both a pyrrolidine ring and a pyridine core, the primary suspect for color change is oxidation. The tertiary amine within the pyrrolidine ring is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen) and light.

It is also possible that minor impurities from the synthesis are degrading. To confirm the purity of your sample, we recommend analytical testing, such as High-Performance Liquid Chromatography (HPLC), to quantify the main peak and detect any new impurity peaks.

Q2: What are the primary degradation pathways I should be concerned about for this molecule?

Based on the chemical structure of this compound, there are two principal, chemically plausible degradation pathways to consider:

  • Oxidative Degradation: The pyrrolidine moiety is susceptible to oxidation. The nitrogen atom or the adjacent carbon atoms can be oxidized, potentially leading to ring-opening or the formation of N-oxides or lactams. This is often catalyzed by atmospheric oxygen, trace metals, or exposure to light.

  • Photodegradation: The pyridine ring, an aromatic heterocycle, can absorb UV light. This absorption can lead to photochemical reactions, generating reactive intermediates like radicals that can cause the molecule to decompose.[1][2] While the specific photolytic pathway for this exact molecule is not extensively documented, it is a known degradation route for many pyridine derivatives.[3]

While less common for a crystalline solid stored under dry conditions, hydrolysis of the carboxylic acid group is theoretically possible if the compound is stored in a non-anhydrous solvent or exposed to high humidity in the presence of acidic or basic contaminants. Decarboxylation is another potential thermal degradation pathway for pyridinecarboxylic acids, though this typically requires elevated temperatures.

Q3: What are the ideal storage conditions to ensure maximum stability?

To mitigate the risks of oxidation and photodegradation, a multi-faceted storage strategy is essential. We have summarized the recommended conditions and the scientific rationale in the table below.

ParameterRecommended ConditionRationale & Causality
Temperature 2–8°CLow temperatures slow down the rate of all chemical reactions, including potential oxidative and thermal degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Replacing air with an inert gas minimizes contact with oxygen, directly inhibiting the primary oxidative degradation pathway of the pyrrolidine ring.
Light Amber Glass Vial / DarknessProtects the pyridine ring from exposure to UV and visible light, preventing the initiation of photochemical degradation reactions.[2][4]
Moisture Tightly Sealed Container with DesiccantPrevents the ingress of atmospheric moisture, which could potentially lead to hydrolysis or act as a catalyst in other degradation reactions.
Q4: I suspect my sample has degraded. How can I verify its purity and identify the degradation products?

If you suspect degradation, a systematic analytical approach is necessary. This workflow serves as a self-validating system to assess the quality of your material.

Caption: Troubleshooting workflow for suspected sample degradation.

  • Purity Assessment: Use a validated stability-indicating HPLC-UV method to determine the purity of your sample.[5][6][7] Compare the chromatogram to a reference standard or a previously analyzed batch. A decrease in the main peak area and the appearance of new peaks are strong indicators of degradation.[8]

  • Degradant Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining the molecular weights of the newly formed impurities.[9][10][11][12][13] This provides the first clues to their identities.

  • Structural Elucidation: For definitive structural information, the degradation products may need to be isolated (e.g., by preparative HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy can then be used to fully elucidate their chemical structures.[14][15][16][17][18]

Protocols for Stability Assessment

To proactively understand the stability of this compound under your specific experimental conditions, we recommend performing a forced degradation study. This involves subjecting the compound to harsh conditions to intentionally induce degradation, allowing for the rapid identification of potential degradation products and pathways.[19][20][21]

Protocol: Forced Degradation Study

This protocol is based on the principles outlined in the ICH Q1A(R2) and Q1B guidelines.[3][22][23][24][25]

Objective: To identify the likely degradation pathways for this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Calibrated oven

  • Photostability chamber (compliant with ICH Q1B, providing at least 1.2 million lux hours and 200 W h/m²)[26]

  • HPLC-UV system

  • LC-MS system

Methodology:

Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., water:acetonitrile 50:50) for each stress condition. A control sample (unstressed) should be prepared and analyzed at the same time.

  • Acid Hydrolysis:

    • Add an equal volume of 0.1 M HCl to the sample solution.

    • Store at 60°C for 24-48 hours.

    • At designated time points (e.g., 0, 4, 8, 24, 48h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Add an equal volume of 0.1 M NaOH to the sample solution.

    • Store at 60°C for 24-48 hours.

    • At designated time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Add an equal volume of 3% H₂O₂ to the sample solution.

    • Store at room temperature, protected from light, for 24-48 hours.

    • At designated time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound in a calibrated oven at 70°C for 48 hours.

    • At the end of the study, dissolve the solid and analyze by HPLC.

  • Photodegradation:

    • Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.[2][4]

    • A control sample should be wrapped in aluminum foil to shield it from light.

    • After exposure, dissolve both the exposed and control samples for HPLC analysis.

Analysis of Results: For each condition, analyze the samples by HPLC-UV. The goal is to achieve 5-20% degradation of the parent compound.[27] If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or duration. A method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other. The identity of major degradants can be further investigated using LC-MS.

Caption: Overview of the Forced Degradation Study workflow.

By implementing these storage and testing strategies, researchers can ensure the integrity of their this compound samples, leading to more reliable and reproducible experimental outcomes.

References

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-58.
  • Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • SlideShare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • SlideShare. (n.d.). Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx.
  • Atlas-mts.com. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • Taylor, A. W. (1972). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1, 277-280.
  • Piovesan, A. R., et al. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 99, 63-83.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Li, Y., & Zhao, R. (2003). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 907-924.
  • Talebpour, Z., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 83, 113-121.
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2025, August 5). Importance of LCMS in Forced Degradation Studies for new Chemical Entities.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • SlideShare. (n.d.). Degradation Analysis Using LC-MS/MS.
  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • International Journal of Pharmaceutical Sciences Review and Research. (2012, January 25). stability indicating by lc-ms method.
  • ResearchGate. (n.d.). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review.
  • PubMed. (2019, April 15). Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • Analytical Chemistry. (2019, January 23). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts.
  • Technology Networks. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Semantic Scholar. (n.d.). Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 2-Pyrrolidin-1-yl-isonicotinic Acid and Isoniazid in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison between the established first-line anti-tuberculosis drug, isoniazid, and a potential novel agent, 2-Pyrrolidin-1-yl-isonicotinic acid. As direct comparative experimental data for this compound is not yet publicly available, this document serves as a framework for its evaluation. We will delve into the known efficacy and mechanisms of isoniazid and construct a hypothesis-driven comparison for this compound based on its structural characteristics and data from related compounds. This guide is intended for researchers, scientists, and drug development professionals in the field of tuberculosis therapeutics.

Introduction: The Need for Novel Anti-Tuberculosis Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Isoniazid (INH), a cornerstone of TB therapy for decades, is a potent bactericidal agent against actively replicating mycobacteria.[2] However, its efficacy is threatened by increasing resistance, and it is associated with significant side effects, including hepatotoxicity and peripheral neuropathy.[3]

The development of new anti-TB agents with novel mechanisms of action or the ability to overcome existing resistance is crucial. Isonicotinic acid derivatives continue to be a promising area of research. This guide focuses on this compound, a compound that modifies the core isonicotinic acid structure, and compares its potential efficacy profile to that of isoniazid.

Chemical and Structural Analysis

A comparison of the chemical structures of isoniazid and this compound reveals a key difference in their functional groups attached to the pyridine ring.

  • Isoniazid (Isonicotinic acid hydrazide): Features a hydrazide (-CONHNH2) moiety. This group is critical for its pro-drug nature.

  • This compound: The hydrazide group is replaced by a pyrrolidine ring at position 2 and a carboxylic acid at position 4 of the pyridine ring.

This structural alteration can be hypothesized to significantly impact the compound's physicochemical properties, such as lipophilicity and water solubility, which in turn could affect its cell wall penetration and pharmacokinetic profile. The absence of the hydrazide group suggests a potentially different mechanism of action and toxicity profile compared to isoniazid.

Mechanism of Action: A Tale of Two Moieties

Isoniazid: A Well-Characterized Prodrug

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][4][5][6] Once activated, isoniazid forms a reactive species that, in complex with NADH, inhibits the enoyl-acyl carrier protein reductase, InhA.[1][4][6] This enzyme is essential for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[2][4][6] Inhibition of mycolic acid synthesis leads to the disruption of the cell wall and bacterial death.[6] Resistance to isoniazid commonly arises from mutations in the katG or inhA genes.[2][4]

This compound: A Hypothetical Mechanism

The mechanism of action for this compound is currently unknown. However, based on its structure, we can propose several hypotheses:

  • Direct Inhibition of a Novel Target: The compound may not be a prodrug and could directly inhibit a mycobacterial enzyme. The pyrrolidine and carboxylic acid moieties could confer affinity for a different target than InhA.

  • Alternative Activation Pathway: If it is a prodrug, it would likely require a different activation enzyme than KatG, potentially making it effective against isoniazid-resistant strains with katG mutations.

  • Inhibition of InhA via a Different Binding Mode: It is possible that it still targets InhA, as seen with other pyrrolidine-containing compounds.[1][7] However, its binding mechanism would differ from the isoniazid-NADH adduct.

Further research is necessary to elucidate the precise mechanism of action.

Comparative Efficacy and Resistance Profile

In Vitro Efficacy

The in vitro efficacy of anti-tubercular agents is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: Comparative In Vitro Efficacy Data

CompoundM. tuberculosis H37Rv MIC (µg/mL)M. tuberculosis H37Rv MIC (µM)Isoniazid-Resistant M. tuberculosis MIC
Isoniazid 0.02 - 0.06[8]0.15 - 0.44High
This compound Data not availableData not availableData not available
Related Compound: Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazideNot reported for H37Rv0.14 (against INH-resistant strain)[9][10]0.14 µM[9][10]

A related compound, isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, has shown potent activity against an isoniazid-resistant strain of M. tuberculosis with a MIC of 0.14 µM.[9][10] This suggests that modifications to the isonicotinic acid core, including the incorporation of a pyrrole-like structure, have the potential to overcome isoniazid resistance.

Resistance Profile

A key advantage of a novel compound would be its ability to circumvent existing resistance mechanisms. Since resistance to isoniazid is primarily linked to mutations in katG and inhA, a compound with a different mechanism of action or activation pathway would likely be effective against isoniazid-resistant strains.

Toxicity Profile

Isoniazid

The clinical use of isoniazid is limited by its toxicity, primarily:

  • Hepatotoxicity: Elevation of liver enzymes is common, and severe liver injury can occur.[3]

  • Peripheral Neuropathy: This is due to the interaction of isoniazid with pyridoxine (vitamin B6).[3]

This compound

The cytotoxicity of this compound has not been reported. However, the absence of the hydrazide moiety, which is implicated in the toxicity of isoniazid, suggests that this compound might have a more favorable safety profile. Cytotoxicity is typically assessed by determining the 50% cytotoxic concentration (CC50) in mammalian cell lines. A higher CC50 value indicates lower cytotoxicity.

Table 2: Comparative Cytotoxicity Data

CompoundCell LineCC50 / IC50 (µM)
Isoniazid VariousVaries depending on cell line and exposure time
This compound Data not availableData not available
Related Compound: Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazideHepG2 (human liver cells)>100[9][10]

The related compound, isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, was not cytotoxic to human liver cells at concentrations up to 100 µM, indicating a good preliminary safety profile.[9][10]

Experimental Protocols for Comparative Evaluation

To definitively compare the efficacy of this compound to isoniazid, a series of standardized in vitro experiments are required.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard for determining the MIC of anti-tubercular agents.

Protocol:

  • Preparation of Bacterial Inoculum: A culture of M. tuberculosis (e.g., H37Rv) is grown to mid-log phase and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 10^5 CFU/mL.[5]

  • Drug Dilution Series: A two-fold serial dilution of each compound (isoniazid and this compound) is prepared in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with 10% OADC.[5][6]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Growth and sterility controls are included.[6]

  • Incubation: The plates are incubated at 37°C for 7-14 days.[4][6]

  • Reading Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth.[5]

Figure 2: Workflow for the MTT cytotoxicity assay.

Conclusion

Isoniazid remains a vital tool in the fight against tuberculosis, but its limitations necessitate the search for new therapeutic agents. This compound represents a structurally novel compound that warrants investigation. Based on its chemical structure, it is plausible that this compound could have a different mechanism of action from isoniazid, potentially allowing it to overcome existing resistance mechanisms. Furthermore, the absence of the hydrazide moiety may lead to a more favorable toxicity profile.

The experimental frameworks provided in this guide offer a clear path for the in vitro evaluation of this compound. The generation of robust MIC and cytotoxicity data will be the first critical step in determining if this compound holds promise as a future anti-tuberculosis drug candidate.

References

  • Susceptibility testing of Mycobacterium tuberculosis by broth microdilution method: a rapid alternative method. Diagn Microbiol Infect Dis. 2007 Apr;57(4):447-9.
  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clin Microbiol Infect. 2020 Nov;26(11):1488-1492.
  • Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. Antimicrob Agents Chemother. 2022.
  • Evaluation of the broth microdilution methodology for susceptibility testing of Mycobacterium tuberculosis in Peru. bioRxiv. 2022.
  • Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. J Ocul Pharmacol Ther. 1995 Fall;11(3):231-9.
  • Application Notes and Protocols for Cytotoxicity Assays of Antibacterial Agent 105 on Eukaryotic Cells. BenchChem.
  • MTT (Assay protocol). Protocols.io. 2023.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Potent Antimycobacterial Activity of the Pyridoxal Isonicotinoyl Hydrazone Analog 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone: A Lipophilic Transport Vehicle for Isonicotinic Acid Hydrazide. Mol Pharmacol. 2014 Jan;85(1):79-89.
  • Cytotoxicity of 1 and Reference Compounds Expressed in Half-Maximal Inhibitory Concentration (IC50) Values (μM).
  • This compound hydrochloride. ChemicalBook.
  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. J Med Chem. 2007 Mar 22;50(6):1298-306.
  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Med Chem Res. 2012;21(7):1-20.
  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules. 2015 Oct 29;20(11):19694-709.
  • Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis. Eur J Med Chem. 2017 Jan 5;125:122-135.
  • A Review on Antitubercular Activity of Some 2-isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, N´-(E)-heteroaromatic-isonicotino-hydrazide and 1-(7-chloroquinolin-4-yl).
  • This compound - CAS:98088-04-1. J&W Pharmlab.
  • 898289-23-1|2-(Pyrrolidin-1-yl)isonicotinaldehyde. BLD Pharm.
  • A Synthetic Quinoline-Isonicotinic Acid Hydrazide Hybrid Compound as a Potent Lead Molecule Against Mycobacterium tuberculosis. ACS Infect Dis. 2024 Jun 14;10(6):2288-2302.
  • Novel isoniazid derivative as promising antituberculosis agent. Future Microbiol. 2020 Jul;15:841-850.
  • Novel isoniazid derivative as promising antituberculosis agent. Future Microbiol. 2020.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2023 May 19;28(10):4227.
  • Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Inorganics. 2024;12(1):21.
  • Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis. Antimicrob Agents Chemother. 2002 Oct;46(10):3277-83.
  • Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates. J Glob Infect Dis. 2013 Jul;5(3):92-6.
  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. 2012;4(3):930-934.
  • In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Front Chem. 2022 May 4;10:875143.
  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Pharmaceuticals (Basel). 2024 Nov 6;17(11):1428.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules. 2024 May 20;29(10):2375.
  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Front Pharmacol. 2022 Sep 15;13:995502.

Sources

A Strategic Guide to the Biological Target Validation of 2-Pyrrolidin-1-yl-isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, strategic comparison of methodologies for the biological target validation of a novel compound, using 2-Pyrrolidin-1-yl-isonicotinic acid as a case study. While the specific biological target of this molecule is not yet publicly established, its structural motifs, featuring a pyrrolidine ring and an isonicotinic acid backbone, suggest potential interactions with a range of biological targets. The pyrrolidine scaffold is a common feature in many biologically active compounds, and isonicotinic acid derivatives, such as isoniazid, are well-known for their antimicrobial properties, particularly against Mycobacterium tuberculosis through the inhibition of mycolic acid synthesis.[1][2][3][4][5]

Part 1: Initial Target Deconvolution - Identifying Potential Binding Partners

Before a target can be validated, it must be identified. This initial phase, often referred to as target deconvolution, aims to generate a list of candidate proteins that physically interact with the small molecule. A multi-pronged approach, combining direct biochemical methods with genetic and computational strategies, is crucial for casting a wide net and increasing the probability of identifying the true target.

Affinity-Based Approaches

Affinity-based methods are a cornerstone of target identification, leveraging the physical interaction between the small molecule and its protein target.[6]

Comparison of Affinity-Based Methods

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography coupled with Mass Spectrometry (AC-MS) The small molecule is immobilized on a solid support to "pull down" interacting proteins from a cell lysate. Bound proteins are then identified by mass spectrometry.Direct identification of binding partners; can be performed with complex protein mixtures.Requires chemical modification of the molecule, which may alter its binding properties; potential for non-specific binding.
Cellular Thermal Shift Assay (CETSA) This method relies on the principle that a protein's thermal stability is altered upon ligand binding. Changes in protein denaturation temperature in the presence of the compound are measured.[7]Can be performed in situ in cells and tissues, preserving the native protein conformation and cellular environment; does not require compound modification.May not be suitable for all targets; requires sensitive and specific antibodies or mass spectrometry for detection.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Immobilization of this compound:

    • Synthesize an analog of the compound with a linker arm suitable for covalent attachment to a resin (e.g., NHS-activated sepharose).

    • Incubate the modified compound with the resin to achieve covalent coupling.

    • Wash the resin extensively to remove any non-covalently bound compound.

  • Protein Pull-Down:

    • Prepare a cell lysate from a relevant cell line or tissue.

    • Incubate the lysate with the compound-coupled resin to allow for protein binding.

    • As a negative control, incubate the lysate with an unconjugated resin.

  • Elution and Protein Identification:

    • Wash the resin with a series of buffers of increasing stringency to remove non-specific binders.

    • Elute the specifically bound proteins, for example, by changing the pH or by competitive elution with the free compound.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Genetic and Computational Approaches

Genetic and computational methods provide an indirect yet powerful means of identifying potential targets by observing the cellular consequences of gene modulation or by predicting interactions based on chemical structure.

Comparison of Genetic and Computational Methods

MethodPrincipleAdvantagesDisadvantages
RNA Interference (RNAi) Screening A library of small interfering RNAs (siRNAs) is used to systematically knock down the expression of individual genes. Changes in cellular sensitivity to the compound upon gene knockdown can implicate the corresponding protein in the compound's mechanism of action.[6][8]High-throughput capability; provides functional evidence of a target's involvement.Off-target effects of siRNAs can lead to false positives; incomplete knockdown can lead to false negatives.
Computational Target Prediction In silico methods use algorithms to predict potential protein targets based on the chemical structure of the small molecule and its similarity to compounds with known targets.[9][10]Rapid and cost-effective; can generate hypotheses for further experimental testing.Predictions are not always accurate and require experimental validation; may be biased towards well-characterized target families.

Workflow for Target Identification

G cluster_0 Target Deconvolution Compound 2-Pyrrolidin-1-yl- isonicotinic acid AC_MS Affinity Chromatography- Mass Spectrometry Compound->AC_MS CETSA Cellular Thermal Shift Assay Compound->CETSA RNAi RNAi Screening Compound->RNAi Computational Computational Prediction Compound->Computational Candidate_Targets List of Candidate Biological Targets AC_MS->Candidate_Targets CETSA->Candidate_Targets RNAi->Candidate_Targets Computational->Candidate_Targets

Caption: A generalized workflow for the initial identification of candidate biological targets for a novel small molecule.

Part 2: Rigorous Target Validation - Confirming the Link Between Target and Phenotype

Once a list of candidate targets has been generated, the next critical phase is to validate which of these is the true biological target responsible for the observed cellular or physiological effects of this compound. This involves a combination of in vitro and in vivo studies to establish a causal link.[7][11]

In Vitro Validation

In vitro validation techniques are essential for confirming direct engagement of the compound with the target protein and for characterizing the functional consequences of this interaction.[12][13]

Comparison of In Vitro Validation Methods

MethodPrincipleAdvantagesDisadvantages
Recombinant Protein-Based Assays The purified recombinant target protein is used to directly measure binding affinity (e.g., Surface Plasmon Resonance - SPR) or enzymatic activity in the presence of the compound.Provides direct evidence of target engagement; allows for precise determination of binding kinetics and inhibitory constants.May not fully recapitulate the cellular context; requires production of pure, active protein.
Cell-Based Target Engagement Assays These assays measure the interaction of the compound with its target within a cellular environment. Examples include NanoBRET™ and other proximity-based assays.Confirms target engagement in a more physiologically relevant setting; can be adapted for high-throughput screening.Can be technically challenging to develop; may be influenced by cellular factors other than direct target binding.
Genetic Manipulation (e.g., CRISPR/Cas9) The gene encoding the candidate target is knocked out or mutated in a cell line. The effect of this genetic perturbation on the cellular response to the compound is then assessed.[14]Provides strong evidence for the target's role in mediating the compound's effects; allows for the study of specific protein domains or mutations.Can be time-consuming; potential for off-target effects of gene editing.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

  • Protein Immobilization:

    • Covalently immobilize the purified recombinant candidate protein onto a sensor chip surface.

  • Binding Measurement:

    • Flow a series of concentrations of this compound over the sensor chip.

    • Measure the change in the refractive index at the sensor surface as the compound binds to and dissociates from the immobilized protein.

  • Data Analysis:

    • Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

In Vivo Validation

In vivo studies are the ultimate test of target validation, as they assess the compound's effects in a whole organism, providing insights into its therapeutic potential and potential liabilities.[15][16][17]

Comparison of In Vivo Validation Models

ModelApplicationAdvantagesDisadvantages
Zebrafish Models Rapid in vivo screening for toxicity and efficacy; useful for studying developmental processes.[14]High-throughput screening capabilities; optical transparency allows for real-time imaging.May not always be predictive of mammalian physiology.
Mouse Models (e.g., Xenografts, Genetically Engineered Models) Considered a reliable system for confirming potential targets, especially in oncology and other diseases.[7]High physiological relevance to humans; allows for the study of complex disease processes.Expensive and time-consuming; ethical considerations.

Workflow for Target Validation

G cluster_1 Target Validation Candidate_Targets List of Candidate Biological Targets In_Vitro In Vitro Validation (SPR, Cell-Based Assays, CRISPR) Candidate_Targets->In_Vitro In_Vivo In Vivo Validation (Zebrafish, Mouse Models) Candidate_Targets->In_Vivo Validated_Target Validated Biological Target In_Vitro->Validated_Target In_Vivo->Validated_Target

Caption: A streamlined workflow for the validation of a candidate biological target using a combination of in vitro and in vivo methods.

Part 3: Data Synthesis and Building a Case for the Biological Target

The validation of a biological target is not the result of a single experiment but rather the culmination of evidence from multiple, orthogonal approaches. A strong case for this compound's biological target would be supported by:

  • Direct Binding: Demonstrating a direct and specific interaction between the compound and the target protein with a biologically relevant affinity.

  • Target Engagement in Cells: Showing that the compound engages its target in a cellular context at concentrations that correlate with its phenotypic effects.

  • Functional Modulation: Establishing that the compound's modulation of the target's activity (e.g., inhibition of an enzyme) leads to the observed cellular response.

  • Genetic Evidence: Confirming that genetic perturbation of the target (e.g., knockout or mutation) phenocopies or alters the cellular response to the compound.

  • In Vivo Efficacy: Demonstrating that the compound's therapeutic effect in an animal model is dependent on its interaction with the target.

Hypothetical Signaling Pathway

G Compound 2-Pyrrolidin-1-yl- isonicotinic acid Target_Protein Validated Target (e.g., Kinase X) Compound->Target_Protein Inhibition Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Effector->Cellular_Response

Caption: A hypothetical signaling pathway illustrating how this compound might exert its effect through the inhibition of a validated target protein.

Conclusion

The identification and validation of a small molecule's biological target is a multifaceted and rigorous process that is fundamental to modern drug discovery.[6] For a novel compound like this compound, a systematic and multi-pronged approach, as outlined in this guide, is essential for confidently elucidating its mechanism of action. By combining direct biochemical, cellular, genetic, and in vivo methodologies, researchers can build a compelling case for a specific biological target, thereby paving the way for further preclinical and clinical development. This strategic integration of diverse experimental approaches ensures a high degree of scientific confidence and significantly increases the probability of success in the long and challenging journey of drug development.

References

  • Sygnature Discovery.
  • University College London (UCL).
  • PubMed. In Vivo Target Validation Using Biological Molecules in Drug Development. [Link]
  • PubMed. Identifying and validating novel targets with in vivo disease models: guidelines for study design. [Link]
  • Creative Biolabs.
  • Labtoo.
  • ZeClinics. Target Validation with Zebrafish in Drug Discovery. [Link]
  • ResearchGate. Combining experimental strategies for successful target deconvolution. [Link]
  • ResearchGate.
  • Chemspace.
  • Cellomatics Biosciences.
  • Eurofins Discovery.
  • ACS Publications. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. [Link]
  • PubMed. A novel approach for target deconvolution from phenotype-based screening using knowledge graph. [Link]
  • Biognosys. Drug Target Deconvolution. [Link]
  • ResearchGate. Illustration of the method used for target deconvolution. [Link]
  • National Center for Biotechnology Information (NCBI). Target deconvolution techniques in modern phenotypic profiling. [Link]
  • National Center for Biotechnology Information (NCBI). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA)
  • Frontiers. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. [Link]
  • PubMed. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. [Link]
  • Dr.Oracle. What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? [Link]
  • SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Anti-Inflammatory Activity of 2-Pyrrolidin-1-yl-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the hypothesized anti-inflammatory activity of 2-Pyrrolidin-1-yl-isonicotinic acid (referred to herein as Compound P) with the well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel anti-inflammatory agents.

The core principle of this guide is to illustrate a robust scientific approach to establishing an in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[1][2] Establishing such a correlation is a critical step in modern drug development, as it can streamline formulation optimization, support biowaivers, and reduce the need for extensive human studies.[1][3][4][5]

Introduction to this compound (Compound P)

This compound is a novel chemical entity featuring a pyrrolidine ring fused to an isonicotinic acid backbone. Isonicotinic acid derivatives have been explored for a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[6][7][8] Notably, isonicotinic acid is the core structure of isoniazid, a frontline antitubercular drug that inhibits mycolic acid synthesis.[9][10][11] The pyrrolidine scaffold is also a common motif in bioactive molecules with diverse pharmacological properties, including anti-inflammatory and analgesic activities.[12][13][14]

Given these structural precedents, we hypothesize that Compound P possesses anti-inflammatory properties. This guide outlines a series of in vitro and in vivo experiments designed to test this hypothesis and benchmark its performance against Ibuprofen.

In Vitro Activity Assessment

The initial phase of our investigation focuses on cell-free and cell-based assays to determine the direct inhibitory effects of Compound P on key targets in the inflammatory cascade.

Cyclooxygenase (COX) Enzyme Inhibition Assay

Rationale: A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. We will assess the inhibitory activity of Compound P against both COX-1 and COX-2 isoforms to determine its potency and selectivity.

Protocol:

  • Preparation of Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe are prepared in a suitable buffer.

  • Compound Incubation: A range of concentrations of Compound P and Ibuprofen are pre-incubated with the COX enzymes.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin G2 is measured colorimetrically using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Hypothetical Comparative Data:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound P 25.31.814.1
Ibuprofen 11.235.50.3

Interpretation: The hypothetical data suggests that Compound P is a potent and selective COX-2 inhibitor, which could imply a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs like Ibuprofen.

Reactive Oxygen Species (ROS) Inhibition Assay

Rationale: The overproduction of reactive oxygen species (ROS) by immune cells contributes to inflammation and tissue damage.[6] This assay evaluates the ability of Compound P to suppress ROS production in stimulated human whole blood.

Protocol:

  • Blood Collection: Fresh human whole blood is collected from healthy volunteers.

  • Compound Incubation: Diluted blood is incubated with varying concentrations of Compound P or Ibuprofen.

  • Stimulation: Serum-opsonized zymosan (SOZ) is added to stimulate the oxidative burst.

  • Chemiluminescence Detection: Luminol, a chemiluminescent probe, is added, and the light emission resulting from ROS production is measured using a luminometer.

  • Data Analysis: The IC50 values are determined from the inhibition curves.

Hypothetical Comparative Data:

CompoundROS Inhibition IC50 (µg/mL)
Compound P 3.5 ± 0.2
Ibuprofen 11.2 ± 1.9[6]

Interpretation: This hypothetical result indicates that Compound P is a more potent inhibitor of ROS production than Ibuprofen in this assay, suggesting a strong antioxidant component to its anti-inflammatory activity.

In Vivo Efficacy Assessment

Following promising in vitro results, the next logical step is to evaluate the anti-inflammatory efficacy of Compound P in a relevant animal model.

Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and well-validated acute inflammation model used to assess the in vivo efficacy of anti-inflammatory drugs. Carrageenan injection induces a localized inflammatory response characterized by edema (swelling).

Protocol:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions.

  • Compound Administration: Rats are orally administered with either vehicle, Compound P (at various doses), or Ibuprofen (as a positive control) one hour before carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated group.

Hypothetical Comparative Data:

Treatment GroupDose (mg/kg)Maximum Edema Inhibition (%) at 3 hours
Vehicle -0
Compound P 1035.2
Compound P 3058.7
Compound P 10072.4
Ibuprofen 10065.8

Interpretation: The hypothetical in vivo data demonstrates that Compound P exhibits dose-dependent anti-inflammatory activity and, at a dose of 100 mg/kg, is more effective than Ibuprofen in reducing carrageenan-induced paw edema.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data. A Level A correlation, which represents a point-to-point relationship between the in vitro dissolution/release rate and the in vivo absorption rate, is the highest level of correlation.[2][5]

Conceptual IVIVC Workflow:

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Model Development invitro_dissolution In Vitro Dissolution Studies (Different Formulations) deconvolution Deconvolution of PK Data (Calculate In Vivo Absorption) invitro_dissolution->deconvolution Input invitro_activity In Vitro Activity Assays (e.g., COX-2 IC50) invivo_pd Pharmacodynamic Studies (e.g., Paw Edema Inhibition) invitro_activity->invivo_pd Correlates with Efficacy invivo_pk Pharmacokinetic Studies (Plasma Concentration vs. Time) invivo_pk->deconvolution correlation_model Mathematical Correlation (In Vitro Dissolution vs. In Vivo Absorption) deconvolution->correlation_model validation Model Validation correlation_model->validation Predictive Model COX2_Pathway cluster_cell Inflammatory Cell stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) pla2 Phospholipase A2 (PLA2) stimuli->pla2 Activates membrane Cell Membrane phospholipids Membrane Phospholipids aa Arachidonic Acid (AA) phospholipids->aa Releases pla2->phospholipids Acts on cox2 COX-2 Enzyme aa->cox2 Substrate for pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs Substrate for prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgs->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation Mediates compound_p Compound P (Selective COX-2 Inhibitor) compound_p->cox2 Inhibits

Caption: Simplified COX-2 signaling pathway in inflammation.

Conclusion

This comparative guide outlines a structured approach to evaluating the anti-inflammatory potential of a novel compound, this compound, against a standard drug, Ibuprofen. The hypothetical data presented suggests that Compound P could be a promising anti-inflammatory agent with a potentially favorable safety profile due to its selective COX-2 inhibition. The described methodologies for in vitro and in vivo testing provide a robust framework for preclinical assessment and for establishing a meaningful in vitro-in vivo correlation, which is invaluable for accelerating drug development.

References

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025). Vertex AI Search.
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). World Journal of Advanced Research and Reviews.
  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media.
  • Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. (2014). Pharma Models.
  • In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central.
  • Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. (2021). Medicinal Chemistry Research.
  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central.
  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021). PubMed Central.
  • Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. PubMed.
  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2011). Medicinal Chemistry Research.
  • Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflamm
  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015). PubMed.
  • Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents. (2017). PubMed.
  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020).
  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? (2025). Dr.Oracle.
  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). Al-Mustansiriyah Journal of Science.
  • Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflamm

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays for Pyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidine Scaffold and the Quest for Reliable Data

The pyrrolidine ring is a cornerstone of modern medicinal chemistry. This five-membered nitrogen heterocycle is a privileged scaffold, forming the core of numerous natural products, pharmacologically active agents, and FDA-approved drugs.[1][2][3] Its value lies in its three-dimensional structure, which allows for efficient exploration of pharmacophore space and stereochemical diversity—critical features for specific and potent interactions with biological targets.[4][5] Pyrrolidine derivatives have shown a vast range of activities, including anticancer, antiviral, anti-inflammatory, and enzyme inhibition properties.[1][2]

However, the journey from a promising pyrrolidine compound in a flask to a validated drug candidate is paved with rigorous biological testing. Every successful drug discovery campaign begins with the right assay—one that is not only relevant to the biological question but is also robust and, most critically, reproducible.[6] The well-documented "reproducibility crisis" in preclinical research underscores the imperative for meticulously developed and validated assays.[6] This guide provides a comparative analysis of common biological assays used to characterize pyrrolidine compounds, focusing on the key sources of variability and offering field-proven insights to enhance reproducibility.

Chapter 1: A Comparative Overview of Key Biological Assays

The selection of a biological assay is a pivotal decision driven by the compound's hypothesized mechanism of action. For pyrrolidine compounds, which engage a wide array of targets, several assay types are commonly employed. These range from measuring broad cytotoxic effects to quantifying inhibition of a specific enzyme. The choice of assay inherently dictates the sources of potential variability.

Cell Viability and Cytotoxicity Assays

These assays are often the first step in profiling a new compound library. They provide a global assessment of a compound's effect on cell health.

  • Principle of Comparison: The primary difference between these assays lies in what they measure: metabolic activity (a proxy for viability), ATP levels (an indicator of viable cells), or membrane integrity (a marker of cytotoxicity/cell death).[7]

  • Data Summary:

Assay TypePrincipleThroughputKey Sources of VariabilityExpert Insight & Causality
MTT/XTT/MTS Reduction of tetrazolium salts by mitochondrial dehydrogenases in metabolically active cells.[8]High- Compound interference with formazan crystal absorbance.- Changes in cellular metabolic state unrelated to viability.- Incubation time (signal can plateau or decline).[7]The reliance on enzymatic activity means any compound affecting mitochondrial respiration, independent of cytotoxicity, can create artifacts. Always confirm hits with an orthogonal method.
LDH Release Measures lactate dehydrogenase (LDH) released from cells with compromised plasma membranes.[8]High- High background from serum in media.- Short enzyme half-life in conditioned media.- Measures a late-stage event in cell death.LDH is a "snapshot" assay measuring an event (membrane rupture) that has already occurred.[7] Its reproducibility is highly dependent on consistent timing of measurement post-treatment.
ATP-Based (e.g., CellTiter-Glo®) Quantifies ATP, which is present in metabolically active cells and rapidly degrades upon cell death.[9][10]High- Temperature fluctuations affecting luciferase activity.- Compound interference with luciferase enzyme.- Short signal half-life (requires prompt reading).[7]ATP assays are generally more sensitive and have better reproducibility than MTT for low cell numbers.[9][10] The rapid loss of ATP upon cell death provides a more immediate and direct measure of viability compared to the slower metabolic decline measured by MTT.
Target-Specific Assays: Enzyme Inhibition & Receptor Binding

For pyrrolidine compounds designed with a specific target in mind (e.g., DPP-IV inhibitors, kinase inhibitors), target-specific assays are essential.[1][2]

  • Principle of Comparison: Enzyme assays measure the modulation of catalytic activity, while binding assays directly quantify the physical interaction between the compound and its target protein.

  • Data Summary:

Assay TypePrincipleThroughputKey Sources of VariabilityExpert Insight & Causality
Enzyme Inhibition Measures the rate of product formation or substrate depletion in the presence of an inhibitor.Medium-High- Substrate/Enzyme concentration drift.- Buffer pH and temperature.[11] - Product inhibition or substrate depletion over time.[12]Reproducibility hinges on maintaining initial velocity conditions. Assays must be run where the reaction rate is linear with time and enzyme concentration. Failure to do so is a primary source of non-reproducible IC50 values.[13]
Receptor Binding Quantifies the binding of a (typically radiolabeled or fluorescent) ligand to a receptor in the presence of a competing compound.Medium-High- Non-specific binding of the ligand to surfaces or other proteins.[14][15][16] - Failure to reach binding equilibrium.[15] - Inaccurate determination of protein concentration.Non-specific binding is the chief antagonist of reproducibility in these assays.[14] It creates high background noise, shrinking the assay window. Meticulous optimization of blocking agents and buffer composition is non-negotiable.

Chapter 2: Protocol Deep Dive - A Self-Validating Workflow for an Enzyme Inhibition Assay

To illustrate the principles of building a reproducible assay, let's design a workflow for screening pyrrolidine compounds against a hypothetical protease. This protocol is designed to be self-validating by incorporating critical controls at every stage.

Experimental Workflow: Protease Inhibition Assay

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_controls 3. Embedded Controls cluster_analysis 4. Data Analysis P1 QC of Enzyme Stock (Activity & Purity Check) A1 Dispense Assay Buffer & Enzyme to Plate P1->A1 P2 QC of Substrate Stock (Concentration & Purity) A3 Initiate Reaction (Add Substrate) P2->A3 P3 Compound Plate Preparation (Serial Dilutions in DMSO) A2 Pre-incubation (Enzyme + Inhibitor) P3->A2 A1->A2 A2->A3 A4 Kinetic Read (Fluorescence, 30 min) A3->A4 D1 Calculate Initial Velocity (Slope of Linear Phase) A4->D1 C1 Negative Control (DMSO Vehicle, 0% Inhibition) D2 Normalize Data to Controls (% Inhibition) C1->D2 C2 Positive Control (Known Inhibitor, 100% Inhibition) C2->D2 C3 No-Enzyme Control (Substrate Autohydrolysis) C3->D1 D1->D2 D3 Calculate Z'-Factor (Assay Quality Metric) D2->D3 D4 Fit Dose-Response Curve (4-Parameter Logistic) D2->D4

Caption: Self-validating workflow for a protease inhibition assay.

Step-by-Step Methodology & Causality
  • Reagent Qualification (Nodes P1, P2):

    • Step: Before starting any screen, qualify new batches of enzyme and substrate. For the enzyme, confirm its specific activity. For the substrate, verify its concentration via absorbance.

    • Causality: Batch-to-batch variation in reagent quality is a leading cause of long-term assay drift.[17] An enzyme with lower-than-expected activity will shift IC50 values and may reduce the assay window, compromising reproducibility.

  • Compound Plate Preparation (Node P3):

    • Step: Perform serial dilutions of pyrrolidine compounds in 100% DMSO. Then, use an acoustic dispenser or automated liquid handler to transfer nanoliter volumes into the assay plate.

    • Causality: Manual pipetting is a major source of error, especially with viscous solvents like DMSO.[14][18] Automation minimizes this variability. Keeping the final DMSO concentration consistent and low (typically <1%) across all wells is critical to prevent solvent-induced changes in enzyme activity.

  • Assay Execution (Nodes A1-A4):

    • Step 1 (A1-A2): Dispense assay buffer and enzyme into the plate. Add the compound and pre-incubate for 15-30 minutes.

    • Causality: Pre-incubation allows the compound to bind to the enzyme and reach equilibrium. This is especially important for slow-binding inhibitors, where skipping this step will lead to an underestimation of potency.

    • Step 2 (A3-A4): Initiate the reaction by adding the substrate. Immediately begin reading the plate kinetically on a plate reader.

    • Causality: A kinetic read (multiple measurements over time) is superior to a single endpoint read. It allows you to verify that you are measuring the initial reaction velocity and helps identify artifacts like fluorescent compounds or precipitates that can cause a sudden signal jump.[12]

  • Data Analysis & Quality Control (Nodes D1-D3):

    • Step: From the kinetic data, determine the linear reaction rate (velocity) for each well. Normalize the data using the mean of the positive (100% inhibition) and negative (0% inhibition) controls. Calculate the Z'-factor for each plate.

    • Causality: The Z'-factor is a statistical measure of assay quality, comparing the signal window to the data variation. An assay with a Z'-factor between 0.5 and 1.0 is considered robust and suitable for high-throughput screening.[19] Routinely monitoring the Z'-factor ensures that plate-to-plate and day-to-day performance is consistent.

Chapter 3: Mechanism of Action - A Signaling Pathway Perspective

Many pyrrolidine-based compounds are designed as competitive inhibitors. Understanding the mechanism of inhibition is crucial for interpreting assay results and predicting in vivo efficacy.

Competitive Enzyme Inhibition

In this model, the inhibitor (I) competes with the natural substrate (S) for binding to the enzyme's active site (E).

G cluster_main Competitive Inhibition cluster_key Key E Enzyme (E) S Substrate (S) I Inhibitor (I) (Pyrrolidine Cmpd) ES Enzyme-Substrate Complex (ES) EI Enzyme-Inhibitor Complex (EI) (Inactive) P Product (P) k1 S Binding k_1 S Dissociation kcat Catalysis kon I Binding koff I Dissociation

Caption: Signaling pathway for competitive enzyme inhibition.

A key feature of competitive inhibition is that its effect can be overcome by increasing the substrate concentration.[13] This has profound implications for assay reproducibility. If the substrate concentration in your assay is not precisely controlled, or if it depletes significantly during the reaction, the apparent potency (IC50) of a competitive inhibitor will vary. This is why running assays at or below the substrate's Michaelis-Menten constant (Km) is often recommended for detecting competitive inhibitors, as the assay is more sensitive to their effects under these conditions.[13]

Chapter 4: Best Practices for Achieving Assay Reproducibility

Achieving reproducible data is not the result of a single action, but a systematic commitment to quality control. The following diagram illustrates the interdependent factors that form the foundation of a robust assay.

G cluster_reagents Reagents cluster_protocol Protocol cluster_instrumentation Instrumentation cluster_analysis Data Analysis center Reproducible Results R1 Consistent Source & Lot center->R1 R2 Batch QC/ Validation center->R2 R3 Proper Storage & Handling center->R3 P1 Detailed SOPs center->P1 P2 Controlled Variables (Temp, Time, Conc.) center->P2 P3 Embedded Controls center->P3 I1 Regular Calibration center->I1 I2 Performance Verification center->I2 I3 Automated Liquid Handlers center->I3 A1 Standardized Templates center->A1 A2 Statistical QC (Z'-factor) center->A2 A3 Objective Outlier Removal center->A3

Caption: Foundational pillars for ensuring reproducible assay results.

Key Takeaways:

  • Standardize Everything: From reagents and standard operating procedures (SOPs) to data analysis templates, standardization is the enemy of variability.

  • Embrace Automation: Where possible, replace manual pipetting with automated liquid handlers to improve precision and accuracy.[18]

  • Validate, Don't Assume: Never assume a new batch of reagent or a new instrument will perform identically to the old one. Qualification and validation are continuous processes.[20]

  • Question Your Data: Use statistical tools like the Z'-factor to objectively monitor assay health.[19] A failing Z'-factor is an early warning that a component of the system has changed.

Conclusion

The biological characterization of novel pyrrolidine compounds is a complex, multi-faceted process. Reproducibility is not an accident; it is the result of intentional design, meticulous execution, and a deep understanding of the assay's principles and pitfalls. By selecting the appropriate assay for the biological question, building in self-validating controls, understanding the compound's mechanism of action, and adhering to rigorous best practices, researchers can generate high-quality, reliable data. This commitment to scientific integrity is what ultimately allows the most promising compounds to be identified and advanced, bringing novel therapeutics one step closer to the patients who need them.

References

  • Tahtouh, T. (2009). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.
  • eBooks.com. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals.
  • Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.
  • Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Sittampalam, G. S., et al. (2019). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. ASSAY and Drug Development Technologies.
  • Petty, R. D., et al. (1995). Comparison of MTT and ATP-based assays for the measurement of viable cell number. Journal of Bioluminescence and Chemiluminescence.
  • Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals (Basel).
  • Vipergen. (2024). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Chen, T. (Ed.). (2009). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.
  • Petty, R. D., et al. (1995). Comparison of MTT and ATP-based assays for the measurement of viable cell number. Journal of Bioluminescence and Chemiluminescence.
  • BioProcess International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems.
  • Horman, S., et al. (2015). Challenges and Opportunities Toward Enabling Phenotypic Screening of Complex and 3D Cell Models. Future Medicinal Chemistry.
  • Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
  • ResearchGate. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters.
  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery.
  • EDRA S.p.A. (n.d.). A Practical Approach to Biological Assay Validation.
  • Charlton, S. J. (2009). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology.
  • BioPharm International. (2019). Essentials in Bioassay Development.
  • Schweitzer, B., et al. (2010). Small Molecule Selectivity and Specificity Profiling Using Functional Protein Microarrays. Methods in Molecular Biology.
  • Drug Target Review. (2018). Expert view: Challenges in drug discovery screening.
  • Beck, B., et al. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Assay Guidance Manual.
  • Prolytix. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results.
  • Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters.
  • Tipton, K., & Davey, G. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.
  • DeSimone, R. W. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
  • Thorne, N., et al. (2010). Considerations for the design and reporting of enzyme assays in high-throughput screening applications. Current Protocols in Pharmacology.
  • Horman, S., et al. (2015). Challenges & Opportunities Toward Enabling Phenotypic Screening of Complex & Three-Dimensional Cell Models. Future Medicinal Chemistry.
  • Foley, T. L., et al. (2018). The Resurrection of Phenotypic Drug Discovery. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Reproducibility of cell-based assay.
  • Moffat, J. G., et al. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery.
  • Swainston, N., et al. (2021). On the reproducibility of enzyme reactions and kinetic modelling. Perspectives in Science.
  • Grant, S. K. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.

Sources

A Comparative Guide to the Antimicrobial Spectrum of Nicotinic vs. Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless search for novel antimicrobial agents, the pyridine carboxylic acids—specifically the structural isomers nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid)—present a fascinating case study in structure-activity relationships. The seemingly minor shift of a carboxyl group from the 3- to the 4-position on the pyridine ring dramatically alters the antimicrobial spectrum of their respective derivatives. This guide provides an in-depth comparison of these two classes of compounds, synthesizing experimental data to illuminate their distinct antimicrobial profiles and underlying mechanisms, thereby offering a strategic perspective for future drug development.

The isonicotinic acid derivative, isoniazid, is a cornerstone of tuberculosis treatment, known for its potent but narrow-spectrum activity.[1][2][3] In contrast, derivatives of nicotinic acid have been explored for a broader range of applications, showing activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6] Understanding the causal links between their isomeric structures and their biological targets is paramount for designing next-generation antimicrobials.

The Isomeric Difference: A Structural Overview

The fundamental difference between nicotinic and isonicotinic acid lies in the position of the carboxyl group on the pyridine ring. This seemingly subtle change has profound implications for the molecule's electronic distribution, steric profile, and ability to bind to specific biological targets.

G cluster_nicotinic Nicotinic Acid (Pyridine-3-carboxylic acid) cluster_isonicotinic Isonicotinic Acid (Pyridine-4-carboxylic acid) Nicotinic Nicotinic Isonicotinic Isonicotinic

Caption: Core structures of Nicotinic and Isonicotinic Acid.

The Antimicrobial Spectrum of Isonicotinic Acid Derivatives

The antimicrobial story of isonicotinic acid is dominated by its most famous derivative: isonicotinic acid hydrazide (Isoniazid or INH) .

Primary Spectrum: Potent and Specific Anti-Mycobacterial Activity

Isoniazid is a first-line medication for the treatment of tuberculosis, exhibiting potent bactericidal activity against Mycobacterium tuberculosis.[1][3] However, its spectrum is remarkably narrow, with limited to no activity against most other bacteria. This high degree of specificity is a direct result of its unique mechanism of action.

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug, meaning it requires activation within the target pathogen.[2][7] This multi-step process is a classic example of targeted drug action and is key to its specificity:

  • Uptake and Activation: Isoniazid passively diffuses into the mycobacterial cell.

  • Enzymatic Conversion: Inside the bacterium, the catalase-peroxidase enzyme KatG converts isoniazid into its active form, an isonicotinic acyl radical.[1][2]

  • Target Inhibition: This radical covalently binds to nicotinamide adenine dinucleotide (NAD+) to form a nicotinoyl-NAD adduct.[1] This complex then potently inhibits the NADH-dependent enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase-II (FAS-II) system.[7]

  • Cell Wall Disruption: The FAS-II system is responsible for synthesizing mycolic acids, the long-chain fatty acids that are critical and unique components of the mycobacterial cell wall.[1][7] By blocking their synthesis, isoniazid effectively disrupts cell wall integrity, leading to cell death.[8]

G Isoniazid Isoniazid (Prodrug) KatG Mycobacterial KatG Enzyme Isoniazid->KatG Activation Active_Radical Isonicotinic Acyl Radical KatG->Active_Radical Adduct Nicotinoyl-NAD Adduct Active_Radical->Adduct NAD NAD+ NAD->Adduct InhA InhA Enzyme (FAS-II System) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Essential for InhA->Mycolic_Acid Blocks Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Required for Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption leads to

Caption: Mechanism of Action for Isoniazid.

While some research has explored other isonicotinic acid derivatives for broader antimicrobial activity against strains like S. aureus and E. coli, the primary strength of this class remains its potent anti-mycobacterial effect.[9][10][11]

The Antimicrobial Spectrum of Nicotinic Acid Derivatives

In contrast to their isonicotinic counterparts, derivatives of nicotinic acid (also known as niacin or Vitamin B3) exhibit a much broader, albeit generally less potent, spectrum of antimicrobial activity. The absence of a specific target analogous to the mycolic acid pathway in a wide range of bacteria means their mechanisms are more varied.

Spectrum: Broad Activity Against Bacteria and Fungi

Numerous studies have synthesized and evaluated nicotinic acid derivatives, particularly acylhydrazones and nicotinamides, demonstrating activity against:

  • Gram-Positive Bacteria: Significant activity has been reported against strains like Staphylococcus aureus (including MRSA) and Bacillus subtilis.[5][6]

  • Gram-Negative Bacteria: Some derivatives show inhibitory effects against Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli.[4][12]

  • Fungi: Activity has also been observed against fungi, particularly from the genus Candida.[5]

The mechanism of action for these derivatives is not as clearly defined as for isoniazid and is likely multi-faceted, potentially involving disruption of cellular metabolism, enzyme inhibition, or compromising cell membrane integrity.[13]

Quantitative Comparison: Minimum Inhibitory Concentration (MIC) Data

The following table summarizes representative MIC data from the literature to provide a quantitative comparison of the antimicrobial spectra. It is crucial to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Derivative Class Specific Compound Example Target Microorganism MIC (µg/mL) Reference
Isonicotinic Acid IsoniazidMycobacterium tuberculosis H37Rv0.02 - 0.2[1]
Isonicotinic Acid Isonicotinic acid N'-tetradecanoyl-hydrazideMycobacterium tuberculosis H37Rv<6.25[14]
Isonicotinic Acid Hydrazone DerivativeStaphylococcus aureus ATCC 91448[11]
Isonicotinic Acid Hydrazone DerivativeEscherichia coli ATCC 872614[11]
Nicotinic Acid Acylhydrazone Derivative 4fStaphylococcus aureus ATCC 65387.81[6]
Nicotinic Acid Acylhydrazone Derivative 4fBacillus subtilis ATCC 66337.81[6]
Nicotinic Acid Nicotinamide Hydrazide NC 3Pseudomonas aeruginosa ATCC 27853~4.8 (0.016 mM)[15]
Nicotinic Acid Nicotinamide Hydrazide NC 3Klebsiella pneumoniae NCIMB 9111~4.8 (0.016 mM)[15]

Analysis of Data:

  • The data clearly illustrates the exceptional potency of isoniazid against M. tuberculosis, with MIC values orders of magnitude lower than those observed for other derivatives against common bacteria.

  • While some isonicotinic acid hydrazones show activity against S. aureus and E. coli, their potency is significantly less than that of standard antibiotics.[11]

  • Nicotinic acid derivatives demonstrate a broader spectrum, with some compounds showing promising activity against both Gram-positive and Gram-negative bacteria at low microgram-per-milliliter concentrations.[4][6]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the trustworthiness and reproducibility of antimicrobial susceptibility data, a standardized protocol is essential. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are observed for visible growth (turbidity). The MIC is the lowest concentration where no growth is observed.

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve the synthesized derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the stock solution (appropriately diluted in broth) to well 1.

  • Serial Dilution:

    • Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this two-fold serial dilution process from well 2 to well 10.

    • Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a suspension of the target microorganism in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can also be used to aid in determining viability.

G Start Start: Prepare Stock Solution of Compound Prepare_Plate Dispense Broth into 96-Well Plate Start->Prepare_Plate Serial_Dilution Perform 2-Fold Serial Dilution of Compound Prepare_Plate->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_Results Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC Determination via Broth Microdilution.

Conclusion and Future Directions

The positional isomerism between nicotinic and isonicotinic acid provides a compelling illustration of structure-driven antimicrobial specificity.

  • Isonicotinic acid derivatives , exemplified by isoniazid, leverage a highly specific mechanism of action involving prodrug activation to inhibit mycolic acid synthesis. This results in potent but narrow-spectrum activity, primarily confined to mycobacteria.

  • Nicotinic acid derivatives lack this specific target and thus exhibit a broader, more varied antimicrobial profile against a range of common bacteria and fungi, though generally with lower potency than specialized antibiotics.

For drug development professionals, this comparison underscores a critical strategic choice. The isonicotinic acid scaffold remains a promising starting point for developing novel anti-mycobacterial agents, potentially overcoming existing resistance mechanisms.[14][16] Conversely, the nicotinic acid scaffold offers a platform for developing broad-spectrum antimicrobials, where further optimization could enhance potency and target specificity.[4][6] Future research should focus on synthesizing hybrid molecules or exploring novel derivatives to harness the unique chemical properties of each isomer for targeted therapeutic applications.

References

  • Wikipedia. (2024). Isoniazid.
  • Herman, L. & Siccardi, M. (2024). Isoniazid. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing.
  • Patsnap Synapse. (2024). What is the mechanism of Isoniazid?.
  • Slideshare. (n.d.). INH drug 'Isoniazid'.
  • Narasimhan, B., et al. (2012). Isonicotinic acid hydrazide derivatives: synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1451-1470.
  • Stojkovic, S., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3848.
  • ResearchGate. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • Saeed, A., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity.
  • Narasimhan, B., et al. (2012). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry Research, 21(7), 1451-1470.
  • ResearchGate. (2023). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes.
  • Judge, V., et al. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery, 8(9), 792-810.
  • Koczoń, P., et al. (2005). The relationship between chemical structure and antimicrobial activity of selected nicotinates, p-iodobenzoates, picolinates and isonicotinates. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1917-22.
  • ResearchGate. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
  • Brieflands. (2018). A Study on Antitubercular and Antimicrobial Activity of Isoniazid Derivative.
  • Drugs.com. (n.d.). List of Nicotinic acid derivatives.
  • Saeed, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1642.
  • Scilit. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.
  • ResearchGate. (2022). Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid).
  • Zemali, D., et al. (2022). Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity. Journal of Fundamental and Applied Sciences, 14(2), 395-408.

Sources

Comparative Docking Studies of Isonicotinic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of molecular docking studies involving isonicotinic acid derivatives. Isonicotinic acid, a pyridine-3-carboxylic acid isomer, and its primary derivative, isoniazid, form the cornerstone of first-line tuberculosis treatment.[1][2][3] The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutics, making the isonicotinic acid scaffold a fertile ground for designing new and effective enzyme inhibitors.[4] Molecular docking, a powerful computational technique, plays a pivotal role in this endeavor by predicting the binding interactions between these derivatives and their protein targets at an atomic level.[5][6] This allows for the rational design and prioritization of compounds for synthesis and further biological evaluation.[1][7]

The "Why": Causality in Experimental Design for Docking Studies

A successful molecular docking study is more than just generating a binding score; it's a multi-step process where each stage is critical for the validity of the final results. The choices made during protein and ligand preparation, grid generation, and algorithm selection directly influence the accuracy of the predicted binding poses and affinities.

The Workflow: A Validating System

A robust docking protocol is a self-validating system. It begins with high-quality structural data and proceeds through a series of steps designed to mimic the physiological environment as closely as possible, culminating in a rigorous analysis of the results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Target Selection & PDB Structure Retrieval Prot_Prep 2. Protein Preparation (Remove water, add hydrogens, assign charges) PDB->Prot_Prep Grid_Gen 4. Active Site Definition & Grid Generation Prot_Prep->Grid_Gen Lig_Prep 3. Ligand Preparation (Generate 3D conformers, assign charges) Docking 5. Molecular Docking Simulation Lig_Prep->Docking Grid_Gen->Docking Scoring 6. Scoring & Ranking of Poses Docking->Scoring Analysis 7. Binding Interaction Analysis Scoring->Analysis MD_Sim 8. (Optional) Molecular Dynamics Simulation for Stability Analysis->MD_Sim

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a standard procedure for conducting molecular docking studies, for instance, using the widely-used AutoDock Vina software.[8]

  • Target Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For studies on antitubercular agents, the enoyl-acyl carrier protein reductase (InhA) is a common target.[1][2][8]

    • Remove all non-essential molecules from the PDB file, including water molecules, co-factors (unless essential for binding), and any co-crystallized ligands.

    • Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to the protein atoms using a force field like Gasteiger.

  • Ligand Preparation:

    • Draw the 2D structures of the isonicotinic acid derivatives.

    • Convert the 2D structures to 3D structures and perform energy minimization to obtain a stable conformation.

    • Assign partial charges and define the rotatable bonds for ligand flexibility.

  • Grid Generation:

    • Define the active site of the target protein. This is typically the region where the native ligand binds.

    • Generate a grid box that encompasses the entire active site. The grid box defines the search space for the docking algorithm.

  • Molecular Docking:

    • Run the docking simulation using an appropriate algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • The software will generate multiple binding poses for each ligand within the defined grid box and calculate a corresponding binding affinity (docking score).

  • Analysis of Results:

    • The binding poses are ranked based on their docking scores, with lower scores indicating a more favorable binding affinity.[9]

    • Visualize the top-ranked poses to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

Comparative Docking Analysis of Isonicotinic Acid Derivatives

The versatility of the isonicotinic acid scaffold has been explored against various therapeutic targets. This section provides a comparative analysis of docking studies against key enzymes in Mycobacterium tuberculosis and in cancer.

Against Enoyl-Acyl Carrier Protein Reductase (InhA) for Tuberculosis

InhA is a primary target for isoniazid and, consequently, a focal point for the design of new antitubercular agents.[1][2][10] Docking studies are instrumental in understanding how modifications to the isonicotinic acid hydrazide (INH) structure can enhance binding to InhA and potentially overcome resistance.[1][4]

Derivative TypeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Isonicotinic-acyl-NADH (Control)InhA-11.7Gly14, Ser20, Ile21, Lys165, Thr196[8]
N'-benzoylisonicotinohydrazideInhA-7.52Not specified[2]
Isoniazid-isatin hydrazoneInhANot specified (MIC of 0.017 mM)Ser94, Phe41, Phe97[11]
Isonicotinohydrazide with piperazine ring (IP11)InhANot specified (81% inhibition)Not specified[4]

Analysis of InhA Interactions:

The binding of the activated form of isoniazid, the isonicotinic-acyl-NADH adduct, to InhA is characterized by several hydrogen bonds with key residues like Lys165 and Thr196.[8] Newer derivatives, such as the isoniazid-isatin hydrazones, also demonstrate crucial interactions, including hydrogen bonding with Ser94 and pi-pi stacking with Phe41 and Phe97, which are pivotal for their antitubercular activity.[11] Studies on N'-benzoylisonicotinohydrazide derivatives have shown that these compounds can achieve better interactions with InhA than the parent isoniazid molecule.[2][12]

Against Anticancer Targets

The pharmacological potential of isonicotinic acid derivatives extends beyond antimicrobial activity, with several studies investigating their anticancer properties.[3][13] Docking studies in this area aim to identify derivatives that can effectively bind to and inhibit proteins crucial for cancer cell proliferation.

Derivative TypeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Nicotinoylglycine HydrazideNot Specified-5.315Ser448, Glu623, Gln524[14]
Quinolin-2-one hydrazone with isonicotinoyl moietyHuman Topoisomerase I/IINot specifiedNot specified[15]

Analysis of Anticancer Target Interactions:

While the specific protein targets in many anticancer studies on isonicotinic acid derivatives are diverse, docking analyses consistently reveal the importance of hydrogen bonding and other non-covalent interactions for binding affinity. For instance, nicotinoylglycine hydrazide derivatives have shown good binding affinity through hydrogen bonds with residues like Ser448 and Glu623.[14] The structure-activity relationship (SAR) analysis of a series of isoniazid derivatives indicated that the presence and position of substituents, particularly hydroxyl groups on an attached aromatic ring, are critical for their cytotoxic activity against human cancer cell lines.[3]

Mechanism of Action: Inhibition of InhA

The primary mechanism of action for isoniazid involves its activation by the mycobacterial catalase-peroxidase enzyme KatG to form an isonicotinic acyl radical.[1] This radical then covalently attaches to NAD to form an isonicotinic-acyl-NADH adduct, which is the active inhibitor of InhA.[2] The inhibition of InhA disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to cell death.[1][2]

G INH Isoniazid (Prodrug) KatG KatG Enzyme INH->KatG Activation Radical Isonicotinic Acyl Radical KatG->Radical Adduct INH-NAD Adduct (Active Inhibitor) Radical->Adduct + NAD+ NAD NAD+ InhA InhA Enzyme Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption leads to

Sources

The Rationale for Selectivity Profiling in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Selectivity of Novel Kinase Inhibitors: A Case Study of 2-Pyrrolidin-1-yl-isonicotinic Acid as a Putative p38 MAPKα Inhibitor

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is of paramount importance. The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This similarity presents a formidable challenge, as off-target inhibition can lead to unforeseen toxicities and a diminished therapeutic window. Therefore, rigorous and early assessment of a compound's selectivity is not merely a characterization step but a critical determinant of its potential for clinical success.

This guide provides a comprehensive framework for evaluating the selectivity of a novel chemical entity, using the hypothetical identification of this compound (hereafter designated as Compound X ) as a potent inhibitor of the p38 mitogen-activated protein kinase α (p38 MAPKα). p38 MAPKα is a well-validated therapeutic target in a variety of inflammatory diseases and cancers, making the selectivity of its inhibitors a subject of intense research.

We will explore the experimental rationale, present comparative data against established inhibitors, provide detailed protocols, and visualize the underlying scientific principles. This guide is intended for researchers, scientists, and drug development professionals seeking to apply best practices in the preclinical evaluation of kinase inhibitors.

The decision to advance a lead compound is multifactorial, with selectivity being a cornerstone of the evaluation process. For an inhibitor of p38 MAPKα, poor selectivity could manifest in several ways:

  • Cross-reactivity with other MAPK family members: The MAPK family includes other key kinases such as JNK, ERK, and ERK5. Unintended inhibition of these related kinases could disrupt distinct signaling pathways, leading to complex biological effects that are difficult to predict.

  • Inhibition of structurally related kinases: Beyond the immediate MAPK family, numerous other kinases in the human kinome possess ATP-binding sites that could be susceptible to inhibition by a promiscuous compound. This can result in off-target toxicities that may only become apparent in later-stage clinical trials.

  • Misinterpretation of phenotypic data: If a compound inhibits multiple targets, it becomes challenging to attribute an observed cellular or in vivo effect solely to the inhibition of the primary target (in this case, p38 MAPKα). A clean selectivity profile ensures that the biological effects are indeed a consequence of on-target activity, providing a solid foundation for further development.

To contextualize the selectivity of Compound X , we will compare it against two well-characterized p38 MAPKα inhibitors with differing selectivity profiles:

  • SB203580: A first-generation, widely used research tool for studying p38 MAPKα biology. While potent against p38 MAPKα and p38 MAPKβ, it is known to have significant off-target effects, most notably the inhibition of RIPK2.

  • Doramapimod (BIRB 796): A highly potent and selective allosteric inhibitor of p38 MAPKα. Its distinct binding mode confers a higher degree of selectivity compared to many ATP-competitive inhibitors.

Quantitative Assessment of Selectivity

A primary method for assessing kinase inhibitor selectivity is through large-panel kinase screening. In this approach, the compound of interest is tested against a broad array of purified kinases at a fixed concentration to identify potential off-target interactions. Hits from this initial screen are then followed up with dose-response experiments to determine the IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) for each interaction.

Comparative Selectivity Data

The following table presents a hypothetical, yet representative, dataset for Compound X alongside our comparators, SB203580 and Doramapimod. The data is expressed as IC50 values (nM) against the primary target (p38 MAPKα) and a selection of closely related and clinically relevant off-target kinases.

Kinase TargetCompound X (IC50, nM)SB203580 (IC50, nM)Doramapimod (BIRB 796) (IC50, nM)
p38 MAPKα (MAPK14) 15 50 0.5
p38 MAPKβ (MAPK11)350503
JNK1>10,000>10,000>10,000
JNK2>10,000>10,000>10,000
ERK2>10,000>10,000>10,000
RIPK28,500200>10,000
SRC>10,0005,000>10,000
LCK9,2003,000>10,000
VEGFR2>10,000>10,000>10,000

Interpretation of Data:

  • Compound X demonstrates good potency against p38 MAPKα with an IC50 of 15 nM.

  • It exhibits a favorable selectivity profile against the closely related p38 MAPKβ isoform (23-fold selectivity).

  • Crucially, unlike the older tool compound SB203580, Compound X shows minimal activity against RIPK2, a key off-target that can confound experimental results.

  • Doramapimod remains the most potent and selective of the three, as expected from its clinical-stage status.

  • The overall profile of Compound X suggests it is a promising candidate for further investigation, with a selectivity that is superior to first-generation inhibitors.

Experimental Protocol: In Vitro Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)

To ensure the trustworthiness and reproducibility of the data presented, a detailed experimental protocol is essential. The Lanthascreen™ Eu Kinase Binding Assay is a widely accepted method for quantifying kinase-inhibitor interactions. It is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase's ATP pocket by a test compound.

Materials:
  • Eu-labeled anti-tag antibody

  • Biotinylated kinase of interest (e.g., biotinylated p38 MAPKα)

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compounds (Compound X, SB203580, Doramapimod) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

Procedure:
  • Compound Preparation: Create a 10-point serial dilution series for each test compound in DMSO. A typical starting concentration is 100 µM.

  • Assay Plate Preparation: Dispense 2.5 µL of the diluted compounds into the 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Antibody Mixture: Prepare a solution containing the Eu-labeled anti-tag antibody and the biotinylated kinase in the assay buffer. Add 5 µL of this mixture to each well.

  • Tracer Mixture: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add 2.5 µL of this mixture to each well.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using the "no inhibitor" (high FRET) and "no enzyme" (low FRET) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Workflows and Pathways

Diagrams are indispensable tools for conveying complex experimental workflows and biological pathways.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis compounds 1. Compound Serial Dilution (Compound X, Comparators in DMSO) plate 4. Dispense into 384-well Plate compounds->plate kinase_mix 2. Kinase/Antibody Mixture (Eu-Ab + Biotin-p38α) kinase_mix->plate tracer_mix 3. Tracer Solution (Alexa647-Tracer) tracer_mix->plate incubation 5. Incubate for 60 min at RT plate->incubation reader 6. Read TR-FRET Signal (Ex: 340nm, Em: 615/665nm) incubation->reader analysis 7. Calculate Emission Ratio & Normalize Data reader->analysis ic50 8. Dose-Response Curve Fitting (Determine IC50) analysis->ic50

Caption: Workflow for the Lanthascreen™ Eu Kinase Binding Assay.

The p38 MAPKα signaling pathway is initiated by various extracellular stimuli, leading to the activation of upstream kinases that, in turn, phosphorylate and activate p38 MAPKα. Activated p38 MAPKα then phosphorylates downstream transcription factors and other proteins, culminating in a cellular response, typically inflammation or apoptosis.

G cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects stimuli Stress / Cytokines (e.g., UV, TNF-α) mkk MKK3 / MKK6 stimuli->mkk p38 p38 MAPKα mkk->p38 Phosphorylation substrates MK2 / ATF2 p38->substrates Phosphorylation inhibitor Compound X (ATP-Competitive Inhibition) inhibitor->p38 Inhibition response Inflammation / Apoptosis substrates->response

Caption: Simplified p38 MAPKα signaling pathway and point of inhibition.

Conclusion and Future Directions

The comprehensive assessment of selectivity is a non-negotiable step in the journey of a kinase inhibitor from a screening hit to a viable clinical candidate. Through the hypothetical case of this compound (Compound X ), we have demonstrated a robust framework for this evaluation. The data, though illustrative, shows that Compound X possesses a promising selectivity profile, warranting further investigation. It is more selective than older tool compounds like SB203580, which is a critical attribute for a novel chemical probe.

The next logical steps in the preclinical development of Compound X would include:

  • Cellular Target Engagement Assays: Confirming that the compound inhibits p38 MAPKα within a cellular context, for example, by monitoring the phosphorylation of the downstream substrate MK2.

  • Broad Kinome Profiling: Expanding the selectivity screen to a much larger panel of kinases (e.g., the 468-kinase panel from Eurofins DiscoverX) to uncover any unexpected off-target interactions.

  • In Vivo Efficacy and Safety Studies: Evaluating the compound's performance in animal models of p38 MAPKα-driven diseases to establish a therapeutic window and assess its overall safety profile.

By adhering to a rigorous and systematic approach to selectivity profiling, researchers can make more informed decisions, increasing the likelihood of developing safe and effective targeted therapies.

References

  • Cohen, P. (2001). The role of protein phosphorylation in human health and disease. The EMBO Journal. [Link]
  • Kuma, Y., et al. (2005). The specific role of p38α: a new look at an old kinase. Journal of Biological Chemistry. [Link]
  • Goldstein, D. M., et al. (2011). Discovery of Doramapimod (BIRB 796), a novel and potent p38 MAPK inhibitor for the treatment of inflammatory diseases. Journal of Medicinal Chemistry. [Link]
  • Manning, G., et al. (2002). The Protein Kinase Complement of the Human Genome. Science. [Link]

Safety Operating Guide

A Researcher's Comprehensive Guide to the Safe Disposal of 2-Pyrrolidin-1-yl-isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in the frontier of drug discovery and scientific research, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, step-by-step operational plan for the safe disposal of 2-Pyrrolidin-1-yl-isonicotinic acid.

Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, this protocol is built upon a conservative approach. We will extrapolate from the known hazards of its structural parent compounds—isonicotinic acid and substituted pyridines—to ensure a high margin of safety. This methodology aligns with the precautionary principle fundamental to laboratory safety.

Hazard Characterization and Waste Classification

The first and most critical step in any disposal plan is to understand the potential hazards of the substance. This compound is a derivative of pyridine and isonicotinic acid. Compounds in this family present several potential hazards.

  • Isonicotinic Acid: The parent molecule is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

  • Pyridine Derivatives: Pyridine and its derivatives are often harmful if swallowed, inhaled, or in contact with skin, and may be flammable.[4][5][6] An SDS for the structurally similar 3-(Pyrrolidin-1-yl)isonicotinic acid explicitly lists skin, eye, and respiratory irritation as hazards.[7]

Therefore, all waste containing this compound must be classified and handled as hazardous chemical waste. This classification falls under the mandate of the Resource Conservation and Recovery Act (RCRA) in the United States, which gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave."[8]

Table 1: Extrapolated Hazard Profile and Disposal Parameters
ParameterAnticipated Hazard/CharacteristicRationale & Primary Sources
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Based on general toxicity of pyridine derivatives.[4][9]
Irritation Causes skin and serious eye irritation. May cause respiratory irritation.Based on SDS data for isonicotinic acid and analogous compounds.[1][2][7]
RCRA Characteristics Potential for Toxicity (D-series waste code).The generator must determine if it meets the Toxicity Characteristic Leaching Procedure (TCLP) criteria.[10]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, strong reducing agents.Based on data for pyridine and isonicotinic acid.[2][9][11][12] Mixing can cause violent reactions.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the appropriate safety measures must be in place. The causality is clear: preventing exposure is the most effective way to mitigate risk.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required. A face shield should be used if there is a splash risk.[5]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves before use and use proper removal technique to avoid skin contact.[5][9]

  • Body Protection: A fully buttoned, long-sleeved lab coat is mandatory.

  • Respiratory Protection: All handling of solid powder or solutions should be conducted within a certified chemical fume hood to prevent inhalation.[9][11]

In Case of Exposure:

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[5][13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, using an eyewash station. Seek immediate medical attention.[5][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][13]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach involving segregation, containment, and labeling.

Workflow for Waste Handling and Disposal

G cluster_0 Phase 1: Generation & Segregation cluster_1 Phase 2: Containment & Labeling cluster_2 Phase 3: Storage & Final Disposal A Waste Generation (Pure solid, solution, contaminated labware/PPE) B Is waste solid or liquid? A->B C Solid Waste Stream (Pure chemical, contaminated items like weigh boats, gloves) B->C Solid D Liquid Waste Stream (Solutions containing the compound) B->D Liquid E Select Compatible Container (e.g., HDPE, Glass) C->E D->E F Affix 'Hazardous Waste' Label - Chemical Name - Hazard Pictograms - Accumulation Date E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Segregate from Incompatibles (Oxidizers, Acids, Bases) G->H I Arrange Pickup via EHS or Licensed Waste Contractor H->I J Final Disposal (Incineration or other approved method) I->J

Caption: Disposal workflow for this compound.

Experimental Protocol for Waste Management
  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or waste this compound powder, along with contaminated items (e.g., weigh boats, spatulas, wipers), in a dedicated hazardous waste container. This container should be made of a compatible material like high-density polyethylene (HDPE).[4]

    • Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof hazardous liquid waste container. Do not fill containers beyond 90% capacity to allow for vapor expansion.[14]

    • Contaminated Sharps: Any needles or sharp implements must be placed in a designated sharps container.

    • Contaminated PPE: Disposable gloves, bench coats, and other contaminated PPE should be collected in a separate, clearly marked hazardous waste bag.[4]

  • Container Selection and Labeling:

    • Compatibility: Use containers that will not react with the chemical waste. Avoid metal containers for acidic or basic solutions.[14] The original manufacturer's container, if in good condition, is often a suitable choice.[15]

    • Labeling: All waste containers must be clearly and securely labeled. Per EPA regulations, the label must include:

      • The words "Hazardous Waste".[16][17]

      • The full chemical name: "this compound".

      • A clear indication of the hazards (e.g., "Irritant," "Toxic") or corresponding GHS pictograms.[17]

      • The date when waste was first added to the container (the "accumulation start date").[16]

  • On-Site Storage:

    • Satellite Accumulation Area (SAA): Store sealed hazardous waste containers in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[15][16]

    • Segregation: It is critically important to store this waste away from incompatible materials, particularly strong oxidizing agents, strong acids, and bases, to prevent dangerous chemical reactions.[11][15]

    • Containment: Store liquid waste containers within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[14]

Spill Management Protocol

Accidents can happen, and a clear, pre-defined spill response protocol is essential for safety.

  • Evacuate and Alert: Ensure personnel not involved in the cleanup evacuate the immediate area. Alert colleagues and your laboratory supervisor.

  • Don PPE: Wear the appropriate PPE as described in Section 2, including double-layered nitrile gloves, safety goggles, and a lab coat.

  • Contain the Spill: For a solid spill, carefully cover it with a damp paper towel to avoid raising dust. For a liquid spill, contain it by creating a dike around the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[4]

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water). All cleaning materials (wipes, paper towels) must be collected and disposed of as hazardous waste.[4]

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Final Disposal Logistics

The final step is the transfer of the accumulated waste to a licensed disposal facility.

  • Institutional EHS: Your facility's EHS office is the primary resource for final disposal. They will have established procedures for the collection of hazardous waste from laboratory SAAs.

  • Licensed Contractor: The EHS department coordinates with licensed hazardous waste disposal contractors who are equipped to transport and process the chemical waste in accordance with all federal and state regulations.[14] Common disposal methods for this type of organic compound include high-temperature incineration.[18]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • EcoOnline. (n.d.). RCRA Hazardous Wastes.
  • ChemicalBook. (2025). This compound HYDROCHLORIDE - Safety Data Sheet.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(Pyrrolidin-1-yl)isonicotinic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Pyrrolidin-1-ylpyridine-4-carbaldehyde.
  • CPAChem. (2023). Safety data sheet: Isonicotinic Acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Isonicotinic acid.
  • Fisher Scientific. (2025). Safety Data Sheet: Pyridine.
  • Fisher Scientific. (2025). Safety Data Sheet: Isonicotinic acid.
  • ChemicalBook. (n.d.). Isonicotinic acid CAS#: 55-22-1.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Capot Chemical. (2025). MSDS of Isonicotinic acid-d4.
  • Haz-Map. (n.d.). Isonicotinic acid - Hazardous Agents.
  • Lion Technology Inc. (2025). 4 Hazardous Waste Characteristics Under RCRA.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Isonicotinic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyrrolidin-1-yl-isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Pyrrolidin-1-yl-isonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.